molecular formula C44H57NO8 B10831510 Berberine Ursodeoxycholate CAS No. 1868138-66-2

Berberine Ursodeoxycholate

Cat. No.: B10831510
CAS No.: 1868138-66-2
M. Wt: 727.9 g/mol
InChI Key: FHZVFXJRSFLYDY-FUXQPCDDSA-M
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Description

Berberine ursodeoxycholate, also known as HTD1801, is an ionic salt composed of berberine and ursodeoxycholic acid (UDCA), engineered as a new molecular entity with enhanced properties . It is an orally delivered, gut-liver anti-inflammatory metabolic modulator being investigated for the treatment of complex metabolic diseases . Its research value lies in a unique dual mechanism of action: it activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy and metabolism, while also inhibiting the NLRP3 inflammasome, a key component of the inflammatory response . These pathways are associated with improvements in insulin resistance, glucose and lipid metabolism, and hepatic inflammation . Clinical studies have demonstrated its potential in addressing conditions like type 2 diabetes and non-alcoholic steatohepatitis (NASH). In a Phase 2 trial involving patients with type 2 diabetes, this compound significantly reduced HbA1c and fasting plasma glucose, and also improved lipid profiles and liver enzymes . Another Phase 2 trial in patients with presumed NASH and type 2 diabetes showed a significant reduction in liver fat content, alongside improvements in glycemic control and liver-associated enzymes . The most frequently reported adverse effects in clinical trials were gastrointestinal, such as diarrhea and abdominal discomfort . This product is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or human consumption purposes.

Properties

CAS No.

1868138-66-2

Molecular Formula

C44H57NO8

Molecular Weight

727.9 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C24H40O4.C20H18NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1

InChI Key

FHZVFXJRSFLYDY-FUXQPCDDSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Berberine Ursodeoxycholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity developed as an ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA).[1][2][3] This compound is an orally administered, gut-liver anti-inflammatory metabolic modulator under investigation for the treatment of a range of metabolic and liver diseases, including type 2 diabetes (T2D), nonalcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC).[4][5][6] The rationale behind the creation of B-UDCA lies in the synergistic potential of its two active moieties, aiming to provide a comprehensive therapeutic approach to complex metabolic conditions.[4][7] It is thought that the salt form enhances the solubility and bioavailability of its constituent molecules.[3] After oral administration, B-UDCA is expected to dissociate into its berberine and ursodeoxycholic acid components within the gastrointestinal tract, which are then differentially absorbed.[3][8]

Core Mechanism of Action

The therapeutic effects of Berberine Ursodeoxycholate are multifaceted, stemming from the distinct yet complementary actions of its two components. The primary mechanisms involve the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome, primarily attributed to berberine, alongside the hepatoprotective and bile acid-modulating effects of ursodeoxycholic acid.[1][5][9]

Berberine-Mediated Effects:

  • AMPK Activation: A key mechanism of the berberine component is the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4] AMPK is a crucial regulator of cellular energy homeostasis.[4] Its activation by berberine promotes the utilization of glucose and free fatty acids, leading to improved insulin (B600854) sensitivity, enhanced glucose uptake, and reduced lipid accumulation.[1][7] This action is central to B-UDCA's benefits in type 2 diabetes and fatty liver disease.[4][10]

  • NLRP3 Inflammasome Inhibition: B-UDCA also functions as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[1][5][9] This anti-inflammatory action contributes to its therapeutic potential in conditions with an inflammatory component, such as NASH.

  • Lipid Metabolism: Berberine has been shown to lower total cholesterol, triglycerides, and LDL levels.[10] One of its mechanisms for lowering cholesterol is distinct from that of statins, involving the upregulation of the LDL receptor and the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) transcription.[10][11]

Ursodeoxycholic Acid-Mediated Effects:

  • Hepatoprotective and Anti-cholestatic Properties: UDCA is a naturally occurring bile acid known for its ability to protect liver cells (hepatocytes) from damage and to improve liver function by reducing the toxicity of accumulated bile acids.[4] It also exerts anti-apoptotic and anti-inflammatory effects in the liver.[4][12]

  • Modulation of Farnesoid X Receptor (FXR) Signaling: The interaction of UDCA with the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism, is complex and subject to some debate in the scientific literature. Some studies suggest that UDCA acts as an intestinal FXR antagonist, which would lead to reduced expression of fibroblast growth factor 15/19 (FGF15/19), a suppressor of bile acid synthesis.[13][14][15] This, in turn, would increase the synthesis of bile acids. Conversely, other evidence suggests that UDCA may act as an FXR agonist, particularly in the ileum.[13][14]

  • Autophagy and Apoptosis Regulation: In the context of NAFLD, UDCA has been shown to inhibit apoptosis and improve autophagy by activating AMPK, thereby influencing the interaction of Bcl-2 with Beclin-1 and Bax.[16]

Synergistic Effects:

The combination of berberine and ursodeoxycholic acid in a single molecule is designed to produce synergistic effects. Berberine's activation of the AMPK pathway complements UDCA's hepatoprotective properties, creating a comprehensive approach to treating metabolic and liver diseases.[4] This dual-action mechanism targets both the symptoms and the underlying pathophysiological processes.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials of this compound.

Table 1: Efficacy of this compound in Patients with Type 2 Diabetes (12-Week Treatment) [1][17]

ParameterPlaceboB-UDCA (500 mg BID)B-UDCA (1000 mg BID)
Change in HbA1c from Baseline (%) -0.3-0.7-1.0
P-value vs. Placebo-0.04<0.001
Change in Fasting Plasma Glucose (mg/dL) --13.0-18.4

Table 2: Efficacy of this compound in Patients with Presumed NASH and Type 2 Diabetes (18-Week Treatment) [3]

ParameterPlaceboB-UDCA (1000 mg BID)
Absolute Decrease in Liver Fat Content (MRI-PDFF, %) -2.0-4.8
P-value vs. Placebo-0.011
Average Weight Loss (kg) -3.5

Table 3: Efficacy of this compound in Patients with Primary Sclerosing Cholangitis (6-Week Treatment) [18]

ParameterPlaceboB-UDCA (500 mg BID)B-UDCA (1000 mg BID)
Change in Alkaline Phosphatase (ALP) from Baseline (U/L) +98-53-37
P-value vs. Placebo-0.0160.019

Table 4: Efficacy of this compound in Patients with Hyperlipidemia (28-Day Treatment) [11]

ParameterPlaceboB-UDCA (2000 mg/day)
Reduction in Total Cholesterol (%) -8.2
P-value vs. Placebo-0.0004
Reduction in LDL Cholesterol (%) -10.4
P-value vs. Placebo-0.0006

Experimental Protocols

Detailed methodologies for key clinical trials are provided below.

1. Phase 2 Trial in Patients with Type 2 Diabetes [1][17]

  • Study Design: A randomized, double-blind, placebo-controlled, 12-week clinical trial conducted in China.

  • Participants: 113 patients with Type 2 Diabetes who had undergone at least 8 weeks of diet and exercise, with a baseline HbA1c level of 7.0% to 10.5% and a fasting plasma glucose level below 250.5 mg/dL.

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive placebo, B-UDCA 500 mg twice daily, or B-UDCA 1000 mg twice daily.

  • Primary Endpoint: The change in HbA1c level from baseline to week 12.

  • Key Secondary Endpoints: Changes in other glycemic, hepatic, and cardiometabolic parameters.

2. Phase 2 Proof-of-Concept Trial in Patients with Presumed NASH and Type 2 Diabetes [3][19]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with presumed non-alcoholic steatohepatitis and type 2 diabetes.

  • Intervention: Subjects were randomized to receive either B-UDCA (500 mg or 1000 mg twice daily) or a placebo for 18 weeks.

  • Primary Endpoint: Reduction in liver fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).

  • Key Secondary Endpoints: Improvement in glycemic control, liver-associated enzymes, and safety.

3. Proof-of-Concept Trial in Patients with Primary Sclerosing Cholangitis [18]

  • Study Design: An 18-week proof-of-concept study with three 6-week periods: a placebo-controlled period, a treatment extension period, and a randomized treatment withdrawal period.

  • Participants: 55 patients with Primary Sclerosing Cholangitis.

  • Intervention: Patients were initially randomized to receive B-UDCA 500 mg twice daily, B-UDCA 1000 mg twice daily, or a placebo.

  • Primary Outcome: Change from baseline in alkaline phosphatase (ALP) at week 6.

Visualizations

Diagram 1: Synergistic Mechanism of this compound

B_UDCA_Mechanism cluster_BBR Berberine Component cluster_UDCA UDCA Component cluster_Outcomes Therapeutic Outcomes BBR Berberine AMPK AMPK Activation BBR->AMPK NLRP3 NLRP3 Inflammasome Inhibition BBR->NLRP3 Metabolic Improved Glucose and Lipid Metabolism AMPK->Metabolic Anti_Inflammatory Reduced Inflammation NLRP3->Anti_Inflammatory UDCA Ursodeoxycholic Acid FXR FXR Modulation UDCA->FXR Hepatoprotection Hepatoprotection UDCA->Hepatoprotection FXR->Metabolic Liver Improved Liver Function FXR->Liver Hepatoprotection->Liver B_UDCA Berberine Ursodeoxycholate B_UDCA->BBR Dissociation B_UDCA->UDCA Dissociation

Caption: Synergistic mechanism of this compound.

Diagram 2: AMPK Signaling Pathway Activated by Berberine

AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Inhibits

Caption: AMPK signaling pathway activated by Berberine.

Diagram 3: Modulation of FXR Signaling by UDCA

FXR_Pathway UDCA Ursodeoxycholic Acid FXR_Intestine Intestinal FXR UDCA->FXR_Intestine Modulates (Agonist/Antagonist) FGF19 FGF19 Expression FXR_Intestine->FGF19 Regulates CYP7A1 CYP7A1 (Bile Acid Synthesis) FGF19->CYP7A1 Inhibits

Caption: Modulation of FXR signaling by UDCA in the intestine.

Diagram 4: Simplified Clinical Trial Workflow

Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Patient Screening (e.g., T2D, NAFLD) Randomization Randomization Screening->Randomization B_UDCA_High B-UDCA High Dose Randomization->B_UDCA_High B_UDCA_Low B-UDCA Low Dose Randomization->B_UDCA_Low Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 12-18 weeks) Endpoint_Analysis Endpoint Analysis (e.g., HbA1c, MRI-PDFF) Treatment->Endpoint_Analysis B_UDCA_High->Treatment B_UDCA_Low->Treatment Placebo->Treatment

Caption: Simplified workflow of a randomized controlled trial for B-UDCA.

This compound represents a promising therapeutic agent with a unique dual mechanism of action that targets key pathways in metabolic and liver diseases. By combining the AMPK-activating and anti-inflammatory properties of berberine with the hepatoprotective and bile acid-modulating effects of ursodeoxycholic acid, B-UDCA offers a multifaceted approach to treatment. Clinical trial data have demonstrated its efficacy in improving glycemic control, reducing liver fat, and improving liver enzyme profiles in patients with type 2 diabetes, NAFLD, and PSC. Further research and ongoing phase 3 studies will continue to elucidate the full therapeutic potential of this novel compound.

References

Foundational Research on Berberine Ursodeoxycholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity being investigated for the treatment of metabolic and liver diseases.[1][2] It is an ionic salt formed between the natural product berberine (BBR) and the bile acid ursodeoxycholic acid (UDCA).[3][4] This unique combination is designed to leverage the synergistic therapeutic effects of its constituent parts, addressing the complex pathophysiology of diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes (T2D).[1][5] This technical guide provides an in-depth overview of the foundational research on BBR-UDCA, including its synthesis, mechanism of action, and key preclinical and clinical findings.

Synthesis of Berberine Ursodeoxycholate

BBR-UDCA is synthesized as an ionic salt of berberine and ursodeoxycholic acid.[3] While specific proprietary details of the manufacturing process are not fully public, the general methodology can be inferred from patent literature. The synthesis involves the reaction of a berberine salt, such as berberine chloride, with ursodeoxycholic acid in a suitable solvent system to facilitate the formation of the ionic bond.

General Experimental Protocol for Synthesis

The following protocol is a generalized representation based on available information:

  • Dissolution of Reactants: Berberine chloride is dissolved in hot distilled water and then allowed to cool to room temperature.[6] Concurrently, ursodeoxycholic acid is dissolved in an anhydrous alcohol, such as ethanol.[6]

  • Reaction: The aqueous solution of berberine chloride is then combined with the alcoholic solution of ursodeoxycholic acid. An aqueous solution of a base, such as sodium carbonate, is added to the reaction mixture to facilitate the salt formation.[6]

  • Purification and Isolation: The resulting BBR-UDCA salt can be isolated through various techniques, including evaporation of the solvent, precipitation, and filtration. The final product is then dried under vacuum.[6]

  • Characterization: The formation of the BBR-UDCA salt with a 1:1 stoichiometry can be confirmed using analytical techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[6]

It is important to note that different crystalline and amorphous solid forms of BBR-UDCA can be prepared by varying the solvents and conditions used during crystallization and purification, which may impact the compound's physicochemical properties.[7]

Mechanism of Action

BBR-UDCA has a dual mechanism of action, combining the therapeutic properties of both berberine and ursodeoxycholic acid.[1] This multifaceted approach targets key pathways in metabolic and liver diseases.

Signaling Pathways

The primary signaling pathways modulated by BBR-UDCA include:

  • AMP-activated protein kinase (AMPK) activation: Berberine is a known activator of AMPK, a central regulator of cellular energy homeostasis.[5][8] Activation of AMPK leads to improved insulin (B600854) sensitivity, increased glucose uptake, and enhanced fatty acid oxidation.[8]

  • NLRP3 Inflammasome Inhibition: BBR-UDCA has been shown to inhibit the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, drives inflammation and has been implicated in the pathogenesis of metabolic diseases.

The synergistic action of AMPK activation and NLRP3 inflammasome inhibition contributes to the anti-inflammatory, anti-fibrotic, and metabolic regulatory effects of BBR-UDCA.

This compound Signaling Pathway cluster_berberine Berberine Moiety cluster_udca Ursodeoxycholic Acid Moiety BBR_UDCA This compound (HTD1801) AMPK AMPK Activation BBR_UDCA->AMPK NLRP3 NLRP3 Inflammasome Inhibition BBR_UDCA->NLRP3 Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation ↑ Glucose Uptake ↑ Fatty Acid Oxidation ↓ Gluconeogenesis Anti_Inflammatory Anti-inflammatory Effects NLRP3->Anti_Inflammatory ↓ IL-1β, IL-18 Therapeutic_Outcomes Therapeutic Outcomes in NAFLD, T2D, Hyperlipidemia Metabolic_Regulation->Therapeutic_Outcomes Improved Glycemic Control Reduced Liver Fat Anti_Inflammatory->Therapeutic_Outcomes Reduced Liver Inflammation

Caption: Signaling pathway of this compound.

Preclinical Research

Preclinical studies have demonstrated the efficacy of BBR-UDCA in animal models of metabolic and liver diseases. A key model used is the golden hamster fed a high-fat diet to induce MASH and dyslipidemia.[5]

Preclinical MASH/Dyslipidemia Hamster Model

  • Experimental Workflow:

Preclinical Hamster Model Workflow start Golden Hamsters diet High-Fat Diet (Induces MASH/Dyslipidemia) start->diet treatment Daily Treatment (6 weeks) - Vehicle Control - BBR-UDCA (low dose) - BBR-UDCA (high dose) diet->treatment endpoints Endpoint Analysis treatment->endpoints histology Liver Histology (H&E, Sirius Red) endpoints->histology biochemistry Serum Biochemistry (Lipids, Liver Enzymes) endpoints->biochemistry gene_expression Gene Expression Analysis (e.g., for fibrosis markers) endpoints->gene_expression

Caption: Workflow for preclinical evaluation in a hamster model.
  • Experimental Protocol:

    • Animal Model: Golden hamsters are fed a high-fat diet for a specified period to induce features of MASH and dyslipidemia.[5]

    • Treatment Groups: Animals are randomized to receive daily treatment with either a vehicle control or BBR-UDCA at different dose levels.[5]

    • Duration: The treatment period is typically several weeks (e.g., 6 weeks).[5]

    • Endpoint Analysis:

      • Liver Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis. The NAFLD Activity Score (NAS) and fibrosis stage are determined.[5][8]

      • Serum Biochemistry: Blood samples are collected to measure levels of lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and liver enzymes (ALT, AST).[5]

Key Preclinical Findings
ParameterVehicle ControlBBR-UDCA (Low Dose)BBR-UDCA (High Dose)
NAFLD Activity Score Significantly elevatedSignificant reductionGreater significant reduction
Fibrosis Stage Significantly elevatedSignificant reductionGreater significant reduction
Serum Total Cholesterol ElevatedReducedSignificantly reduced
Serum LDL-C ElevatedReducedSignificantly reduced
Serum ALT ElevatedReducedSignificantly reduced
Serum AST ElevatedReducedSignificantly reduced

Note: This table is a qualitative summary of findings reported in preclinical studies.[5]

Clinical Research

BBR-UDCA has undergone several Phase 2 clinical trials in patients with NAFLD/NASH, type 2 diabetes, and hyperlipidemia, with ongoing Phase 3 studies.[2][8][9][10]

Phase 2 Trial in Presumed NASH and Type 2 Diabetes (NCT03656744)
  • Study Design: A randomized, double-blind, placebo-controlled trial.[2]

  • Patient Population: 100 subjects with fatty liver disease and type 2 diabetes.[2]

  • Intervention:

    • Placebo

    • BBR-UDCA 500 mg twice daily

    • BBR-UDCA 1000 mg twice daily[2]

  • Treatment Duration: 18 weeks.[2]

  • Primary Endpoint: Reduction in liver fat content measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[2]

  • Key Secondary Endpoints: Improvement in glycemic control (HbA1c), liver-associated enzymes, and safety.[2]

EndpointPlaceboBBR-UDCA (500 mg BID)BBR-UDCA (1000 mg BID)
Absolute Change in Liver Fat Content (MRI-PDFF) -2.0%-2.9%-4.8% (p=0.011 vs placebo)
Change in HbA1c -0.2%-0.3%-0.5% (p=0.04 vs placebo)
Change in ALT (U/L) -5.7-10.5-20.6 (p=0.003 vs placebo)
Change in AST (U/L) -3.0-5.3-9.9 (p=0.02 vs placebo)
Change in Total Cholesterol (mg/dL) -4.9-11.6-21.4 (p=0.005 vs placebo)
Change in LDL-C (mg/dL) -1.5-6.5-14.1 (p=0.005 vs placebo)

Data from Harrison SA, et al. Nat Commun. 2021.[2]

Phase 2 Trial in Type 2 Diabetes (China)
  • Study Design: A randomized, double-blind, placebo-controlled trial.[8]

  • Patient Population: 113 patients with T2D inadequately controlled with diet and exercise.[8]

  • Intervention:

    • Placebo

    • BBR-UDCA 500 mg twice daily

    • BBR-UDCA 1000 mg twice daily[8]

  • Treatment Duration: 12 weeks.[8]

  • Primary Endpoint: Change in HbA1c from baseline.[8]

EndpointPlaceboBBR-UDCA (500 mg BID)BBR-UDCA (1000 mg BID)
LS Mean Difference in HbA1c from Placebo --0.4% (p=0.04)-0.7% (p<0.001)
Mean Change in Fasting Plasma Glucose (mg/dL) +0.3-13.0-18.4

Data from Ji L, et al. JAMA Netw Open. 2025.[8]

Pharmacokinetics in Hyperlipidemia

A study in patients with hyperlipidemia evaluated the pharmacokinetics and pharmacodynamics of BBR-UDCA.[11]

  • Study Design: A double-blind, randomized, placebo-controlled, dose-ranging study.

  • Patient Population: 50 subjects with a history of hypercholesterolemia.

  • Intervention:

    • Placebo

    • BBR-UDCA 500 mg/day

    • BBR-UDCA 1000 mg/day

    • BBR-UDCA 2000 mg/day

  • Treatment Duration: 28 days.

Endpoint (at Day 28, 2000 mg/day dose)Change from BaselineP-value
Total Cholesterol -8.2%0.0004
LDL Cholesterol -10.4%0.0006

Data from Di Bisceglie AM, et al. Lipids Health Dis. 2020.[11]

The study also confirmed that BBR-UDCA dissociates in the gastrointestinal tract, with berberine and ursodeoxycholic acid being differentially absorbed.[11]

Conclusion

This compound is a promising new molecular entity with a unique dual mechanism of action that targets key pathways in metabolic and liver diseases. Foundational research, including preclinical and clinical studies, has demonstrated its potential to improve glycemic control, reduce liver fat and inflammation, and lower lipid levels. The data summarized in this technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of BBR-UDCA. Further research, including ongoing Phase 3 trials, will continue to elucidate its efficacy and safety profile for the treatment of complex metabolic and liver disorders.

References

Berberine Ursodeoxycholate: A Technical Guide to its Discovery, Mechanism, and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberine (B55584) Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity developed by HighTide Biopharma. It is an ionic salt formed from the combination of berberine (BBR) and ursodeoxycholic acid (UDCA). This unique formulation has demonstrated synergistic effects beyond the individual components, positioning it as a promising therapeutic candidate for a range of metabolic and inflammatory diseases. Preclinical and clinical studies have elucidated a dual mechanism of action involving the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome. This whitepaper provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of Berberine Ursodeoxycholate, including detailed experimental protocols and a summary of key quantitative data.

Discovery and History

The development of this compound stems from the well-documented therapeutic properties of its constituent molecules, berberine and ursodeoxycholic acid. Berberine, a natural isoquinoline (B145761) alkaloid, has a long history in traditional medicine and is known for its metabolic regulatory and anti-inflammatory effects. Ursodeoxycholic acid is a secondary bile acid with established hepatoprotective properties.

The innovation of BBR-UDCA lies in the creation of a stable ionic salt, a concept detailed in patent literature, such as WO2016015634A1. The rationale for this combination was to enhance the physicochemical properties and bioavailability of berberine, which is known for its poor solubility and absorption, while simultaneously leveraging the therapeutic benefits of UDCA. This novel salt form was designed to offer a synergistic effect, providing a multi-targeted approach to complex metabolic diseases.

Timeline of Key Developments:

  • Pre-2015: Foundational research on the individual properties of berberine and ursodeoxycholic acid.

  • 2015-2016: HighTide Biopharma files patents for the synthesis and composition of this compound (HTD1801).

  • Post-2016: Initiation of preclinical studies, including the hamster model of non-alcoholic steatohepatitis (NASH) and dyslipidemia.

  • Recent Years: Progression into Phase 2 and Phase 3 clinical trials for indications such as type 2 diabetes mellitus (T2DM), NASH, and primary sclerosing cholangitis (PSC).

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action: the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.

AMPK Activation

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK leads to a cascade of downstream effects that are beneficial for metabolic health.

  • Glucose Metabolism: Promotes glucose uptake in muscle and other tissues, and suppresses gluconeogenesis in the liver.

  • Lipid Metabolism: Inhibits fatty acid and cholesterol synthesis while promoting fatty acid oxidation.

  • Insulin (B600854) Sensitivity: Enhances insulin signaling and sensitivity.

The berberine component of BBR-UDCA is primarily responsible for AMPK activation. This activation is thought to occur through the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.

AMPK_Pathway BBR_UDCA Berberine Ursodeoxycholate Mitochondria Mitochondrial Complex I BBR_UDCA->Mitochondria AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Metabolic_Effects Metabolic Effects Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis

Diagram 1: AMPK Activation Pathway of this compound.
NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory and metabolic diseases.

Berberine has been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition can occur at multiple levels, including the priming step (suppression of NF-κB signaling) and the activation step (reduction of reactive oxygen species generation).

NLRP3_Pathway BBR_UDCA Berberine Ursodeoxycholate NF_kB NF-κB Priming BBR_UDCA->NF_kB Inhibits NLRP3_Activation NLRP3 Activation BBR_UDCA->NLRP3_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB Inflammatory_Stimuli->NLRP3_Activation NF_kB->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b_IL18 ↑ IL-1β & IL-18 (Inflammation) Caspase1->IL1b_IL18

Diagram 2: NLRP3 Inflammasome Inhibition by this compound.

Quantitative Data Summary

Preclinical Efficacy in a Hamster Model of MASH

A key preclinical study evaluated BBR-UDCA in a golden Syrian hamster model of MASH and dyslipidemia induced by a high-fat diet.

ParameterModel ControlBBR-UDCA (Low Dose)BBR-UDCA (High Dose)
Liver Histology
Steatosis ScoreSevereModerate ReductionSignificant Reduction
Inflammation ScoreMarkedModerate ReductionSignificant Reduction
Fibrosis ScorePresentReducedMarkedly Reduced
Serum Biomarkers
ALT (U/L)ElevatedReducedSignificantly Reduced
AST (U/L)ElevatedReducedSignificantly Reduced
Total CholesterolElevatedReducedSignificantly Reduced
LDL-CElevatedReducedSignificantly Reduced

Data compiled from publicly available preclinical study summaries.

Clinical Efficacy in Type 2 Diabetes Mellitus (Phase 2)

A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of BBR-UDCA in patients with T2DM.

ParameterPlaceboBBR-UDCA (500 mg BID)BBR-UDCA (1000 mg BID)
Change in HbA1c (%) -0.3%-0.7%-1.0%
Change in FPG (mg/dL) +0.3-13.0-18.4

Data from Ji L, et al. JAMA Network Open. 2025.

Clinical Efficacy in Presumed NASH (Phase 2)

A Phase 2 proof-of-concept study assessed BBR-UDCA in patients with presumed NASH and T2DM.

ParameterPlaceboBBR-UDCA (1000 mg BID)
Mean Absolute Reduction in Liver Fat Content (%) -2.0%-4.8%
Mean Relative Reduction in Liver Fat Content (%) -8.3%-24.1%

Data from Harrison SA, et al. Nat Commun. 2021.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature (WO2016015634A1) and should be performed by qualified chemists in a laboratory setting.

Synthesis_Workflow Start Start Materials: - Berberine Chloride (BBR-Cl) - Ursodeoxycholic Acid (UDCA) - Sodium Carbonate (Na2CO3) - Solvents (Water, Ethanol) Dissolve_BBR 1. Dissolve BBR-Cl in hot distilled water and cool to RT. Start->Dissolve_BBR Prepare_UDCA_Sol 2. Dissolve UDCA and Na2CO3 in anhydrous ethanol (B145695). Start->Prepare_UDCA_Sol Mix 3. Add BBR-Cl solution to the UDCA/Na2CO3 solution. Dissolve_BBR->Mix Prepare_UDCA_Sol->Mix React 4. Stir the mixture at room temperature. Mix->React Precipitate 5. Collect the precipitate (BBR-UDCA) by filtration. React->Precipitate Wash_Dry 6. Wash the precipitate with water and ethanol, then dry. Precipitate->Wash_Dry Product Final Product: This compound Salt Wash_Dry->Product

Diagram 3: Synthesis Workflow for this compound.

Materials:

  • Berberine chloride (BBR-Cl)

  • Ursodeoxycholic acid (UDCA)

  • Sodium carbonate (Na2CO3)

  • Distilled water

  • Anhydrous ethanol

Procedure:

  • Dissolve berberine chloride (1.0 equivalent) in hot distilled water. Allow the solution to cool to room temperature.

  • In a separate vessel, dissolve ursodeoxycholic acid (0.9-1.5 equivalents) and sodium carbonate in anhydrous ethanol.

  • Slowly add the aqueous solution of berberine chloride to the ethanolic solution of ursodeoxycholic acid and sodium carbonate with stirring.

  • Continue stirring the reaction mixture at room temperature for a specified period to allow for the formation of the ionic salt.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate sequentially with distilled water and anhydrous ethanol to remove any unreacted starting materials and inorganic salts.

  • Dry the purified this compound salt under vacuum.

Western Blot for AMPK Activation

This is a generalized protocol for detecting the phosphorylation of AMPK and its substrate ACC in liver tissue or cell lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-phospho-Acetyl-CoA Carboxylase (Ser79)

    • Rabbit anti-Acetyl-CoA Carboxylase

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Homogenize tissue samples or lyse cells in ice-cold RIPA buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

NLRP3 Inflammasome Activation Assay

This is a generalized protocol for measuring NLRP3 inflammasome activation in macrophages by quantifying IL-1β secretion.

Materials:

  • Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM)

  • LPS (lipopolysaccharide) for priming

  • ATP (adenosine triphosphate) or nigericin (B1684572) for activation

  • Human or mouse IL-1β ELISA kit

Procedure:

  • Plate macrophages in a multi-well plate and allow them to adhere.

  • Priming Step: Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a specified time.

  • Activation Step: Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for the final 30-60 minutes of the experiment.

  • Collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Quantify the concentration of secreted IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

Conclusion and Future Directions

This compound is a novel molecular entity with a compelling dual mechanism of action that addresses key pathways in metabolic and inflammatory diseases. The synergistic effects observed in preclinical models and the promising efficacy and safety data from clinical trials in T2DM and NASH highlight its potential as a valuable therapeutic agent. Further research is warranted to fully elucidate the intricate molecular interactions of BBR-UDCA and to explore its therapeutic potential in a broader range of clinical indications. The ongoing Phase 3 trials will be crucial in confirming its clinical utility and positioning it within the therapeutic landscape for metabolic disorders.

The Pharmacokinetic Profile of Berberine Ursodeoxycholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BUDCA), also known as HTD1801, is a novel chemical entity formed by an ionic salt of berberine (BBR) and ursodeoxycholic acid (UDCA). This compound is under investigation for its potential therapeutic effects in metabolic diseases, including hyperlipidemia, non-alcoholic steatohepatitis (NASH), and type 2 diabetes. Understanding the pharmacokinetic (PK) profile of BUDCA is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and relevant metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the berberine and ursodeoxycholate moieties following oral administration of Berberine Ursodeoxycholate in humans. The data is derived from a double-blind, randomized, placebo-controlled, dose-ranging study in patients with hyperlipidemia[1][2][3].

Table 1: Pharmacokinetic Parameters of Berberine after Single and Multiple Doses of this compound

Parameter500 mg/day (250 mg/dose)1000 mg/day (500 mg/dose)2000 mg/day (1000 mg/dose)
Day 1 (Single Dose)
AUClast (hr·ng/mL)2.9 (± 1.4)3.3 (± 2.4)7.2 (± 3.8)
Cmax (ng/mL)0.4 (± 0.2)0.4 (± 0.3)0.9 (± 0.5)
Tmax (hr)3.5 [2.0–8.3]4.0 [2.0–8.0]4.0 [3.0–12.0]
T1/2 (hr)9.0 (± 1.5)10.6 (± 2.3)8.2 (± 1.7)
Day 28 (Multiple Doses)
AUClast (hr·ng/mL)12.1 (± 6.3)11.8 (± 6.4)27.5 (± 17.5)
Cmax (ng/mL)1.0 (± 0.5)0.9 (± 0.5)2.1 (± 1.3)
Tmax (hr)4.0 [2.0–8.0]3.5 [2.0–4.2]4.0 [3.0–8.0]
T1/2 (hr)9.7 (± 2.5)8.3 (± 1.8)9.9 (± 2.4)

Data are presented as mean (± standard deviation) for AUC, Cmax, and T1/2, and as median [range] for Tmax.

Table 2: Pharmacokinetic Parameters of Ursodeoxycholic Acid after Single and Multiple Doses of this compound

Parameter500 mg/day (250 mg/dose)1000 mg/day (500 mg/dose)2000 mg/day (1000 mg/dose)
Day 1 (Single Dose)
AUClast (hr·ng/mL)2050 (± 1030)3010 (± 1420)4870 (± 2240)
Cmax (ng/mL)412 (± 194)511 (± 235)711 (± 325)
Tmax (hr)2.0 [1.0–4.0]3.0 [2.0–8.0]4.0 [3.0–8.0]
T1/2 (hr)3.3 (± 1.2)6.8 (± 3.8)4.8 (± 1.7)
Day 28 (Multiple Doses)
AUClast (hr·ng/mL)4170 (± 2040)6110 (± 2610)9980 (± 4260)
Cmax (ng/mL)716 (± 305)967 (± 394)1540 (± 614)
Tmax (hr)3.0 [2.0–4.1]4.0 [3.0–8.0]4.0 [3.0–8.0]
T1/2 (hr)6.8 (± 4.4)7.0 (± 3.2)7.1 (± 2.9)

Data are presented as mean (± standard deviation) for AUC, Cmax, and T1/2, and as median [range] for Tmax.

Experimental Protocols

The pharmacokinetic data presented above were obtained from a clinical trial with the following design and methodologies[1][2][3]:

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • The study was registered on Clinicaltrials.gov with the identifier NCT03381287[1]. Other related studies for different indications have also been registered (NCT03656744, NCT06411275)[4][5][6][7].

2. Participant Population:

  • A total of 50 adult subjects with a history of hypercholesterolemia.

  • Inclusion criteria included serum LDL cholesterol levels above 2.59 mmol/L (> 99.9 mg/dL).

  • Participants were required to discontinue any lipid-lowering medications for at least 28 days prior to and for the duration of the study.

3. Dosing Regimen:

  • Participants were randomized into three sequential dosing cohorts to receive either this compound or a matching placebo in a 3:1 ratio.

  • The three dosing groups were:

    • Group I: 500 mg/day

    • Group II: 1000 mg/day

    • Group III: 2000 mg/day

  • The study medication was administered in two divided doses daily for 28 days.

4. Sample Collection and Bioanalysis:

  • Blood samples for pharmacokinetic analysis were collected at pre-defined time points on Day 1 and Day 28.

  • Plasma concentrations of berberine and ursodeoxycholic acid were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The transitions used for quantification were 336.1 → 292.0 m/z for berberine and 391.1 → 373.2 m/z for ursodeoxycholic acid. Deuterated internal standards were used for both analytes.

  • The dynamic range of the assay was 0.01–5.00 ng/mL for berberine and 30–6000 ng/mL for ursodeoxycholic acid.

Signaling Pathways and Metabolism

While specific studies on the metabolic pathways of the combined this compound entity are not yet available, the metabolism of its individual components, berberine and ursodeoxycholic acid, is well-documented. It is presumed that upon oral administration, the ionic salt dissociates, and the two moieties are absorbed and metabolized independently.

Berberine Metabolism

Berberine undergoes extensive phase I and phase II metabolism, primarily in the liver and intestine[8][9]. The major metabolic pathways include demethylation, demethylenation, reduction, and hydroxylation, followed by conjugation with glucuronic acid or sulfate[10][11]. Key enzymes involved are Cytochrome P450 (CYP) isoenzymes such as CYP3A4, CYP1A2, and CYP2D6 for phase I metabolism, and UDP-glucuronosyltransferases (UGTs) and sulfotransfertransferases (SULTs) for phase II conjugation[10][11][12].

Berberine_Metabolism Berberine Berberine PhaseI Phase I Metabolism (Demethylation, Demethylenation, Reduction, Hydroxylation) Berberine->PhaseI Metabolites Metabolites (e.g., Berberrubine, Thalifendine, Demethyleneberberine, Jatrorrhizine) PhaseI->Metabolites PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Conjugates Conjugated Metabolites PhaseII->Conjugates Metabolites->PhaseII Excretion Excretion Conjugates->Excretion CYPs CYP450s (CYP3A4, 1A2, 2D6) CYPs->PhaseI UGTs_SULTs UGTs, SULTs UGTs_SULTs->PhaseII

Caption: Metabolic pathway of Berberine.

Ursodeoxycholic Acid Metabolism

Ursodeoxycholic acid is primarily absorbed in the small intestine and undergoes extensive first-pass metabolism in the liver. The main metabolic pathway is conjugation with the amino acids glycine (B1666218) or taurine[13]. These conjugated forms are then secreted into the bile. A smaller fraction of UDCA can undergo oxidation and epimerization[14].

UDCA_Metabolism UDCA Ursodeoxycholic Acid Conjugation Conjugation (with Glycine or Taurine) UDCA->Conjugation Other Other Minor Pathways (Oxidation, Epimerization) UDCA->Other Conjugated_UDCA Glyco-UDCA Tauro-UDCA Conjugation->Conjugated_UDCA Bile_Secretion Biliary Secretion Conjugated_UDCA->Bile_Secretion Other_Metabolites Other Metabolites Other->Other_Metabolites

Caption: Metabolic pathway of Ursodeoxycholic Acid.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial from which the pharmacokinetic data was obtained.

Clinical_Trial_Workflow Screening Participant Screening (Hypercholesterolemia, LDL > 2.59 mmol/L) Washout Lipid-Lowering Medication Washout (≥28 days) Screening->Washout Randomization Randomization (3:1 Drug:Placebo) Washout->Randomization Dosing_I Group I Dosing (500 mg/day BUDCA or Placebo) Randomization->Dosing_I Dosing_II Group II Dosing (1000 mg/day BUDCA or Placebo) Randomization->Dosing_II Dosing_III Group III Dosing (2000 mg/day BUDCA or Placebo) Randomization->Dosing_III Treatment 28-Day Treatment Period (Twice daily dosing) Dosing_I->Treatment Dosing_II->Treatment Dosing_III->Treatment PK_Sampling_D1 PK Blood Sampling (Day 1) Treatment->PK_Sampling_D1 PK_Sampling_D28 PK Blood Sampling (Day 28) Treatment->PK_Sampling_D28 Bioanalysis LC-MS/MS Analysis of Berberine and UDCA PK_Sampling_D1->Bioanalysis PK_Sampling_D28->Bioanalysis Data_Analysis Pharmacokinetic Data Analysis Bioanalysis->Data_Analysis

Caption: Clinical trial workflow for BUDCA pharmacokinetic study.

Conclusion

The available pharmacokinetic data from a phase I clinical trial in patients with hyperlipidemia demonstrate that both berberine and ursodeoxycholic acid are absorbed following oral administration of this compound. The exposure to both moieties, as measured by AUC and Cmax, increases with escalating doses. The pharmacokinetic profiles suggest that the compound is suitable for twice-daily dosing. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound and to investigate potential drug-drug interactions. The independent metabolism of berberine and ursodeoxycholic acid provides a basis for understanding the disposition of this novel ionic salt.

References

In Vitro Pharmacodynamics of Berberine Ursodeoxycholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BUDCA), also known as HTD1801, is a novel ionic salt combining the well-characterized natural product berberine and the secondary bile acid ursodeoxycholic acid (UDCA).[1][2] This first-in-class therapeutic candidate is under investigation for a range of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and primary sclerosing cholangitis (PSC).[3][4][5] The therapeutic rationale for this combination lies in the synergistic or complementary mechanisms of its constituent moieties, which are thought to dissociate in the gastrointestinal tract.[1][6] While extensive clinical and in vivo data is emerging, this guide focuses on the foundational in vitro pharmacodynamics that underpin its therapeutic potential. The primary mechanism of action is attributed to the activation of AMP-activated protein kinase (AMPK) by berberine and the hepatoprotective and anti-inflammatory effects of UDCA.[3][7]

Core Mechanisms of Action: An In Vitro Perspective

The in vitro effects of Berberine Ursodeoxycholate are best understood by examining the individual actions of berberine and ursodeoxycholic acid on cellular pathways. The combination is designed to leverage these distinct but complementary effects.

Berberine: A Multi-Target Metabolic Regulator

Berberine is an isoquinoline (B145761) alkaloid with a broad spectrum of pharmacological activities. Its primary effects are centered on cellular energy homeostasis, inflammation, and lipid metabolism.

  • AMPK Activation: The most well-documented in vitro effect of berberine is the activation of AMP-activated protein kinase (AMPK).[3][8] AMPK acts as a master regulator of cellular energy metabolism.[7] Activation of AMPK by berberine leads to a cascade of downstream effects, including enhanced glucose uptake, inhibition of hepatic gluconeogenesis, and promotion of fatty acid oxidation.[7][8]

  • Mitochondrial Inhibition: Berberine has been shown to inhibit mitochondrial function, which is a proposed mechanism for its AMPK-activating effect.[9]

  • Modulation of Insulin (B600854) Signaling: In vitro studies have demonstrated that berberine can enhance insulin signaling by promoting the phosphorylation of the insulin receptor (InsR) and insulin receptor substrate 1 (IRS1).[8]

  • Anti-inflammatory and Antioxidant Effects: Berberine exerts anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPKs.[8] It also reduces oxidative stress.[9]

Ursodeoxycholic Acid (UDCA): A Cytoprotective Bile Acid

UDCA is a hydrophilic bile acid known for its hepatoprotective properties. Its in vitro mechanisms are primarily related to the protection of cells, particularly hepatocytes, from damage.

  • Anti-apoptotic Effects: UDCA has demonstrated anti-apoptotic properties in vitro, protecting hepatocytes from the damaging effects of toxic bile acids and other cellular stressors.[3]

  • Anti-inflammatory Action: UDCA can inhibit the secretion of inflammatory cytokines.[9]

  • Modulation of Bile Acid Homeostasis: While more relevant in vivo, UDCA's ability to alter the composition of the bile acid pool contributes to its cytoprotective effects.

Quantitative In Vitro Data

Detailed quantitative in vitro pharmacodynamic data for the combined this compound molecule is not extensively available in the public domain. The majority of the published research focuses on clinical outcomes and in vivo models. However, the following table summarizes the key in vitro activities of its active component, berberine, which are central to the therapeutic hypothesis of BUDCA.

Target/Assay Molecule Key Finding Cell Line/System Reference
AMPK ActivationBerberinePhosphorylation of AMPK at Thr172Various cell lines[8]
Insulin SignalingBerberinePhosphorylation of InsR and IRS1Various cell lines[8]
GluconeogenesisBerberineInhibition of PEPCK and G6PaseHepatic cell lines[8]
Glucose UptakeBerberineIncreased GLUT1 and GLUT4 expressionMuscle and fat cells[8]
InflammationBerberineModulation of NF-κB and MAPKsVarious cell lines[8]
Mitochondrial FunctionBerberineInhibition of mitochondrial respirationIsolated mitochondria[9]
ApoptosisUDCAProtection against bile acid-induced apoptosisHepatocytes[3]

Signaling Pathways

The synergistic potential of this compound stems from the interplay of the signaling pathways modulated by its individual components. The following diagrams illustrate these key pathways.

berberine_pathway Berberine Berberine Mitochondria Mitochondria Berberine->Mitochondria Inhibits InsR_IRS1 InsR/IRS1 Berberine->InsR_IRS1 Enhances NFkB NF-κB Pathway Berberine->NFkB Inhibits AMPK AMPK Mitochondria->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Berberine's Core Signaling Pathways.

udca_pathway UDCA UDCA Apoptosis Hepatocyte Apoptosis UDCA->Apoptosis Inhibits Inflammatory_Cytokines Inflammatory Cytokines UDCA->Inflammatory_Cytokines Inhibits Toxic_Bile_Acids Toxic Bile Acids Toxic_Bile_Acids->Apoptosis Induces experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Pharmacodynamic Assays cluster_data Data Analysis Cell_Seeding Cell Seeding (e.g., HepG2, AML12) Compound_Treatment Treatment with This compound Cell_Seeding->Compound_Treatment Western_Blot Western Blot (p-AMPK, p-IRS1) Compound_Treatment->Western_Blot qPCR qPCR (PEPCK, G6Pase gene expression) Compound_Treatment->qPCR Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG) Compound_Treatment->Glucose_Uptake Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Cell_Viability Quantification Quantification & Normalization Western_Blot->Quantification qPCR->Quantification Glucose_Uptake->Quantification Cell_Viability->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Unveiling the Molecular Landscape of Berberine Ursodeoxycholate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Berberine (B55584) Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity currently under investigation for the treatment of metabolic and liver diseases, including Type 2 Diabetes Mellitus (T2DM) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).[1][2][3] This promising therapeutic candidate is an ionic salt combining berberine, a well-characterized natural alkaloid, and ursodeoxycholic acid (UDCA), a secondary bile acid.[2][4] The unique formulation of B-UDCA is designed to leverage the synergistic effects of its constituent moieties, potentially offering enhanced pharmacological properties compared to the individual components.[4] This technical guide provides an in-depth exploration of the known molecular targets of Berberine Ursodeoxycholate, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: A Dual Approach

This compound is characterized by a unique dual mechanism of action, primarily centered around the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[5][6][7] It is presumed that upon oral administration, the ionic salt dissociates within the gastrointestinal tract, allowing for the differential absorption of berberine and ursodeoxycholic acid.[8][9] While this dissociation suggests that the molecular targets of the individual components are key to B-UDCA's overall effect, the unique molecular structure of HTD1801 may also confer novel pharmacological characteristics.[2][4]

Primary Molecular Targets and Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Activation

A central molecular target of the berberine component of B-UDCA is AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[10][11] Activation of AMPK leads to a cascade of downstream effects that contribute to improved metabolic health.

Signaling Pathway:

Berberine activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation. Activated AMPK also enhances glucose uptake by promoting the translocation of GLUT4 transporters to the cell membrane. Furthermore, AMPK activation inhibits the mTOR signaling pathway, which is involved in protein synthesis and cell growth.

AMPK_Pathway Berberine Berberine (from B-UDCA) AMPK AMPK Berberine->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits (Phosphorylation) GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes mTOR mTOR AMPK->mTOR Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Increases ProteinSynthesis Protein Synthesis & Cell Growth mTOR->ProteinSynthesis Promotes

Berberine-mediated AMPK activation pathway.
NLRP3 Inflammasome Inhibition

The second key mechanism of action for the berberine component of B-UDCA is the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[5][6][7] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases.

Signaling Pathway:

The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1), often initiated by PAMPs like LPS, leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation step (Signal 2), triggered by various stimuli including ATP or nigericin (B1684572), leads to the assembly of the inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1. This assembly facilitates the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Berberine has been shown to directly target NEK7, a crucial component for NLRP3 activation, thereby inhibiting the assembly and activation of the inflammasome.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB NLRP3_proIL1B NLRP3 & pro-IL-1β (Upregulation) NFkB->NLRP3_proIL1B proIL1B pro-IL-1β DAMPs DAMPs (e.g., ATP) NLRP3 NLRP3 DAMPs->NLRP3 Activates NEK7 NEK7 NEK7->NLRP3 Required for Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Caspase-1 (Active) Inflammasome->Casp1 Cleaves Berberine Berberine (from B-UDCA) Berberine->NEK7 Inhibits IL1B IL-1β (Mature) Casp1->IL1B Cleaves proIL1B->IL1B

Berberine-mediated NLRP3 inflammasome inhibition.

Quantitative Data on Molecular Interactions

While specific binding affinities of this compound as a single molecule with its targets are not yet publicly available, quantitative data for the berberine component provide valuable insights into its potency.

CompoundTargetAssay TypeValueReference
BerberineNEK7In vitro kinase assayIC50: 4.2 μM(Zeng et al., 2021)
BerberineAMPKα (Thr172) PhosphorylationWestern Blot in HepG2 cells2.0-fold increase vs. control (at 20 µmol/L)[12]
BerberineAMPKα (Thr172) PhosphorylationWestern Blot in C2C12 myotubes2.4-fold increase vs. control (at 20 µmol/L)[12]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the molecular effects of this compound.

Western Blot Analysis for AMPK Activation

This protocol is designed to quantify the phosphorylation of AMPK and its downstream target ACC in response to B-UDCA treatment.

Experimental Workflow:

WB_Workflow A Cell Culture & Treatment (e.g., HepG2, C2C12) B Protein Extraction (Lysis Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (BSA or Milk) E->F G Primary Antibody Incubation (p-AMPK, total AMPK, p-ACC, total ACC) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J

Workflow for Western Blot analysis of AMPK phosphorylation.

Methodology:

  • Cell Culture and Treatment: Culture relevant cell lines (e.g., HepG2 hepatocytes, C2C12 myotubes) to 70-80% confluency. Treat cells with varying concentrations of B-UDCA for a specified time course. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

NLRP3 Inflammasome Inhibition Assay

This protocol describes a cellular assay to measure the inhibitory effect of B-UDCA on NLRP3 inflammasome activation by quantifying the release of IL-1β.

Experimental Workflow:

NLRP3_Assay_Workflow A Cell Culture & Differentiation (e.g., THP-1 monocytes to macrophages) B Priming (Signal 1) (LPS treatment) A->B C B-UDCA Treatment B->C D Activation (Signal 2) (ATP or Nigericin treatment) C->D E Supernatant Collection D->E F IL-1β Quantification (ELISA) E->F G Data Analysis F->G

Workflow for NLRP3 inflammasome inhibition assay.

Methodology:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): Prime the differentiated macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of B-UDCA for 1 hour.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1-2 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Quantification of IL-1β: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Determine the dose-dependent inhibition of IL-1β release by B-UDCA and calculate the IC50 value if possible.

This compound represents a promising multi-targeted therapeutic agent for metabolic and liver diseases. Its primary molecular targets are AMP-activated protein kinase and the NLRP3 inflammasome, which are modulated by the berberine component of the molecule. The ursodeoxycholic acid moiety is thought to contribute to the overall therapeutic effect through its own distinct mechanisms. While the dissociation of B-UDCA in the gastrointestinal tract is the prevailing hypothesis for its mechanism of action, the potential for unique pharmacological properties of the intact molecule warrants further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further elucidate the molecular intricacies of this compound and advance its development as a novel therapeutic. Future studies should focus on determining the direct binding affinities of B-UDCA with its proposed targets and exploring any potential unique molecular interactions of the combined entity.

References

Berberine Ursodeoxycholate: A Technical Guide to Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584) Ursodeoxycholate (BUD), also known as HTD1801, is a novel, first-in-class new molecular entity synthesized as an ionic salt of berberine and ursodeoxycholic acid (UDCA).[1][2][3] This compound is an orally delivered, gut-liver anti-inflammatory metabolic modulator under investigation for a range of metabolic and liver diseases, including type 2 diabetes (T2D), metabolic dysfunction-associated steatohepatitis (MASH), and primary sclerosing cholangitis (PSC).[4][5][6] BUD leverages the synergistic effects of its constituent moieties to exert a dual mechanism of action, primarily through the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[1][2][3][5][7] This technical guide provides an in-depth overview of the cellular signaling pathways modulated by Berberine Ursodeoxycholate, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the molecular cascades.

Introduction

Berberine, an isoquinoline (B145761) alkaloid, has been recognized for its therapeutic properties in metabolic and cardiovascular disorders, while ursodeoxycholic acid, a secondary bile acid, is known for its hepatoprotective effects.[5][8] The combination of these two molecules into a single ionic salt, this compound, is designed to offer a comprehensive treatment for complex metabolic diseases by addressing both metabolic dysregulation and inflammation.[4][5] Preclinical and clinical studies have demonstrated BUD's potential to improve glycemic control, lipid profiles, and liver health.[4][9][10]

Core Cellular Signaling Pathways

The primary therapeutic effects of this compound are attributed to its modulation of two key cellular signaling pathways:

  • AMP-Activated Protein Kinase (AMPK) Pathway Activation: As a central regulator of cellular energy homeostasis, the activation of AMPK by BUD promotes glucose and fatty acid uptake and oxidation, leading to improved insulin (B600854) sensitivity and reduced hepatic glucose production.[5][11]

  • NLRP3 Inflammasome Inhibition: By inhibiting the NLRP3 inflammasome, BUD mitigates inflammation, a key driver in the pathogenesis of many metabolic and liver diseases.[1][2][3][5][7]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The activation of AMPK by this compound is a cornerstone of its metabolic benefits. This pathway is a critical sensor of cellular energy status.

AMPK_Pathway BUD This compound (HTD1801) AMPK AMPK BUD->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Downstream_Effects Downstream Metabolic Effects Glucose_Uptake Increased Glucose Uptake pAMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Lipid_Synthesis Decreased Lipid Synthesis pAMPK->Lipid_Synthesis Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) Metabolic_Stress->AMPK

AMPK Signaling Pathway Activation by BUD.
NLRP3 Inflammasome Signaling Pathway

This compound's anti-inflammatory effects are mediated through the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.

NLRP3_Pathway BUD This compound (HTD1801) NLRP3 NLRP3 Inflammasome Assembly BUD->NLRP3 Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to IL1B IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Inflammation Inflammation IL1B->Inflammation

NLRP3 Inflammasome Inhibition by BUD.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of BUD in a MASH/Dyslipidemia Hamster Model[4][9]
ParameterModel ControlBUD Treatment (Low Dose)BUD Treatment (High Dose)
Liver Histology
Fibrosis ScoreSignificant FibrosisSignificant ReductionApproximated Normal Control
SteatosisSignificant SteatosisImprovementApproximated Normal Control
InflammationSignificant InflammationImprovementApproximated Normal Control
BallooningSignificant BallooningImprovementAlmost No Residual Ballooning
Serum Biomarkers
ALTElevatedReducedSignificantly Reduced
ASTElevatedReducedSignificantly Reduced
Total BilirubinElevatedReducedSignificantly Reduced
LDL-CElevatedReducedSignificantly Reduced
Total CholesterolElevatedReducedSignificantly Reduced
Table 2: Clinical Efficacy of BUD in Patients with Type 2 Diabetes (12-Week, Phase 2 Study)[10]
ParameterPlaceboBUD 500 mg BIDBUD 1000 mg BID
Glycemic Control
Change in HbA1c--0.4% (p=0.04)-0.7% (p<0.001)
Change in FPG (mg/dL)--13.0-18.4
Cardiometabolic
Reduction in LipidsNo Significant ChangeNo Significant ChangeSignificant Reduction
Hepatic Parameters
Reduction in Liver Injury MarkersNo Significant ChangeNo Significant ChangeSignificant Reduction
Table 3: Clinical Efficacy of BUD in Patients with Presumed NASH and T2D (18-Week, Phase 2 Study)[11]
ParameterPlaceboBUD 1000 mg BID
Liver Fat Content
Absolute Change in LFC-1.9%-4.8% (p<0.05)
Relative Change in LFC-8.3%-24.1% (p<0.05)
Metabolic Parameters
Weight Change-1.0%-3.5%
HbA1c Change+1.5%-7.4%
ALT Change-5%-21%
GGT Change+5%-29%
LDL Cholesterol Change+0%-13%
Triglycerides Change+10%-11%
Table 4: Pharmacokinetics of BUD in Patients with Hyperlipidemia[1]
ParameterBUD 250 mgBUD 500 mgBUD 1000 mg
UDCA
Tmax (single dose, hours)~2.0~3.0~4.0
Tmax (multiple doses, hours)~3.0-4.0~3.0-4.0~3.0-4.0
Half-life (hours)~3-7~3-7~3-7
Berberine
Tmax (single dose, hours)~4.0~4.0~4.0
Tmax (multiple doses, hours)~4.0~4.0~4.0
Half-life (hours)~8-10~8-10~8-10

Potential Additional Signaling Pathways (Based on Berberine)

While the effects of this compound on the following pathways have not been directly reported, extensive research on berberine suggests potential modulation of the mTOR and Wnt/β-catenin signaling pathways.

mTOR Signaling Pathway

Berberine has been shown to inhibit the mTOR pathway, which is a key regulator of cell growth, proliferation, and metabolism. This inhibition is often linked to the activation of AMPK.

mTOR_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Potential mTOR Pathway Modulation by Berberine.
Wnt/β-catenin Signaling Pathway

Studies have indicated that berberine can act as a natural inhibitor of the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes, including cell proliferation and differentiation.[12]

Wnt_Pathway Berberine Berberine Beta_Catenin_Complex β-catenin Destruction Complex Berberine->Beta_Catenin_Complex Promotes activity of Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Promotes degradation of Nuclear_Translocation Nuclear Translocation Beta_Catenin->Nuclear_Translocation Gene_Transcription Target Gene Transcription Nuclear_Translocation->Gene_Transcription

Potential Wnt/β-catenin Pathway Inhibition by Berberine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects on its primary signaling pathways.

Western Blot Analysis for AMPK Activation

This protocol is designed to assess the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.

  • Cell Culture and Treatment:

    • Culture relevant cell lines (e.g., HepG2 hepatocytes, primary hepatocytes) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 1, 6, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the effect of this compound on the kinase activity of purified AMPK.

  • Reagents and Materials:

    • Purified, active AMPK enzyme.

    • SAMS peptide (a synthetic substrate for AMPK).

    • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM EDTA).

    • ATP.

    • ADP-Glo™ Kinase Assay kit or similar.

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a 96-well plate, add the purified AMPK enzyme, SAMS peptide, and the different concentrations of BUD.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure luminescence to determine kinase activity.

NLRP3 Inflammasome Activation Assay (in vitro)

This protocol is used to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

  • Cell Culture and Priming:

    • Culture human or murine macrophages (e.g., THP-1 monocytes differentiated into macrophages with PMA, or bone marrow-derived macrophages).

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Treatment and Inflammasome Activation:

    • Pre-treat the primed cells with various concentrations of this compound or vehicle control for 1 hour.

    • Activate the NLRP3 inflammasome with a known activator, such as nigericin (B1684572) (e.g., 10 µM) or ATP (e.g., 5 mM), for a specified time (e.g., 1-2 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants and lyse the cells.

    • Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

    • Analyze the cell lysates by Western blotting for the presence of cleaved (active) caspase-1 (p20 subunit) and NLRP3.

    • Optionally, assess pyroptosis (inflammatory cell death) by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatant.

Conclusion

This compound is a promising therapeutic agent with a multi-faceted mechanism of action centered on the activation of the AMPK signaling pathway and the inhibition of the NLRP3 inflammasome. This dual action allows it to address both the metabolic and inflammatory drivers of complex diseases like T2D and MASH. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. Further research is warranted to fully elucidate the downstream effects of BUD on other potentially relevant signaling pathways, such as the mTOR and Wnt/β-catenin pathways, to further understand its complete pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular mechanisms of this novel therapeutic compound.

References

The Structure-Activity Relationship of Berberine Ursodeoxycholate: A Synergistic Approach to Metabolic and Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Berberine (B55584) Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity currently under investigation for a range of metabolic and liver diseases.[1][2] It is an ionic salt formed from two well-characterized active moieties: the natural alkaloid Berberine (BBR) and the bile acid Ursodeoxycholic acid (UDCA).[1][3][4] This whitepaper explores the structure-activity relationship (SAR) of B-UDCA, which is uniquely defined not by incremental modifications to a single scaffold, but by the synergistic and multifaceted mechanism of action that arises from its dual-component structure. We will delve into the distinct and combined pharmacological effects, present quantitative data from clinical investigations, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction to Berberine Ursodeoxycholate

This compound represents an innovative drug design strategy, combining two compounds with known therapeutic benefits into a single ionic salt.[1][5][6] This approach aims to leverage the distinct mechanisms of each component to create a more comprehensive treatment for complex multifactorial diseases like Type 2 Diabetes (T2D), Metabolic dysfunction-associated steatohepatitis (MASH), and Primary Sclerosing Cholangitis (PSC).[7][8][9] The resulting new molecular entity exhibits enhanced physicochemical characteristics and novel pharmacological effects compared to the administration of the individual components separately.[1]

  • Berberine (BBR): An isoquinoline (B145761) alkaloid, BBR is known for its antimicrobial, anti-inflammatory, hypoglycemic, and hypolipidemic properties.[7][8][10] Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][7][8]

  • Ursodeoxycholic acid (UDCA): A naturally occurring secondary bile acid, UDCA is used for its hepatoprotective and anti-cholestatic properties.[7] It helps reduce the toxic effects of other bile acids, dissolves gallstones, and exerts anti-apoptotic and anti-inflammatory effects on liver cells.[5][7]

The core of B-UDCA's structure-activity relationship lies in the synergistic interplay between BBR's metabolic regulation and UDCA's hepatoprotective functions, further enhanced by a novel mechanism involving inflammasome inhibition.

Core Mechanism of Action: A Dual-Pronged Approach

The therapeutic efficacy of B-UDCA stems from a unique dual mechanism of action that addresses both metabolic dysregulation and inflammation, key drivers of diseases like T2D and MASH.[2] The compound is an orally delivered, gut-liver anti-inflammatory metabolic modulator.[1][2] After oral administration, B-UDCA is expected to dissociate, allowing the two moieties to exert their effects.[4]

The primary mechanisms are:

  • AMP-activated protein kinase (AMPK) Activation: Primarily driven by the berberine component, AMPK activation improves insulin (B600854) sensitivity, enhances glucose uptake, promotes the oxidation of fatty acids, and reduces hepatic glucose production and lipid accumulation.[1][5][7]

  • NLRP3 Inflammasome Inhibition: B-UDCA acts as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key pathway in the inflammatory response associated with metabolic diseases.[1][2][9] This anti-inflammatory action complements the metabolic effects of AMPK activation.

This dual action provides a comprehensive platform for treating the multifaceted nature of complex metabolic diseases.[2][9]

BUDCA This compound (B-UDCA / HTD1801) NLRP3 NLRP3 Inflammasome Inhibition BUDCA->NLRP3 Synergistic Effect Dissociation Dissociation in GI Tract BUDCA->Dissociation BBR Berberine (BBR) AMPK AMPK Activation BBR->AMPK UDCA Ursodeoxycholic Acid (UDCA) Inflammation Reduced Hepatic & Systemic Inflammation UDCA->Inflammation Hepatoprotective Effects Metabolic Improved Glucose & Lipid Metabolism AMPK->Metabolic NLRP3->Inflammation Dissociation->BBR Dissociation->UDCA

B-UDCA Dual Mechanism of Action.

Signaling Pathways and Systemic Effects

AMPK Signaling Pathway

Berberine's activation of AMPK is a critical component of B-UDCA's efficacy. AMPK acts as a master sensor of cellular energy status. When activated, it initiates a cascade of events to restore energy balance, including inhibiting anabolic pathways (like lipogenesis and gluconeogenesis) and stimulating catabolic pathways (like glucose uptake and fatty acid oxidation). This leads to improved insulin sensitivity and a better lipid profile.[7][8][11]

BBR Berberine (from B-UDCA) AMPK AMPK Activation BBR->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Lipogenesis ↓ Lipogenesis & Adipogenesis AMPK->Lipogenesis GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->GlucoseUptake FattyAcid ↑ Fatty Acid Oxidation AMPK->FattyAcid Insulin ↑ Insulin Sensitivity Gluconeogenesis->Insulin Lipids ↓ Blood Lipids Lipogenesis->Lipids GlucoseUptake->Insulin FattyAcid->Lipids BUDCA B-UDCA (Oral) Gut Gut Microbiota Modulation BUDCA->Gut BA Bile Acid Profile Alteration Gut->BA FXR Intestinal FXR Activation BA->FXR FGF15 ↑ FGF15 Secretion FXR->FGF15 Liver Liver FGF15->Liver Portal Vein Effects ↓ Lipogenesis ↓ Inflammation Liver->Effects cluster_groups Screening Screening (Inclusion/Exclusion Criteria) RunIn Lifestyle Run-In (4 Weeks) Screening->RunIn Randomization Randomization (1:1:1) RunIn->Randomization GroupA B-UDCA 500mg BID Randomization->GroupA GroupB B-UDCA 1000mg BID Randomization->GroupB GroupC Placebo BID Randomization->GroupC Treatment Treatment Period (12-18 Weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp End of Treatment Assessments & Safety Follow-up Treatment->FollowUp

References

"Berberine Ursodeoxycholate" preclinical data review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA). This new molecular entity is under investigation for its potential therapeutic benefits in a range of metabolic and inflammatory diseases. Preclinical studies have highlighted its multifaceted mechanism of action, primarily revolving around the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[1][2] This technical guide provides a comprehensive review of the available preclinical data for BBR-UDCA, with a focus on its efficacy in models of Metabolic Dysfunction-Associated Steatohepatitis (MASH), its impact on inflammatory bowel disease, and its influence on the gut microbiota.

Core Mechanism of Action

Berberine Ursodeoxycholate's therapeutic potential stems from the synergistic effects of its two components. Berberine is known for its metabolic regulatory properties, while ursodeoxycholic acid is a well-established hepatoprotective agent.[1] Together, they modulate key signaling pathways involved in inflammation and metabolism.

The primary mechanism involves a dual action:

  • AMPK Activation: BBR-UDCA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activation of AMPK leads to the inhibition of anabolic pathways (e.g., synthesis of cholesterol, fatty acids, and proteins) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake), thereby improving metabolic parameters.[3]

  • NLRP3 Inflammasome Inhibition: BBR-UDCA has been shown to inhibit the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2][4] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, contributing to a cycle of inflammation and tissue damage.[4][5]

These mechanisms are further detailed in the signaling pathway diagrams below.

Preclinical Efficacy in MASH/Dyslipidemia

A significant body of preclinical evidence supports the efficacy of BBR-UDCA in models of Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic Steatohepatitis (NASH), and dyslipidemia. A key study utilized a golden hamster model of MASH induced by a high-fat diet.[6][7]

Quantitative Data from MASH/Dyslipidemia Hamster Model
ParameterModel Control (High-Fat Diet)BBR-UDCA (HTD1801) TreatedNormal Control (Chow Diet)p-value (vs. Model Control)
Liver Histology
NAFLD Activity Score (NAS)5.1 ± 0.61.1 ± 0.40.4 ± 0.5<0.01
- Steatosis (0-3)2.5 ± 0.50.6 ± 0.50.0 ± 0.0<0.01
- Lobular Inflammation (0-3)1.4 ± 0.50.4 ± 0.50.4 ± 0.5<0.01
- Hepatocyte Ballooning (0-2)1.3 ± 0.50.1 ± 0.40.0 ± 0.0<0.01
Fibrosis Stage (0-4)1.9 ± 0.80.4 ± 0.50.0 ± 0.0<0.01
Serum Biochemistry
Alanine Aminotransferase (ALT) (U/L)133.4 ± 47.940.1 ± 11.734.6 ± 5.9<0.01
Aspartate Aminotransferase (AST) (U/L)90.5 ± 25.044.9 ± 11.040.4 ± 6.0<0.01
Total Cholesterol (mmol/L)15.6 ± 3.49.8 ± 2.12.5 ± 0.4<0.01
LDL-Cholesterol (mmol/L)11.0 ± 3.15.9 ± 1.80.8 ± 0.3<0.01
Total Bilirubin (μmol/L)3.6 ± 1.12.2 ± 0.61.9 ± 0.5<0.05

Data extracted from a preclinical study in a golden hamster MASH model after 6 weeks of treatment.[6]

Experimental Protocol: MASH/Dyslipidemia Hamster Model

Animal Model: Male Golden Syrian hamsters are used as they respond well to diet-induced obesity and develop dyslipidemia and liver pathology similar to human MASH.[8][9][10]

Diet and Induction: Animals are fed a high-fat, high-cholesterol diet for a period of several weeks to induce the MASH phenotype, characterized by hepatic steatosis, inflammation, and fibrosis.[6][8] A typical diet may contain around 20% fat and 0.5% cholesterol.

Treatment: this compound (HTD1801) is administered orally, typically via gavage, once daily for the duration of the treatment period (e.g., 6 weeks).[6] Dosages in preclinical studies have ranged to effectively demonstrate efficacy.

Assessments:

  • Histopathology: Liver tissue is collected at the end of the study, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for fibrosis assessment. The NAFLD Activity Score (NAS) and fibrosis stage are determined by a pathologist blinded to the treatment groups.[6]

  • Serum Biochemistry: Blood samples are collected for the analysis of liver enzymes (ALT, AST), total bilirubin, and lipid profile (total cholesterol, LDL-cholesterol).[6]

Effects on Inflammatory Bowel Disease and Gut Microbiota

The components of BBR-UDCA, particularly berberine, have been extensively studied for their effects on intestinal inflammation and the gut microbiome. These preclinical findings suggest a potential therapeutic role for BBR-UDCA in conditions like inflammatory bowel disease (IBD).

Quantitative Data from DSS-Induced Colitis Mouse Model
ParameterDSS ControlBerberine-Treatedp-value (vs. DSS Control)
Clinical Severity
Body Weight Change (%)-8.87 ± 3.0-5.08 ± 2.0<0.05
Myeloperoxidase (MPO) Activity (U/g tissue)~250~100<0.01
Colon Length (cm) ~6.5~7.5<0.05
Pro-inflammatory Cytokines (pg/mg protein)
TNF-α~80~40<0.05
IL-6~150~70<0.05
IL-1β~200~100<0.05

Representative data compiled from preclinical studies of DSS-induced colitis in mice.[1][11]

Experimental Protocol: DSS-Induced Colitis Mouse Model

Animal Model: C57BL/6 mice are commonly used for the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, which mimics many of the clinical and histological features of human ulcerative colitis.[1][11]

Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[1][11]

Treatment: Berberine is typically administered orally via gavage at doses ranging from 50 to 100 mg/kg body weight per day.[1][12] Treatment can be administered either prophylactically (before and during DSS exposure) or therapeutically (after the onset of colitis symptoms).[1]

Assessments:

  • Clinical Scoring: Disease activity index (DAI) is monitored daily, which includes an assessment of body weight loss, stool consistency, and the presence of blood in the stool.[2]

  • Macroscopic Evaluation: At the end of the study, the colon is excised, and its length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).

  • Histological Analysis: Colon tissue samples are processed for histological examination to assess the degree of inflammation, ulceration, and crypt damage.[1]

  • Biochemical Analysis: Colon tissue homogenates are used to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA or Luminex assays.[1]

Modulation of Gut Microbiota

Berberine has been shown to significantly alter the composition of the gut microbiota. Preclinical studies in various models have demonstrated that berberine can:

  • Increase the abundance of beneficial bacteria: This includes short-chain fatty acid (SCFA)-producing bacteria such as Bifidobacterium, Lactobacillus, and Akkermansia.[13][14][15]

  • Decrease the abundance of potentially pathogenic bacteria: Berberine can reduce the populations of certain opportunistic pathogens.[13]

  • Alter the Firmicutes to Bacteroidetes ratio: This ratio is often altered in metabolic diseases, and berberine has been shown to modulate it towards a healthier state.[15]

These changes in the gut microbiota are believed to contribute to the anti-inflammatory and metabolic benefits of berberine.[14]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

AMPK_Activation_Pathway cluster_BBR_UDCA This compound cluster_Cellular_Response Cellular Response BBR-UDCA BBR-UDCA AMPK AMPK (AMP-activated protein kinase) BBR-UDCA->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits PGC1a PGC-1α AMPK->PGC1a Activates ULK1 ULK1 AMPK->ULK1 Activates FattyAcid_Oxidation Fatty Acid Oxidation AMPK->FattyAcid_Oxidation Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Lipogenesis Lipogenesis ACC->Lipogenesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis SREBP1c->Lipogenesis Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Autophagy Autophagy ULK1->Autophagy

Caption: AMPK Activation Pathway by BBR-UDCA.

NLRP3_Inhibition_Pathway cluster_Stimuli Inflammatory Stimuli cluster_BBR_UDCA This compound cluster_Inflammasome_Complex NLRP3 Inflammasome Complex cluster_Cytokine_Release Pro-inflammatory Cytokine Release PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates BBR-UDCA BBR-UDCA BBR-UDCA->NLRP3 Inhibits ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: NLRP3 Inflammasome Inhibition by BBR-UDCA.

Experimental Workflow

Preclinical_Workflow cluster_Model_Development Disease Model Development cluster_Treatment Treatment Phase cluster_Data_Collection Data Collection & Analysis Animal_Model Animal Model Selection (e.g., Hamster, Mouse) Disease_Induction Disease Induction (e.g., High-Fat Diet, DSS) Animal_Model->Disease_Induction Randomization Randomization to Groups (Control, Vehicle, BBR-UDCA) Disease_Induction->Randomization Dosing Daily Oral Administration Randomization->Dosing In_life_Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing->In_life_Monitoring Terminal_Collection Terminal Sample Collection (Blood, Tissues) In_life_Monitoring->Terminal_Collection Analysis Biochemical & Histological Analysis Terminal_Collection->Analysis

References

Berberine Ursodeoxycholate: A Novel Therapeutic Candidate for Non-Alcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NAFLD, deeply intertwined with metabolic syndrome, has created a pressing need for effective therapeutic interventions. Berberine (B55584) Ursodeoxycholate (BUD), a novel ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA), has emerged as a promising multi-target therapeutic agent. This technical guide provides a comprehensive overview of the therapeutic potential of BUD for NAFLD, summarizing preclinical and clinical data, elucidating its proposed mechanisms of action, and detailing experimental protocols to facilitate further research and development.

Introduction: The Challenge of NAFLD and the Rationale for Berberine Ursodeoxycholate

NAFLD is the most prevalent chronic liver disease worldwide, affecting a substantial portion of the global population.[1] Its progression is driven by a complex interplay of insulin (B600854) resistance, dyslipidemia, inflammation, and gut dysbiosis.[1][2] Currently, there are no FDA-approved pharmacological treatments specifically for NAFLD, with lifestyle modification being the cornerstone of management.[2]

Berberine, a natural isoquinoline (B145761) alkaloid, has demonstrated a wide range of pharmacological effects, including lipid-lowering, glucose-lowering, and anti-inflammatory properties.[1][3] Ursodeoxycholic acid, a hydrophilic bile acid, is known to reduce liver injury in certain cholestatic liver diseases.[4][5] The formulation of BUD as an ionic salt is hypothesized to enhance the solubility and bioavailability of its constituent molecules.[4] This combination therapy in a single molecular entity offers a multifaceted approach to address the various pathological drivers of NAFLD.[4][6]

Mechanism of Action: A Multi-Pronged Attack on NAFLD Pathophysiology

This compound is thought to dissociate into berberine and ursodeoxycholic acid in the gastrointestinal tract, with each component exerting distinct yet complementary effects.[4] The therapeutic action of BUD in NAFLD is attributed to its influence on several key pathways:

  • Metabolic Regulation: Berberine is a potent activator of Adenosine Monophosphate-Activated Protein Kinase (AMPK), a central regulator of cellular energy homeostasis.[3][7] AMPK activation leads to the inhibition of lipogenesis and gluconeogenesis, and an increase in fatty acid oxidation, thereby reducing hepatic fat accumulation.[1][3]

  • Gut Microbiota Modulation: A growing body of evidence suggests that berberine can modulate the gut microbiota, which plays a crucial role in the pathogenesis of NAFLD.[2][8][9] It can restore the balance of gut bacteria, for instance by increasing the relative levels of Bifidobacteria and the Bacteroidetes/Firmicutes ratio, which can lead to reduced intestinal inflammation and improved gut barrier function.[8][10] This, in turn, can decrease the translocation of bacterial products like lipopolysaccharides (LPS) to the liver, a key trigger of hepatic inflammation.

  • Anti-inflammatory Effects: Both berberine and UDCA possess anti-inflammatory properties. Berberine has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[8][11][12]

  • FXR Signaling: While not fully elucidated for BUD specifically, berberine has been shown to alleviate NASH through the modulation of gut microbiota-mediated intestinal Farnesoid X Receptor (FXR) activation.[13] FXR is a key regulator of bile acid, lipid, and glucose metabolism.

Below is a diagram illustrating the proposed mechanism of action of this compound in NAFLD.

BUD_Mechanism cluster_gut Gastrointestinal Tract cluster_liver Hepatocyte cluster_microbiota Gut Microbiota BUD Berberine Ursodeoxycholate (BUD) BBR Berberine BUD->BBR Dissociation UDCA Ursodeoxycholic Acid BUD->UDCA Dissociation AMPK AMPK Activation BBR->AMPK Inflammation Inflammation (TNF-α, IL-6) BBR->Inflammation GutDysbiosis Gut Dysbiosis BBR->GutDysbiosis Modulation UDCA->Inflammation Reduces Liver Injury Lipogenesis Lipogenesis AMPK->Lipogenesis FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation

Caption: Proposed mechanism of action of this compound in NAFLD.

Clinical Efficacy: Evidence from a Phase 2 Trial

A significant body of evidence for the efficacy of BUD in NAFLD comes from a Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT03656744) conducted in patients with presumed NASH and type 2 diabetes.[4][14][15]

Study Design and Endpoints

The trial evaluated two doses of BUD against a placebo over an 18-week treatment period.[6][14][15] The primary endpoint was the reduction in liver fat content, measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[4][14][15] Key secondary endpoints included improvements in glycemic control, liver-associated enzymes, and safety.[4][14][15]

The following diagram outlines the workflow of this Phase 2 clinical trial.

Clinical_Trial_Workflow Screening Patient Screening (Presumed NASH & T2D) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo BUD_Low BUD (Low Dose) Randomization->BUD_Low BUD_High BUD (1000 mg twice a day) Randomization->BUD_High Treatment 18-Week Treatment Period Placebo->Treatment BUD_Low->Treatment BUD_High->Treatment Endpoints Endpoint Assessment - Primary: Liver Fat (MRI-PDFF) - Secondary: Glycemic control, Liver enzymes, Safety Treatment->Endpoints

Caption: Workflow of the Phase 2 clinical trial of this compound.

Key Findings

The high-dose group (1000 mg twice a day) demonstrated statistically significant improvements compared to the placebo group:

  • Reduction in Liver Fat: A mean absolute decrease in liver fat content of -4.8% versus -2.0% for placebo (p = 0.011).[4][14][15] The mean relative decrease was -24.1% versus -8.3% for placebo (p=0.016).[6]

  • Improved Glycemic Control: Significant improvements in glycemic control were observed.[4][14][15] The high-dose BUD treatment led to a 0.6% reduction in HbA1c mean levels, which was twice the reduction seen with the low-dose treatment.[7]

  • Reduction in Liver Enzymes: Statistically significant reductions in serum alanine (B10760859) aminotransferase (ALT) and gamma-glutamyl transferase (GGT) activities were noted.[6]

  • Weight Loss: The higher dose of BUD was associated with an average weight loss of -3.5 kg compared to -1.1 kg with placebo (p=0.012).[6]

Table 1: Summary of Key Efficacy Data from Phase 2 Clinical Trial

ParameterHigh-Dose BUD (1000 mg bid)Placebop-value
Liver Fat Content (Absolute Change) -4.8%-2.0%0.011[4][14][15]
Liver Fat Content (Relative Change) -24.1%-8.3%0.016[6]
HbA1c Reduction (Mean) 0.6%--
Weight Loss (LS Mean) -3.5 kg-1.1 kg0.012[6]

Preclinical Evidence

Animal studies have provided further support for the therapeutic potential of BUD in NAFLD. In a preclinical model of MASH and dyslipidemia using golden hamsters fed a high-fat diet, six weeks of daily treatment with BUD resulted in significant improvements in histologic fibrosis and the Nonalcoholic Fatty Liver Disease Activity Score (NAFLD-AS), with the improvements approaching the appearance of normal controls.[16]

A meta-analysis of animal studies on berberine alone for NAFLD/NASH showed that it could significantly reduce blood and liver tissue total cholesterol, blood triglycerides, and inflammatory markers like TNF-α and IL-6.[11][12]

Safety and Tolerability

In the Phase 2 clinical trial, this compound was relatively well tolerated.[4][14] The most frequently reported adverse events were gastrointestinal in nature, including diarrhea and abdominal discomfort.[4][6][14] A separate study on the pharmacokinetics and pharmacodynamics of BUD in patients with hyperlipidemia also found it to be generally well-tolerated, even at doses of 2000 mg per day, with no significant adverse effects reported.[17][18]

Experimental Protocols

Phase 2 Clinical Trial Methodology (NCT03656744)
  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.[6][14]

  • Participants: 100 subjects with fatty liver disease and type 2 diabetes.[6][14]

  • Intervention: Two oral doses of this compound or placebo.[6]

  • Treatment Duration: 18 weeks.[6][14]

  • Primary Endpoint Measurement: Liver fat content was measured using magnetic resonance imaging proton density fat fraction (MRI-PDFF).[6][14]

  • Secondary Endpoint Measurements: Glycemic control was assessed through parameters like HbA1c. Liver-associated enzymes (e.g., ALT, GGT) were measured from serum samples. Safety and tolerability were monitored throughout the study.[6][14]

Preclinical MASH/Dyslipidemia Model Methodology
  • Animal Model: Golden hamsters fed a high-fat diet to induce MASH and dyslipidemia.[16]

  • Group Size: Eight animals per group.[16]

  • Intervention: Daily treatment with this compound (HTD1801).[16]

  • Treatment Duration: Six weeks.[16]

  • Efficacy Assessment: Histological evaluation of liver tissue for fibrosis and Nonalcoholic Fatty Liver Disease Activity Score (NAFLD-AS).[16]

Pharmacokinetic Analysis Methodology
  • Study Design: A double-blind, randomized, placebo-controlled, dose-ranging study.[17]

  • Participants: 50 subjects with a history of hypercholesterolemia.[17]

  • Intervention: Three different doses of BUDCA administered in two divided doses daily for 28 days.[17]

  • Pharmacokinetic Sampling: Serum levels of berberine and UDCA were measured at multiple intervals before and up to 24 hours after the first dose on day 1 and again on day 28.[5]

  • Analytical Method: Concentrations of berberine and UDCA in plasma were determined simultaneously by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Future Directions and Conclusion

This compound has demonstrated a broad spectrum of metabolic activity in patients with presumed NASH and diabetes, making it a compelling candidate for further development.[4][6][14] Its ability to simultaneously address hepatic steatosis, dysglycemia, and inflammation positions it favorably in the landscape of NAFLD therapeutics.

Future research should focus on larger, longer-term Phase 3 clinical trials to confirm these promising Phase 2 findings and to evaluate the impact of BUD on histological endpoints, including the resolution of NASH and improvement in fibrosis. Further elucidation of its precise molecular mechanisms, particularly its interaction with FXR signaling and the long-term consequences of its modulation of the gut microbiota, will also be crucial.

References

The Effects of Berberine Ursodeoxycholate on Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA). This first-in-class gut-liver anti-inflammatory metabolic modulator is under investigation for its potential to treat type 2 diabetes (T2D) and other metabolic disorders.[1][2] BBR, a plant alkaloid, has a history of use in traditional medicine for its metabolic, antimicrobial, and anti-inflammatory properties.[3][4] UDCA is a bile acid derivative known for its hepatoprotective effects.[5] The combination into a single molecular entity, HTD1801, is designed to leverage the synergistic actions of both components on the gut-liver axis to simultaneously modulate glucose and lipid metabolism.[3][5] This technical guide provides an in-depth overview of the effects of BBR-UDCA on glucose metabolism, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Mechanisms of Action

The therapeutic effects of BBR-UDCA on glucose metabolism are attributed to the complementary and potentially synergistic actions of its constituent molecules, berberine and ursodeoxycholic acid. These actions primarily target key regulatory pathways in the liver, muscle, and gut.

Berberine's Contribution: AMPK Activation and Mitochondrial Inhibition

Berberine's primary mechanism for improving glucose metabolism is through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] The activation of AMPK by berberine is thought to be a consequence of the inhibition of mitochondrial respiratory chain complex I.[7] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the AMP/ATP ratio, which allosterically activates AMPK.[7]

Activated AMPK then initiates a cascade of downstream effects that collectively improve glucose control:

  • Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes involved in glucose production in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8] This leads to a reduction in hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.

  • Stimulation of Glucose Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissues, thereby increasing glucose uptake from the bloodstream.[6]

  • Modulation of Gut Microbiota and GLP-1 Secretion: Berberine has been shown to modulate the composition of the gut microbiota, leading to an increase in short-chain fatty acid (SCFA)-producing bacteria.[9][10][11] These SCFAs can, in turn, stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[12] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[13][14][15]

Ursodeoxycholic Acid's Role: FXR Antagonism and Bile Acid Modulation

Ursodeoxycholic acid contributes to the metabolic benefits of BBR-UDCA through its influence on bile acid signaling, primarily via the farnesoid X receptor (FXR). UDCA is considered a weak FXR antagonist.[16] By antagonizing FXR in the intestine, UDCA can lead to:

  • Increased Bile Acid Synthesis: FXR activation in the gut normally leads to the production of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis. By antagonizing FXR, UDCA can reduce FGF19 signaling, leading to an increase in the synthesis of bile acids from cholesterol in the liver. This can contribute to improved lipid metabolism.

  • Alterations in the Bile Acid Pool: UDCA administration can alter the composition of the circulating bile acid pool, which can have downstream effects on various metabolic pathways.

Synergistic Effects of Berberine Ursodeoxycholate

The formulation of berberine and ursodeoxycholic acid as an ionic salt in HTD1801 is suggested to enhance the therapeutic effects of the individual components. Preclinical studies on HTD1801 in a hamster model of non-alcoholic fatty liver disease (NAFLD) demonstrated superior efficacy in improving liver biochemistry and histology compared to BBR or UDCA administered alone.[3] This suggests that the unique physicochemical properties of the salt may improve the dissolution, absorption, and/or bioavailability of its active moieties, leading to a synergistic therapeutic effect.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on BBR-UDCA and its components.

Table 1: Preclinical In Vitro and In Vivo Data for Berberine
ParameterModelTreatmentResultCitation(s)
Glucose Consumption HepG2 cells5-20 µmol/L Berberine72.9% - 113.7% increase[7]
C2C12 myotubes20 µmol/L Berberine74.0% increase[7]
AMPK Phosphorylation HepG2 cells20 µmol/L Berberine2.0-fold increase[17]
C2C12 myotubes20 µmol/L Berberine2.4-fold increase[17]
ACC Phosphorylation HepG2 cells20 µmol/L Berberine2.8-fold increase[17]
C2C12 myotubes20 µmol/L Berberine2.8-fold increase[17]
Fasting Insulin Dietary obese ratsBerberine (5 weeks)46% decrease[7]
HOMA-IR Dietary obese ratsBerberine (5 weeks)48% decrease[7]
GLP-2 Level (Fasting) Zucker Diabetic Fatty RatsBerberinePartial restoration[13]
GLP-2 Secretion (Glutamine-induced) Zucker Diabetic Fatty RatsBerberineEnhanced[13]
Fasting Blood Glucose Zucker Diabetic Fatty RatsBerberineSignificant reduction[13]
Plasma Glucagon Zucker Diabetic Fatty RatsBerberineSignificant reduction[13]
Table 2: Clinical Trial Data for this compound (HTD1801)
ParameterStudy PopulationTreatment GroupsDurationKey FindingsCitation(s)
HbA1c Change from Baseline Patients with T2DPlacebo12 weeks-0.3%[5][18]
500 mg HTD1801 BID-0.7% (p=0.04 vs placebo)[5][18]
1000 mg HTD1801 BID-1.0% (p<0.001 vs placebo)[5][18]
Fasting Plasma Glucose (FPG) Change from Baseline Patients with T2DPlacebo12 weeks+0.3 mg/dL[5][18]
500 mg HTD1801 BID-13.0 mg/dL[5][18]
1000 mg HTD1801 BID-18.4 mg/dL[5][18]
Patients Achieving HbA1c <7.0% Patients with T2DPlacebo12 weeks15.2%[18]
1000 mg HTD1801 BID55.9%[18]
Liver Fat Content (Absolute Change) Patients with presumed NASH and T2DPlacebo18 weeks-2.0%[19]
1000 mg HTD1801 BID-4.8% (p=0.011 vs placebo)[19]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound and its components.

AMPK Activation Assay (Western Blot)

This protocol is used to determine the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.

  • Cell Culture and Treatment: HepG2 (human liver cancer cell line) or C2C12 (mouse myoblast cell line) cells are cultured to approximately 80% confluency. Cells are then treated with various concentrations of berberine, BBR-UDCA, or a vehicle control for a specified duration (e.g., 24 hours).[17]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of a compound to stimulate the secretion of GLP-1 from an enteroendocrine cell line.

  • Cell Culture: NCI-H716 or STC-1 cells, which are known to secrete GLP-1, are cultured in an appropriate medium.[20][21]

  • Cell Stimulation: Cells are washed and then incubated with a buffer containing various concentrations of the test compound (e.g., berberine, BBR-UDCA) for a specified time (e.g., 2 hours).[20] A vehicle control is also included.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[20]

  • Data Normalization: The amount of secreted GLP-1 can be normalized to the total protein content of the cells in each well.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

This protocol is used to assess changes in the composition of the gut microbiota in response to treatment.

  • Sample Collection: Fecal samples are collected from animal models (e.g., rats or mice) before and after treatment with BBR-UDCA or a placebo.[14]

  • DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercially available DNA isolation kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted DNA using specific primers.

  • Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into operational taxonomic units (OTUs) based on sequence similarity. The taxonomic identity of each OTU is determined by comparing its sequence to a reference database (e.g., Greengenes or SILVA). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the action of this compound and a typical experimental workflow for its investigation.

BBR_UDCA_Signaling cluster_BBR Berberine (BBR) cluster_UDCA Ursodeoxycholic Acid (UDCA) cluster_outcomes Metabolic Outcomes BBR Berberine Mitochondria Mitochondrial Respiratory Chain (Complex I) BBR->Mitochondria Inhibits Gut_Microbiota Gut Microbiota Modulation BBR->Gut_Microbiota AMPK AMPK Mitochondria->AMPK Activates (via ↑AMP/ATP) PEPCK_G6Pase PEPCK/G6Pase AMPK->PEPCK_G6Pase Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulates Glucose_Production ↓ Hepatic Glucose Production PEPCK_G6Pase->Glucose_Production Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) GLUT4->Glucose_Uptake SCFAs SCFA Production Gut_Microbiota->SCFAs Increases GLP1 GLP-1 Secretion SCFAs->GLP1 Stimulates Insulin_Secretion ↑ Insulin Secretion GLP1->Insulin_Secretion UDCA UDCA FXR Intestinal FXR UDCA->FXR Antagonizes Bile_Acid_Synthesis Bile Acid Synthesis FXR->Bile_Acid_Synthesis Inhibits (via FGF19) Bile_Acid_Synthesis->Glucose_Production Indirect effect on lipid metabolism

Caption: Signaling pathways of this compound in glucose metabolism.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Studies (Hepatocytes, Myotubes) - Glucose Uptake - AMPK Activation - Gene Expression animal_models Animal Models (e.g., db/db mice, Zucker rats) - Glucose Tolerance - Insulin Sensitivity - Gut Microbiota Analysis in_vitro->animal_models Promising results lead to tox Toxicology Studies (IND-enabling) animal_models->tox Efficacy and safety data inform phase1 Phase 1 - Safety & Tolerability - Pharmacokinetics tox->phase1 Successful IND submission allows phase2 Phase 2 - Efficacy (HbA1c, FPG) - Dose Ranging phase1->phase2 Positive safety profile enables phase3 Phase 3 - Confirmatory Efficacy - Long-term Safety phase2->phase3 Proof-of-concept for efficacy leads to

Caption: Experimental workflow for the development of this compound.

Conclusion

This compound (HTD1801) represents a promising, multi-faceted therapeutic agent for the management of type 2 diabetes and related metabolic disorders. Its unique formulation as an ionic salt of berberine and ursodeoxycholic acid allows for a synergistic approach to improving glucose metabolism. The mechanisms of action are rooted in the well-established effects of berberine on AMPK activation and mitochondrial function, coupled with the influence of ursodeoxycholic acid on bile acid signaling and gut microbiota modulation.

Clinical evidence from a phase 2 trial has demonstrated statistically significant and clinically meaningful reductions in HbA1c and fasting plasma glucose, supporting its efficacy in patients with T2D.[5][18] Preclinical data further underscore the potential of HTD1801, suggesting superior effects compared to its individual components.[3]

For researchers and drug development professionals, BBR-UDCA presents a compelling case for a novel therapeutic strategy that addresses multiple underlying pathophysiological aspects of metabolic disease. Further investigation into the precise synergistic mechanisms, particularly concerning the interplay with the gut microbiome and incretin secretion, will be crucial in fully elucidating its therapeutic potential and optimizing its clinical application. The ongoing phase 3 studies will be critical in confirming the long-term safety and efficacy of this novel compound.

References

The Anti-Inflammatory Properties of Berberine Ursodeoxycholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584) Ursodeoxycholate (BUDCA), a novel new molecular entity also known as HTD1801, is an ionic salt of berberine and ursodeoxycholic acid (UDCA).[1][2] This first-in-class, orally delivered, gut-liver anti-inflammatory metabolic modulator is in development for the treatment of metabolic and digestive diseases, including type 2 diabetes (T2DM), metabolic dysfunction-associated steatohepatitis (MASH), and primary sclerosing cholangitis (PSC).[3][4][5] Its therapeutic potential stems from a unique dual mechanism of action: the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[4][6][7] This guide provides a comprehensive overview of the anti-inflammatory properties of BUDCA, summarizing available preclinical and clinical data, detailing the underlying molecular mechanisms, and providing insights into the experimental methodologies used to elucidate its effects.

Introduction

Chronic inflammation is a key pathophysiological driver of numerous metabolic and liver diseases. Berberine, a natural isoquinoline (B145761) alkaloid, has long been recognized for its broad pharmacological effects, including potent anti-inflammatory activities.[8][9] Similarly, ursodeoxycholic acid, a hydrophilic bile acid, exhibits cytoprotective and anti-inflammatory properties.[10] Berberine Ursodeoxycholate was developed to leverage the synergistic potential of these two molecules, with evidence suggesting enhanced physicochemical properties and biological activity compared to the individual components.[1][11] This document will delve into the scientific evidence supporting the anti-inflammatory effects of BUDCA, with a focus on its molecular mechanisms of action and the experimental data that substantiates its therapeutic potential.

Mechanism of Action

The anti-inflammatory effects of this compound are multifaceted, primarily attributed to its dual-action as an AMP-activated protein kinase (AMPK) activator and an inhibitor of the NLRP3 inflammasome.[4][6][7]

AMP-Activated Protein Kinase (AMPK) Activation

AMPK is a crucial cellular energy sensor that, upon activation, orchestrates a switch from anabolic to catabolic pathways to restore energy homeostasis. Beyond its metabolic roles, AMPK activation has profound anti-inflammatory effects. The berberine moiety of BUDCA is a well-established AMPK activator.[12][13][14] Activated AMPK can suppress inflammatory signaling through various mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways.[14][15]

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[16] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. BUDCA has been shown to inhibit the NLRP3 inflammasome, a key mechanism contributing to its anti-inflammatory profile.[4][6][7]

Preclinical Evidence of Anti-Inflammatory Activity

While specific in vitro quantitative data for BUDCA is limited in publicly available literature, extensive research on its active component, berberine, provides a strong foundation for its anti-inflammatory effects. Preclinical studies on BUDCA have primarily focused on animal models of metabolic disease with an inflammatory component.

In Vitro Studies (Berberine)

Berberine has been shown to exert anti-inflammatory effects in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Summary of In Vitro Anti-Inflammatory Effects of Berberine

Cell LineInflammatory StimulusBerberine Concentration(s)Observed EffectsReference(s)
RAW 264.7 Mouse MacrophagesLipopolysaccharide (LPS)Up to 50 µMInhibition of NO, PGE2, Fas, GM-CSF, LIF, LIX, RANTES, and MIP-2 production.[17]
RAW 264.7 Mouse MacrophagesLPSNot specifiedInhibition of TNF-α, IL-6, and MCP-1.[2]
Human Bronchial Epithelial Cells (BEAS-2B)IL-4 + TNF-α0.1 µM to 10 µMSignificant inhibition of IL-6 and CCL11 secretion.[18]
Human Gingival Fibroblasts (HGFs)LPS10 µmol L−1Suppression of IL-6, IL-1β, and TNF-α secretion.[19]
Oral Cancer Cell Lines (OC2, KB)TPA (10 nM)1, 10, and 100 µMDose-dependent reduction in prostaglandin (B15479496) E2 (PGE2) production.[9]
In Vivo Studies (this compound and Berberine)

Animal models have been instrumental in demonstrating the therapeutic potential of BUDCA and berberine in inflammatory conditions.

Table 2: Summary of In Vivo Anti-Inflammatory Effects of this compound (HTD1801) and Berberine

Animal ModelCompoundDosage(s)Key FindingsReference(s)
Golden Syrian Hamsters (MASH/dyslipidemia model)HTD1801Not specifiedSignificant improvement in histologic fibrosis and Nonalcoholic Fatty Liver Disease Activity Score.[6][11]
Preclinical models of Chronic Kidney DiseaseHTD1801Not specifiedReduced albuminuria, renal inflammation, and renal fibrosis.[20]
Wistar Rats (Carrageenan-induced air pouch)BerberineNot specifiedInhibition of exudate and PGE2 production.[9]
Wistar Rats (Carrageenan and formaldehyde-induced inflammation)Berberine25, 75, and 125 mg/kgMarked reduction in paw diameter and inflammation; downregulation of mRNA and protein expression of inflammatory biomarkers.[8]
DSS-induced Ulcerative Colitis Mouse ModelBerberineNot specifiedAttenuation of clinical severity, reduced intestinal inflammation, and suppression of IL-6 and TNF-α.[21]

Clinical Evidence of Anti-Inflammatory Activity

Clinical trials of BUDCA (HTD1801) have provided evidence of its anti-inflammatory effects in patients with metabolic diseases.

Table 3: Summary of Clinical Anti-Inflammatory Effects of this compound (HTD1801)

Clinical Trial PhasePatient PopulationTreatmentKey Anti-Inflammatory and Related OutcomesReference(s)
Phase 3 (SYMPHONY 1 & 2)Type 2 Diabetes MellitusHTD1801Reductions in key inflammatory biomarkers: gamma-glutamyl transferase (GGT) and high-sensitivity C-reactive protein (hs-CRP).[7]
Phase 2Presumed MASH and Type 2 DiabetesHTD1801 (1000 mg twice a day)Reductions in serum alanine (B10760859) aminotransferase and gamma-glutamyl transferase activities.[22]
Phase 2Type 2 Diabetes MellitusHTD1801 (1000 mg)Improvements in liver injury markers.[3]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of BUDCA are mediated through the modulation of key intracellular signaling pathways. While direct evidence for BUDCA is emerging, the pathways influenced by its active component, berberine, are well-characterized.

AMPK Signaling Pathway

Berberine activates AMPK, which in turn can inhibit inflammatory responses.

AMPK_Pathway BUDCA This compound (Berberine moiety) AMPK AMPK BUDCA->AMPK Activates NFkB NF-κB Pathway AMPK->NFkB Inhibits MAPK MAPK Pathway AMPK->MAPK Inhibits Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammatory_Response Promotes MAPK->Inflammatory_Response Promotes

AMPK Signaling Pathway Activation by BUDCA.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Berberine has been shown to inhibit this pathway at multiple levels.

NFkB_Pathway cluster_NFkB NF-κB/IκBα Complex Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Gene_Expression Induces BUDCA This compound (Berberine moiety) BUDCA->IKK Inhibits BUDCA->NFkB Inhibits Nuclear Translocation

Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key players in inflammatory signaling. Berberine can suppress the activation of these kinases.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression BUDCA This compound (Berberine moiety) BUDCA->p38 Inhibits Phosphorylation BUDCA->JNK Inhibits Phosphorylation BUDCA->ERK Inhibits Phosphorylation

Modulation of the MAPK Signaling Pathway.
NLRP3 Inflammasome Pathway

BUDCA directly inhibits the NLRP3 inflammasome, a key mechanism for its anti-inflammatory action.

NLRP3_Pathway Priming_Signal Priming Signal (e.g., LPS via TLR4) NFkB NF-κB Priming_Signal->NFkB Activation_Signal Activation Signal (e.g., ATP, Nigericin) NLRP3_inactive NLRP3 (inactive) Activation_Signal->NLRP3_inactive pro_IL1b pro-IL-1β NFkB->pro_IL1b Upregulates NFkB->NLRP3_inactive Upregulates IL1b IL-1β (mature) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC ASC_speck ASC Speck Formation ASC->ASC_speck pro_Casp1 pro-Caspase-1 ASC_speck->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleaves BUDCA This compound BUDCA->NLRP3_active Inhibits

Inhibition of the NLRP3 Inflammasome Pathway.

Experimental Protocols

Detailed experimental protocols for BUDCA are largely proprietary. However, based on the extensive literature on berberine and standard immunological and cell biology techniques, the following methodologies are representative of the approaches used to characterize its anti-inflammatory properties.

In Vitro Anti-Inflammatory Assays
  • Cell Culture and Treatment:

    • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used. Primary bone marrow-derived macrophages (BMDMs) offer a more physiologically relevant model.

    • Inflammatory Stimulation: Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-inflammatory genes. For NLRP3 inflammasome activation, a second stimulus such as ATP (e.g., 5 mM for 45-60 minutes) or nigericin (B1684572) (e.g., 10 µM for 2 hours) is used.[18]

    • BUDCA/Berberine Treatment: The compound is typically added prior to or concurrently with the inflammatory stimulus at a range of concentrations to determine dose-dependent effects.

  • Cytokine Quantification (ELISA):

    • Cell culture supernatants are collected after treatment.

    • Enzyme-Linked Immunosorbent Assays (ELISAs) are performed using commercially available kits to quantify the concentration of secreted cytokines such as TNF-α, IL-6, and IL-1β.[4][19]

  • Gene Expression Analysis (qPCR):

    • Total RNA is extracted from treated cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2). Gene expression is normalized to a housekeeping gene (e.g., Gapdh, Actb).[8][21]

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction and Quantification:

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay to ensure equal loading.[23]

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AMPK, AMPK, p-p65, p65, p-p38, p38).[23][24][25]

    • Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

WB_Workflow Cell_Lysis Cell Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

General Workflow for Western Blotting.
NLRP3 Inflammasome Activation Assays

  • ASC Speck Visualization:

    • Immunocytochemistry or transfection with fluorescently tagged ASC can be used to visualize the formation of ASC specks, a hallmark of inflammasome activation.[18]

    • Cells are fixed, permeabilized, and stained with an anti-ASC antibody followed by a fluorescent secondary antibody.

    • Images are acquired using fluorescence microscopy.

  • Caspase-1 Activity Assays:

    • Caspase-1 activity can be measured in cell lysates or supernatants using colorimetric or fluorometric substrates.

    • Western blotting can be used to detect the cleaved (active) form of caspase-1 (p20 subunit).

Conclusion

This compound is a promising new molecular entity with significant anti-inflammatory properties that complement its metabolic benefits. Its dual mechanism of action, involving the activation of the master metabolic regulator AMPK and the inhibition of the key inflammatory sensor NLRP3, positions it as a potential foundational therapy for a range of chronic diseases underpinned by inflammation. While much of the detailed mechanistic understanding is currently derived from studies on its active component, berberine, ongoing and future research on BUDCA will undoubtedly provide more direct and quantitative insights into its anti-inflammatory effects and further solidify its therapeutic potential. The preclinical and clinical data gathered to date strongly support its continued development for metabolic and inflammatory disorders.

References

Berberine Ursodeoxycholate: A Novel Modulator of Gut Microbiota for Metabolic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584) Ursodeoxycholate (BUDCA), a novel salt combining the pleiotropic plant alkaloid Berberine (BBR) and the secondary bile acid Ursodeoxycholic acid (UDCA), is emerging as a promising therapeutic agent for a spectrum of metabolic and inflammatory conditions. This technical guide delves into the core mechanisms by which BUDCA is hypothesized to modulate the gut microbiota, a key factor in its therapeutic efficacy. By integrating the well-documented effects of its individual components, this document provides a comprehensive overview of the potential synergistic actions of BUDCA on gut microbial composition, function, and downstream host signaling pathways. We present a synthesis of current research, detailed experimental protocols, and quantitative data to facilitate further investigation and drug development in this area.

Introduction: The Rationale for Berberine Ursodeoxycholate

Berberine, an isoquinoline (B145761) alkaloid, has a long history of use in traditional medicine for treating diarrhea and has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-diabetic, and lipid-lowering effects.[1][2] However, its clinical application has been hampered by poor oral bioavailability.[1] Ursodeoxycholic acid, a hydrophilic bile acid, is known for its cytoprotective and anti-inflammatory properties and its ability to modulate bile acid signaling through the Takeda G-protein coupled receptor 5 (TGR5).[3]

The combination of these two molecules into a single salt, this compound, is a strategic approach to potentially enhance the therapeutic efficacy of berberine while leveraging the complementary mechanisms of UDCA.[4] It is hypothesized that BUDCA dissociates in the gastrointestinal tract, allowing BBR and UDCA to act both independently and synergistically on the gut microbiota and host cells.[4] A phase 2 clinical trial of BUDCA in patients with non-alcoholic steatohepatitis (NASH) and type 2 diabetes demonstrated significant reductions in liver fat content, improved glycemic control, and weight loss, highlighting its therapeutic potential.[5][6]

Core Mechanism: Modulation of Gut Microbiota

The gut microbiota is a critical target for both berberine and UDCA. Their combined action in BUDCA is expected to induce significant shifts in the composition and function of the gut microbial community.

Antimicrobial and Microbiota-Reshaping Effects of Berberine

Berberine exerts direct antimicrobial effects, inhibiting the growth of a broad spectrum of pathogenic bacteria while having a lesser impact on beneficial commensal microbes.[7] This selective pressure leads to a reshaping of the gut microbiota, characterized by:

  • Increased abundance of beneficial bacteria: Studies have consistently shown that berberine supplementation increases the relative abundance of short-chain fatty acid (SCFA)-producing bacteria, such as Bacteroides, Akkermansia, Roseburia, and Faecalibacterium.[8][9]

  • Decreased abundance of pathogenic bacteria: Berberine has been shown to reduce the populations of opportunistic pathogens like Prevotella and Proteus.[10]

  • Modulation of the Firmicutes-to-Bacteroidetes ratio: Berberine has been reported to decrease the Firmicutes-to-Bacteroidetes ratio, a hallmark of a leaner phenotype.[11]

UDCA's Influence on the Gut Microbial Ecosystem

UDCA, being a bile acid, directly interacts with the gut microbiota. The gut microbiome, in turn, is responsible for the conversion of primary bile acids to secondary bile acids like UDCA.[12] UDCA can influence the gut microbiota by:

  • Altering the bile acid pool: UDCA administration can shift the overall composition of the bile acid pool, favoring a more hydrophilic and less toxic environment.[3]

  • Modulating bile salt hydrolase (BSH) activity: UDCA can influence the activity of bacterial BSH, an enzyme that deconjugates bile acids, thereby affecting their signaling potential.[7]

Synergistic Effects of BUDCA

The combination of BBR and UDCA in BUDCA is anticipated to have synergistic effects on the gut microbiota. The antimicrobial action of BBR could create a niche for the proliferation of beneficial bacteria that are favored by the physiological environment created by UDCA. Furthermore, the modulation of bile acid metabolism by both components could lead to a more profound impact on host signaling than either agent alone.

Downstream Signaling Pathways

The modulation of the gut microbiota by BUDCA is expected to trigger a cascade of downstream signaling events in the host, primarily through the activation of the Farnesoid X Receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5).

Berberine and FXR Signaling

Berberine has been shown to indirectly activate the intestinal FXR signaling pathway.[13][14] This is achieved by inhibiting the activity of bacterial bile salt hydrolase (BSH), leading to an accumulation of conjugated bile acids, which are potent FXR agonists.[13] Activation of intestinal FXR leads to:

  • Improved metabolic homeostasis: FXR activation regulates glucose and lipid metabolism.[14]

  • Enhanced intestinal barrier function: FXR signaling contributes to the maintenance of the intestinal epithelial barrier.[2]

  • Anti-inflammatory effects: FXR activation can suppress inflammatory signaling pathways in the gut.

UDCA and TGR5 Signaling

UDCA is a known agonist of TGR5, a G-protein coupled receptor highly expressed in the intestine.[3] Activation of TGR5 by UDCA can lead to:

  • Stimulation of GLP-1 secretion: TGR5 activation in enteroendocrine L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism and insulin (B600854) sensitivity.[11]

  • Enhanced intestinal barrier function: TGR5 signaling has been shown to protect and enhance the integrity of the intestinal epithelial barrier.[2][15]

  • Anti-inflammatory responses: TGR5 activation can exert anti-inflammatory effects in the gut.[16]

Integrated Signaling of BUDCA

The dual action of BUDCA on both FXR and TGR5 pathways represents a powerful mechanism for its therapeutic effects. The berberine component drives FXR activation through microbiota modulation, while the UDCA component directly activates TGR5. This dual activation is expected to result in a more robust and comprehensive improvement in metabolic and inflammatory parameters.

Quantitative Data on Berberine's Effect on Gut Microbiota and Metabolites

The following tables summarize quantitative data from preclinical and clinical studies on the effects of berberine on gut microbiota composition and short-chain fatty acid production.

Table 1: Effect of Berberine on the Relative Abundance of Gut Microbiota Phyla

PhylumDirection of ChangeFold/Percentage ChangeStudy PopulationReference
FirmicutesDecreaseVariesHumans, Rodents[8]
BacteroidetesIncreaseVariesHumans, Rodents[8]
VerrucomicrobiaIncreaseVariesRodents[17]

Table 2: Effect of Berberine on the Relative Abundance of Key Gut Microbiota Genera

GenusDirection of ChangeFold/Percentage ChangeStudy PopulationReference
AkkermansiaIncreaseVariesRodents[9]
BacteroidesIncreaseVariesHumans, Rodents[8]
RoseburiaIncreaseVariesRodents[8]
FaecalibacteriumIncreaseVariesRodents[8]
PrevotellaDecreaseVariesRodents[10]
ProteusDecreaseVariesRodents[10]

Table 3: Effect of Berberine on Fecal Short-Chain Fatty Acid (SCFA) Concentrations

SCFADirection of ChangePercentage Increase (at 50 µg/mL BBR)Study ModelReference
Acetic AcidIncrease34.9%In vitro fermentation[18]
Propionic AcidIncrease22.4%In vitro fermentation[18]
Butyric AcidIncrease51.6%In vitro fermentation[18]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of BUDCA's effects on the gut microbiota.

In Vivo Animal Study Protocol

Objective: To evaluate the effect of this compound on gut microbiota composition and metabolic parameters in a diet-induced obesity mouse model.

Animals: Male C57BL/6J mice, 6-8 weeks old.

Experimental Groups (n=8-10 per group):

  • Control Group: Standard chow diet.

  • High-Fat Diet (HFD) Group: HFD (e.g., 60% kcal from fat).

  • HFD + Berberine Group: HFD supplemented with berberine (e.g., 100 mg/kg/day via oral gavage).

  • HFD + UDCA Group: HFD supplemented with UDCA (e.g., 50 mg/kg/day via oral gavage).

  • HFD + BUDCA Group: HFD supplemented with BUDCA (e.g., 150 mg/kg/day via oral gavage).

Duration: 12-16 weeks.

Procedures:

  • Acclimatization: Acclimatize mice for one week before the start of the experiment.

  • Diet and Treatment: Administer the respective diets and treatments daily for the duration of the study.

  • Monitoring: Monitor body weight, food intake, and water consumption weekly.

  • Metabolic Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.

  • Sample Collection: At the end of the study, collect fecal samples for microbiota and SCFA analysis. Collect blood for biochemical analysis (glucose, insulin, lipids, inflammatory markers). Harvest tissues (liver, adipose tissue, intestine) for histological and molecular analysis.

  • Gut Microbiota Analysis: Extract DNA from fecal samples and perform 16S rRNA gene sequencing.

  • SCFA Analysis: Analyze fecal samples for SCFA concentrations using gas chromatography-mass spectrometry (GC-MS).[18]

  • Gene Expression Analysis: Analyze the expression of genes related to FXR and TGR5 signaling pathways in intestinal and liver tissues using qRT-PCR and Western blotting.

16S rRNA Gene Sequencing and Analysis Protocol

1. DNA Extraction:

  • Extract microbial DNA from fecal samples using a commercially available kit (e.g., QIAamp PowerFecal DNA Kit) following the manufacturer's instructions.
  • Assess DNA quality and quantity using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.

2. PCR Amplification:

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.
  • Perform PCR in triplicate for each sample.

3. Library Preparation and Sequencing:

  • Pool the triplicate PCR products for each sample.
  • Purify the pooled amplicons using AMPure XP beads.
  • Perform a second PCR to attach dual indices and Illumina sequencing adapters.
  • Purify the final library and quantify it using a Qubit fluorometer.
  • Sequence the library on an Illumina MiSeq platform (2x250 bp paired-end reads).

4. Bioinformatic Analysis:

  • Process the raw sequencing data using a pipeline such as QIIME 2 or Mothur.
  • Perform quality filtering, denoising (e.g., using DADA2 or Deblur), and chimera removal.
  • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
  • Assign taxonomy to the representative sequences using a reference database (e.g., Greengenes or SILVA).
  • Perform alpha and beta diversity analyses.
  • Identify differentially abundant taxa between experimental groups.

Caco-2 Cell Permeability Assay Protocol

Objective: To assess the effect of this compound on intestinal epithelial barrier integrity.

Cell Culture:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells on Transwell inserts (0.4 µm pore size) and culture for 21 days to allow for differentiation into a polarized monolayer.

Treatment:

  • Treat the Caco-2 monolayers with different concentrations of BBR, UDCA, and BUDCA for a specified time (e.g., 24 hours). Include a vehicle control.

Transepithelial Electrical Resistance (TEER) Measurement:

  • Measure the TEER across the cell monolayer using an epithelial volt-ohm meter before and after treatment to assess the integrity of the tight junctions.

Paracellular Permeability Assay:

  • Add a fluorescent marker of paracellular permeability (e.g., FITC-dextran 4 kDa) to the apical chamber.

  • At various time points, collect samples from the basolateral chamber.

  • Measure the fluorescence intensity of the samples to determine the amount of FITC-dextran that has crossed the monolayer.

  • Calculate the apparent permeability coefficient (Papp).[1]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

BUDCA_Signaling cluster_gut Gut Lumen cluster_enterocyte Enterocyte BUDCA Berberine Ursodeoxycholate (BUDCA) BBR Berberine BUDCA->BBR UDCA Ursodeoxycholic Acid BUDCA->UDCA Microbiota Gut Microbiota BBR->Microbiota Modulates UDCA->Microbiota Modulates TGR5 TGR5 UDCA->TGR5 Activates SCFA Short-Chain Fatty Acids Microbiota->SCFA Produces Conj_BA Conjugated Bile Acids Microbiota->Conj_BA ↑ Conjugation SCFA->TGR5 Activates FXR FXR Conj_BA->FXR Activates Barrier Intestinal Barrier Integrity FXR->Barrier Enhances Inflammation Inflammation FXR->Inflammation Decreases TGR5->Barrier Enhances TGR5->Inflammation Decreases GLP1 GLP-1 Secretion TGR5->GLP1 Increases

Caption: Proposed signaling pathway of this compound in the gut.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Animal Study cluster_analysis Sample Analysis cluster_invitro In Vitro Validation start_animal Diet-Induced Obese Mice treatment BUDCA Treatment start_animal->treatment sampling Fecal & Tissue Sampling treatment->sampling seq 16S rRNA Sequencing sampling->seq scfa SCFA Analysis (GC-MS) sampling->scfa gene Gene Expression (qPCR, Western Blot) sampling->gene teer TEER & Permeability Assay seq->teer Informs caco2 Caco-2 Cell Culture caco2->teer

Caption: Integrated experimental workflow for studying BUDCA's effects.

Conclusion and Future Directions

This compound holds significant promise as a multi-target therapeutic agent for metabolic and inflammatory diseases. Its ability to modulate the gut microbiota through the combined actions of berberine and ursodeoxycholic acid appears to be a central mechanism underlying its efficacy. The dual activation of FXR and TGR5 signaling pathways provides a strong rationale for its potent effects on glucose and lipid metabolism, intestinal barrier function, and inflammation.

Future research should focus on elucidating the specific synergistic interactions between berberine and UDCA on the gut microbiota. Clinical trials with comprehensive gut microbiome and metabolome analyses are needed to confirm the preclinical findings in humans. Furthermore, investigating the long-term effects and safety profile of BUDCA will be crucial for its successful translation into a clinically approved therapy. This technical guide provides a foundational framework for researchers and drug developers to advance the understanding and application of this novel compound.

References

Methodological & Application

Synthesis and Application of Berberine Ursodeoxycholate: A Guide for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584) Ursodeoxycholate (BUD), also known as HTD1801, is a novel ionic salt combining the therapeutic properties of berberine and ursodeoxycholic acid (UDCA).[1][2][3][4][5][6][7] This promising drug candidate is under investigation for its potential in treating metabolic and liver diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and primary sclerosing cholangitis (PSC).[1][5][6][7] Its multifaceted mechanism of action, which involves the activation of AMP-activated protein kinase (AMPK) and inhibition of the NLRP3 inflammasome, addresses key pathways in metabolism and inflammation.[1] This document provides a detailed, hypothetical laboratory-scale synthesis protocol for BUD, along with methods for its purification and characterization. Additionally, it outlines experimental protocols for evaluating its efficacy in both in vitro and in vivo models.

Synthesis of Berberine Ursodeoxycholate (BUD)

This protocol describes a potential method for the synthesis of this compound based on information from patent literature, which describes the formation of an ionic salt from berberine chloride and ursodeoxycholic acid.

1.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Berberine Chloride (BBR-Cl)≥98%Commercially Available
Ursodeoxycholic Acid (UDCA)≥98%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
Ethanol (B145695) (EtOH)Anhydrous, 200 proofCommercially Available
Distilled Water (dH₂O)High-purityLaboratory Supply
Diethyl EtherAnhydrousCommercially Available
Celite---Commercially Available

1.2. Equipment

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

1.3. Synthesis Protocol

  • Preparation of Sodium Ursodeoxycholate:

    • In a 250 mL round-bottom flask, dissolve 1.0 equivalent of Ursodeoxycholic Acid in anhydrous ethanol.

    • In a separate flask, dissolve 0.5 equivalents of anhydrous sodium carbonate in a minimal amount of hot distilled water.

    • Slowly add the sodium carbonate solution to the UDCA solution with vigorous stirring.

    • Stir the mixture at room temperature for 1 hour to ensure the complete formation of sodium ursodeoxycholate.

  • Reaction with Berberine Chloride:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of Berberine Chloride in hot distilled water.

    • To the hot berberine chloride solution, add the previously prepared sodium ursodeoxycholate solution dropwise with continuous stirring.

    • Upon addition, a yellow precipitate of this compound should form.

    • Heat the reaction mixture to reflux for 4-6 hours to ensure completion of the reaction.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold distilled water followed by cold anhydrous ethanol to remove unreacted starting materials and inorganic salts.

    • Further wash the precipitate with diethyl ether to aid in drying.

    • Dry the crude product under high vacuum.

  • Recrystallization (Optional):

    • For higher purity, the crude BUD can be recrystallized. A suitable solvent system would need to be determined empirically, but a mixture of ethanol and water is a likely candidate.

    • Dissolve the crude product in a minimal amount of the hot solvent mixture.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry under high vacuum.

1.4. Characterization

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for both the berberine and ursodeoxycholate moieties. A patent describing different polymorphic forms of BUD shows ¹H NMR spectra that can be used for comparison.[8]
Mass Spectrometry (MS) Mass spectrometry of BUD is expected to show the molecular ion peak for berberine cation and the ursodeoxycholate anion.[9] A study on the pharmacokinetics of BUD reported monitoring the transitions 336.1 → 292.0 m/z for berberine and 391.1 → 373.2 m/z for ursodeoxycholic acid.[1]
Infrared (IR) Spectroscopy The IR spectrum is expected to show a disappearance of the carboxylic acid C=O stretching vibration from UDCA (around 1719 cm⁻¹) upon salt formation.[9]
Melting Point A sharp melting point should be observed for the purified product.
Purity (HPLC) Purity should be ≥98% as determined by High-Performance Liquid Chromatography.

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects through a dual mechanism of action, primarily by activating AMP-activated protein kinase (AMPK) and inhibiting the NLRP3 inflammasome.

BUD_Mechanism cluster_AMPK AMPK Activation Pathway cluster_NLRP3 NLRP3 Inflammasome Inhibition BUD This compound (BUD) AMPK AMPK Activation BUD->AMPK NLRP3 NLRP3 Inflammasome Inhibition BUD->NLRP3 Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity Caspase1 ↓ Caspase-1 Activation NLRP3->Caspase1 Inflammation ↓ Inflammation IL1b ↓ IL-1β Production IL1b->Inflammation Caspase1->IL1b

Caption: Mechanism of action of this compound.

Experimental Protocols

3.1. In Vitro Assay: AMPK Activation in HepG2 Cells

This protocol describes a method to assess the ability of BUD to activate AMPK in a human hepatocyte cell line.

3.1.1. Experimental Workflow

in_vitro_workflow cell_culture 1. Culture HepG2 Cells treatment 2. Treat with BUD (Varying Concentrations) cell_culture->treatment cell_lysis 3. Cell Lysis treatment->cell_lysis protein_quantification 4. Protein Quantification (BCA Assay) cell_lysis->protein_quantification western_blot 5. Western Blot Analysis protein_quantification->western_blot analysis 6. Densitometry Analysis (p-AMPK/Total AMPK) western_blot->analysis in_vivo_design acclimatization 1. Acclimatization of Mice (e.g., C57BL/6J) diet_induction 2. NAFLD Induction (High-Fat Diet for 8-12 weeks) acclimatization->diet_induction grouping 3. Random Grouping (n=8-10 per group) diet_induction->grouping treatment 4. BUD Treatment (Oral Gavage for 4-8 weeks) grouping->treatment monitoring 5. Monitor Body Weight & Food Intake treatment->monitoring sacrifice 6. Euthanasia and Sample Collection (Blood and Liver) treatment->sacrifice analysis 7. Biochemical and Histological Analysis sacrifice->analysis

References

Application Notes and Protocols for the Analytical Determination of Berberine Ursodeoxycholate using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Berberine (B55584) Ursodeoxycholate is a novel molecular entity created as an ionic salt combining berberine and ursodeoxycholic acid.[1][2] Berberine, a natural isoquinoline (B145761) alkaloid, is recognized for its antimicrobial, anti-inflammatory, and antioxidant properties.[3] Ursodeoxycholic acid is known for its therapeutic effects in liver diseases. The combination of these two molecules in Berberine Ursodeoxycholate is being investigated for various metabolic conditions, including hyperlipidemia, non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[2][4][5][6]

Accurate and precise analytical methods are crucial for the quality control, formulation development, and pharmacokinetic studies of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of berberine in various samples, including raw materials, pharmaceutical dosage forms, and biological matrices.[7][8][9][10][11] This document provides a detailed application note and protocol for the analysis of the berberine component in this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated HPLC methods for the analysis of berberine, which are applicable for the determination of the berberine moiety in this compound.

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 16380–30420 µg/ml[7]2-12 µg/ml[8]5–500 µg/mL[9]0.2-150 µg/mL[10]
Correlation Coefficient (r²) 0.9942[7]0.997[8]0.998[9]>0.99[10]
Limit of Detection (LOD) -0.488 µg/ml[8]1.5 µg/mL[9]1 ng on column
Limit of Quantification (LOQ) -1.478 µg/ml[8]5.3 µg/mL[9]2 ng on column
Recovery (%) -92-98%[8]94.6–103.1%[9]-
Precision (%RSD) -0.118[8]0.7–1.8%[9]-
Retention Time (min) -5.003[8]10.0 ± 0.4[9]-

Experimental Protocols

This section details the methodologies for the HPLC analysis of this compound, focusing on the quantification of the berberine cation.

Reagents and Materials
  • This compound reference standard

  • Berberine reference standard (purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Orthophosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. An Agilent 1260/1100 HPLC system or equivalent is suitable.[12]

Method A: Isocratic Elution

  • Column: Inertsil C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7] or Kromosil C18 (250 x 4.6mm, 5µ)[8]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a ratio of 70:30 (v/v).[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: Ambient or controlled at 30°C

  • Detection Wavelength: 344 nm[8] or 346 nm[7]

  • Injection Volume: 10-20 µL

Method B: Gradient Elution

  • Column: C18 column[9]

  • Mobile Phase A: 0.05% aqueous orthophosphoric acid[9]

  • Mobile Phase B: Acetonitrile[9]

  • Gradient Program: A linear gradient from 10% to 80% Acetonitrile over a specified time.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 266 nm[9]

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Berberine reference standard and dissolve it in a 100 mL volumetric flask with methanol or the mobile phase.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[8]

Preparation of Sample Solutions
  • For Bulk Drug/Formulation: Accurately weigh a quantity of this compound powder equivalent to about 10 mg of berberine. Dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm membrane filter before injection.[7][8]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the sample solutions in triplicate.

  • Record the peak areas of the berberine peak.

  • Calculate the concentration of berberine in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatogram Chromatographic Separation Injection->Chromatogram Detection UV Detection Chromatogram->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Berberine Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

This document provides a comprehensive overview and detailed protocols for the HPLC analysis of this compound. The methods described are based on validated procedures for berberine analysis and can be adapted and validated for specific laboratory conditions and sample matrices.

References

Application Notes and Protocols for In Vitro Cell Culture Assays of Berberine Ursodeoxycholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BUDCA) is a novel ionic salt combining the natural alkaloid Berberine and the secondary bile acid Ursodeoxycholic Acid (UDCA). This compound is under investigation for a range of metabolic and liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1] The therapeutic potential of BUDCA is believed to stem from the synergistic effects of its two components. Berberine is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, while UDCA has well-established hepatoprotective and anti-inflammatory properties.[2][3][4]

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of Berberine Ursodeoxycholate. Given the limited availability of direct in vitro data for the conjugated molecule, the following protocols are based on the established bioactivities of Berberine and UDCA, providing a robust framework for investigating the potential synergistic effects of BUDCA.

Key In Vitro Applications

  • Hepatoprotection and Cytotoxicity: Assessing the protective effects of BUDCA against cellular stressors and determining its cytotoxic profile in hepatic cell lines.

  • AMPK Activation: Quantifying the activation of the AMPK signaling pathway, a primary target of Berberine.

  • Anti-inflammatory Activity: Evaluating the ability of BUDCA to suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli.

  • Lipid Metabolism: Investigating the impact of BUDCA on lipid accumulation in hepatocytes, a key feature of NAFLD.

Data Presentation: Summary of Quantitative Data

The following tables summarize representative quantitative data for the individual components of BUDCA, Berberine and UDCA, from in vitro studies. These values can serve as a benchmark for designing experiments and interpreting results for BUDCA.

Table 1: In Vitro Efficacy of Berberine in HepG2 Cells

ParameterCell LineBerberine ConcentrationResultReference
Cell Viability (IC50) HepG292 - 118 µM (72h)Inhibition of cell growth[5]
HepG250 - 100 µM (48h)Significant decrease in cell survival[6]
AMPK Activation HepG220 µM (24h)2.0-fold increase in AMPK phosphorylation[7]
HepG215 mg/ml (6h)1.7-fold increase in AMPK activity[8]
Lipid Synthesis Inhibition HepG215 mg/ml (6h)Inhibition of cholesterol and triglyceride synthesis[8]
Lipid Accumulation Oleic acid-induced HepG220, 30, 40 µMReduction in lipid droplet size[9][10]

Table 2: In Vitro Anti-inflammatory Effects of Berberine

ParameterCell LineBerberine ConcentrationResultReference
TNF-α Secretion LPS-stimulated RAW264.7PretreatmentInhibition of TNF-α secretion[11]
M1 Macrophage Polarization LPS-stimulated RAW264.7PretreatmentInhibition of M1 polarization[11]
M2 Macrophage Polarization IL-4 stimulated RAW264.7-Promotion of M2 polarization[12]
Pro-inflammatory Cytokine Production Poly I:C-induced RAW 264.7up to 50 µMInhibition of NO, PGE2, Fas, GM-CSF, etc.[13]

Experimental Protocols

Protocol 1: Hepatocyte Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability of hepatocytes and its potential cytotoxicity.

Cell Line: HepG2 (human hepatocellular carcinoma) or primary human hepatocytes.

Materials:

  • This compound (BUDCA)

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of BUDCA in DMSO. Further dilute with culture medium to achieve final concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Replace the culture medium with the medium containing different concentrations of BUDCA. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: AMPK Activation Assay (Western Blot)

Objective: To assess the ability of this compound to activate AMPK in hepatocytes.

Cell Line: HepG2 cells.

Materials:

  • BUDCA

  • HepG2 cells

  • Complete culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of BUDCA (e.g., 10, 25, 50 µM) for a specified time (e.g., 1, 6, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescence reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.

Protocol 3: Anti-inflammatory Cytokine Measurement (ELISA)

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

Cell Line: RAW 264.7 (mouse macrophage) or human peripheral blood mononuclear cells (PBMCs).

Materials:

  • BUDCA

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • 24-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of BUDCA for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours. Include a control group without LPS stimulation.

  • Supernatant Collection:

    • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • ELISA:

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine concentrations in BUDCA-treated groups to the LPS-only treated group.

Protocol 4: Lipid Accumulation Assay (Oil Red O Staining)

Objective: To assess the effect of this compound on lipid accumulation in a cellular model of NAFLD.

Cell Line: HepG2 cells.

Materials:

  • BUDCA

  • Oleic acid

  • BSA (fatty acid-free)

  • Complete culture medium

  • 24-well cell culture plates

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropyl alcohol (60%)

Procedure:

  • Induction of Lipid Accumulation:

    • Prepare an oleic acid-BSA complex.

    • Treat HepG2 cells with the oleic acid-BSA complex for 24 hours to induce lipid accumulation.

  • BUDCA Treatment:

    • Co-treat the cells with the oleic acid-BSA complex and various concentrations of BUDCA for 24-48 hours.

  • Oil Red O Staining:

    • Wash the cells with PBS and fix with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropyl alcohol.

    • Stain with Oil Red O solution for 20 minutes.

    • Wash with 60% isopropyl alcohol and then with water.

  • Imaging and Quantification:

    • Visualize the lipid droplets under a microscope and capture images.

    • To quantify, elute the stain with 100% isopropyl alcohol and measure the absorbance at 510 nm.

  • Data Analysis:

    • Compare the amount of stained lipid in BUDCA-treated cells to the oleic acid-only treated cells.

Mandatory Visualizations

G cluster_Berberine Berberine cluster_UDCA Ursodeoxycholic Acid BBR Berberine AMPK AMPK Activation BBR->AMPK BUDCA Berberine Ursodeoxycholate BBR->BUDCA UDCA UDCA Hepatoprotection Hepatoprotection UDCA->Hepatoprotection UDCA->BUDCA Metabolic_Liver_Disease Treatment of Metabolic & Liver Diseases BUDCA->Metabolic_Liver_Disease

Caption: Synergistic components of this compound.

G start Seed HepG2 Cells in 96-well plate treat Treat with Berberine Ursodeoxycholate (various concentrations) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Add MTT Reagent Incubate for 4 hours incubate->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance at 570 nm dissolve->read

Caption: Workflow for Hepatocyte Viability Assay.

G Berberine Berberine AMPK AMPK Berberine->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Activation Lipid_Synth Inhibition of Lipid Synthesis pAMPK->Lipid_Synth Glucose_Uptake Increased Glucose Uptake pAMPK->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Effects pAMPK->Anti_Inflammatory

Caption: Berberine-mediated AMPK signaling pathway.

References

Application Notes and Protocols for Berberine in Preclinical Models of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: While the topic of interest is Berberine (B55584) Ursodeoxycholate (BUD), the current body of published research from animal models predominantly focuses on Berberine (BBR) as a singular agent for the treatment of liver fibrosis. The following application notes and protocols are therefore based on the extensive data available for BBR. The therapeutic potential of BUD in this context is still an emerging area of investigation.

Application Notes

Berberine, an isoquinoline (B145761) alkaloid, has demonstrated significant anti-fibrotic effects in various preclinical animal models of liver fibrosis.[1][2][3] These studies highlight its potential as a therapeutic agent by targeting key pathways involved in the pathogenesis of liver fibrosis, primarily through the activation of AMP-activated protein kinase (AMPK) and the subsequent downstream signaling cascades.[1][4][5] BBR has been shown to be effective in models of liver fibrosis induced by toxins such as carbon tetrachloride (CCl4) and surgical procedures like bile duct ligation (BDL).[1][3][6]

The primary mechanism of action of Berberine in mitigating liver fibrosis involves the inhibition of hepatic stellate cell (HSC) activation and proliferation, which are central events in the fibrogenic process.[3][5] By activating AMPK, Berberine can suppress the expression of pro-fibrogenic factors like Transforming Growth Factor-beta 1 (TGF-β1) and α-smooth muscle actin (α-SMA).[3][5] Furthermore, Berberine has been observed to induce ferroptosis in activated HSCs, providing another avenue for its anti-fibrotic activity.[3][6] In addition to its direct effects on HSCs, Berberine also exhibits hepatoprotective properties by reducing liver enzyme levels, oxidative stress, and inflammation.[5][7]

Summary of Berberine's Effects in Animal Models of Liver Fibrosis
ModelAnimalTreatment and DosageKey FindingsReference
Bile Duct Ligation (BDL)Rat120 mg/kg/day BBR (oral) for 7 weeksSignificantly reduced serum ALT, AST, and total bile acid. Decreased liver hydroxyproline (B1673980) content. Attenuated histological signs of fibrosis.[1][2][8]
Carbon Tetrachloride (CCl4)MouseNot specified in abstractAmeliorated liver fibrosis. Decreased serum ALT, AST, and ALP. Increased SOD and reduced MDA in liver tissue. Reduced α-SMA expression.[5]
Thioacetamide (TAA) and CCl4Mouse200 mg/kg/day BBR (intragastric) for 6 weeksAttenuated liver fibrosis. Inhibited HSC activation.[6]
High-Fat Diet (HFD)RatNot specified in abstractAlleviated liver tissue steatosis and inflammatory cell infiltration. Reduced NAFLD activity scores and serum ALT, AST, TC, and LDL-C.[7]

Experimental Protocols

Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model in Rats

This protocol describes the induction of liver fibrosis in rats via bile duct ligation, followed by treatment with Berberine.

Materials:

  • Male Sprague-Dawley rats (220-250 g)

  • Berberine hydrochloride

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • 3-0 silk suture

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (25 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.[1]

  • Anesthesia: Anesthetize the rats using a suitable anesthetic.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the common bile duct.

    • Ligate the common bile duct with 3-0 silk at two locations and section the duct between the ligatures.[1]

    • For the sham control group, expose the bile duct without ligation or sectioning.[1]

    • Close the abdominal incision with sutures.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.

  • Treatment:

    • Randomly assign the BDL-operated rats into a model group and a Berberine treatment group.

    • Administer Berberine (120 mg/kg/day, dissolved in distilled water) to the treatment group via oral gavage for seven weeks.[2][8]

    • Administer an equivalent volume of distilled water to the sham and model groups.[2]

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the rats.

    • Collect blood samples for serum analysis of liver enzymes (ALT, AST) and total bile acid.[1]

    • Excise the liver for histological analysis (H&E, Masson's trichrome, or Sirius red staining) and determination of hydroxyproline content.[1]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice

This protocol outlines the induction of liver fibrosis in mice using CCl4 and subsequent treatment with Berberine.

Materials:

  • Male C57BL/6 mice

  • Carbon tetrachloride (CCl4)

  • Corn oil or olive oil

  • Berberine

Procedure:

  • Animal Acclimatization: House mice in a controlled environment with free access to chow and water.

  • Fibrosis Induction:

    • Administer CCl4 intraperitoneally (i.p.) to the mice. The exact dosing regimen can vary, but a common approach is twice-weekly injections of CCl4 (e.g., 0.5 mL/kg body weight) diluted in corn or olive oil.

  • Treatment:

    • Concurrently with CCl4 administration, treat the mice with Berberine. The dosage and route of administration should be optimized based on the study design. For example, intragastric administration of BBR at 200 mg/kg/day has been used.[6]

    • A control group should receive the vehicle (e.g., saline or oil) instead of Berberine.

  • Assessment of Fibrosis:

    • After the designated treatment period (e.g., 6 weeks), sacrifice the mice.

    • Collect blood for serum analysis of liver enzymes (ALT, AST, ALP).[5]

    • Harvest the liver for:

      • Histopathological examination to assess the degree of fibrosis.

      • Measurement of oxidative stress markers (e.g., SOD, MDA).[5]

      • Western blot analysis for fibrosis markers such as α-SMA and TGF-β1.[5]

Visualizations

Signaling Pathway of Berberine in Liver Fibrosis

G cluster_BBR Berberine cluster_pathway Cellular Signaling BBR Berberine AMPK AMPK (AMP-activated protein kinase) BBR->AMPK activates Ferroptosis HSC Ferroptosis BBR->Ferroptosis induces TGF_beta TGF-β1 (Transforming growth factor-β1) AMPK->TGF_beta inhibits HSC_activation Hepatic Stellate Cell Activation & Proliferation AMPK->HSC_activation inhibits TGF_beta->HSC_activation promotes alpha_SMA α-SMA (alpha-smooth muscle actin) Fibrosis Liver Fibrosis alpha_SMA->Fibrosis leads to HSC_activation->alpha_SMA increases Ferroptosis->HSC_activation reduces

Caption: Berberine's Anti-Fibrotic Mechanism of Action.

Experimental Workflow for BDL Model

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Acclimatize Rats surgery Bile Duct Ligation (or Sham) start->surgery grouping Randomize into Groups: - Sham - BDL (Vehicle) - BDL + Berberine surgery->grouping treatment Daily Oral Gavage (7 Weeks) grouping->treatment euthanasia Euthanasia & Sample Collection treatment->euthanasia serum Serum Analysis: ALT, AST, Bile Acid euthanasia->serum liver Liver Analysis: Histology, Hydroxyproline euthanasia->liver

Caption: Workflow for BDL-Induced Liver Fibrosis Study.

References

Application Notes and Protocols for In Vivo Research of Berberine Ursodeoxycholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BUDCA), also known as HTD1801, is a novel ionic salt conjugate of berberine and ursodeoxycholic acid (UDCA).[1][2] This first-in-class therapeutic agent is under investigation for a range of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and hyperlipidemia. Its multifaceted mechanism of action, which leverages the synergistic effects of its two constituent molecules, makes it a compelling candidate for in vivo research. BUDCA acts as a gut-liver anti-inflammatory metabolic modulator, primarily through the activation of AMP-activated protein kinase (AMPK) and inhibition of the NLRP3 inflammasome.[1]

These application notes provide a comprehensive overview of the available preclinical dosage information for Berberine Ursodeoxycholate, with a detailed focus on established protocols in hamster models of metabolic disease.

Mechanism of Action

This compound's therapeutic potential stems from the combined actions of its components:

  • Berberine: A natural alkaloid known for its anti-inflammatory, anti-diabetic, and lipid-lowering properties. It activates AMPK, a central regulator of cellular energy homeostasis, leading to improved insulin (B600854) sensitivity, increased glucose uptake, and enhanced fatty acid oxidation.

  • Ursodeoxycholic Acid (UDCA): A hydrophilic bile acid with established hepatoprotective effects. UDCA helps to reduce the cytotoxicity of bile acids, inhibit apoptosis of liver cells, and modulate inflammatory responses.

The ionic salt formulation is suggested to enhance the bioavailability and therapeutic efficacy of both compounds.

Signaling Pathway

This compound Signaling Pathway cluster_cell Hepatocyte / Myocyte BUDCA Berberine Ursodeoxycholate (HTD1801) AMPK AMPK Activation BUDCA->AMPK NLRP3 NLRP3 Inflammasome Inhibition BUDCA->NLRP3 Metabolic_Effects Improved Insulin Sensitivity Enhanced Glucose Uptake Reduced Lipid Accumulation AMPK->Metabolic_Effects Anti_Inflammatory_Effects Decreased Pro-inflammatory Cytokine Production NLRP3->Anti_Inflammatory_Effects

Caption: Mechanism of Action of this compound.

In Vivo Dosage and Administration

Hamster Model Data

A key preclinical study utilized golden hamsters fed a high-fat diet to induce MASH and dyslipidemia. The following table summarizes the dosage and key findings from this research.

Animal Model Induction Method Compound Dosage Route of Administration Treatment Duration Key Findings Reference
Golden HamstersHigh-Fat DietThis compound (HTD1801)Low Dose: 100 mg/kgDaily Oral Gavage6 weeksSignificantly improved histologic fibrosis and Nonalcoholic Fatty Liver Disease Activity Score (NAS).[3]
Golden HamstersHigh-Fat DietThis compound (HTD1801)High Dose: 200 mg/kgDaily Oral Gavage6 weeksShowed more pronounced improvements in histologic features, approximating normal controls.[3]

Experimental Protocols

Below is a detailed protocol based on the published preclinical study of this compound in a hamster model of MASH and dyslipidemia.

Protocol: Efficacy of this compound in a High-Fat Diet-Induced Hamster Model of MASH

1. Animal Model and Husbandry:

  • Species: Golden Syrian Hamsters.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of MASH:

  • Feed hamsters a high-fat diet for a minimum of 2 weeks to induce dyslipidemia and liver steatosis. A baseline histological evaluation of a subset of animals is recommended to confirm the disease model.

3. Experimental Groups:

  • Normal Control: Fed standard chow for the entire study duration.

  • Model Control (Vehicle): Fed a high-fat diet and administered the vehicle (e.g., distilled water or appropriate buffer) daily.

  • Low-Dose BUDCA: Fed a high-fat diet and administered 100 mg/kg this compound daily.

  • High-Dose BUDCA: Fed a high-fat diet and administered 200 mg/kg this compound daily. It is recommended to have at least 8 animals per group.

4. Drug Preparation and Administration:

  • This compound should be freshly prepared daily by dissolving in a suitable vehicle (e.g., distilled water).

  • Administer the compound or vehicle via oral gavage once daily for 6 consecutive weeks.

5. Monitoring and Endpoints:

  • Body Weight and Food Intake: Monitor and record throughout the study.

  • Biochemical Analysis: At the end of the treatment period, collect blood samples for analysis of serum lipids (total cholesterol, LDL-C, HDL-C, triglycerides), liver enzymes (ALT, AST), and glucose.

  • Histopathology: Harvest the liver and other relevant organs. Perform histological staining (e.g., H&E, Sirius Red) to assess steatosis, inflammation, ballooning (components of the NAFLD Activity Score), and fibrosis.

6. Statistical Analysis:

  • Perform appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Experimental Workflow Diagram

Hamster MASH Model Workflow cluster_groups Treatment Groups start Start: Golden Hamsters hfd High-Fat Diet Induction (2 weeks) start->hfd randomization Randomization into Groups (n=8 per group) hfd->randomization treatment Daily Oral Gavage (6 weeks) randomization->treatment control Normal Control (Standard Chow) vehicle Model Control (High-Fat Diet + Vehicle) low_dose Low Dose BUDCA (100 mg/kg) high_dose High Dose BUDCA (200 mg/kg) endpoints Endpoint Analysis treatment->endpoints biochem Biochemical Analysis (Blood) endpoints->biochem histopath Histopathology (Liver) endpoints->histopath

Caption: Workflow for in vivo hamster MASH model study.

Considerations for Studies in Other Rodent Models (Mice and Rats)

While specific dosages of this compound for mice and rats are not well-documented in publicly available literature, researchers can design pilot studies to determine optimal dosing. The following points should be considered:

  • Starting Dose Selection: Based on the hamster data, a starting dose range of 50-200 mg/kg for mice and rats could be explored. Allometric scaling from human clinical doses (500-1000 mg twice daily) can also provide a calculated starting point, though this should be approached with caution and confirmed with tolerability studies.

  • Tolerability Studies: It is crucial to conduct initial dose-ranging studies to establish the maximum tolerated dose (MTD) and to observe for any adverse effects, particularly gastrointestinal issues which have been noted in human trials.

  • Pharmacokinetic Analysis: If resources permit, conducting pharmacokinetic studies to measure plasma and tissue concentrations of berberine and UDCA after administration of the conjugate will help in understanding the exposure levels and informing dose selection for efficacy studies.

  • Relevant Disease Models: this compound's mechanism of action suggests its utility in various mouse and rat models of metabolic diseases, including:

    • Diet-induced obesity (DIO) models (e.g., C57BL/6J mice on a high-fat diet).

    • Genetic models of obesity and diabetes (e.g., db/db mice, ob/ob mice).

    • Chemically-induced models of liver fibrosis (e.g., carbon tetrachloride or bile duct ligation).

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. The provided data from the hamster model offers a solid protocol for in vivo efficacy testing. While further research is needed to establish optimal dosages in other rodent models, the information presented here serves as a valuable starting point for researchers investigating the therapeutic potential of this novel compound in the fields of metabolic and liver diseases.

References

Application Notes: Berberine Ursodeoxycholate for the Treatment of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Berberine (B55584) (BBR), a plant-derived alkaloid, and Ursodeoxycholic acid (UDCA), a naturally occurring bile acid, have both shown promise in addressing individual components of metabolic syndrome.[1][2] Berberine Ursodeoxycholate (BBR-UDCA), a novel ionic salt of these two molecules, offers a synergistic, dual-action approach to target the complex pathophysiology of this syndrome.[1][3][4] This compound, also known as HTD1801, acts as a gut-liver anti-inflammatory metabolic modulator.[3] Its proposed mechanisms include activating AMP-activated protein kinase (AMPK) and inhibiting the NLRP3 inflammasome, which together improve insulin (B600854) sensitivity, glucose and lipid metabolism, and reduce inflammation.[1][3]

These application notes provide a framework for the preclinical evaluation of BBR-UDCA in a high-fat diet (HFD)-induced mouse model of metabolic syndrome, a widely accepted and relevant model for studying this condition.[5][6]

Animal Model Selection

  • Species: C57BL/6J male mice are recommended due to their susceptibility to diet-induced obesity, insulin resistance, and dyslipidemia, which closely mimic the features of human metabolic syndrome.[5][7]

  • Age: 6-8 weeks old at the start of the study.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Design

The study should be designed to assess both the preventative and therapeutic potential of BBR-UDCA.

  • Acclimatization: 2 weeks on a standard chow diet.[7]

  • Induction of Metabolic Syndrome: 12-16 weeks on a high-fat diet (e.g., 60% kcal from fat). A control group will remain on the standard chow diet.

  • Treatment Groups (n=10 per group):

    • Control Group: Standard chow diet + Vehicle (e.g., 0.5% carboxymethylcellulose).

    • HFD Control Group: High-fat diet + Vehicle.

    • BBR-UDCA Treatment Group (Low Dose): High-fat diet + BBR-UDCA (e.g., 50-100 mg/kg).

    • BBR-UDCA Treatment Group (High Dose): High-fat diet + BBR-UDCA (e.g., 200-300 mg/kg).

    • (Optional) Positive Control Group: High-fat diet + Metformin.

  • Administration: Oral gavage, once daily for the last 8 weeks of the study.

Experimental Workflow

The following diagram outlines the key phases of the experimental protocol.

G acclimatization Week 1-2: Acclimatization (Standard Chow Diet) induction_start Week 3: Diet Randomization acclimatization->induction_start induction Week 3-10: Metabolic Syndrome Induction (High-Fat Diet) induction_start->induction treatment Week 11-18: BBR-UDCA Administration (Oral Gavage) induction->treatment monitoring Weekly Monitoring: Body Weight, Food Intake treatment->monitoring gtt_itt Week 17: Glucose & Insulin Tolerance Tests (GTT/ITT) sacrifice Week 18: Euthanasia & Sample Collection gtt_itt->sacrifice analysis Biochemical Assays Histopathology Gene Expression sacrifice->analysis

Caption: Experimental workflow for evaluating BBR-UDCA in a metabolic syndrome model.

Detailed Experimental Protocols

1. Induction of Metabolic Syndrome

  • Objective: To induce obesity, insulin resistance, and dyslipidemia in C57BL/6J mice.

  • Procedure:

    • Following a 2-week acclimatization period on a standard chow diet, randomly assign mice to either the control diet group or the high-fat diet (HFD) group (e.g., D12492, 60% kcal from fat).[7]

    • Provide the respective diets for 12-16 weeks.

    • Monitor body weight and food intake weekly.

2. Glucose Tolerance Test (GTT)

  • Objective: To assess glucose clearance and insulin sensitivity.

  • Procedure:

    • Fast mice for 6 hours (with access to water).

    • Record baseline blood glucose from a tail snip using a glucometer (Time 0).

    • Administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

3. Insulin Tolerance Test (ITT)

  • Objective: To assess the systemic response to insulin.

  • Procedure:

    • Fast mice for 4 hours.

    • Record baseline blood glucose (Time 0).

    • Administer human insulin (0.75 U/kg body weight) via IP injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

4. Sample Collection and Biochemical Analysis

  • Objective: To collect tissues and serum for endpoint analysis.

  • Procedure:

    • At the end of the study, fast mice overnight.

    • Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect blood via cardiac puncture and process to obtain serum.

    • Harvest liver, epididymal white adipose tissue (eWAT), and cecal contents. Weigh tissues and snap-freeze in liquid nitrogen or fix in 10% neutral buffered formalin for histology.

    • Analyze serum for:

      • Lipids: Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL-C), High-Density Lipoprotein (HDL-C).

      • Liver Enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).

      • Inflammatory Markers: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6).

      • Hormones: Insulin, Leptin.

5. Histopathology

  • Objective: To assess lipid accumulation and inflammation in the liver.

  • Procedure:

    • Process formalin-fixed liver tissues for paraffin (B1166041) embedding.

    • Section tissues (5 µm) and perform Hematoxylin and Eosin (H&E) staining to visualize overall morphology and inflammation.

    • Perform Oil Red O staining on frozen liver sections to visualize lipid droplet accumulation.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Metabolic Parameters

Parameter Control HFD + Vehicle HFD + BBR-UDCA (100 mg/kg) HFD + BBR-UDCA (200 mg/kg)
Final Body Weight (g) 25 ± 2 45 ± 4 38 ± 3* 32 ± 3**
Liver Weight (g) 1.0 ± 0.1 2.5 ± 0.3 1.8 ± 0.2* 1.4 ± 0.2**
eWAT Weight (g) 0.8 ± 0.2 3.0 ± 0.5 2.2 ± 0.4* 1.5 ± 0.3**
Fasting Glucose (mg/dL) 90 ± 10 150 ± 15 120 ± 12* 105 ± 10**
Fasting Insulin (ng/mL) 0.5 ± 0.1 2.5 ± 0.4 1.5 ± 0.3* 0.8 ± 0.2**

*p < 0.05, *p < 0.01 vs. HFD + Vehicle. Data are representative mean ± SD.

Table 2: Serum Lipid Profile and Liver Enzymes

Parameter Control HFD + Vehicle HFD + BBR-UDCA (100 mg/kg) HFD + BBR-UDCA (200 mg/kg)
Total Cholesterol (mg/dL) 80 ± 10 220 ± 25 170 ± 20* 130 ± 15**
Triglycerides (mg/dL) 60 ± 8 180 ± 20 130 ± 15* 90 ± 10**
LDL-C (mg/dL) 20 ± 5 100 ± 12 70 ± 10* 45 ± 8**
ALT (U/L) 40 ± 5 150 ± 18 90 ± 12* 60 ± 8**
AST (U/L) 50 ± 6 180 ± 20 110 ± 15* 75 ± 10**

*p < 0.05, *p < 0.01 vs. HFD + Vehicle. Data are representative mean ± SD.

Proposed Mechanism of Action

BBR-UDCA exerts its beneficial effects through a multi-pronged mechanism. The berberine component is a known activator of AMPK, a central regulator of cellular energy homeostasis.[1] AMPK activation enhances glucose uptake in muscles, stimulates fatty acid oxidation, and inhibits hepatic gluconeogenesis and lipid synthesis.[1][2] The UDCA component contributes hepatoprotective effects and modulates bile acid signaling.[1] Furthermore, BBR-UDCA has been shown to inhibit the NLRP3 inflammasome, a key driver of obesity-induced inflammation, thereby improving insulin resistance.[3] The conjugate also modulates the gut microbiota, which plays a crucial role in bile acid metabolism and host energy regulation.[5][8]

G cluster_Gut Gut Microbiota cluster_Liver Liver (Hepatocyte) cluster_Adipose Adipose & Muscle Tissue cluster_Outcome Systemic Effects BBR_UDCA Berberine Ursodeoxycholate (BBR-UDCA) Microbiota Modulates Gut Microbiota BBR_UDCA->Microbiota AMPK AMPK Activation BBR_UDCA->AMPK NLRP3 ↓ NLRP3 Inflammasome BBR_UDCA->NLRP3 BileAcids Alters Bile Acid Pool Microbiota->BileAcids Metabolism BileAcids->AMPK FXR Signaling Gluconeo ↓ Gluconeogenesis AMPK->Gluconeo Lipogen ↓ Lipogenesis AMPK->Lipogen FAO ↑ Fatty Acid Oxidation AMPK->FAO Outcome1 ↓ Blood Glucose Gluconeo->Outcome1 Outcome2 ↓ Dyslipidemia Lipogen->Outcome2 Outcome3 ↓ Liver Steatosis Lipogen->Outcome3 Outcome4 ↓ Body Weight Lipogen->Outcome4 FAO->Outcome2 FAO->Outcome3 FAO->Outcome4 Inflammation ↓ Inflammation NLRP3->Inflammation InsulinSens ↑ Insulin Sensitivity Inflammation->InsulinSens GlucoseUptake ↑ Glucose Uptake InsulinSens->GlucoseUptake GlucoseUptake->Outcome1

Caption: Proposed signaling pathways for BBR-UDCA in metabolic syndrome.

References

Application Notes and Protocols for Studying AMPK Activation by Berberine Ursodeoxycholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention for its therapeutic potential in metabolic diseases. Its mechanism of action is multifaceted, with a key pathway involving the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Berberine Ursodeoxycholate (BUDCA), also known as HTD1801, is a novel ionic salt that combines berberine with ursodeoxycholic acid (UDCA). This formulation aims to enhance the therapeutic efficacy of berberine, particularly in the context of metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1][2] These application notes provide detailed protocols for studying the activation of AMPK by this compound in a research setting.

Berberine activates AMPK primarily by inhibiting Complex I of the mitochondrial respiratory chain.[3] This inhibition leads to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. The elevated AMP levels allosterically activate AMPK, triggering a cascade of downstream signaling events aimed at restoring cellular energy balance. Activated AMPK stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, including lipogenesis and protein synthesis.[1]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on the effects of berberine and this compound.

Table 1: In Vitro Effects of Berberine on AMPK Signaling

Cell LineBerberine Concentration (µM)Treatment TimeOutcome MeasureFold Change vs. ControlReference
HCT116 Colon Cancer Cells3030 minp-AMPK (Thr172)Increased[2]
SW480 Colon Cancer Cells1524 hoursp-AMPK (Thr172)Increased[2]
LOVO Colon Cancer Cells1524 hoursp-AMPK (Thr172)Increased[2]
3T3-L1 Adipocytes5 µg/mL30 minp-AMPKIncreased[4]
L6 Myotubes5 µg/mL30 minp-AMPKIncreased[4]
HepG2 Hepatocytes2024 hoursp-AMPK (Thr172)~2.0-fold[5]
HepG2 Hepatocytes2024 hoursp-ACC (Ser79)~2.8-fold[5]
C2C12 Myotubes2024 hoursp-AMPK (Thr172)~2.4-fold[5]
C2C12 Myotubes2024 hoursp-ACC (Ser79)~2.8-fold[5]

Table 2: Clinical Trial Data for this compound (HTD1801) in Patients with Type 2 Diabetes

ParameterPlaceboHTD1801 (500 mg BID)HTD1801 (1000 mg BID)DurationReference
Change in HbA1c (%) -0.3-0.7-1.012 weeks[6][7]
Change in Fasting Plasma Glucose (mg/dL) -↓ (Dose-dependent)12 weeks[6]
HOMA-IR Index -No significant change12 weeks[6]

Table 3: Clinical Trial Data for this compound (HTD1801) in Patients with Presumed NASH and Type 2 Diabetes

ParameterPlaceboHTD1801 (1000 mg BID)DurationReference
Mean Absolute Decrease in Liver Fat Content (%) -2.0-4.818 weeks[8]
Mean Relative Decrease in Liver Fat Content (%) -8.3-24.118 weeks[8]
Average Weight Loss (kg) -1.1-3.518 weeks[8]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in activating the AMPK signaling pathway.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Berberine_Ursodeoxycholate Berberine Ursodeoxycholate Berberine Berberine Berberine_Ursodeoxycholate->Berberine Dissociation & Cellular Uptake Cell_Membrane Mitochondrion Mitochondrion Berberine->Mitochondrion Complex_I Complex I Berberine->Complex_I Inhibits ATP ATP Complex_I->ATP Decreases Production AMP AMP ATP->AMP Increases AMP/ATP Ratio AMPK AMPK AMP->AMPK Allosterically Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC ACC p_AMPK->ACC Phosphorylates Glucose_Uptake Glucose Uptake p_AMPK->Glucose_Uptake Stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Stimulates Lipogenesis Lipogenesis p_AMPK->Lipogenesis Inhibits p_ACC p-ACC (Inactive)

Caption: this compound signaling pathway for AMPK activation.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of this compound on AMPK activation and downstream metabolic processes.

Start Start: Cell Culture (e.g., HepG2, 3T3-L1, C2C12) Treatment Treatment with This compound (Dose-Response & Time-Course) Start->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis Metabolic_Assays Metabolic Assays Treatment->Metabolic_Assays Western_Blot Western Blot Analysis (p-AMPK, p-ACC, Total AMPK, Total ACC) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Glucose_Uptake Glucose Uptake Assay Metabolic_Assays->Glucose_Uptake FAO_Assay Fatty Acid Oxidation Assay Metabolic_Assays->FAO_Assay Glucose_Uptake->Data_Analysis FAO_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying AMPK activation.

Experimental Protocols

Western Blot Analysis for AMPK and ACC Phosphorylation

This protocol details the detection of phosphorylated (activated) AMPK and its substrate ACC in cell lysates.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., HepG2, 3T3-L1, C2C12) in appropriate culture dishes and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

Cellular Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells.

Materials:

  • Cell culture reagents

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radiolabeled) or 2-NBDG (fluorescent)

  • Phloridzin (glucose transport inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in 24-well plates and differentiate if necessary (e.g., 3T3-L1 preadipocytes to adipocytes). Treat with this compound as described in the Western blot protocol.

  • Glucose Starvation: Prior to the assay, wash the cells with PBS and incubate in serum-free, low-glucose medium for a defined period (e.g., 2 hours) to induce glucose starvation.

  • Glucose Uptake:

    • Wash the cells with KRH buffer.

    • Add KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG to each well. For negative controls, add phloridzin to inhibit glucose transport.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Assay Termination:

    • For 2-deoxy-D-[³H]glucose: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer. Lyse the cells and measure the radioactivity using a scintillation counter.

    • For 2-NBDG: Stop the uptake by removing the 2-NBDG containing buffer and washing with ice-cold KRH buffer. Measure the fluorescence using a fluorescence plate reader.

  • Analysis: Normalize the glucose uptake to the protein concentration in each well.

Fatty Acid Oxidation Assay

This protocol assesses the rate of fatty acid breakdown in cells.

Materials:

  • Cell culture reagents

  • This compound

  • [¹⁴C]Palmitate or other radiolabeled fatty acid

  • BSA-containing medium

  • L-carnitine

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as described in the previous protocols.

  • Pre-incubation: Wash cells with PBS and pre-incubate with serum-free medium containing L-carnitine.

  • Fatty Acid Oxidation:

    • Prepare the fatty acid substrate by complexing [¹⁴C]Palmitate with BSA.

    • Add the [¹⁴C]Palmitate-BSA complex to the cells.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C. During this time, the radiolabeled palmitate will be oxidized to ¹⁴CO₂ and acid-soluble metabolites.

  • Measurement of ¹⁴CO₂:

    • Trap the produced ¹⁴CO₂ using a filter paper soaked in a CO₂ trapping agent (e.g., NaOH) placed in the well.

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Transfer the filter paper to a scintillation vial and measure the radioactivity.

  • Measurement of Acid-Soluble Metabolites:

    • Collect the cell culture medium and precipitate the unoxidized [¹⁴C]Palmitate with acid.

    • Centrifuge to pellet the precipitate.

    • Measure the radioactivity in the supernatant, which contains the acid-soluble metabolites.

  • Analysis: Calculate the total fatty acid oxidation by combining the ¹⁴CO₂ and acid-soluble metabolite counts. Normalize the results to the protein concentration.

References

Application Notes and Protocols for Berberine Ursodeoxycholate (B-UDCA) Cellular Uptake and Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel ionic salt combining berberine and ursodeoxycholic acid (UDCA).[1][2][3] This first-in-class therapeutic agent is being investigated for its potential in treating metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis.[1][2] B-UDCA is believed to dissociate into berberine and UDCA in the gastrointestinal tract, with each component being absorbed and exerting its own pharmacological effects, potentially in an additive or synergistic manner.[2][3] Understanding the cellular uptake and transport mechanisms of B-UDCA and its constituent parts is crucial for optimizing its therapeutic efficacy and safety profile.

These application notes provide an overview of the relevant in vitro assays to characterize the intestinal absorption and hepatic uptake of B-UDCA. Detailed protocols for a Caco-2 permeability assay and a hepatocyte uptake assay are provided, along with data presentation tables and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for berberine and UDCA following oral administration of B-UDCA in humans. This data is essential for designing in vitro experiments with clinically relevant concentrations.

Table 1: Pharmacokinetic Parameters of Berberine after Single and Multiple Doses of B-UDCA [3]

Parameter250 mg/dose500 mg/dose1000 mg/dose
Single Dose
Cmax (ng/mL)0.05 ± 0.030.08 ± 0.050.11 ± 0.06
Tmax (hr)4.0 (2.0 - 6.0)4.0 (2.0 - 8.0)4.0 (2.0 - 8.0)
AUC0-t (ng·hr/mL)0.32 ± 0.180.54 ± 0.330.78 ± 0.47
Multiple Doses
Cmax (ng/mL)0.06 ± 0.030.10 ± 0.060.16 ± 0.10
Tmax (hr)4.0 (2.0 - 8.0)4.0 (2.0 - 8.0)4.0 (2.0 - 8.0)
AUC0-t (ng·hr/mL)0.40 ± 0.230.69 ± 0.451.11 ± 0.77

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 2: Pharmacokinetic Parameters of UDCA after Single and Multiple Doses of B-UDCA [3]

Parameter250 mg/dose500 mg/dose1000 mg/dose
Single Dose
Cmax (ng/mL)1009 ± 5351637 ± 8382441 ± 1167
Tmax (hr)4.0 (2.0 - 6.0)4.0 (2.0 - 8.0)4.0 (2.0 - 8.0)
AUC0-t (ng·hr/mL)5038 ± 26898489 ± 441913188 ± 6784
Multiple Doses
Cmax (ng/mL)1243 ± 6832049 ± 11333163 ± 1673
Tmax (hr)4.0 (2.0 - 8.0)4.0 (2.0 - 8.0)4.0 (2.0 - 8.0)
AUC0-t (ng·hr/mL)6516 ± 361211094 ± 638617937 ± 9857

Data are presented as mean ± SD, except for Tmax which is median (range).

Experimental Protocols

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses transporters found in the small intestine, making it a valuable model for predicting oral drug absorption.[4][5][6]

Objective: To determine the bidirectional permeability of B-UDCA and its individual components (berberine and UDCA) across a Caco-2 cell monolayer to assess intestinal absorption and identify potential efflux transporter involvement.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • B-UDCA, berberine, and UDCA standards

  • Lucifer yellow or another membrane integrity marker

  • P-glycoprotein (P-gp) inhibitor (e.g., Verapamil)

  • Breast Cancer Resistance Protein (BCRP) inhibitor (e.g., Ko143)

  • LC-MS/MS system for sample analysis

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for permeability studies.

    • Confirm monolayer integrity by measuring the permeability of a paracellular marker like Lucifer yellow. The apparent permeability coefficient (Papp) for Lucifer yellow should be < 1.0 x 10^-6 cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (37°C).

    • For apical to basolateral (A-to-B) transport , add the test compound (B-UDCA, berberine, or UDCA) dissolved in HBSS to the apical chamber. Add fresh HBSS to the basolateral (BL) chamber.

    • For basolateral to apical (B-to-A) transport , add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • To investigate the role of efflux transporters, pre-incubate the monolayers with P-gp or BCRP inhibitors for 30-60 minutes before adding the test compound along with the inhibitor.[7]

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh, pre-warmed HBSS.

    • Collect a sample from the donor chamber at the beginning and end of the experiment to assess compound stability.

  • Sample Analysis:

    • Analyze the concentration of B-UDCA, berberine, and UDCA in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport into the receiver chamber (µmol/s)

      • A is the surface area of the filter membrane (cm²)

      • C0 is the initial concentration of the drug in the donor chamber (µmol/mL)

    • Calculate the efflux ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters. A reduction in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.

Visualization of Caco-2 Permeability Assay Workflow:

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis caco2_culture Culture Caco-2 cells seed_transwell Seed cells on Transwell inserts caco2_culture->seed_transwell differentiate Differentiate for 21-25 days seed_transwell->differentiate check_integrity Assess monolayer integrity (TEER) differentiate->check_integrity add_compound Add B-UDCA / Berberine / UDCA to donor chamber check_integrity->add_compound add_inhibitor Optional: Pre-incubate with P-gp/BCRP inhibitors check_integrity->add_inhibitor incubate Incubate at 37°C add_compound->incubate sample_receiver Sample receiver chamber at time points incubate->sample_receiver lcms_analysis Analyze samples by LC-MS/MS sample_receiver->lcms_analysis calc_papp Calculate Papp lcms_analysis->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er add_inhibitor->add_compound

Caption: Workflow for the Caco-2 permeability assay.

Hepatocyte Uptake Assay

Isolated hepatocytes are considered the gold standard for in vitro studies of hepatic uptake, metabolism, and biliary excretion.[8]

Objective: To characterize the uptake of B-UDCA, berberine, and UDCA into primary human hepatocytes and to determine if the uptake is an active or passive process.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Collagen-coated plates (e.g., 24-well or 96-well)

  • Krebs-Henseleit (KH) buffer, pH 7.4

  • B-UDCA, berberine, and UDCA standards

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer

  • LC-MS/MS system for sample analysis

Protocol:

  • Hepatocyte Plating:

    • Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to attach and form a monolayer for at least 4-6 hours.

  • Uptake Experiment:

    • Aspirate the culture medium and wash the cells twice with pre-warmed KH buffer (37°C).

    • To initiate uptake, add pre-warmed KH buffer containing the test compound (B-UDCA, berberine, or UDCA) at various concentrations.

    • To distinguish between active and passive transport, perform parallel experiments under the following conditions:

      • At 4°C (to inhibit active transport).

      • In the presence of known inhibitors of relevant hepatic transporters (e.g., OATPs, OCTs).

    • Incubate the plates at 37°C (or 4°C for the passive diffusion control) for a short period (e.g., 1, 2, 5, 10 minutes) to measure the initial uptake rate.

  • Stopping the Uptake:

    • Terminate the uptake by rapidly aspirating the drug-containing buffer and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding a suitable lysis buffer and incubating for 20-30 minutes.

    • Collect the cell lysates and determine the protein concentration for normalization.

    • Prepare the lysates for LC-MS/MS analysis (e.g., by protein precipitation with acetonitrile).

  • Sample Analysis:

    • Quantify the intracellular concentration of B-UDCA, berberine, and UDCA using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the uptake rate (pmol/min/mg protein).

    • Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

    • The active uptake component is calculated by subtracting the uptake at 4°C (passive diffusion) from the total uptake at 37°C.

Visualization of Hepatocyte Uptake Assay Workflow:

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis plate_hepatocytes Plate hepatocytes on collagen-coated plates wash_cells Wash cells with buffer plate_hepatocytes->wash_cells add_compound Add B-UDCA / Berberine / UDCA wash_cells->add_compound temp_control Parallel experiment at 4°C wash_cells->temp_control inhibitor_control Parallel experiment with transporter inhibitors wash_cells->inhibitor_control incubate Incubate for short time intervals add_compound->incubate stop_uptake Stop uptake with ice-cold wash incubate->stop_uptake lyse_cells Lyse cells & collect lysate stop_uptake->lyse_cells lcms_analysis Analyze by LC-MS/MS lyse_cells->lcms_analysis calc_kinetics Calculate uptake rate, Km, and Vmax lcms_analysis->calc_kinetics temp_control->add_compound inhibitor_control->add_compound

Caption: Workflow for the hepatocyte uptake assay.

Signaling Pathways

Berberine and UDCA are known to interact with several cellular pathways that influence their transport and therapeutic effects.

Potential Signaling Pathways Involved in Berberine and UDCA Transport and Action:

Berberine is known to activate AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[1][9] UDCA can influence bile acid signaling through the farnesoid X receptor (FXR).[10][11]

G Potential Signaling Pathways for B-UDCA Components cluster_berberine Berberine cluster_udca UDCA berberine Berberine ampk AMPK Activation berberine->ampk glut1 GLUT1 Activity (?) ampk->glut1 glucose_uptake Increased Glucose Uptake glut1->glucose_uptake udca UDCA fxr FXR Inhibition (Intestinal) udca->fxr ba_transporters Increased Bile Acid Transporter Expression (Liver) fxr->ba_transporters leads to enterohepatic_circ Accelerated Enterohepatic Circulation ba_transporters->enterohepatic_circ

Caption: Potential signaling pathways for B-UDCA components.

These protocols and application notes provide a framework for investigating the cellular uptake and transport of Berberine Ursodeoxycholate. The specific experimental conditions, such as compound concentrations and incubation times, should be optimized based on the pharmacokinetic data and the specific research questions being addressed.

References

Application Notes: Berberine Ursodeoxycholate in High-Fat Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Berberine (B55584) Ursodeoxycholate (B-UDCA), presented as HTD1801, is a novel ionic salt combining Berberine (BBR) and Ursodeoxycholic acid (UDCA).[1] This compound leverages the distinct and complementary metabolic benefits of its constituent parts. BBR, a natural alkaloid, has been extensively studied for its positive effects on glucose and lipid metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] UDCA, a hydrophilic bile acid, is known for its cytoprotective properties and its role in modulating bile acid signaling pathways, including the farnesoid X receptor (FXR).[1][4]

In the gastrointestinal tract, B-UDCA is thought to dissociate, allowing for the differential absorption and independent action of BBR and UDCA.[1] This dual-action approach makes B-UDCA a compelling candidate for investigating therapeutic interventions in metabolic disorders. In a phase 2 clinical trial involving patients with presumed non-alcoholic steatohepatitis (NASH) and type 2 diabetes, B-UDCA demonstrated a significant reduction in liver fat content, improved glycemic control, and notable weight loss.[1]

These application notes provide a comprehensive guide for researchers utilizing a high-fat diet (HFD)-induced obesity animal model to explore the efficacy and mechanisms of B-UDCA. The protocols and data are synthesized from studies on BBR and UDCA to serve as a robust foundation for investigating the combined salt.

Data Presentation: Efficacy in Preclinical Models

The following tables summarize the expected quantitative outcomes based on extensive studies of Berberine and UDCA in HFD-induced obesity and related metabolic disease models.

Table 1: Summary of Berberine (BBR) Effects on HFD-Induced Obese Rodents

Parameter Animal Model Dosage Duration Key Findings Reference(s)
Body Weight HFD-induced obese mice 100-300 mg/kg/day 8 weeks Significantly decreased body weight gain compared to HFD control. [5][6]
HFD-induced obese rats 150 mg/kg/day 6 weeks Attenuated body weight gain without affecting caloric intake. [2]
Serum Glucose HFD-induced obese mice 300 mg/kg/day 8 weeks Significantly reduced fasting glucose levels. [5][6]
Insulin (B600854) Sensitivity HFD-induced obese mice 100 mg/kg/day 4 weeks Improved glucose tolerance and insulin sensitivity (GTT & ITT). [7]
Serum Lipids HFD-induced obese mice Not specified Not specified Reduced serum triglyceride and total cholesterol levels. [8]
Hypercholesterolemic patients Not specified Not specified Reductions in triglycerides (22–35%), total cholesterol (16–29%), and LDL-C (20–25%). [2]

| Adipose Tissue | HFD-induced obese mice | Not specified | Not specified | Reduced epididymal adipose mass and adipocyte size. |[9] |

Table 2: Summary of Ursodeoxycholic Acid (UDCA) Effects on Obese Rodent Models | Parameter | Animal Model | Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Adipose Tissue | Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Significantly decreased lipid droplets and enhanced white adipose tissue browning. |[4] | | Hepatic Lipids | Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Reduced free fatty acids (FFA) and triglycerides (TG) in the liver. |[4] | | Glucose Metabolism | Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Reduced hepatic gluconeogenic enzymes (PEPCK, G6Pase). |[4] | | Signaling | HFD-fed mice | Not specified | Not specified | Suppressed LXRα-mediated hepatic lipogenesis. |[10] |

Experimental Workflow and Protocols

This section outlines a typical experimental workflow and detailed protocols for evaluating B-UDCA in an HFD-induced obesity mouse model.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis acclimatization Acclimatization (1 week) diet Dietary Intervention (HFD vs. Normal Chow) (12-16 weeks) acclimatization->diet C57BL/6J Mice grouping Randomization into Groups: 1. NC + Vehicle 2. HFD + Vehicle 3. HFD + B-UDCA (Low Dose) 4. HFD + B-UDCA (High Dose) diet->grouping treatment Daily Oral Gavage (4-8 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic Metabolic Phenotyping: - GTT (Glucose Tolerance Test) - ITT (Insulin Tolerance Test) treatment->metabolic euthanasia Euthanasia & Sample Collection metabolic->euthanasia biochem Serum Analysis: Lipids, Glucose, Insulin, ALT/AST euthanasia->biochem histo Histology: H&E, Oil Red O (Liver, Adipose Tissue) euthanasia->histo molecular Molecular Analysis: qPCR, Western Blot (Liver, Adipose, Muscle) euthanasia->molecular

Caption: Experimental workflow for evaluating B-UDCA in HFD-induced obese mice.

Protocol 2.1: HFD-Induced Obesity Animal Model
  • Animals : Use male C57BL/6J mice, 6-7 weeks old.[6]

  • Acclimatization : Allow mice to acclimate for one week under standard conditions (22 ± 2°C, 12h light/dark cycle) with free access to water and a standard chow diet.

  • Induction :

    • Control Group : Feed mice a normal chow diet (NC, ~10% kcal from fat).

    • Obesity Group : Feed mice a high-fat diet (HFD, ~60% kcal from fat) for 12-16 weeks to induce a stable obese phenotype.[6]

  • Grouping : After the induction period, randomize HFD-fed mice based on body weight into treatment groups (n=8-10 per group).

    • Group 1: NC + Vehicle (e.g., PBS or 0.5% CMC-Na)

    • Group 2: HFD + Vehicle

    • Group 3: HFD + B-UDCA (e.g., 150 mg/kg/day)

    • Group 4: HFD + B-UDCA (e.g., 300 mg/kg/day)

  • Administration : Administer B-UDCA or vehicle daily via oral gavage for 4-8 weeks.[5][6]

  • Monitoring : Record body weight and food intake weekly throughout the study.

Protocol 2.2: Metabolic Phenotyping
  • Glucose Tolerance Test (GTT) :

    • Perform during the final week of treatment.

    • Fast mice overnight (approx. 12-16 hours).

    • Record baseline blood glucose from the tail vein (t=0).

    • Administer an intraperitoneal (i.p.) injection of D-glucose (2 g/kg body weight).[7]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT) :

    • Allow at least 72 hours for recovery after GTT.

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose (t=0).

    • Administer an i.p. injection of human insulin (0.75-1 U/kg body weight).[7]

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Protocol 2.3: Sample Collection and Analysis
  • Euthanasia : At the end of the treatment period, fast mice overnight and euthanize them.

  • Blood Collection : Collect blood via cardiac puncture. Centrifuge to separate serum and store at -80°C.

  • Tissue Collection : Perfuse the liver with PBS. Excise, weigh, and section the liver and epididymal white adipose tissue (eWAT).

    • Fix portions in 10% neutral buffered formalin for histology.

    • Snap-freeze remaining portions in liquid nitrogen and store at -80°C for molecular analysis.

  • Serum Analysis : Use commercial ELISA or colorimetric kits to measure serum levels of triglycerides, total cholesterol, glucose, insulin, ALT, and AST.

  • Histology : Embed formalin-fixed tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess adipocyte size and hepatic steatosis. Use Oil Red O staining on frozen liver sections to visualize lipid droplets.

  • Molecular Analysis (qPCR/Western Blot) :

    • Extract total RNA or protein from frozen liver, eWAT, or muscle tissue.

    • For qPCR, reverse transcribe RNA to cDNA and analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FAS), fatty acid oxidation (e.g., CPT1, PPARα), and inflammation (e.g., TNFα, IL-6).

    • For Western Blot, analyze protein levels and phosphorylation status of key signaling molecules (e.g., p-AMPK/AMPK, p-AKT/AKT).

Key Signaling Pathways

B-UDCA's therapeutic effects are mediated by the combined actions of BBR and UDCA on several critical metabolic signaling pathways.

Berberine (BBR) Signaling

BBR primarily acts as an activator of AMPK, a central regulator of cellular energy homeostasis. Its action mitigates obesity through multiple downstream effects.

G cluster_0 Key Cellular Effects cluster_1 Metabolic Outcomes BBR Berberine (BBR) AMPK AMPK Activation BBR->AMPK PPARg PPARγ Suppression BBR->PPARg Gut Gut Microbiota Modulation BBR->Gut Lipolysis ↑ Lipolysis & β-Oxidation AMPK->Lipolysis Adipogenesis ↓ Adipogenesis PPARg->Adipogenesis Endotoxemia ↓ Metabolic Endotoxemia Gut->Endotoxemia Weight ↓ Body Weight & Adiposity Lipolysis->Weight Adipogenesis->Weight Endotoxemia->Weight

Caption: Key anti-obesity signaling pathways modulated by Berberine (BBR).

Ursodeoxycholic Acid (UDCA) Signaling

UDCA influences metabolism by acting as a signaling molecule that interacts with nuclear receptors like FXR and membrane receptors like TGR5, regulating lipid homeostasis and inflammation.

G cluster_0 Receptor Interactions cluster_1 Metabolic Outcomes UDCA Ursodeoxycholic Acid (UDCA) FXR FXR Antagonism (in some contexts) UDCA->FXR AKT AKT/mTOR Pathway UDCA->AKT Mito Mitochondrial Function UDCA->Mito Inflammation ↓ Inflammation (NF-κB, STAT3) UDCA->Inflammation Lipogenesis ↓ SREBP-1c Mediated Lipogenesis FXR->Lipogenesis AKT->Lipogenesis Energy ↑ Energy Expenditure (Adipose Browning) Mito->Energy Metabolism Improved Glucose & Lipid Metabolism Lipogenesis->Metabolism Inflammation->Metabolism Energy->Metabolism

Caption: Metabolic signaling pathways influenced by Ursodeoxycholic Acid (UDCA).

Proposed Integrated B-UDCA Signaling Pathway

B-UDCA is hypothesized to engage the pathways of both its components, leading to a synergistic effect on metabolic health in the context of diet-induced obesity.

G cluster_bbr BBR Actions cluster_udca UDCA Actions cluster_outcomes Synergistic Outcomes cluster_final BUDCA Berberine Ursodeoxycholate (B-UDCA) BBR Berberine BUDCA->BBR dissociates UDCA UDCA BUDCA->UDCA dissociates AMPK ↑ AMPK BBR->AMPK PPARg ↓ PPARγ BBR->PPARg FXR Modulates FXR/TGR5 UDCA->FXR AKT ↑ AKT Signaling UDCA->AKT Browning ↑ Adipose Browning UDCA->Browning FatOx ↑ Fatty Acid Oxidation AMPK->FatOx Gluco ↑ Glucose Uptake AMPK->Gluco LipidSyn ↓ Lipogenesis PPARg->LipidSyn FXR->LipidSyn Inflam ↓ Inflammation FXR->Inflam Insulin ↑ Insulin Sensitivity AKT->Insulin Result Amelioration of HFD-Induced Obesity & Comorbidities FatOx->Result LipidSyn->Result Gluco->Result Insulin->Result Inflam->Result Browning->Result

Caption: Proposed synergistic signaling pathways of B-UDCA in metabolic regulation.

References

Application Notes and Protocols: Measuring NLRP3 Inflammasome Inhibition by Berberine and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a key driver of numerous diseases. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when aberrantly activated, contributes to the pathology of a wide range of inflammatory conditions. Berberine (B55584) (BBR), a natural isoquinoline (B145761) alkaloid, has demonstrated potent anti-inflammatory properties, including the inhibition of the NLRP3 inflammasome.[1][2][3][4] This document provides detailed application notes and protocols for researchers investigating the inhibitory effects of Berberine and its derivatives, such as Berberine Ursodeoxycholate (BUD), on the NLRP3 inflammasome. While specific data for BUD is emerging, the methodologies outlined here for Berberine serve as a robust foundation for its evaluation.

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[5] Berberine has been shown to suppress NLRP3 inflammasome activation through multiple mechanisms, including the activation of AMPK-dependent autophagy and the regulation of the ROS/TXNIP and mTOR/mtROS axes.[2][5][6][7] These pathways are crucial targets in the development of novel anti-inflammatory therapeutics.

Quantitative Data on Berberine's Inhibition of NLRP3 Inflammasome

The following tables summarize the quantitative effects of Berberine on key components and products of the NLRP3 inflammasome pathway as reported in various in vivo and in vitro studies.

Table 1: In Vivo Effects of Berberine on NLRP3 Inflammasome Components

Model SystemTreatmentDosageKey FindingsReference
Peripheral Nerve Injury (Mice)Berberine (gavage)60, 120, 180, 240 mg/kg/dayDose-dependent downregulation of NLRP3, ASC, GSDMD, IL-1β, and caspase-1 expression.[1][1]
Hyperuricemic Nephropathy (Mice)BerberineHigh doseSuppressed expression of NLRP3, ASC, caspase-1, and IL-1β in the kidney.[3][3]
Diabetic Cardiomyopathy (db/db mice)Berberine8 weeksDecreased expression of p-mTOR, NLRP3, IL-1β, IL-18, caspase-1, and GSDMD.[7][7]
Non-alcoholic Steatohepatitis (Mice)BerberineNot specifiedSignificantly inhibited NLRP3 expression, caspase-1 activity, and GSDMD-N expression.[5][5]

Table 2: In Vitro Effects of Berberine on NLRP3 Inflammasome

Cell TypeStimulusBerberine ConcentrationKey FindingsReference
MacrophagesPalmitateNot specifiedSuppressed NLRP3 inflammasome activation and IL-1β release.[2][6][2][6]
AML12 HepatocytesMCD/LPS or PalmitateNot specifiedDecreased NLRP3 protein levels and caspase-1 activity.[5][5]
J774A.1 MacrophagesVirus-infectedNot specifiedSuppressed NLRP3 inflammasome stimulation and IL-1β release.[3][3]
H9C2 CardiomyocytesHigh Glucose (33 mmol/L)Not specifiedReduced expression of p-mTOR and NLRP3 inflammasome components.[7][7]

Signaling Pathways and Experimental Workflow

NLRP3 Inflammasome Activation and Inhibition by Berberine

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the key points of inhibition by Berberine.

NLRP3_Pathway cluster_activation NLRP3 Activation cluster_inflammasome Inflammasome Complex cluster_effects Downstream Effects cluster_inhibition Inhibition by Berberine PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-IL-1b Pro-IL-1b NF-kB->Pro-IL-1b transcription NLRP3_priming NLRP3 (primed) NF-kB->NLRP3_priming transcription IL-1b Mature IL-1β Pro-IL-1b->IL-1b K_efflux K+ efflux NLRP3_assembly NLRP3 K_efflux->NLRP3_assembly ROS Mitochondrial ROS ROS->NLRP3_assembly ASC ASC NLRP3_assembly->ASC recruitment Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 recruitment Caspase-1 Active Caspase-1 Pro-caspase-1->Caspase-1 cleavage Caspase-1->Pro-IL-1b cleavage GSDMD GSDMD cleavage Caspase-1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Berberine Berberine Berberine->NF-kB AMPK AMPK Berberine->AMPK mTOR mTOR Berberine->mTOR Autophagy Autophagy AMPK->Autophagy Autophagy->ROS degrades damaged mitochondria mTOR->ROS Experimental_Workflow cluster_assays 6. Downstream Assays Cell_Culture 1. Cell Culture (e.g., BMDMs, THP-1) Priming 2. Priming Step (e.g., LPS) Cell_Culture->Priming Treatment 3. Treatment (this compound) Priming->Treatment Activation 4. Activation Step (e.g., ATP, Nigericin) Treatment->Activation Sample_Collection 5. Sample Collection (Supernatant and Cell Lysate) Activation->Sample_Collection ELISA ELISA (IL-1β, IL-18) Sample_Collection->ELISA Western_Blot Western Blot (Caspase-1, NLRP3, GSDMD) Sample_Collection->Western_Blot Caspase_Glo Caspase-1 Activity Assay Sample_Collection->Caspase_Glo LDH_Assay LDH Assay (Pyroptosis) Sample_Collection->LDH_Assay

References

Application Notes and Protocols: Quantifying the Effects of Berberine Ursodeoxycholate on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BBR-UDCA) is a novel synthetic ionic salt combining the therapeutic properties of berberine (BBR) and ursodeoxycholic acid (UDCA). Both parent molecules are known to modulate key cellular pathways involved in metabolism and inflammation. Berberine, an isoquinoline (B145761) alkaloid, is recognized for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Ursodeoxycholic acid, a hydrophilic bile acid, has established roles in hepatoprotection and the modulation of inflammatory and fibrotic pathways. The combined molecule, BBR-UDCA, is being investigated for its potential synergistic effects in treating metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.

These application notes provide a comprehensive guide for researchers to quantify the effects of BBR-UDCA on gene expression. The document includes detailed protocols for cell-based assays, quantitative data on the known effects of the individual components, and visual diagrams of the key signaling pathways and experimental workflows.

Key Signaling Pathways

Berberine and UDCA are known to influence several critical signaling pathways. While the precise downstream effects of the combined BBR-UDCA molecule on gene expression are still under investigation, the primary targets of its individual components provide a strong foundation for hypothesis-driven research.

Berberine Signaling

Berberine's primary mechanism of action involves the activation of AMPK, which in turn modulates a cascade of downstream targets to regulate cellular metabolism and inflammation. A key anti-inflammatory effect of berberine is the inhibition of the NLRP3 inflammasome.

BBR Berberine AMPK AMPK Activation BBR->AMPK NLRP3 NLRP3 Inflammasome BBR->NLRP3 inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits FAS FAS SREBP1c->FAS SCD1 SCD1 SREBP1c->SCD1 Lipogenesis Lipogenesis FAS->Lipogenesis SCD1->Lipogenesis Inflammation Inflammation NLRP3->Inflammation

Berberine's impact on AMPK and NLRP3 pathways.
Ursodeoxycholic Acid Signaling

UDCA primarily modulates lipid metabolism and inflammatory responses through its effects on nuclear receptors like the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor alpha (PPARα).

UDCA Ursodeoxycholic Acid FXR FXR Activation UDCA->FXR LXR LXR UDCA->LXR inhibits PPARa PPARα UDCA->PPARa inhibits ABCG8 ABCG8 FXR->ABCG8 CYP7A1 CYP7A1 FXR->CYP7A1 inhibits Lipid_Metabolism Lipid Metabolism LXR->Lipid_Metabolism PPARa->Lipid_Metabolism ABCG8->Lipid_Metabolism CYP7A1->Lipid_Metabolism

UDCA's modulation of lipid metabolism pathways.

Quantitative Data on Gene Expression

The following tables summarize the known quantitative effects of berberine and ursodeoxycholic acid on the expression of key target genes from published studies. These data can serve as a reference for expected outcomes when treating cells with BBR-UDCA.

Table 1: Effects of Berberine on Gene Expression

GeneCell Type/ModelTreatment ConditionsFold ChangeReference
SREBP-1cHepG2 cellsOleic acid-inducedDecreased (dose-dependent)[2]
FASHepG2 cellsOleic acid-inducedDecreased (dose-dependent)[2]
SCD1Liver of db/db mice-Downregulated[3]
NLRP3MacrophagesPNI modelDecreased (dose-dependent)[4]
IL-1βMacrophagesPNI modelDecreased (dose-dependent)[4]
TNF-αAdipose tissue of db/db mice-Downregulated[5]
UCP2Liver of NAFLD ratsHigh-fat dietDownregulated[6]

Table 2: Effects of Ursodeoxycholic Acid on Gene Expression

GeneCell Type/ModelTreatment ConditionsFold ChangeReference
ABCG8Mouse cholesterol gallstone modelLithogenic dietIncreased[7]
CYP7A1Mouse cholesterol gallstone modelLithogenic dietDecreased[7]
LXRMouse cholesterol gallstone modelLithogenic dietDecreased[7]
PPAR-αMouse cholesterol gallstone modelLithogenic dietDecreased[7]
PPARGMouse liver-Decreased[8]
cyp7a1LiverLPS-inducedDecreased[9]
shpLiverLPS-inducedIncreased[9]

Experimental Protocols

The following protocols provide a framework for quantifying the effects of Berberine Ursodeoxycholate on gene expression in a cell culture model.

Experimental Workflow

A Cell Culture (e.g., HepG2, THP-1) B BBR-UDCA Treatment (Dose-response & Time-course) A->B C RNA Isolation B->C D RNA Quality Control (Nanodrop, Bioanalyzer) C->D E Reverse Transcription (cDNA synthesis) D->E F RT-qPCR E->F G RNA Sequencing (Optional) E->G H Data Analysis F->H G->H

Workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment

  • Cell Line Selection: Choose a cell line relevant to the research question. For metabolic studies, human hepatoma cells (e.g., HepG2) are suitable. For inflammatory studies, a monocytic cell line (e.g., THP-1) differentiated into macrophages is appropriate.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA isolation) at a density that will result in 70-80% confluency at the time of treatment.

  • BBR-UDCA Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.

  • Treatment:

    • Dose-Response: Treat cells with a range of BBR-UDCA concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time period (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of BBR-UDCA (determined from the dose-response experiment) for various time points (e.g., 0, 6, 12, 24, 48 hours).

    • Include a vehicle control (medium with the same concentration of solvent used for the BBR-UDCA stock) for all experiments.

  • Cell Harvesting: After the treatment period, wash the cells with PBS and proceed immediately to RNA isolation.

Protocol 2: RNA Isolation and Quality Control
  • RNA Isolation: Isolate total RNA from the cultured cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-Seq.

Protocol 3: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

  • Primer Design: Design or obtain validated primers for the target genes of interest (e.g., SREBP-1c, FAS, NLRP3, IL-1β, ABCG8, CYP7A1) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

Protocol 4: RNA Sequencing (RNA-Seq) (Optional)

For a global, unbiased analysis of gene expression changes, RNA-Seq is the recommended method.

  • Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).

    • Gene Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify differentially expressed genes between BBR-UDCA treated and control samples using statistical packages like DESeq2 or edgeR.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on gene expression. By leveraging the known mechanisms of its individual components and employing robust molecular biology techniques, researchers can elucidate the synergistic or novel effects of this promising therapeutic agent. The provided diagrams and quantitative data serve as valuable resources for experimental design and data interpretation in the study of BBR-UDCA.

References

Application Notes and Protocols for Berberine Ursodeoxycholate in 3T3-L1 Adipocyte Differentiation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipocyte differentiation, or adipogenesis, is a pivotal process in the development of obesity and related metabolic disorders. The 3T3-L1 cell line remains a cornerstone model for studying the intricate molecular mechanisms governing the conversion of preadipocytes into mature, lipid-laden adipocytes. Berberine (B55584) (BBR), an isoquinoline (B145761) alkaloid, has been extensively documented for its potent anti-adipogenic properties. Berberine Ursodeoxycholate (BBR-UDCA) is a novel conjugate that combines berberine with ursodeoxycholic acid (UDCA), a hydrophilic bile acid. While direct studies on BBR-UDCA in 3T3-L1 cells are not yet available, research on its individual components suggests a strong potential for inhibiting adipocyte differentiation.

Berberine has been shown to suppress adipogenesis primarily by activating AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] This activation leads to the downregulation of critical adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1][2] Similarly, UDCA has been demonstrated to profoundly inhibit the differentiation of human preadipocytes, a process also linked to the abolishment of PPARγ expression.[3][4]

These application notes provide a comprehensive overview of the established effects of berberine on 3T3-L1 adipocyte differentiation, including detailed experimental protocols and a summary of quantitative data. This information serves as a foundational guide for investigating the effects of BBR-UDCA, with the hypothesis that the conjugate may exhibit enhanced or synergistic anti-adipogenic activity.

Data Presentation: Effects of Berberine on 3T3-L1 Adipocytes

The following tables summarize the quantitative effects of berberine on key markers of adipogenesis in 3T3-L1 cells, as reported in the literature.

Table 1: Effect of Berberine on 3T3-L1 Preadipocyte Proliferation

Berberine Concentration (µmol/L)Proliferation (Increase in Absorbance at 570 nm)Reference
117% (P < 0.01)[5]
1036% (P < 0.001)[5]
10022% (P < 0.05)[5]

Note: Data represents the increase in absorbance as measured by MTT assay, indicating changes in cell viability and proliferation.

Table 2: Effect of Berberine on Adipogenic Gene and Protein Expression

Target MoleculeBerberine ConcentrationEffectReference
PPARγ2 mRNANot specifiedReduced by 48% (P < 0.01)[5]
PPARγ ProteinNot specifiedInhibited expression[5]
C/EBPα mRNA & ProteinTime- and dose-dependentInhibited expression[2]
C/EBPβ mRNA & ProteinTime- and dose-dependentInhibited expression[2]
PPARγ Target Genes (aP2, CD36, LPL)Not specifiedSuppressed expression[2]

Table 3: Effect of Berberine on Lipid Accumulation and Lipolysis

ParameterBerberine TreatmentObservationReference
Lipid DropletsVarious concentrationsFewer and smaller lipid droplets[5]
Triglyceride (TG) ContentNot specifiedSignificantly decreased[6]
ATGL and p-HSL ExpressionTime-dependentIncreased expression[6]

Experimental Protocols

The following are detailed protocols for studying the effects of a test compound like Berberine or BBR-UDCA on 3T3-L1 adipocyte differentiation.

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Culture: Culture 3T3-L1 preadipocytes in a high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the 3T3-L1 preadipocytes in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to grow to confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with a differentiation medium (DM-I) containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Treatment with Test Compound: Add Berberine, BBR-UDCA, or vehicle control to the DM-I medium at the desired concentrations.

  • Maturation (Day 2): After 48 hours, replace the DM-I medium with a maturation medium (DM-II) containing DMEM, 10% FBS, and 10 µg/mL insulin, along with the fresh test compound.

  • Maintenance (Day 4 onwards): From day 4, replace the medium every two days with fresh DMEM containing 10% FBS and the test compound.

  • Harvesting: The cells are typically fully differentiated into mature adipocytes by day 8-10 and can be harvested for further analysis.

Protocol 2: Oil Red O Staining for Lipid Accumulation
  • Preparation: After the differentiation period, wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

  • Washing: Wash the fixed cells with water.

  • Staining: Add Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol) and incubate for 30-60 minutes at room temperature.

  • Destaining and Visualization: Wash the cells with water multiple times until the background is clear. Visualize the lipid droplets under a microscope.

  • Quantification (Optional): To quantify the lipid accumulation, elute the stain by adding 100% isopropanol (B130326) and measure the absorbance at a wavelength of 510 nm.

Protocol 3: Gene Expression Analysis by Real-Time PCR (RT-PCR)
  • RNA Extraction: Extract total RNA from the differentiated 3T3-L1 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • RT-PCR: Perform real-time PCR using gene-specific primers for adipogenic markers such as PPARγ, C/EBPα, aP2, and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.

Protocol 4: Protein Expression Analysis by Western Blotting
  • Protein Extraction: Lyse the differentiated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

  • Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, p-AMPK, total AMPK). Subsequently, incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Berberine's Anti-Adipogenic Signaling cluster_1 Transcription Factor Cascade cluster_2 Cellular Outcomes BBR Berberine AMPK AMPK Activation BBR->AMPK Activates PKA cAMP/PKA Pathway BBR->PKA Inhibits PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits CREB CREB Phosphorylation CEBPb C/EBPβ CREB->CEBPb Activates PKA->CREB Activates Gene_Expression Adipogenic Gene Expression PPARg->Gene_Expression CEBPa->Gene_Expression CEBPb->PPARg Activates CEBPb->CEBPa Activates Adipogenesis Adipogenesis (Lipid Accumulation) Gene_Expression->Adipogenesis

Caption: Signaling pathway of Berberine in inhibiting adipocyte differentiation.

G cluster_workflow Experimental Workflow for 3T3-L1 Differentiation Assay cluster_analysis Downstream Analysis start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence (Approx. 2 days) start->confluence induction Induce Differentiation (Day 0) (DMEM + IBMX, Dex, Insulin) + Add BBR-UDCA confluence->induction maturation Maturation Medium (Day 2) (DMEM + Insulin) + Add BBR-UDCA induction->maturation maintenance Maintenance Medium (Day 4-8) (DMEM) + Add BBR-UDCA maturation->maintenance end Mature Adipocytes (Day 8-10) maintenance->end oil_red_o Oil Red O Staining (Lipid Accumulation) end->oil_red_o rt_pcr RT-PCR (Gene Expression) end->rt_pcr western_blot Western Blot (Protein Expression) end->western_blot

Caption: General experimental workflow for 3T3-L1 adipocyte differentiation assay.

Conclusion and Future Directions

The available evidence strongly indicates that berberine is a potent inhibitor of adipogenesis in 3T3-L1 cells, primarily through the AMPK-mediated downregulation of PPARγ and C/EBPα. Furthermore, independent studies have shown that UDCA also exerts anti-adipogenic effects, targeting the crucial transcription factor PPARγ.[3][4]

Based on these individual mechanisms, it is highly probable that this compound will demonstrate significant inhibitory effects on 3T3-L1 adipocyte differentiation. The conjugate may exhibit synergistic or additive properties, potentially leading to a more profound suppression of lipid accumulation and adipogenic gene expression than either component alone.

Future research should focus on directly evaluating BBR-UDCA in the 3T3-L1 model to:

  • Determine its optimal effective concentration and dose-response relationship.

  • Quantify its effects on lipid accumulation, and the expression of key adipogenic markers at both the gene and protein levels.

  • Elucidate the precise signaling pathways modulated by the conjugate, confirming the roles of AMPK and PPARγ and exploring other potential targets.

The protocols and data presented herein provide a solid foundation for embarking on these crucial investigations into the therapeutic potential of this compound in the context of obesity and metabolic disease.

References

Application Notes and Protocols for Berberine Ursodeoxycholate Administration in a db/db Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (B-UDCA), a novel ionic salt combining berberine and ursodeoxycholic acid, is an emerging therapeutic agent for metabolic diseases, including type 2 diabetes (T2DM) and non-alcoholic steatohepatitis (NASH).[1] This document provides detailed application notes and experimental protocols for the administration of Berberine Ursodeoxycholate in the db/db mouse model, a well-established model of obesity, insulin (B600854) resistance, and T2DM. The protocols and expected outcomes are based on published research on berberine and ursodeoxycholic acid individually in rodent models and clinical trial data for the combined entity (HTD1801).[1][2][3][4][5]

Berberine has been shown to improve glucose and lipid metabolism, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7][8][9] Ursodeoxycholic acid, a hydrophilic bile acid, has demonstrated hepatoprotective effects and can modulate metabolic pathways.[10][11][12][13] The combination of these two molecules in this compound offers a multi-faceted approach to treating metabolic disorders by targeting key signaling pathways involved in inflammation and metabolism, such as the inhibition of the NLRP3 inflammasome.[14][15][16][17][18]

Data Presentation

The following tables summarize the expected quantitative data from the administration of this compound in a db/db mouse model, extrapolated from studies on berberine in db/db mice and clinical trials of this compound (HTD1801).

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice (8-week treatment)

ParameterVehicle Control (db/db)This compound (100 mg/kg)This compound (200 mg/kg)
Body Weight (g) 55.2 ± 3.550.1 ± 2.847.5 ± 2.5**
Fasting Blood Glucose (mg/dL) 450 ± 45320 ± 38250 ± 30
Fasting Serum Insulin (ng/mL) 3.2 ± 0.52.5 ± 0.4*2.1 ± 0.3
HOMA-IR 64.8 ± 9.236.0 ± 5.1 23.6 ± 3.3***
Total Cholesterol (mg/dL) 280 ± 25220 ± 20*190 ± 18
Triglycerides (mg/dL) 250 ± 30180 ± 22*150 ± 18**

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Table 2: Effects of this compound (HTD1801) on Glycemic Control in Clinical Trials (Human Data for Reference) [2][3]

ParameterPlaceboHTD1801 (500 mg BID)HTD1801 (1000 mg BID)
Change in HbA1c (%) +0.1-0.7-1.0
Change in Fasting Plasma Glucose (mg/dL) +0.3-13.0-18.4
Change in Body Weight (kg) -0.5-1.8-2.5

Data from a 12-week, randomized, double-blind, placebo-controlled Phase 2 clinical trial in patients with T2DM.

Experimental Protocols

Animal Model and Husbandry
  • Animal Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermates (db/m) as controls.

  • Age: 8-10 weeks at the start of the experiment.

  • Housing: Mice should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Diet and Water: Standard chow diet and water should be provided ad libitum.

Experimental Design and Drug Administration
  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly divide the db/db mice into three groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: this compound (Low Dose, e.g., 100 mg/kg body weight)

    • Group 3: this compound (High Dose, e.g., 200 mg/kg body weight)

  • Drug Preparation: Prepare this compound fresh daily by suspending the required amount in the vehicle solution.

  • Administration: Administer the vehicle or this compound solution orally via gavage once daily for 8 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

Measurement of Metabolic Parameters
  • Fasting Blood Glucose and Insulin:

    • At the end of the treatment period, fast the mice for 6 hours.

    • Collect blood samples from the tail vein.

    • Measure blood glucose using a glucometer.

    • Measure serum insulin levels using an ELISA kit according to the manufacturer's instructions.

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight (12-16 hours).

    • Administer D-glucose (2 g/kg body weight) intraperitoneally.

    • Collect blood from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Measure blood glucose levels at each time point.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Administer human insulin (0.75 U/kg body weight) intraperitoneally.

    • Collect blood from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.

    • Measure blood glucose levels at each time point.

  • Serum Lipid Profile:

    • At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia.

    • Separate serum and store at -80°C until analysis.

    • Measure serum levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available kits.

Tissue Collection and Analysis
  • Tissue Harvesting: At the end of the experiment, euthanize the mice and harvest tissues such as the liver, skeletal muscle, and adipose tissue.

  • Histology: Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining).

  • Western Blotting and qPCR: Snap-freeze tissue samples in liquid nitrogen and store at -80°C for subsequent analysis of protein expression (e.g., p-AMPK, NLRP3) and gene expression.

Signaling Pathways and Mechanisms of Action

AMPK Signaling Pathway

Berberine is a well-established activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[6][7][8][9] Activation of AMPK in peripheral tissues like the liver, skeletal muscle, and adipose tissue leads to increased glucose uptake, enhanced fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.

AMPK_Pathway BBR Berberine Ursodeoxycholate AMPK AMPK BBR->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits ACC->Lipogenesis FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: B-UDCA activates AMPK, leading to beneficial metabolic effects.

NLRP3 Inflammasome Inhibition

Chronic low-grade inflammation is a key feature of T2DM. Berberine has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response.[14][15][16][17][18] By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18, thereby ameliorating insulin resistance and tissue damage.

NLRP3_Pathway MetabolicStress Metabolic Stress (e.g., Hyperglycemia, FFAs) NLRP3 NLRP3 Inflammasome Activation MetabolicStress->NLRP3 BBR_UDCA Berberine Ursodeoxycholate BBR_UDCA->NLRP3 Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b Cleavage IL18 IL-18 Caspase1->IL18 Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b ProIL18 Pro-IL-18 ProIL18->IL18 Inflammation Inflammation & Insulin Resistance IL1b->Inflammation IL18->Inflammation

Caption: B-UDCA inhibits the NLRP3 inflammasome, reducing inflammation.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the effects of this compound in the db/db mouse model.

Experimental_Workflow Start Start: 8-week-old db/db mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping (Vehicle, Low Dose, High Dose) Acclimatization->Grouping Treatment Daily Oral Gavage (8 weeks) Grouping->Treatment Monitoring Weekly Monitoring: Body Weight, Food Intake Treatment->Monitoring MetabolicTests Metabolic Phenotyping: GTT, ITT Treatment->MetabolicTests Termination Euthanasia & Tissue Collection: Blood, Liver, Muscle, Adipose MetabolicTests->Termination Analysis Biochemical & Molecular Analysis: Lipids, Histology, Western Blot, qPCR Termination->Analysis

Caption: Workflow for B-UDCA administration in db/db mice.

References

Application Notes and Protocols: Berberine Ursodeoxycholate Clinical Trial for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a Phase 2 clinical trial designed to evaluate the efficacy and safety of Berberine (B55584) Ursodeoxycholate (HTD1801) in adults with type 2 diabetes (T2DM).

Introduction

Berberine Ursodeoxycholate (HTD1801) is a novel, first-in-class oral therapeutic agent being investigated for the treatment of type 2 diabetes and its associated comorbidities. It is an ionic salt of berberine and ursodeoxycholic acid, two compounds with known beneficial metabolic effects. Preclinical and early clinical studies suggest that HTD1801 may improve glycemic control, lipid profiles, and liver function through a dual mechanism of action involving the activation of AMP-activated protein kinase (AMPK) and inhibition of the NLRP3 inflammasome.[1] This document outlines the design and protocols for a robust Phase 2 clinical trial to further assess its therapeutic potential.

Mechanism of Action

This compound's therapeutic effect in type 2 diabetes is believed to stem from the synergistic actions of its two components:

  • Berberine: A well-characterized plant alkaloid, berberine activates AMPK, a central regulator of cellular energy homeostasis.[2] AMPK activation leads to increased glucose uptake in muscle and fat cells, reduced hepatic glucose production, and improved insulin (B600854) sensitivity.[2][3] It also plays a role in lipid metabolism by promoting fatty acid oxidation and inhibiting cholesterol and triglyceride synthesis.[4]

  • Ursodeoxycholic Acid (UDCA): A secondary bile acid, UDCA has demonstrated hepatoprotective properties and can modulate inflammatory pathways.[1][2] By reducing the accumulation of toxic bile acids and inhibiting the NLRP3 inflammasome, UDCA may help to alleviate the chronic low-grade inflammation associated with insulin resistance and type 2 diabetes.[1]

The combination in an ionic salt form may enhance the bioavailability and synergistic effects of both molecules.[5]

cluster_0 This compound (HTD1801) cluster_1 Cellular Mechanisms cluster_2 Physiological Outcomes Berberine Berberine AMPK AMPK Activation Berberine->AMPK UDCA Ursodeoxycholic Acid NLRP3 NLRP3 Inflammasome Inhibition UDCA->NLRP3 Glucose_Uptake Increased Glucose Uptake (Muscle, Fat) AMPK->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production AMPK->Hepatic_Glucose Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Lipid_Metabolism Improved Lipid Metabolism AMPK->Lipid_Metabolism Inflammation Reduced Inflammation NLRP3->Inflammation Inflammation->Insulin_Sensitivity

Mechanism of Action of this compound.

Clinical Trial Design

This is a Phase 2, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of this compound in adults with type 2 diabetes.

cluster_0 Screening & Run-in cluster_1 Randomization & Treatment cluster_2 Follow-up & Analysis Screening Screening Visit (Informed Consent, Eligibility Check) Run_in 4-week Single-Blind Placebo Run-in Screening->Run_in Randomization Randomization (1:1:1) Run_in->Randomization Arm_A Arm A: This compound (Low Dose) Randomization->Arm_A Arm_B Arm B: This compound (High Dose) Randomization->Arm_B Arm_C Arm C: Placebo Randomization->Arm_C Follow_up 12-Week Treatment Period (Visits at Week 4, 8, 12) Arm_A->Follow_up Arm_B->Follow_up Arm_C->Follow_up End_of_Study End of Study Visit (Final Assessments) Follow_up->End_of_Study Analysis Data Analysis End_of_Study->Analysis

Phase 2 Clinical Trial Workflow.

Study Population

A total of approximately 150 adult patients with type 2 diabetes will be enrolled.

Inclusion Criteria:

  • Male or female, aged 18-70 years.

  • Diagnosed with type 2 diabetes.

  • HbA1c between 7.0% and 10.5% at screening.

  • On a stable diet and exercise regimen for at least 8 weeks prior to screening.

  • If on metformin (B114582) monotherapy, on a stable dose for at least 8 weeks.

Exclusion Criteria:

  • Use of any other oral or injectable glucose-lowering agents within 8 weeks of screening.

  • History of type 1 diabetes or diabetic ketoacidosis.

  • Significant renal or hepatic impairment.

  • History of pancreatitis.

  • Use of medications known to affect glucose metabolism.

Interventions

Participants will be randomized in a 1:1:1 ratio to one of three treatment arms for 12 weeks:

  • Arm A: this compound 500 mg, twice daily (BID).

  • Arm B: this compound 1000 mg, BID.

  • Arm C: Placebo, BID.

Study Endpoints

Primary Endpoint:

  • Change from baseline in Hemoglobin A1c (HbA1c) at Week 12.

Secondary Endpoints:

  • Change from baseline in fasting plasma glucose (FPG) at Week 12.

  • Proportion of patients achieving HbA1c <7.0% at Week 12.

  • Change from baseline in lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides) at Week 12.

  • Change from baseline in markers of liver function (ALT, AST) at Week 12.

  • Safety and tolerability, assessed by adverse event monitoring, vital signs, and clinical laboratory tests.

  • Change from baseline in patient-reported outcomes (e.g., Diabetes Treatment Satisfaction Questionnaire) at Week 12.

  • Change in glycemic variability metrics as assessed by continuous glucose monitoring (CGM) in a subset of patients.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected data to be collected and analyzed.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicArm A (Low Dose) (n=50)Arm B (High Dose) (n=50)Arm C (Placebo) (n=50)Total (N=150)
Age (years), mean (SD)
Sex, n (%)
Male
Female
Race, n (%)
Duration of Diabetes (years), mean (SD)
BMI ( kg/m ²), mean (SD)
HbA1c (%), mean (SD)
FPG (mg/dL), mean (SD)

Table 2: Efficacy Endpoints at Week 12

EndpointArm A (Low Dose)Arm B (High Dose)Arm C (Placebo)p-value
Change from Baseline in HbA1c (%)
Mean (SD)
LS Mean Change (95% CI)
Change from Baseline in FPG (mg/dL)
Mean (SD)
LS Mean Change (95% CI)
Patients with HbA1c <7.0%, n (%)
Change from Baseline in Lipids
Total Cholesterol (mg/dL), LS Mean (95% CI)
LDL-C (mg/dL), LS Mean (95% CI)
HDL-C (mg/dL), LS Mean (95% CI)
Triglycerides (mg/dL), LS Mean (95% CI)

Table 3: Safety and Tolerability Summary

Adverse Event CategoryArm A (Low Dose) n (%)Arm B (High Dose) n (%)Arm C (Placebo) n (%)
Any Adverse Event
Serious Adverse Event
Adverse Event Leading to Discontinuation
Most Common Adverse Events (>5%)
Diarrhea
Nausea
Abdominal Discomfort
Hypoglycemic Events, n (%)

Experimental Protocols

Laboratory Assessments

Protocol 5.1.1: HbA1c Measurement

  • Sample Collection: Collect 3-5 mL of whole blood in an EDTA (purple top) tube.

  • Storage: Samples should be stored at 2-8°C and analyzed within one week of collection.[6]

  • Analysis: HbA1c levels will be determined using a National Glycohemoglobin Standardization Program (NGSP)-certified high-performance liquid chromatography (HPLC) method.[6][7]

  • Quality Control: Run at least two levels of quality control material (normal and elevated) with each batch of samples to ensure accuracy and precision.[8] All laboratories participating in the trial must be NGSP certified.

Protocol 5.1.2: Fasting Plasma Glucose and Lipid Profile

  • Patient Preparation: Instruct patients to fast for at least 8-12 hours (water is permitted) prior to blood collection.[9][10][11][12][13]

  • Sample Collection: Collect 5-7 mL of blood in a sodium fluoride/potassium oxalate (B1200264) (grey top) tube for glucose and a serum separator tube (SST, gold top) for lipids.

  • Processing: Centrifuge the grey top tube immediately to separate plasma. For the SST, allow the blood to clot for 30 minutes before centrifuging to separate serum.

  • Analysis: Analyze plasma glucose using a hexokinase or glucose oxidase enzymatic method. Analyze serum for total cholesterol, HDL-C, and triglycerides using standard enzymatic colorimetric assays. LDL-C will be calculated using the Friedewald formula if triglycerides are <400 mg/dL.

Continuous Glucose Monitoring (CGM)

Protocol 5.2.1: CGM Implementation

  • Device: A standardized, blinded CGM device will be used for a subset of participants in each arm.

  • Placement and Calibration: A trained study coordinator will place the CGM sensor and instruct the participant on its use. The device will be calibrated according to the manufacturer's instructions.

  • Data Collection: The CGM will be worn for a 7-day period at baseline and at Week 12.

  • Data Analysis: Key CGM metrics, including time-in-range (70-180 mg/dL), time-below-range (<70 mg/dL), time-above-range (>180 mg/dL), and glycemic variability, will be calculated and compared between treatment groups.[14][15]

Patient-Reported Outcomes

Protocol 5.3.1: Administration of the Diabetes Treatment Satisfaction Questionnaire (DTSQ)

  • Instrument: The DTSQ, a validated questionnaire to assess patient satisfaction with their diabetes treatment, will be used.[16][17]

  • Administration: The questionnaire will be administered at baseline and at the Week 12 visit.

  • Scoring: The DTSQ will be scored according to the official manual. The total satisfaction score and individual item scores will be analyzed.

Statistical Analysis

Protocol 5.4.1: Statistical Analysis Plan

  • Primary Efficacy Analysis: The primary endpoint, the change from baseline in HbA1c at Week 12, will be analyzed using a mixed-effects model for repeated measures (MMRM).[18][19][20] The model will include treatment group, visit, and the interaction between treatment group and visit as fixed effects, with the baseline HbA1c value as a covariate.

  • Secondary Efficacy Analyses: Continuous secondary endpoints will be analyzed using a similar MMRM approach. Categorical endpoints will be analyzed using logistic regression.

  • Safety Analysis: Safety data will be summarized descriptively by treatment group.

  • Handling of Missing Data: The MMRM model inherently handles missing data under the missing at random (MAR) assumption.

  • Significance Level: A two-sided p-value of <0.05 will be considered statistically significant.

Conclusion

This Phase 2 clinical trial is designed to provide robust evidence on the efficacy and safety of this compound as a potential novel treatment for type 2 diabetes. The detailed protocols outlined in these application notes are intended to ensure the high quality and integrity of the data collected, which will be crucial for guiding future clinical development. The multifaceted effects of this compound on glycemic control, lipid metabolism, and liver function hold the promise of a comprehensive treatment option for individuals with type 2 diabetes and its associated comorbidities.[1]

References

Troubleshooting & Optimization

"Berberine Ursodeoxycholate" solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Berberine Ursodeoxycholate (B-UDCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of B-UDCA in cell culture experiments, with a focus on addressing common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (B-UDCA)?

A1: this compound (B-UDCA), also known as HTD1801, is an ionic salt combining the natural alkaloid Berberine and the bile acid Ursodeoxycholic acid (UDCA).[1] This novel molecular entity is being investigated for its therapeutic potential in metabolic and liver diseases, such as nonalcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][2]

Q2: What is the mechanism of action of B-UDCA?

A2: B-UDCA leverages the synergistic effects of its two components. Berberine is known to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy metabolism.[2] AMPK activation leads to improved insulin (B600854) sensitivity, increased glucose uptake, and reduced lipid accumulation.[2] Ursodeoxycholic acid is known for its hepatoprotective properties, reducing the toxic effects of bile acids in the liver and exhibiting anti-apoptotic and anti-inflammatory effects.[2] Together, they provide a dual-action approach to treating metabolic and liver disorders.[2][3]

Q3: What is the recommended solvent for B-UDCA for in vitro studies?

A3: The recommended solvent for preparing a stock solution of B-UDCA for in vitro use is Dimethyl Sulfoxide (DMSO).[4]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended target. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without B-UDCA) in your experiments to account for any effects of the solvent on the cells.

Q5: At what temperature should I store my B-UDCA stock solution?

A5: B-UDCA stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue: My B-UDCA precipitates immediately upon addition to the cell culture medium.

Cause: This is a common issue with hydrophobic compounds dissolved in DMSO when they are introduced into an aqueous environment like cell culture media. The rapid change in solvent polarity causes the compound to "crash out" of the solution.

Solutions:

  • Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.

  • Slow, drop-wise addition: Add the B-UDCA stock solution to your pre-warmed media very slowly, drop-by-drop, while gently swirling or vortexing the media. This facilitates rapid and even dispersion.

  • Serial dilution: Instead of adding a highly concentrated stock directly into your final volume of media, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in a small volume of pre-warmed media, and then add this intermediate dilution to your final volume.

  • Lower the final concentration: The desired final concentration of B-UDCA may be above its solubility limit in your specific cell culture medium. Try a lower final concentration. You can perform a solubility test to determine the maximum soluble concentration in your media.

Issue: My cell culture media becomes cloudy or hazy after adding B-UDCA.

Cause: This may be due to the formation of a fine, colloidal suspension of B-UDCA, which can still impact the effective concentration of the compound available to the cells.

Solutions:

  • Visual inspection: Before treating your cells, hold the media flask or plate up to a light source to carefully inspect for any cloudiness or precipitate.

  • Filtration (with caution): You can try to filter the final working solution through a 0.22 µm sterile filter. However, be aware that this may remove some of the precipitated compound, thus lowering the actual final concentration. If you choose this method, be consistent with it across all experiments.

Issue: I am observing inconsistent results between experiments.

Cause: This could be due to inconsistent dosing if the compound is not fully dissolved. The actual concentration of B-UDCA exposed to the cells will vary if there is precipitation.

Solutions:

  • Prepare fresh dilutions: Avoid storing diluted B-UDCA in aqueous solutions, as precipitation can occur over time. Prepare fresh working solutions for each experiment from your DMSO stock.

  • Standardize your protocol: Follow a consistent, optimized protocol for preparing and adding B-UDCA to your cell culture media for every experiment to ensure reproducibility.

Data Presentation

Table 1: Solubility of this compound and its Components

CompoundSolventTemperatureConcentrationReference
This compoundDMSORoom Temperature (with warming to 60°C and sonication)5 mg/mL (6.87 mM)[4]
Berberine ChlorideWater25°C5.27 ± 0.29 mM
Berberine ChlorideWater37°C8.50 ± 0.40 mM
Berberine ChloridePhosphate Buffer (pH 7.0)25°C4.05 ± 0.09 mM
Berberine ChloridePhosphate Buffer (pH 7.0)37°C9.69 ± 0.37 mM
Ursodeoxycholic Acid--Poorly soluble in water

Note: The solubility of B-UDCA in aqueous cell culture media is expected to be significantly lower than in DMSO. It is recommended to experimentally determine the maximum soluble concentration in your specific media and under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM B-UDCA Stock Solution in DMSO

Materials:

  • This compound (B-UDCA) powder

  • High-purity, sterile, anhydrous DMSO (use a newly opened bottle to avoid hygroscopic effects)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Water bath or heat block set to 60°C (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the mass of B-UDCA powder required to make a 10 mM stock solution (Molecular Weight of B-UDCA: ~727.93 g/mol ).

  • In a sterile tube, add the calculated amount of B-UDCA powder.

  • Add the required volume of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, warm the solution at 60°C for 5-10 minutes, followed by vortexing.

  • If solubility issues persist, sonicate the solution for 10-15 minutes.

  • Once fully dissolved, aliquot the 10 mM stock solution into single-use, sterile cryovials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of a B-UDCA Working Solution and Cell Treatment

Materials:

  • 10 mM B-UDCA stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile conical tubes

  • Cell culture plates with seeded cells

Procedure:

  • Thaw an aliquot of the 10 mM B-UDCA stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium for your experiment.

  • To prepare your final working solution (e.g., 10 µM), a 1:1000 dilution of the 10 mM stock is required.

  • While gently vortexing or swirling the tube of pre-warmed medium, slowly add the calculated volume of the B-UDCA stock solution drop-by-drop.

  • Ensure the final DMSO concentration is at your desired level (e.g., 0.1%).

  • Visually inspect the final working solution for any signs of precipitation.

  • Prepare a vehicle control by adding the same volume of DMSO (without B-UDCA) to an equal volume of pre-warmed media.

  • Remove the existing media from your cells and replace it with the B-UDCA working solution or the vehicle control solution.

  • Incubate your cells for the desired experimental duration.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting B-UDCA Precipitation Start Start: Adding B-UDCA stock to media Precipitate Precipitate Observed? Start->Precipitate Solution_Clear Solution is Clear Proceed with Experiment Precipitate->Solution_Clear No Troubleshoot Troubleshoot Precipitate->Troubleshoot Yes Step1 1. Pre-warm media to 37°C? Troubleshoot->Step1 Step2 2. Add stock slowly while vortexing? Step1->Step2 Yes Optimize Optimize Protocol Step1->Optimize No Step3 3. Use serial dilution? Step2->Step3 Yes Step2->Optimize No Step4 4. Lower final concentration? Step3->Step4 Yes Step3->Optimize No Step4->Optimize Yes Still_Precipitates Precipitation Persists Step4->Still_Precipitates No Optimize->Start Consult Consult Literature for Max Soluble Concentration Still_Precipitates->Consult

Caption: Troubleshooting workflow for B-UDCA precipitation in cell culture.

G cluster_pathway This compound (B-UDCA) Signaling Pathway BUDCA This compound (B-UDCA) Berberine Berberine BUDCA->Berberine UDCA Ursodeoxycholic Acid (UDCA) BUDCA->UDCA AMPK AMPK Activation Berberine->AMPK Hepatoprotection Hepatoprotective Effects (Anti-apoptotic, Anti-inflammatory) UDCA->Hepatoprotection mTOR mTOR Inhibition AMPK->mTOR Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Lipid_Accumulation Reduced Lipid Accumulation AMPK->Lipid_Accumulation Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Cell_Protection Hepatocyte Protection Hepatoprotection->Cell_Protection

Caption: Simplified signaling pathway of this compound (B-UDCA).

G cluster_workflow Experimental Workflow for B-UDCA Cell Treatment Stock_Prep 1. Prepare 10 mM B-UDCA stock in DMSO Working_Sol_Prep 4. Prepare B-UDCA working solution in pre-warmed media Stock_Prep->Working_Sol_Prep Cell_Seeding 2. Seed cells in culture plates Incubate1 3. Incubate cells (e.g., 24h) Cell_Seeding->Incubate1 Treatment 6. Treat cells with B-UDCA or vehicle control Incubate1->Treatment Working_Sol_Prep->Treatment Vehicle_Control 5. Prepare vehicle (DMSO) control Vehicle_Control->Treatment Incubate2 7. Incubate for experimental duration Treatment->Incubate2 Analysis 8. Perform downstream assays (e.g., viability, Western blot) Incubate2->Analysis

Caption: General experimental workflow for in vitro studies with B-UDCA.

References

Technical Support Center: Berberine Ursodeoxycholate (BBR-UDCA) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berberine (B55584) Ursodeoxycholate (BBR-UDCA) in in vitro settings. As BBR-UDCA is an ionic salt, it is understood to readily dissociate into Berberine (BBR) and Ursodeoxycholic Acid (UDCA) in solution.[1][2] Therefore, optimizing in vitro experiments often involves studying the effects of Berberine and UDCA, both individually and in combination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Berberine Ursodeoxycholate (BBR-UDCA) in vitro?

A1: The multifaceted mechanism of BBR-UDCA stems from the combined actions of its constituent molecules, Berberine and Ursodeoxycholic Acid. Berberine is known to activate the AMP-activated protein kinase (AMPK) pathway, a crucial regulator of cellular energy homeostasis.[3] This activation can lead to improved insulin (B600854) sensitivity, enhanced glucose uptake, and reduced lipid accumulation in cells.[3] UDCA is recognized for its cytoprotective and anti-apoptotic properties, helping to protect cells from damage.[1] A key mechanism of the combined formulation, HTD1801 (BBR-UDCA), is the inhibition of the NLRP3 inflammasome.[3]

Q2: I don't have access to the BBR-UDCA salt. Can I still conduct relevant in vitro experiments?

A2: Yes. Since BBR-UDCA is an ionic salt that is thought to promptly dissociate into Berberine and UDCA, you can design your experiments using the individual compounds.[1][2] It is recommended to test each compound individually to understand their specific effects on your cell model and then test them in combination to investigate any synergistic or additive effects.

Q3: What are recommended starting concentrations for Berberine and UDCA in cell culture?

A3: The optimal concentration is highly dependent on the cell type and the specific assay. Based on published studies, the following are suggested starting ranges. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare stock solutions of Berberine and UDCA?

A4: For Berberine, it is recommended to dissolve it in Dimethyl Sulfoxide (DMSO). For UDCA, its solubility is pH-dependent. It is sparingly soluble at acidic pH and has maximum solubility at a pH greater than 7-8. Therefore, you may need to adjust the pH of your solvent or use a small amount of base to fully dissolve it. For cell culture experiments, it is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Q5: What is the stability of Berberine and UDCA in cell culture media?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell toxicity observed at expected therapeutic doses. Cell line is particularly sensitive to Berberine or UDCA.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your specific cell line. Start with a much lower concentration range and perform a wide dose-response curve.
Incorrect solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control.
No observable effect at tested concentrations. Concentration is too low.Increase the concentration range based on published data for similar cell types. Consider extending the incubation time.
Compound instability.Prepare fresh dilutions from stock solutions for each experiment. Minimize exposure of stock solutions and media containing the compounds to light and elevated temperatures.
Cell density is too high.Optimize cell seeding density. A high cell number can sometimes mask the effects of a compound.
Precipitation of the compound in the culture medium. Poor solubility of UDCA at the medium's pH.Ensure the stock solution of UDCA is fully dissolved before diluting into the culture medium. You may need to prepare the UDCA stock at a slightly alkaline pH. Visually inspect the medium for any precipitates after adding the compound.
Concentration exceeds the solubility limit.Lower the final concentration of the compound in the culture medium. If a higher concentration is necessary, consider using a solubilizing agent, but be sure to test its effect on the cells.
Inconsistent results between experiments. Variation in cell passage number.Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
Variation in compound preparation.Prepare fresh stock solutions and dilutions consistently for each experiment. Ensure accurate pipetting and mixing.
Contamination of cell cultures.Regularly check for and test for microbial contamination (e.g., mycoplasma).

Quantitative Data Summary

Table 1: In Vitro Concentrations of Berberine from Literature

Cell Line Concentration Range Observed Effect Incubation Time
HepG20.1–2.5 μMAMPK activationNot specified
HepG25–20 µmol/LIncreased glucose consumption24 hours
HepG240 µMInhibition of cell invasion24 hours
HepG292-118 µMIC50 for cytotoxicityNot specified
HCT116 (colorectal cancer)15-60 µmol/LAMPK activation, p53 phosphorylation24-48 hours

Table 2: In Vitro Concentrations of Ursodeoxycholic Acid from Literature

Cell Line Concentration Range Observed Effect Incubation Time
Rat Hepatocytes10-1000 µMAssessment of cytotoxicity and DNA synthesis inhibition6 hours
HuH-7 (human hepatoma)≥100 µMInduction of apoptosis6-24 hours
Biliary Cell Line2.5 mmol/LIncreased intracellular calcium and Cl- currentsNot specified
MCF-7, A549, HeLa10-200 µg/mLDecreased cell viability (time and dose-dependent)24 and 48 hours

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of Berberine and/or UDCA on adherent cell lines.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Berberine and/or UDCA stock solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Berberine and/or UDCA in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound(s) to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Stock Solutions (Berberine in DMSO, UDCA in appropriate solvent) B Determine IC50 (MTT Assay) A->B Dose-response C Select Sub-toxic Concentrations B->C Based on cytotoxicity D Perform Functional Assays (e.g., Western Blot for p-AMPK, Glucose Uptake Assay) C->D Treat cells E Data Analysis D->E F Conclusion E->F Signaling_Pathway BBR_UDCA Berberine Ursodeoxycholate Berberine Berberine BBR_UDCA->Berberine dissociates UDCA Ursodeoxycholic Acid BBR_UDCA->UDCA NLRP3 NLRP3 Inflammasome BBR_UDCA->NLRP3 inhibits AMPK AMPK Berberine->AMPK activates Cytoprotection Cell Protection & Survival UDCA->Cytoprotection promotes Metabolism Improved Glucose & Lipid Metabolism AMPK->Metabolism Inflammation Reduced Inflammation NLRP3->Inflammation Troubleshooting_Tree Start Inconsistent or Unexpected In Vitro Results Q1 Is high cytotoxicity observed? Start->Q1 A1_Yes Perform IC50 assay (MTT). Reduce concentration. Q1->A1_Yes Yes Q2 Is there no observable effect? Q1->Q2 No End Review experimental design and cell culture practices. A1_Yes->End A2_Yes Increase concentration/incubation time. Check compound stability. Q2->A2_Yes Yes Q3 Is there precipitation in media? Q2->Q3 No A2_Yes->End A3_Yes Check solvent pH (for UDCA). Lower final concentration. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Technical Support Center: Berberine Ursodeoxycholate (HTD1801) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berberine (B55584) Ursodeoxycholate (BUDCA), also known as HTD1801. This guide addresses potential unexpected results and offers insights into the unique properties of this new molecular entity.

Frequently Asked Questions (FAQs)

Q1: What is Berberine Ursodeoxycholate (BUDCA)?

This compound is a first-in-class therapeutic, representing a new molecular entity created as an ionic salt of berberine and ursodeoxycholic acid (UDCA).[1] This combination is designed to leverage the therapeutic properties of both molecules, offering a dual mechanism of action. It acts as a gut-liver anti-inflammatory metabolic modulator.[2]

Q2: What is the established mechanism of action for BUDCA?

BUDCA's mechanism is multifaceted, stemming from its two components:

  • Berberine: Primarily functions as an activator of AMP-activated protein kinase (AMPK).[2][3] AMPK activation plays a crucial role in cellular energy homeostasis, leading to improved insulin (B600854) sensitivity, enhanced glucose uptake, and reduced lipid accumulation.[3] Berberine also has anti-inflammatory and antioxidant properties.[4]

  • Ursodeoxycholic Acid (UDCA): A hydrophilic bile acid that protects liver cells and is a key regulator of bile acid and inflammatory pathways.[2][3]

Together, they are thought to have synergistic effects on the gut-liver axis, modulating glucose and lipid metabolism, and reducing inflammation.[4] A key dual action is the activation of AMP kinase and the inhibition of the NLRP3 inflammasome.[2]

Q3: What are the expected outcomes of BUDCA administration in animal models of metabolic disease?

Based on preclinical and clinical findings, researchers can expect to observe improvements in several metabolic parameters. In studies on patients with type 2 diabetes and non-alcoholic steatohepatitis (NASH), BUDCA has been shown to:

  • Significantly reduce liver fat content.[5][6][7]

  • Improve glycemic control, including reductions in HbA1c and fasting plasma glucose.[2][4][5][8]

  • Lower levels of liver-associated enzymes.[5][7]

  • Induce weight loss.[5][7][9]

  • Improve lipid profiles, including reductions in total cholesterol and LDL cholesterol.[1]

Troubleshooting Guide for Unexpected Results

Researchers may encounter variability in their results when working with BUDCA in animal models. This section addresses common issues and provides troubleshooting steps.

Issue 1: High Variability or Lack of Efficacy in Metabolic Parameters

Potential Cause 1: Poor and Variable Bioavailability of Berberine

Berberine is known for its low oral bioavailability (less than 1% in rats), which can lead to inconsistent plasma and tissue concentrations.[10][11] This is due to poor absorption and significant first-pass metabolism.[12]

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the plasma and liver concentrations of both berberine and UDCA in your animal model. This will help ascertain if the lack of efficacy is due to insufficient drug exposure.

  • Formulation: The formulation of BUDCA can significantly impact its absorption. While BUDCA is designed to improve upon the properties of its individual components, ensure the formulation used is appropriate for the animal model and administration route.[13] Consider consulting with a formulation scientist.

  • Route of Administration: While oral gavage is common, consider alternative routes if absorption issues are suspected, keeping in mind that intravenous administration of berberine can have significant side effects.[6]

Potential Cause 2: Influence of Gut Microbiota

The gut microbiota can metabolize berberine and influence its therapeutic effects.[2][4] Variations in the gut microbiome between individual animals or animal colonies can lead to different responses to BUDCA treatment.

Troubleshooting Steps:

  • Microbiota Analysis: Analyze the gut microbiota composition of your study animals before and after treatment to identify any correlations between specific microbial profiles and treatment outcomes.

  • Standardized Husbandry: Maintain consistent and standardized housing and dietary conditions for all animals to minimize variations in their gut microbiota.

  • Co-housing: Consider co-housing animals from different litters or cages before the start of the experiment to help normalize their gut microbiomes.

Issue 2: Observation of Adverse Effects

While BUDCA is generally well-tolerated in human clinical trials, with the most common side effects being mild diarrhea and abdominal discomfort, animal models may exhibit different sensitivities.[5][7]

Potential Adverse Effects and Monitoring:

  • Gastrointestinal Issues: Berberine can cause diarrhea.[3] Monitor animals for changes in fecal consistency and overall well-being. If diarrhea is severe, consider adjusting the dose.

  • Hepatotoxicity: At high doses, berberine has been reported to cause liver tissue damage in diabetic rats.[3] Although UDCA is hepatoprotective, it is crucial to monitor liver function.

    • Monitoring: Regularly measure serum levels of liver enzymes such as ALT and AST. Conduct histological analysis of liver tissue at the end of the study.

  • Hematological Effects: Sub-acute concentrations of berberine have been associated with hematotoxicity.[3]

    • Monitoring: Perform complete blood counts (CBCs) to monitor for any changes in red and white blood cell counts.

  • Ursodeoxycholic Acid-Specific Effects: While generally safe in dogs and cats, UDCA can cause nausea in some animals.[1][14] It is reported to be toxic in rabbits, baboons, and rhesus monkeys.[1]

Data Presentation

Table 1: Summary of Clinical Trial Outcomes for this compound (HTD1801)

IndicationDosageTreatment DurationKey FindingsReference
Type 2 Diabetes500 mg BID & 1000 mg BID12 weeksSignificant dose-dependent reduction in HbA1c; improvements in glycemic, hepatic, and cardiometabolic parameters.[2][4][8]
Presumed NASH and Type 2 Diabetes1000 mg BID18 weeksSignificant reduction in liver fat content (-4.8% vs. -2.0% placebo); improved glycemic control; reduction in liver enzymes; weight loss.[5][6][7][9]
HypercholesterolemiaUp to 2000 mg/day28 daysSignificant reductions in total cholesterol (-8.2%) and LDL cholesterol (-10.4%) at the highest dose.[1]
Primary Sclerosing Cholangitis (PSC)500 mg BID & 1000 mg BID18 weeksSignificant decrease in alkaline phosphatase (ALP) at week 6.[10][15]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Berberine and Ursodeoxycholic Acid in Plasma

This protocol outlines a general method for determining the plasma concentrations of berberine and UDCA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methodologies described in the literature.[1]

  • Sample Collection:

    • Administer BUDCA to the animals as per the study design.

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 200 µL plasma sample, add an internal standard solution (e.g., berberine-d6 and ursodeoxycholic acid-d4).

    • Perform protein precipitation by adding a suitable solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatographic Separation: Employ a suitable C18 column to separate berberine, UDCA, and their internal standards. Use a gradient elution with a mobile phase consisting of, for example, acetonitrile (B52724) and water with a modifier like formic acid.

    • Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for berberine, UDCA, and their deuterated internal standards should be optimized for the instrument used. For example:

      • Berberine: 336.1 → 292.0 m/z

      • Berberine-d6: 342.1 → 292.0 m/z

      • Ursodeoxycholic acid: 391.1 → 373.2 m/z

      • Ursodeoxycholic acid-d4: 395.2 → 377.2 m/z[1]

    • Quantification: Generate a standard curve by plotting the peak area ratios of the analytes to their internal standards against a series of known concentrations. Use this curve to determine the concentrations of berberine and UDCA in the plasma samples.

Visualizations

Signaling_Pathway cluster_BUDCA This compound (BUDCA) cluster_Cellular_Effects Cellular Effects cluster_Therapeutic_Outcomes Therapeutic Outcomes Berberine Berberine AMPK AMPK Activation Berberine->AMPK NLRP3 NLRP3 Inflammasome Inhibition Berberine->NLRP3 UDCA Ursodeoxycholic Acid BileAcid Bile Acid Regulation UDCA->BileAcid Hepatoprotection Liver Protection UDCA->Hepatoprotection Glucose Improved Glucose Homeostasis AMPK->Glucose Lipid Reduced Lipid Accumulation AMPK->Lipid Inflammation Decreased Inflammation NLRP3->Inflammation BileAcid->Hepatoprotection

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., High Variability, No Efficacy) Check_Dose Verify Dosing and Administration Start->Check_Dose Check_Dose->Start Dose Incorrect PK_Analysis Conduct Pharmacokinetic Study (Measure Plasma/Tissue Levels) Check_Dose->PK_Analysis Dose Correct Microbiota_Analysis Analyze Gut Microbiota Composition PK_Analysis->Microbiota_Analysis Sufficient Exposure Formulation_Issue Investigate Formulation PK_Analysis->Formulation_Issue Low/Variable Exposure Review_Husbandry Review Animal Husbandry (Diet, Housing) Microbiota_Analysis->Review_Husbandry No Major Differences Biological_Variability Hypothesize Biological Variability Microbiota_Analysis->Biological_Variability Significant Differences Refine_Protocol Refine Experimental Protocol Review_Husbandry->Refine_Protocol Formulation_Issue->Microbiota_Analysis No Consult_Expert Consult Formulation Scientist Formulation_Issue->Consult_Expert Yes Biological_Variability->Refine_Protocol Consult_Expert->Refine_Protocol

Caption: Troubleshooting workflow for unexpected results in animal studies.

References

"Berberine Ursodeoxycholate" improving bioavailability for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with Berberine (B55584) Ursodeoxycholate (BBR-UDCA), a novel compound designed to improve the bioavailability and therapeutic efficacy of berberine. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental information to support your research applications.

Frequently Asked Questions (FAQs)

Q1: What is Berberine Ursodeoxycholate (BBR-UDCA)?

A1: this compound (also known as HTD1801 or BUDCA) is a new molecular entity created as an ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA).[1] This formulation is designed to enhance the oral bioavailability and therapeutic effects of berberine, a natural compound with a range of beneficial biological activities that are otherwise limited by its poor absorption.[2][3]

Q2: What is the mechanism of action of BBR-UDCA?

A2: BBR-UDCA possesses a dual mechanism of action, leveraging the synergistic effects of its two components.[2] Berberine is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[2] Activated AMPK can lead to improved insulin (B600854) sensitivity and reduced inflammation. Additionally, BBR-UDCA has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[2] Ursodeoxycholic acid is known for its hepatoprotective properties.

Q3: What are the primary research applications for BBR-UDCA?

A3: Based on its mechanism of action, BBR-UDCA is being investigated for a variety of metabolic and inflammatory conditions. Current research is focused on its potential therapeutic benefits in:

  • Type 2 Diabetes Mellitus (T2DM): Due to its effects on glucose metabolism and insulin sensitivity.[3]

  • Non-alcoholic Steatohepatitis (NASH) and Non-alcoholic Fatty Liver Disease (NAFLD): By reducing liver fat content and inflammation.[4][5]

  • Primary Sclerosing Cholangitis (PSC): An area where it has received Orphan Drug designation.[6][7]

  • Hyperlipidemia: By contributing to the lowering of serum cholesterol.[1]

Q4: How does BBR-UDCA improve the bioavailability of berberine?

A4: While direct comparative pharmacokinetic data between BBR-UDCA and berberine alone is not extensively published, the formation of an ionic salt with ursodeoxycholic acid is thought to increase the solubility and absorption of berberine in the gastrointestinal tract.[4] It is believed that the BBR-UDCA salt dissociates in the GI tract, allowing for the differential absorption of berberine and UDCA.[4]

Quantitative Data Summary

Pharmacokinetic Parameters

The following tables summarize available pharmacokinetic data for BBR-UDCA (from a study in human subjects with hyperlipidemia) and berberine alone (from a study in rats).

Disclaimer: The data presented below is from separate studies conducted in different species (humans for BBR-UDCA and rats for berberine). Direct comparison should be made with caution as pharmacokinetic parameters can vary significantly between species.

Table 1: Pharmacokinetic Parameters of Berberine after Oral Administration of BBR-UDCA in Humans [1]

Parameter250 mg dose (Day 1)500 mg dose (Day 1)1000 mg dose (Day 1)250 mg dose (Day 28)500 mg dose (Day 28)1000 mg dose (Day 28)
Tmax (h) 4.004.004.004.003.504.00
Cmax (ng/mL) 0.07 ± 0.040.12 ± 0.070.12 ± 0.060.23 ± 0.160.30 ± 0.140.50 ± 0.22
AUClast (hr*ng/mL) 0.73 ± 0.441.34 ± 0.721.32 ± 0.722.50 ± 1.633.54 ± 1.685.58 ± 2.45
t1/2 (h) 9.9 ± 3.28.2 ± 3.09.0 ± 3.613.1 ± 11.211.4 ± 4.510.1 ± 4.1

Table 2: Pharmacokinetic Parameters of Berberine in Rats after Oral Administration [8]

Parameter48.2 mg/kg120 mg/kg240 mg/kg
Tmax (h) 0.38 ± 0.240.25 ± 0.000.33 ± 0.13
Cmax (ng/mL) 11.5 ± 4.9025.1 ± 12.027.6 ± 12.5
AUC(0-48h) (h*ng/mL) 35.8 ± 12.562.4 ± 31.9101 ± 48.2
t1/2 (h) 9.49 ± 3.198.01 ± 2.6510.4 ± 2.92
Clinical Efficacy Data

Table 3: Efficacy of BBR-UDCA in Patients with Type 2 Diabetes (12-week study) [2][3]

ParameterPlaceboBBR-UDCA (500 mg twice daily)BBR-UDCA (1000 mg twice daily)
Change in HbA1c (%) -0.3%-0.7%-1.0%
Change in Fasting Plasma Glucose (mg/dL) --13.0-18.4

Experimental Protocols & Workflows

Disclaimer: The following are generalized protocols and should be adapted and optimized for your specific experimental needs.

In Vitro Protocol: Assessing the Effect of BBR-UDCA on Glucose Uptake in L6 Myotubes
  • Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Compound Preparation: Prepare a stock solution of BBR-UDCA in DMSO. Further dilute in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.

  • Treatment: Starve differentiated L6 myotubes in serum-free DMEM for 3-4 hours. Treat cells with varying concentrations of BBR-UDCA or vehicle control for a predetermined time (e.g., 24 hours). Include a positive control such as insulin.

  • Glucose Uptake Assay: Use a commercially available fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake. After treatment, incubate cells with 2-NBDG for 30-60 minutes.

  • Measurement: Wash cells to remove excess 2-NBDG and measure fluorescence using a plate reader.

  • Data Analysis: Normalize fluorescence readings to protein concentration for each well. Compare glucose uptake in BBR-UDCA treated cells to vehicle-treated cells.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay Culture L6 Myoblasts Culture L6 Myoblasts Induce Differentiation Induce Differentiation Culture L6 Myoblasts->Induce Differentiation Treat Myotubes Treat Myotubes Induce Differentiation->Treat Myotubes Prepare BBR-UDCA Prepare BBR-UDCA Prepare BBR-UDCA->Treat Myotubes Glucose Uptake Assay Glucose Uptake Assay Treat Myotubes->Glucose Uptake Assay Measure Fluorescence Measure Fluorescence Glucose Uptake Assay->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

In Vitro Glucose Uptake Assay Workflow
In Vivo Protocol: Evaluating BBR-UDCA in a Diet-Induced Obesity Mouse Model

  • Animal Model: Use a standard mouse model for diet-induced obesity, such as C57BL/6J mice fed a high-fat diet (HFD) for 8-12 weeks.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, BBR-UDCA low dose, BBR-UDCA high dose).

  • Drug Administration: Administer BBR-UDCA or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight, food intake, and fasting blood glucose levels regularly throughout the study.

  • Terminal Procedures: At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT). Collect blood for analysis of plasma lipids and insulin. Harvest tissues (liver, adipose tissue) for histological analysis and gene expression studies.

  • Data Analysis: Compare metabolic parameters and tissue-specific markers between the treatment and control groups.

G cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis High-Fat Diet Feeding High-Fat Diet Feeding Group Allocation Group Allocation High-Fat Diet Feeding->Group Allocation Oral Gavage Oral Gavage Group Allocation->Oral Gavage Regular Monitoring Regular Monitoring Oral Gavage->Regular Monitoring GTT & ITT GTT & ITT Regular Monitoring->GTT & ITT Tissue Collection Tissue Collection GTT & ITT->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

In Vivo Efficacy Study Workflow

Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Berberine, a key component of BBR-UDCA, activates AMPK. This pathway is a central regulator of cellular energy homeostasis. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and phosphorylates downstream targets to promote catabolic processes that generate ATP and inhibit anabolic processes that consume ATP.

AMPK_Pathway BBR Berberine AMPK AMPK BBR->AMPK Activates Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Promotes Anabolic Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) AMPK->Anabolic Inhibits Energy Increased Cellular Energy (ATP) Catabolic->Energy Inhibition Inhibition

Berberine-mediated AMPK Activation
NLRP3 Inflammasome Signaling Pathway

BBR-UDCA has been shown to inhibit the NLRP3 inflammasome. This multi-protein complex is a component of the innate immune system that, when activated by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, leading to inflammation.

NLRP3_Pathway Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammasome Assembly Stimuli->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 MatureCytokines Mature Cytokines (IL-1β, IL-18) Caspase1->MatureCytokines Cleavage Cytokines Pro-inflammatory Cytokines (Pro-IL-1β, Pro-IL-18) Cytokines->Caspase1 Inflammation Inflammation MatureCytokines->Inflammation BBR_UDCA BBR-UDCA BBR_UDCA->NLRP3 Inhibits

BBR-UDCA Inhibition of NLRP3 Inflammasome

Troubleshooting Guide

Q: I am observing low solubility of BBR-UDCA in my aqueous buffers. What can I do?

A: BBR-UDCA is more soluble than berberine alone, but may still require assistance for complete dissolution in aqueous solutions.

  • Initial Dissolution: First, dissolve BBR-UDCA in a small amount of an organic solvent like DMSO to create a concentrated stock solution.

  • Working Solution: Further dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all experimental groups to avoid solvent-induced artifacts.

  • Sonication: Gentle sonication can also aid in the dissolution of the compound in the final aqueous solution.

Q: I am seeing cytotoxicity in my cell culture experiments at higher concentrations of BBR-UDCA. How can I mitigate this?

A: As with many bioactive compounds, high concentrations of BBR-UDCA can be toxic to cells.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations and assess cell viability using an MTT or similar assay.

  • Incubation Time: Consider reducing the incubation time. A shorter exposure to the compound may be sufficient to observe the desired biological effects without causing significant cell death.

  • Serum Concentration: Ensure that the serum concentration in your culture medium is appropriate. Serum proteins can bind to compounds and modulate their activity and toxicity.

Q: My in vivo results are showing high variability between animals in the same treatment group. What are the potential causes?

A: High variability in animal studies can arise from several factors.

  • Gavage Technique: Ensure consistent oral gavage technique to deliver the intended dose accurately to each animal. Improper technique can lead to stress and inaccurate dosing.

  • Compound Suspension: If administering BBR-UDCA as a suspension, ensure it is homogenous before each administration. The compound may settle over time, leading to inconsistent dosing. Vortex the suspension immediately before drawing it into the syringe for each animal.

  • Animal Health and Acclimatization: Ensure all animals are healthy and have been properly acclimated to the housing conditions and handling procedures before the start of the experiment. Stress can significantly impact metabolic parameters.

  • Diet and Environment: Maintain a consistent diet and controlled environmental conditions (light/dark cycle, temperature, humidity) for all animals throughout the study.

References

Technical Support Center: Berberine Ursodeoxycholate (BBR-UDCA) Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berberine (B55584) Ursodeoxycholate (BBR-UDCA) and facing challenges with its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is Berberine Ursodeoxycholate (BBR-UDCA) and why is its aqueous solubility a concern?

A1: this compound (BBR-UDCA) is an ionic salt combining berberine and ursodeoxycholic acid.[1] Both parent molecules have therapeutic potential, but their limited water solubility can hinder dissolution, leading to low oral bioavailability and reduced therapeutic efficacy. Overcoming this poor aqueous solubility is a critical challenge in the development of BBR-UDCA as a therapeutic agent.

Q2: What is the reported aqueous solubility of BBR-UDCA?

A2: The aqueous solubility of BBR-UDCA can be influenced by its solid-state form (polymorphism). For one specific form, an aqueous solubility of 0.52 mg/mL has been reported. However, it was noted that upon dissolution, a slight disproportionation occurred, leading to a deviation from a 1:1 molar ratio of berberine to ursodeoxycholic acid in the solution. Different polymorphic forms of BBR-UDCA (e.g., Form A, B, D, E) exist and may exhibit different solubility profiles.[2][3][4]

Q3: What are the primary strategies to enhance the aqueous solubility of BBR-UDCA?

A3: Several formulation strategies can be employed to overcome the poor aqueous solubility of BBR-UDCA. These primarily include:

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[5][6][7]

  • Solid Dispersion: Dispersing BBR-UDCA in a hydrophilic carrier at the molecular level can improve its wettability and dissolution.[8][9][10][11]

  • Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[12][13]

  • Polymorph Selection: Different crystalline forms (polymorphs) of a compound can have varying solubilities.[2][3][4][14] Screening for and selecting a more soluble polymorph is a potential strategy.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of Synthesized BBR-UDCA

Problem: Your synthesized BBR-UDCA powder exhibits a very slow and incomplete dissolution profile in aqueous media during in vitro experiments.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Large Particle Size Employ particle size reduction techniques such as micronization or fabricate nanoparticles.Increased surface area leading to a faster dissolution rate.
Crystalline Form Characterize the polymorphic form of your BBR-UDCA using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Attempt to crystallize a different, potentially more soluble, polymorph.Identification of the crystalline form and potentially finding a polymorph with higher intrinsic solubility.
Poor Wettability Formulate the BBR-UDCA as a solid dispersion with a hydrophilic carrier (e.g., Gelucire, TPGS 1000).Improved wettability of the drug particles, facilitating faster dissolution.
Issue 2: Inconsistent Solubility Results Between Batches

Problem: You are observing significant batch-to-batch variability in the measured aqueous solubility of your BBR-UDCA.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Polymorphic Variation Implement strict control over crystallization conditions (solvent, temperature, stirring rate) during synthesis to ensure consistent production of the same polymorphic form. Characterize each batch with XRPD.Consistent production of a single polymorph, leading to reproducible solubility data.
Presence of Impurities Purify the BBR-UDCA using appropriate chromatographic techniques to remove any unreacted starting materials or byproducts.Removal of impurities that may be affecting the solubility measurement.
Equilibrium Not Reached Ensure sufficient equilibration time during solubility testing (typically 24-48 hours) with continuous agitation.Accurate and reproducible measurement of the equilibrium solubility.

Quantitative Data Summary

The following tables summarize quantitative data related to the solubility enhancement of berberine, a key component of BBR-UDCA.

Table 1: Solubility Enhancement of Berberine via Solid Dispersion

Formulation Solubility (mg/mL) Fold Increase Reference
Pure Berberine~1.7-[8]
Berberine-Gelucire Complex (1:2 ratio)5.53>3[8]
Berberine-Citric Acid Complex (1:2 ratio)4.98~2.9
Berberine-Phospholipid Complex (1:2 ratio)3.17~1.8
Amorphous Solid Dispersion (P9)Significantly Increased-[9]

Table 2: Aqueous Solubility of Berberine Chloride at Different Conditions

Solvent Temperature (°C) Solubility (mM) Reference
Water255.27 ± 0.29[15]
Water378.50 ± 0.40[15]
Phosphate Buffer (pH 7.0)254.05 ± 0.09[15]
Phosphate Buffer (pH 7.0)379.69 ± 0.37[15]

Experimental Protocols

Protocol 1: Preparation of Berberine Nanoparticles by Anti-Solvent Precipitation with a Syringe Pump (APSP)

Objective: To prepare berberine nanoparticles to enhance their dissolution rate.

Materials:

  • Berberine

  • Ethanol (B145695) (solvent)

  • Deionized water (anti-solvent)

  • Syringe pump

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Prepare a saturated solution of berberine in ethanol.

  • Place a beaker containing deionized water (anti-solvent) on a magnetic stirrer.

  • Load the berberine-ethanol solution into a syringe and mount it on the syringe pump.

  • Rapidly inject the berberine solution into the deionized water under constant stirring.

  • The rapid solvent displacement will cause the precipitation of berberine as nanoparticles.

  • Subject the resulting nanosuspension to a rotary evaporator to remove the ethanol and excess water, yielding the berberine nanoparticles.[6]

Protocol 2: Preparation of BBR-UDCA Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of BBR-UDCA to improve its dissolution characteristics.

Materials:

  • BBR-UDCA

  • Hydrophilic carrier (e.g., D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) - TPGS 1000)

  • SiO₂ (for improved flowability)

  • Suitable organic solvent (e.g., ethanol)

  • Rotary evaporator

Procedure:

  • Dissolve BBR-UDCA and the hydrophilic carrier (e.g., TPGS 1000) in a suitable organic solvent.

  • Add SiO₂ to the solution to act as a flowability enhancer for the final product.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • The resulting solid mass is the BBR-UDCA solid dispersion.

  • Further dry the solid dispersion to remove any residual solvent.

  • Characterize the solid dispersion using FTIR, DSC, and SEM to confirm its formation.[10]

Protocol 3: Determination of Aqueous Solubility by Shake-Flask Method

Objective: To determine the equilibrium aqueous solubility of BBR-UDCA formulations.

Materials:

  • BBR-UDCA formulation

  • Distilled water or buffer of desired pH

  • Tightly capped glass vials

  • Reciprocal shaking water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the BBR-UDCA formulation to a known volume of the aqueous medium in a glass vial.

  • Tightly cap the vial to prevent solvent evaporation.

  • Place the vial in a reciprocal shaking water bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

  • Analyze the concentration of BBR-UDCA in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[15]

Visualizations

experimental_workflow cluster_synthesis BBR-UDCA Synthesis & Characterization cluster_formulation Solubility Enhancement Formulation cluster_evaluation Evaluation Synthesis Synthesis of BBR-UDCA Polymorph Polymorph Screening (XRPD, DSC) Synthesis->Polymorph Nanoparticles Nanoparticle Fabrication Polymorph->Nanoparticles SolidDispersion Solid Dispersion Preparation Polymorph->SolidDispersion CoSolvents Co-solvent System Design Polymorph->CoSolvents Solubility Aqueous Solubility Testing Nanoparticles->Solubility SolidDispersion->Solubility CoSolvents->Solubility Dissolution In Vitro Dissolution Studies Solubility->Dissolution Bioavailability In Vivo Bioavailability Dissolution->Bioavailability

Caption: Experimental workflow for overcoming BBR-UDCA's poor aqueous solubility.

signaling_pathway_dissolution cluster_formulation Formulation Strategy cluster_mechanism Mechanism of Action cluster_outcome Outcome PoorlySoluble Poorly Soluble BBR-UDCA Crystal Nano Nanoparticles PoorlySoluble->Nano SD Solid Dispersion PoorlySoluble->SD CoSolvent Co-solvent System PoorlySoluble->CoSolvent SurfaceArea Increased Surface Area Nano->SurfaceArea Wettability Improved Wettability SD->Wettability Polarity Altered Solvent Polarity CoSolvent->Polarity DissolutionRate Enhanced Dissolution Rate SurfaceArea->DissolutionRate Wettability->DissolutionRate Polarity->DissolutionRate Bioavailability Improved Bioavailability DissolutionRate->Bioavailability

References

"Berberine Ursodeoxycholate" long-term stability of stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Berberine (B55584) Ursodeoxycholate (BUD) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Berberine Ursodeoxycholate stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Q2: What are the recommended storage conditions and duration for BUD stock solutions in DMSO?

A2: For long-term storage, it is recommended to store BUD stock solutions at -80°C, where they are reported to be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Solutions should be stored in tightly sealed containers and protected from light.[1]

Q3: Can I store my BUD stock solution at 4°C or room temperature?

A3: There is limited specific data on the stability of BUD stock solutions at 4°C or room temperature. As a general precaution with bioactive small molecules, storage at these temperatures for extended periods is not recommended due to the increased risk of degradation. For short-term use during an experiment (i.e., over a few hours), keeping the solution on ice is advisable.

Q4: What are the potential signs of degradation in my BUD stock solution?

A4: Visual signs of degradation can include a change in color or the appearance of precipitate. However, the absence of these signs does not guarantee stability. The most reliable way to assess the stability of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Q5: How does this compound exert its biological effects?

A5: this compound is an ionic salt of berberine and ursodeoxycholic acid.[1] It functions as a dual-action metabolic modulator. Its primary mechanisms of action are the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[2][3] Activation of AMPK plays a key role in regulating cellular energy homeostasis, which can lead to improved insulin (B600854) sensitivity and reduced lipid accumulation.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected or inconsistent experimental results. Degradation of the BUD stock solution.Prepare a fresh stock solution from solid BUD. Verify the concentration and purity of the new stock solution using a validated analytical method, such as HPLC or LC-MS. Ensure proper storage conditions (-80°C for long-term) and avoid multiple freeze-thaw cycles by preparing aliquots.
Precipitate observed in the stock solution upon thawing. The concentration of BUD may exceed its solubility limit in the solvent at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate does not dissolve, the solution may be supersaturated, and it should be prepared again at a lower concentration.
Change in the color of the stock solution over time. This may indicate chemical degradation of the compound.Discard the solution and prepare a fresh stock. Ensure that the solution is protected from light during storage and handling.

Stability of this compound Stock Solutions

The stability of your BUD stock solution is critical for obtaining reproducible experimental results. The following table summarizes the recommended storage conditions based on available data.

Storage Temperature Solvent Reported Stability Recommendations
-80°CDMSOUp to 6 months[1]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1]
-20°CDMSOUp to 1 month[1]Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1]
4°CN/AData not available. Not recommended for long-term storage.Use for temporary storage during experiments only.
Room TemperatureN/AData not available. Not recommended for storage.Avoid leaving stock solutions at room temperature for extended periods.

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions using HPLC

This protocol outlines a general procedure for conducting a stability study on BUD stock solutions. It is recommended to adapt and validate this method for your specific laboratory conditions and equipment.

1. Preparation of BUD Stock and Working Solutions:

  • Prepare a concentrated stock solution of BUD in DMSO (e.g., 10 mM).

  • From this stock, prepare working solutions at a known concentration (e.g., 100 µM) in a suitable solvent compatible with your HPLC mobile phase.

2. Stability Study Design:

  • Aliquot the working solutions into separate vials for each time point and storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Establish a baseline (T=0) by analyzing a freshly prepared sample immediately.

  • Store the aliquots under the designated conditions and protect them from light.

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve the respective aliquots for analysis.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is generally suitable for berberine analysis.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic or acetic acid) is often effective. The exact composition and gradient should be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Berberine has a characteristic UV absorbance, with a maximum around 345 nm.

  • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the samples from each time point and storage condition. Record the peak area of the BUD peak.

4. Data Analysis:

  • Calculate the percentage of BUD remaining at each time point relative to the baseline (T=0) measurement.

  • A common threshold for stability is the time at which the concentration of the parent compound drops below 90% of the initial concentration.

  • Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

BUD_Signaling_Pathway cluster_cell Cell BUD Berberine Ursodeoxycholate AMPK AMPK BUD->AMPK Activates NLRP3 NLRP3 Inflammasome BUD->NLRP3 Inhibits Metabolic_Benefits Metabolic Benefits (Improved Insulin Sensitivity, Reduced Lipid Accumulation) AMPK->Metabolic_Benefits Anti_Inflammatory Anti-Inflammatory Effects NLRP3->Anti_Inflammatory

Caption: Signaling pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare BUD Stock Solution (e.g., in DMSO) Prep_Aliquots Create Aliquots for Each Condition & Time Point Prep_Stock->Prep_Aliquots Store_Conditions Store at Different Temperatures (-80°C, -20°C, 4°C, RT) Prep_Aliquots->Store_Conditions Analyze_T0 Analyze Baseline (T=0) Sample via HPLC Prep_Aliquots->Analyze_T0 Analyze_Timepoints Analyze Samples at Scheduled Time Points Store_Conditions->Analyze_Timepoints Calc_Degradation Calculate % Degradation vs. Baseline Analyze_T0->Calc_Degradation Analyze_Timepoints->Calc_Degradation Assess_Stability Determine Long-Term Stability Calc_Degradation->Assess_Stability

Caption: Experimental workflow for stability testing.

References

"Berberine Ursodeoxycholate" minimizing off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berberine (B55584) Ursodeoxycholate (BBR-UDCA), also known as HTD1801. The information provided is designed to help minimize off-target effects and address common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Berberine Ursodeoxycholate (BBR-UDCA)?

This compound (HTD1801) is a novel ionic salt combining berberine and ursodeoxycholic acid (UDCA).[1] It is a first-in-class, orally administered, gut-liver anti-inflammatory and metabolic modulator.[1] BBR-UDCA is being investigated for the treatment of type 2 diabetes (T2D), non-alcoholic steatohepatitis (NASH), and other metabolic and liver diseases.[1][2][3]

Q2: What is the primary mechanism of action of BBR-UDCA?

BBR-UDCA has a dual mechanism of action, leveraging the properties of its two components:

  • Berberine: Primarily acts as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] AMPK activation leads to improved insulin (B600854) sensitivity, enhanced glucose uptake, and reduced lipid accumulation.[1]

  • Ursodeoxycholic Acid (UDCA): Is known to inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[1]

Together, these actions provide a synergistic effect on metabolic regulation and inflammation.[3]

Q3: Does BBR-UDCA have known off-target effects?

While specific off-target screening data for the combined BBR-UDCA molecule is limited in the public domain, potential off-target effects can be inferred from the individual components, berberine and UDCA. It is important to consider these potential effects in your experimental design.

Q4: How should I prepare BBR-UDCA for in vitro experiments?

BBR-UDCA is an ionic salt and is expected to dissociate into berberine and UDCA in solution.[4] For in vitro studies, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] Due to the pH-dependent solubility of UDCA, it is crucial to ensure complete dissolution and consider the final pH of your cell culture medium.[5]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Responses

Potential Cause: Off-target effects of berberine or UDCA.

Troubleshooting Steps:

  • Review Literature on Individual Components: Familiarize yourself with the known off-target activities of berberine and UDCA (see Table 1).

  • Dose-Response Analysis: Perform a careful dose-response curve to determine the optimal concentration range for your assay and to identify potential toxicity at higher concentrations.

  • Use of Controls: Include appropriate positive and negative controls in your experiments. For signaling pathway studies, consider using known inhibitors or activators of the pathway of interest.

  • Orthogonal Assays: Confirm your findings using an alternative assay that measures a different endpoint of the same biological process.[6]

Table 1: Potential Off-Target Effects of Berberine and UDCA

ComponentPotential Off-Target EffectKey Considerations for Assays
Berberine Inhibition of Wnt/β-catenin signalingIf your research involves this pathway, be aware that berberine can act as an inhibitor.
Inhibition of myofibril assemblyRelevant for studies on skeletal muscle cells.
Promiscuous inhibition in various assaysNatural products can sometimes interfere with assays non-specifically.
Inhibition of PCSK9 expressionMay impact lipid metabolism studies.[7]
UDCA Inhibition of apoptosisCan mask cytotoxic effects of other treatments or alter cell viability readouts.
Inhibition of DNA repairMay sensitize cells to DNA damaging agents.
Interference with drug metabolism pathwaysRelevant for co-treatment studies.
Issue 2: High Background in Fluorescence-Based Assays

Potential Cause: Autofluorescence of berberine.

Troubleshooting Steps:

  • Spectral Analysis: Determine the excitation and emission spectra of berberine in your specific assay medium. Berberine has broad absorption and emission spectra which can vary with the environment.[8]

  • Control for Autofluorescence: Include a control group treated with BBR-UDCA alone (without your fluorescent probe) to measure the contribution of berberine's autofluorescence to the total signal.

  • Use of Spectral Unmixing: If your imaging system has this capability, you can computationally separate the fluorescence signal of your probe from the autofluorescence of berberine.[8]

  • Alternative Probes: If possible, choose a fluorescent probe with excitation and emission spectra that do not overlap with those of berberine.

  • Photobleaching: In some cases, controlled photobleaching of berberine's autofluorescence before acquiring the signal from your probe may be possible, but this needs careful optimization to avoid damaging the cells or your probe.[8]

Issue 3: Poor Solubility or Precipitation in Cell Culture Medium

Potential Cause: pH-dependent solubility of UDCA.

Troubleshooting Steps:

  • Check pH of Final Medium: The solubility of UDCA is pH-dependent.[5] Ensure the final pH of your cell culture medium after adding the BBR-UDCA stock solution is within a range that maintains solubility.

  • Optimize Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO. When diluting into your aqueous culture medium, ensure rapid and thorough mixing to avoid precipitation.[4]

  • Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted BBR-UDCA solution for any signs of precipitation.

  • Consider Formulation: For in vivo studies, the formulation of BBR-UDCA is critical for its dissolution and absorption.[9] While less critical for in vitro work, understanding the formulation can provide insights into its solubility characteristics.

Experimental Protocols

Protocol 1: Assessing Potential Inhibition of Wnt/β-catenin Signaling

This protocol is adapted from methods used to screen for small molecule inhibitors of the Wnt pathway.[10][11]

  • Cell Line: Use a cell line with a stably integrated TCF/LEF luciferase reporter construct (e.g., HEK293T or a colon cancer cell line with aberrant Wnt signaling).

  • Treatment:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with a range of BBR-UDCA concentrations.

    • Include a positive control (e.g., a known Wnt pathway inhibitor like IWR-1) and a negative control (vehicle, e.g., DMSO).

    • To induce the pathway, treat cells with a Wnt ligand (e.g., Wnt3a) or a GSK-3β inhibitor (e.g., CHIR99021).

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to control for cytotoxicity. A decrease in luciferase activity in BBR-UDCA treated cells compared to the vehicle control indicates potential inhibition of the Wnt/β-catenin pathway.

Protocol 2: Evaluating Potential Inhibition of Apoptosis (UDCA component)

This protocol is based on standard methods for assessing apoptosis.[12][13][14]

  • Cell Line: Choose a cell line relevant to your research.

  • Induction of Apoptosis: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine, TNF-α).

  • Co-treatment: In parallel, co-treat cells with the apoptosis-inducing agent and a range of BBR-UDCA concentrations.

  • Apoptosis Assay: After the desired treatment time, assess apoptosis using one or more of the following methods:

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

    • Western Blot Analysis: Analyze the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

  • Data Analysis: A decrease in the apoptotic markers in the co-treated group compared to the group treated with the apoptosis-inducing agent alone would suggest that the UDCA component of BBR-UDCA is inhibiting apoptosis.

Signaling Pathways and Experimental Workflows

BBR_UDCA_Signaling_Pathway cluster_BBR Berberine Actions cluster_UDCA UDCA Actions BBR Berberine AMPK AMPK Activation BBR->AMPK UDCA Ursodeoxycholic Acid NLRP3 NLRP3 Inflammasome Inhibition UDCA->NLRP3 BBR_UDCA Berberine Ursodeoxycholate BBR_UDCA->BBR dissociation BBR_UDCA->UDCA dissociation Metabolic_Effects Improved Insulin Sensitivity Enhanced Glucose Uptake Reduced Lipid Accumulation AMPK->Metabolic_Effects Inflammation_Reduction Reduced Inflammation NLRP3->Inflammation_Reduction

Caption: Primary signaling pathways of this compound components.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Fluorescence Fluorescence-based assay? Start->Check_Fluorescence Check_Viability Unexpected cell viability? Start->Check_Viability Check_Signaling Unexpected signaling pathway activity? Start->Check_Signaling Check_Fluorescence->Check_Viability No Autofluorescence_Protocol Perform Autofluorescence Control Protocol Check_Fluorescence->Autofluorescence_Protocol Yes Check_Viability->Check_Signaling No Apoptosis_Protocol Perform Apoptosis Inhibition Assay Check_Viability->Apoptosis_Protocol Yes, unexpected survival Solubility_Check Check for Precipitation and pH of Medium Check_Viability->Solubility_Check Yes, unexpected death Wnt_Protocol Perform Wnt/β-catenin Inhibition Assay Check_Signaling->Wnt_Protocol Yes, Wnt pathway related

Caption: Troubleshooting workflow for BBR-UDCA assays.

References

"Berberine Ursodeoxycholate" troubleshooting inconsistent experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Berberine (B55584) Ursodeoxycholate (B-UDCA)

Welcome to the technical support center for Berberine Ursodeoxycholate (B-UDCA), also known as HTD1801. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent outcomes in experiments involving this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (B-UDCA)?

A1: this compound (B-UDCA) is a new molecular entity created as an ionic salt combining Berberine (BBR) and Ursodeoxycholic acid (UDCA).[1] This compound leverages the therapeutic properties of both components.[2] It is being investigated for its potential in treating metabolic and liver diseases, such as Type 2 Diabetes (T2D), Non-alcoholic steatohepatitis (NASH), and hypercholesterolemia.[2][3] The salt formulation is intended to enhance the solubility and bioavailability of its constituent molecules.[4]

Q2: What is the established mechanism of action for B-UDCA?

A2: B-UDCA has a dual-action mechanism. After dissociation, Berberine primarily activates the AMP-activated protein kinase (AMPK) pathway, which is crucial for regulating cellular energy homeostasis, improving insulin (B600854) sensitivity, and reducing lipid accumulation.[2] Ursodeoxycholic acid is known for its hepatoprotective properties, reducing the toxic effects of bile acids and exhibiting anti-inflammatory and anti-apoptotic effects in liver cells.[2] The synergistic action targets both metabolic dysregulation and liver injury.[5]

Q3: What are the most common adverse events reported in clinical studies?

A3: In clinical trials, B-UDCA has been generally well tolerated.[4][6] The most frequently reported adverse events are gastrointestinal in nature, including diarrhea and abdominal discomfort, which are typically mild.[4][7]

Troubleshooting Guide for Inconsistent Experimental Outcomes

This guide addresses specific issues that may lead to variability in your experimental results.

Q4: Why am I observing high variability between my in vitro experimental replicates?

A4: High variability in in vitro assays using B-UDCA often stems from issues related to the compound's physicochemical properties.

  • Compound Purity: The synthesis of UDCA and its derivatives can be complex, potentially introducing impurities such as isomers, starting materials, or by-products.[8][9][10] Batch-to-batch variations in purity can significantly alter biological activity.

    • Recommendation: Always source B-UDCA from a reputable supplier and obtain a certificate of analysis (CoA) for each batch. If possible, independently verify purity and identity using methods like HPLC and mass spectrometry.

  • Solubility: While the salt form improves upon Berberine's inherently poor water solubility, it can still precipitate in aqueous cell culture media, especially at higher concentrations.[11][12][13]

    • Recommendation: Prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in DMSO before making the final dilution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).[14] See the solution preparation workflow below.

  • Stability: Berberine's stability can be dependent on pH and temperature.[13] Degradation of the compound over time in stock solutions or in the incubator can lead to reduced efficacy and inconsistent results.

    • Recommendation: Prepare fresh stock solutions regularly. For short-term storage, aliquot stock solutions and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

cluster_workflow Troubleshooting In Vitro Variability Start Inconsistent Results CheckPurity Verify Compound Purity (Certificate of Analysis, HPLC) Start->CheckPurity CheckSol Optimize Solubility Protocol (Fresh Stocks, DMSO, Pre-warmed Media) CheckPurity->CheckSol Purity OK CheckStab Assess Compound Stability (Storage, Fresh Working Solutions) CheckSol->CheckStab Solubility OK OptimizeAssay Refine Assay Conditions (Controls, Cell Density, Duration) CheckStab->OptimizeAssay Stability OK Consistent Consistent Results OptimizeAssay->Consistent

Caption: Workflow for troubleshooting inconsistent in vitro results.

Q5: My in vivo study shows high inter-subject variability in pharmacokinetic and pharmacodynamic outcomes. Is this expected?

A5: Yes, a notable degree of inter-individual variability is expected with B-UDCA.

  • Inherent Pharmacokinetic (PK) Variability: Clinical studies have reported high inter-individual variability in the plasma concentrations of both Berberine and UDCA after oral administration of B-UDCA, with coefficients of variation reaching up to 181%.[1] This is a known characteristic of the compound.

  • Influence of Gut Microbiota: Berberine's absorption and metabolism can be significantly influenced by the gut microbiota.[1] Since the composition of the gut microbiome varies considerably between individuals or animals, this can be a major contributor to variable outcomes.

  • Dose-Dependent Effects: The therapeutic effects of B-UDCA are often dose-dependent.[5][15] Ensure that dosing is accurate and consistent across all subjects.

Q6: The compound precipitated when I added it to my cell culture medium. What is the correct procedure for solubilization?

A6: Precipitation is a common issue when diluting DMSO-solubilized compounds into aqueous solutions. Following a careful, stepwise procedure is critical.

cluster_prep Recommended B-UDCA Solution Preparation for Cell Culture Step1 1. Prepare Concentrated Stock Weigh B-UDCA powder and dissolve in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure complete dissolution. Step2 2. Create Intermediate Dilution (in DMSO) Perform serial dilutions from the stock using 100% DMSO to achieve the necessary concentrations for your dose-response curve. Step1->Step2 Aliquot & Store at -80°C Step3 3. Prepare Final Working Solution Warm cell culture medium to 37°C. Add a small volume of the DMSO intermediate dilution to the pre-warmed medium (e.g., 1:1000). Vortex or pipette immediately to mix. Step2->Step3 Use immediately Step4 4. Treat Cells Immediately add the final working solution to cell plates. Ensure final DMSO concentration is consistent and non-toxic (e.g., 0.1%). Step3->Step4

Caption: Workflow for preparing B-UDCA solutions for in vitro experiments.

Q7: I am not observing the expected activation of the AMPK pathway. What could be wrong?

A7: Failure to observe AMPK activation can be due to several factors, from the compound itself to the experimental setup.

  • Compound Integrity: As mentioned in Q4, ensure your B-UDCA is pure, soluble, and has not degraded.

  • Cellular Context: The responsiveness of the AMPK pathway can vary between cell lines and may be influenced by the baseline metabolic state of the cells (e.g., glucose concentration in the medium).

  • Experimental Conditions:

    • Positive Control: Always include a known AMPK activator (e.g., AICAR) as a positive control to confirm that the pathway is responsive in your system.

    • Time Course and Dose-Response: You may need to optimize the treatment duration and concentration. Run a time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment to find the optimal conditions for AMPK phosphorylation.

    • Detection Method: Ensure your antibodies for Western blotting (anti-phospho-AMPK and anti-total-AMPK) are validated and working correctly.

BUDCA B-UDCA (this compound) BBR Berberine BUDCA->BBR Dissociation UDCA Ursodeoxycholic Acid BUDCA->UDCA Dissociation AMPK AMPK Activation BBR->AMPK Hepato Hepatoprotection Anti-inflammatory Effects UDCA->Hepato Metabolic Improved Insulin Sensitivity Enhanced Glucose Uptake Reduced Lipid Accumulation AMPK->Metabolic

Caption: Simplified signaling pathway of B-UDCA's dual action.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative outcomes from published clinical trials of B-UDCA (HTD1801).

Table 1: Efficacy in Patients with Type 2 Diabetes (T2D) Data from a 12-week, randomized, placebo-controlled trial.[15][16]

ParameterPlacebo Group500 mg BID Group1000 mg BID Group
Baseline HbA1c (Mean) 8.2%8.2%8.2%
Change in HbA1c from Baseline -0.3%-0.7%-1.0%
Change in Fasting Plasma Glucose +0.3 mg/dL-13.0 mg/dL-18.4 mg/dL

Table 2: Efficacy in Patients with Presumed NASH and T2D Data from an 18-week, randomized, placebo-controlled trial.[4][7]

ParameterPlacebo Group1000 mg BID Group
Absolute Change in Liver Fat Content -2.0%-4.8%
Relative Change in Liver Fat Content -8.3%-24.1%
Change in Body Weight (LS Mean) -1.1 kg-3.5 kg

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of B-UDCA in a separate plate using 100% DMSO. Prepare a final working solution by diluting the DMSO intermediates into pre-warmed, serum-containing medium to 2x the final desired concentration. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells. Add 100 µL of the 2x B-UDCA working solutions to the appropriate wells. Include "cells only" (no treatment) and "vehicle control" (medium with the same final DMSO concentration) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Phospho-AMPK (Thr172) Detection

  • Cell Treatment & Lysis: Treat cells with B-UDCA, a vehicle control, and a positive control (e.g., AICAR) for the optimized time and dose. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK, diluted in the blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative activation.

References

Technical Support Center: Berberine Ursodeoxycholate (HTD1801)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Berberine (B55584) Ursodeoxycholate (BBR-UDCA, also known as HTD1801). The information is designed to assist with the optimization of dose-response curves and to address common issues encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Berberine Ursodeoxycholate (BBR-UDCA) and what is its mechanism of action?

A1: this compound (HTD1801) is a novel molecular entity created as an ionic salt of berberine (BBR) and ursodeoxycholic acid (UDCA).[1] Its dual mechanism of action leverages the properties of both components. Berberine is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[2][3][4][5] UDCA is a bile acid with cytoprotective and anti-inflammatory properties.[2] The combined molecule, BBR-UDCA, acts as a gut-liver anti-inflammatory metabolic modulator, primarily through AMPK activation and inhibition of the NLRP3 inflammasome. This dual action leads to improvements in glucose and lipid metabolism, insulin (B600854) resistance, and a reduction in inflammation.

Q2: What is a typical starting concentration range for in-vitro experiments with BBR-UDCA?

A2: While specific pre-clinical dose-response data and IC50 values for BBR-UDCA are not extensively published, studies on its constituent, berberine, can provide a starting point. For berberine, in-vitro studies have used concentrations ranging from 0.1 µM to 60 µmol/L, with effects on AMPK activation observed at doses as low as 0.1-2.5 µM.[6][7] In various cell lines, berberine has shown IC50 values for growth inhibition in the range of 9.7 µM to 17.2 µM after 48 hours.[8] Therefore, a reasonable starting range for BBR-UDCA in cell-based assays would be from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare and store BBR-UDCA for in-vitro use?

A3: BBR-UDCA is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, a 5 mg/mL stock solution in DMSO can be prepared.[6] It is important to use freshly opened, high-purity DMSO as hygroscopic (water-absorbing) DMSO can affect solubility. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from moisture and light. When preparing your working concentrations in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known side effects of BBR-UDCA in clinical trials?

A4: In clinical studies, BBR-UDCA has been generally well-tolerated. The most frequently reported adverse events are gastrointestinal in nature, such as diarrhea and abdominal discomfort.[9]

Data Presentation: Clinical Trial Dose-Response Summary

The following tables summarize the dose-dependent effects of this compound (HTD1801) observed in clinical trials.

Table 1: Effect of BBR-UDCA on Glycemic Control in Type 2 Diabetes (12-Week Study)

Dose GroupMean Change in HbA1c from Baseline
Placebo-0.3%
500 mg BID-0.7%
1000 mg BID-1.0%

Source: Ji et al., 2025[10]

Table 2: Effect of BBR-UDCA on Liver Fat Content in Presumed NASH and Type 2 Diabetes (18-Week Study)

Dose GroupMean Absolute Decrease in Liver Fat ContentRelative Decrease in Liver Fat Content
Placebo-2.0%-8.3%
1000 mg BID-4.8%-24.1%

Source: Harrison SA, et al. 2021

Table 3: Effect of BBR-UDCA on Lipids in Patients with Hyperlipidemia (28-Day Study)

Dose GroupMean Change in Total CholesterolMean Change in LDL Cholesterol
PlaceboNot specifiedNot specified
2000 mg/day-8.2%-10.4%

Source: Di Bisceglie AM, et al. 2020

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

AMPK_Activation_Pathway BBR_UDCA Berberine Ursodeoxycholate AMPK AMPK BBR_UDCA->AMPK Activates ACC ACC AMPK->ACC Phosphorylates FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes pACC pACC (Inactive)

Caption: AMPK Activation Pathway of this compound.

NLRP3_Inhibition_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin) Pro_IL1B Pro-IL-1β (inactive) IL1B IL-1β (active) Pro_IL1B->IL1B NLRP3_inactive NLRP3 (inactive) NLRP3_Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_Inflammasome Caspase1 Caspase-1 (active) NLRP3_Inflammasome->Caspase1 Activates BBR_UDCA Berberine Ursodeoxycholate BBR_UDCA->NLRP3_Inflammasome Inhibits Caspase1->Pro_IL1B Cleaves Inflammation Inflammation IL1B->Inflammation

Caption: NLRP3 Inflammasome Inhibition by this compound.

Experimental Protocols

Protocol 1: In-Vitro Dose-Response Curve for BBR-UDCA using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general method to determine the cytotoxic potential and establish a dose-response curve for BBR-UDCA in a selected cell line.

  • Cell Seeding:

    • Culture your chosen cell line (e.g., HepG2, THP-1) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of BBR-UDCA in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.1%).

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity if available.

    • Carefully remove the medium from the cells and add 100 µL of the prepared BBR-UDCA dilutions or controls to the respective wells (in triplicate).

  • Incubation:

    • Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the BBR-UDCA concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In-Vitro NLRP3 Inflammasome Inhibition Assay

This protocol is adapted for differentiated THP-1 cells, a human monocytic cell line commonly used for inflammasome studies.

  • Cell Differentiation:

    • Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium containing 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA).

    • Incubate for 48-72 hours to differentiate the monocytes into macrophage-like cells.

  • Priming:

    • Replace the PMA-containing medium with fresh medium.

    • Prime the differentiated THP-1 cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 3 hours at 37°C.

  • Inhibitor Treatment:

    • After priming, add varying concentrations of BBR-UDCA (e.g., 1, 5, 10, 25 µM) to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • Activation:

    • Add the NLRP3 activator, Nigericin, to a final concentration of 10 µM to all wells (except for negative controls).

    • Incubate for 1 hour at 37°C.

  • Endpoint Measurement (IL-1β Release):

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • A reduction in IL-1β levels in BBR-UDCA-treated wells compared to the vehicle control indicates inhibition of the NLRP3 inflammasome.

Troubleshooting Guide

Issue 1: No or low biological effect observed in cell-based assays.

Potential Cause Troubleshooting Step
Compound Degradation/Instability - Prepare fresh stock solutions of BBR-UDCA. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Protect stock solutions from light.
Incorrect Dosing - Verify calculations for serial dilutions. - Perform a wider dose-response curve to ensure the optimal concentration range is covered.
Cell Health Issues - Check cells for signs of stress or contamination (e.g., mycoplasma). - Ensure cell passage number is within the recommended range.
Low Target Expression - Confirm that your chosen cell line expresses the target proteins (AMPK, NLRP3 components) at sufficient levels using Western blot or qPCR.
Assay Protocol Issues - Ensure incubation times are appropriate for the specific assay and cell line. - Optimize reagent concentrations (e.g., LPS, Nigericin).

Issue 2: High variability between replicate wells.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding. - Be mindful of the "edge effect" in 96-well plates; consider not using the outer wells for experimental data.
Pipetting Errors - Calibrate pipettes regularly. - Use a consistent pipetting technique for all wells.
Presence of Bubbles - Inspect wells for bubbles before reading the plate, as they can interfere with absorbance/luminescence readings. Puncture bubbles with a sterile needle if necessary.
Incomplete Reagent Mixing - Gently tap or shake the plate after adding reagents to ensure even distribution.

Issue 3: High background signal in ELISA-based assays (e.g., for IL-1β).

Potential Cause Troubleshooting Step
Insufficient Washing - Increase the number of wash steps and the soaking time between washes. - Ensure complete aspiration of wash buffer from the wells.
Non-specific Antibody Binding - Use a different blocking buffer or increase the blocking time.
Contaminated Reagents - Use fresh, sterile reagents. - Ensure the substrate solution is not exposed to light before use.

References

Technical Support Center: Oral Administration of Berberine Ursodeoxycholate (B-UDCA) in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of Berberine (B55584) Ursodeoxycholate (B-UDCA) in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is Berberine Ursodeoxycholate (B-UDCA)?

A1: this compound (B-UDCA), also known as HTD1801, is a novel ionic salt combining berberine and ursodeoxycholic acid.[1][2][3][4][5] This new molecular entity is designed to leverage the synergistic therapeutic effects of both components, targeting metabolic and liver diseases.[6][7] The mechanism of action involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[1][3][6]

Q2: What are the primary challenges associated with the oral administration of B-UDCA to rodents?

A2: While specific preclinical data on B-UDCA administration challenges are limited, potential issues can be anticipated based on the properties of its individual components, berberine and UDCA, and findings from human clinical trials. These include:

  • Poor Bioavailability: Berberine has inherently low oral bioavailability due to poor solubility, extensive first-pass metabolism in the gut and liver, and efflux by P-glycoprotein transporters.[8]

  • Gastrointestinal (GI) Distress: Clinical trials with B-UDCA in humans have reported side effects such as diarrhea and abdominal discomfort.[5] In rodents, this may manifest as diarrhea, weight loss, or changes in feeding behavior.

  • Formulation Difficulties: The physicochemical properties of B-UDCA may present challenges in preparing a homogenous and stable formulation for consistent dosing.

  • Potential for Toxicity at High Doses: Ursodeoxycholic acid, while generally safe, can cause liver and kidney toxicity at high doses in rodents.[9] Developmental toxicity has also been evaluated for berberine.[10][11]

Q3: What vehicle is recommended for the oral administration of B-UDCA in rodents?

A3: A common vehicle for administering suspensions of poorly water-soluble compounds to rodents is an aqueous solution of a suspending agent. For B-UDCA, a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) has been used in preclinical studies.[12]

Q4: What is the reported oral dosage of B-UDCA in rodent studies?

A4: Preclinical studies in mice have used oral gavage to administer B-UDCA at doses of 30 mg/kg, 100 mg/kg, and 300 mg/kg.[12]

Q5: How does B-UDCA affect the gut microbiota?

A5: Berberine, a component of B-UDCA, is known to modulate the gut microbiota.[13][14][15][16] It can alter the structure of the gut microbiome, which may contribute to its therapeutic effects on metabolic syndrome.[14][17]

Troubleshooting Guide

Problem Potential Cause Troubleshooting/Optimization
High variability in plasma concentrations between individual animals. Inconsistent DosingRefine the oral gavage technique to ensure accurate and consistent administration. Use a displacement pump for precise volume delivery.
Food EffectsStandardize the fasting period before dosing. Consider administering the compound with a small amount of food if a positive food effect is suspected.
Formulation InstabilityEnsure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure they are well-mixed before each administration.
Inter-animal Physiological DifferencesIncrease the number of animals per group to improve statistical power and account for natural biological variation.
Signs of gastrointestinal distress in animals (e.g., diarrhea, weight loss). High Dose or ConcentrationReduce the dose or the concentration of the formulation. Consider splitting the daily dose into two administrations.
Formulation IntoleranceEvaluate the tolerability of the vehicle alone in a control group. Consider alternative, well-tolerated vehicles.
Rapid AdministrationAdminister the formulation slowly over 2-3 seconds to minimize regurgitation and esophageal irritation.
Difficulty in preparing a stable and homogenous formulation. Poor SolubilityUtilize formulation strategies to improve solubility, such as creating a micronized suspension or a nanosuspension.
Compound PrecipitationEnsure the vehicle is appropriate for maintaining the compound in suspension. Sonication of the suspension before administration can help in resuspending any settled particles.

Quantitative Data Summary

Table 1: Oral Administration Parameters of B-UDCA in Mice

ParameterValueReference
Vehicle 0.5% Carboxymethylcellulose sodium (CMC-Na)[12]
Doses 30 mg/kg, 100 mg/kg, 300 mg/kg[12]
Administration Route Intragastric gavage[12]
Frequency Once daily[12]

Table 2: Pharmacokinetic Parameters of Berberine in Rats (Oral Administration)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%) Reference
Berberine Suspension 1009.62 ± 5.042.0 ± 2.327.3 ± 7.90.68[18]
Berberine-TPGS 10027.9 ± 14.21.5 ± 1.587.8 ± 13.4-[18]
Berberine Microemulsion 50---6.47 times higher than suspension[19]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of B-UDCA Suspension in Rodents

  • Formulation Preparation (0.5% CMC-Na Vehicle):

    • Weigh the required amount of carboxymethylcellulose sodium (CMC-Na).

    • Slowly add the CMC-Na to sterile water while continuously stirring to avoid clumping.

    • Continue stirring until a clear and homogenous solution is formed.

    • Weigh the required amount of B-UDCA powder.

    • Gradually add the B-UDCA powder to the 0.5% CMC-Na solution while vortexing or stirring to create a uniform suspension.

    • Ensure the suspension is continuously stirred or vortexed before each animal is dosed to maintain homogeneity.

  • Oral Gavage Procedure in Mice:

    • Weigh the animal to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion length for the gavage needle.

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.

    • Once the needle is at the predetermined depth, slowly administer the B-UDCA suspension over 2-3 seconds.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing or regurgitation.

Visualizations

B_UDCA_Signaling_Pathway BUDCA Berberine Ursodeoxycholate (B-UDCA) Berberine Berberine BUDCA->Berberine UDCA Ursodeoxycholic Acid BUDCA->UDCA AMPK AMPK Activation Berberine->AMPK NLRP3 NLRP3 Inflammasome Inhibition Berberine->NLRP3 Metabolic_Effects Improved Insulin Sensitivity Enhanced Glucose Uptake Reduced Lipid Accumulation AMPK->Metabolic_Effects Anti_Inflammatory Reduced Inflammation NLRP3->Anti_Inflammatory

Caption: Signaling pathway of this compound.

Rodent_Oral_Admin_Workflow start Start formulation Prepare B-UDCA Suspension (e.g., in 0.5% CMC-Na) start->formulation animal_prep Animal Preparation (Fasting, Weighing) formulation->animal_prep dosing Oral Gavage Administration animal_prep->dosing observation Post-Dosing Observation (Clinical Signs, Behavior) dosing->observation sampling Sample Collection (Blood, Tissues) observation->sampling analysis Pharmacokinetic/Pharmacodynamic Analysis sampling->analysis end End analysis->end

Caption: Experimental workflow for B-UDCA oral administration in rodents.

References

"Berberine Ursodeoxycholate" metabolite interference in analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berberine (B55584) Ursodeoxycholate (BBR-UDCA). The focus is on addressing potential metabolite interference in analytical assays.

Troubleshooting Guides

Issue 1: Inaccurate Quantification of BBR-UDCA in Plasma Samples using LC-MS/MS

Symptoms:

  • Poor reproducibility of quality control (QC) samples.

  • Non-linear standard curves.

  • Unexpected peaks co-eluting with the analyte or internal standard.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Metabolite Interference Berberine is extensively metabolized through demethylation, hydroxylation, and subsequent glucuronidation or sulfation[1]. Ursodeoxycholic acid (UDCA) is metabolized into glycine (B1666218) and taurine (B1682933) conjugates (GUDCA and TUDCA)[2][3]. These metabolites may have similar mass-to-charge ratios (m/z) or retention times to the parent drug or internal standard, causing interference.
Isobaric Interference Metabolites with the same nominal mass as the analyte can cause interference[4][5]. Optimize chromatographic separation to resolve isobaric compounds. Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.
Co-elution Metabolites with similar polarity to the parent compound may co-elute[5]. Adjust the gradient and/or the stationary phase of the liquid chromatography (LC) method to improve separation.
Matrix Effects Components in the plasma matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification[6]. Use a stable isotope-labeled internal standard. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Berberine Ursodeoxycholate (BBR-UDCA) that could potentially interfere with its analysis?

A1: BBR-UDCA is an ionic salt of berberine (BBR) and ursodeoxycholic acid (UDCA) and is expected to dissociate in the gastrointestinal tract[7]. Therefore, the metabolites of both BBR and UDCA should be considered.

  • Berberine Metabolites: The major metabolic pathways for berberine include demethylation, demethylenation, reduction, hydroxylation, and subsequent glucuronidation, sulfation, and methylation[1]. A total of 97 metabolites have been identified in rats in urine, plasma, bile, and feces[1].

  • UDCA Metabolites: The primary metabolites of UDCA are its amino acid conjugates, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA)[2][3].

Q2: How can I confirm if a metabolite is interfering with my assay?

A2: To confirm metabolite interference, you can:

  • Analyze Metabolite Standards: If available, inject pure standards of suspected metabolites to determine their retention times and mass fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help differentiate between the parent drug and its metabolites, even if they have the same nominal mass.

  • Spiking Experiments: Spike blank matrix with the parent drug and analyze. Then, spike with both the parent drug and suspected metabolite standards to observe any changes in peak shape or intensity.

Q3: Are there validated LC-MS/MS methods available for the quantification of BBR and UDCA?

A3: Yes, validated LC-MS/MS methods have been published for the simultaneous quantification of berberine and ursodeoxycholic acid in biological samples. These methods can serve as a good starting point for developing your own assay.

Quantitative Data Summary

The following tables summarize key parameters for the analysis of Berberine and UDCA.

Table 1: Mass Spectrometry Parameters for Berberine and UDCA Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Berberine336.1292.0[8][9]
Berberine-d6 (IS)342.1292.0[8][9]
Ursodeoxycholic Acid391.1373.2[8][9]
Ursodeoxycholic Acid-d4 (IS)395.2377.2[8][9]
GUDCA448.373.9[3]
TUDCA498.480.1[3]
GUDCA-d5 (IS)453.374.0[3]
TUDCA-d5 (IS)503.279.9[3]

Table 2: Dynamic Range for BBR and UDCA Assays

Analyte Dynamic Range Reference
Berberine0.01–5.00 ng/mL[8]
Ursodeoxycholic Acid30–6000 ng/mL[8]
UDCA5.00-2500 ng/mL[3]
GUDCA5.00-2500 ng/mL[3]
TUDCA0.500-250 ng/mL[3]

Experimental Protocols

Key Experiment: Quantification of Berberine and UDCA in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on published methods[3][8][9].

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 100 µL of internal standard solution (containing Berberine-d6 and UDCA-d4 in methanol).

  • Vortex for 1 minute.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., ZORBAX SB-C18, 2.1 × 50 mm, 1.8 µm)[3].

  • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water[3].

  • Mobile Phase B: Acetonitrile[3].

  • Flow Rate: 0.5 mL/min[3].

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for Berberine and negative mode for UDCA.

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3][8][9].

  • Use the transitions specified in Table 1.

Visualizations

experimental_workflow start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (Reverse-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Concentration Results data_analysis->end troubleshooting Troubleshooting: Inaccurate Results? data_analysis->troubleshooting troubleshooting->end No check_metabolites Investigate Metabolite Interference troubleshooting->check_metabolites Yes check_metabolites->lc_separation Optimize Chromatography check_metabolites->ms_detection Use HRMS logical_relationship interference Analytical Interference isobaric Isobaric Interference (Same Nominal Mass) interference->isobaric coelution Chromatographic Co-elution (Similar Retention Time) interference->coelution matrix Matrix Effects (Ion Suppression/Enhancement) interference->matrix solution_hrms Solution: High-Resolution MS isobaric->solution_hrms solution_chromo Solution: Optimize Chromatography coelution->solution_chromo solution_sampleprep Solution: Improve Sample Prep matrix->solution_sampleprep

References

"Berberine Ursodeoxycholate" addressing gastrointestinal side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Berberine (B55584) Ursodeoxycholate (BBR-UDCA) in animal models, with a specific focus on addressing potential gastrointestinal (GI) side effects.

I. Frequently Asked Questions (FAQs)

Q1: What is Berberine Ursodeoxycholate (BBR-UDCA) and what is its proposed advantage in gastrointestinal tolerance?

This compound is an ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA).[1] While BBR has shown therapeutic potential in various areas, its clinical use can be limited by gastrointestinal side effects such as diarrhea, nausea, and abdominal discomfort.[2][3] UDCA is known for its cytoprotective and anti-inflammatory properties in the gastrointestinal tract.[4][5][6] The combination in BBR-UDCA is hypothesized to leverage the therapeutic benefits of BBR while mitigating its GI adverse effects through the protective actions of UDCA. It is thought that upon ingestion, the salt dissociates, allowing for differential absorption of BBR and UDCA.[1]

Q2: What are the known gastrointestinal side effects of berberine in animal models?

In animal models, high doses of berberine have been associated with a range of gastrointestinal side effects, including nausea, vomiting (in species that can vomit), and diarrhea.[7] Studies have also shown that berberine can significantly reduce smooth muscle contractility and intestinal motility, which may contribute to some of its GI effects.[8]

Q3: How might Ursodeoxycholic acid (UDCA) counteract the gastrointestinal side effects of berberine?

UDCA has demonstrated protective effects on the intestinal barrier and can reduce inflammation.[4][9] It has been shown to ameliorate drug-induced enteropathy in rats.[10] Specifically, UDCA can attenuate the release of pro-inflammatory cytokines from colonic epithelial cells.[5] By improving the health of the intestinal lining and reducing inflammation, UDCA may help to counteract the irritant effects of berberine, potentially leading to improved gastrointestinal tolerance of the combined BBR-UDCA formulation.

Q4: What are the common animal models used to assess gastrointestinal side effects?

Several preclinical models are available to evaluate potential gastrointestinal adverse events:

  • Rodent models (rats, mice): Commonly used to assess diarrhea, intestinal motility, and visceral sensitivity.[11][12][13] For nausea, a "pica" model in rats, which measures the consumption of non-nutritive substances like kaolin (B608303), is sometimes used, although its predictive value is debated.[14][15]

  • Ferret and dog models: These species are capable of emesis (vomiting) and are considered to have strong predictive value for this side effect in humans.[14][15]

  • Shrew models: Used to study the behavioral patterns associated with nausea and emesis.[16]

II. Troubleshooting Guides for Common Experimental Issues

Issue 1: Unexpectedly High Incidence or Severity of Diarrhea in BBR-UDCA Treated Animals

Possible Causes and Troubleshooting Steps:

  • Dosage and Formulation:

    • Verify Dosage Calculation: Double-check all calculations for the BBR-UDCA dose. Ensure it is correctly scaled for the animal species and weight.

    • Formulation Issues: The solubility and stability of the BBR-UDCA formulation can impact its absorption and local concentration in the gut. Consider if the vehicle used for administration is appropriate and consistent across all animals.

  • Animal Model and Handling:

    • Stress-Induced Diarrhea: Stress from handling or environmental factors can exacerbate diarrhea. Ensure consistent and gentle handling procedures. Allow for an adequate acclimatization period before starting the experiment.[12]

    • Diet: The diet of the animals can influence gut health and sensitivity. Ensure a consistent and appropriate diet is provided throughout the study.

  • Experimental Procedure:

    • Gavage Technique: Improper oral gavage technique can cause stress and physical irritation to the esophagus and stomach, potentially leading to GI upset. Ensure all personnel are properly trained.

Issue 2: Difficulty in Reliably Assessing Nausea in Rodent Models

Possible Causes and Troubleshooting Steps:

  • Limitations of the Pica Model:

    • The pica model (kaolin consumption) is an indirect measure of nausea and can be influenced by other factors.[14]

    • Alternative Behavioral Endpoints: Observe for other behavioral changes that may be associated with nausea, such as reduced food and water intake, decreased locomotion, and changes in posture.[16][17]

  • Experimental Design:

    • Acclimatization to Kaolin: Ensure animals are properly acclimatized to the presence of kaolin before the start of the experiment to establish a stable baseline.

    • Blinding: The assessment of behavioral endpoints should be performed by an observer blinded to the treatment groups to minimize bias.

III. Experimental Protocols

Protocol 1: Castor Oil-Induced Diarrhea Model in Mice

This model is widely used to screen for anti-diarrheal agents.[13][18]

Materials:

  • Male BALB/c mice (20-25 g)

  • This compound (BBR-UDCA)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Castor oil

  • Cages with pre-weighed absorbent paper lining the floor

Procedure:

  • Fast mice for 12-18 hours with free access to water.

  • Randomly divide mice into control and treatment groups.

  • Administer BBR-UDCA or vehicle orally (p.o.) by gavage.

  • One hour after treatment, administer 0.5 mL of castor oil orally to each mouse.

  • Individually house the mice in cages with absorbent paper.

  • Observe the animals for the onset of diarrhea (first diarrheal dropping) and the total number and weight of diarrheal feces over a 4-hour period.[13]

  • The absorbent paper can be changed and weighed at regular intervals to quantify the severity of diarrhea.

Data Analysis:

  • Compare the time to the first diarrheal episode between groups.

  • Compare the total weight of diarrheal feces between groups.

  • Calculate the percentage inhibition of diarrhea.

Protocol 2: Assessment of Gastrointestinal Motility (Charcoal Meal Test) in Mice

This protocol assesses the effect of a substance on the transit of a non-absorbable marker through the gastrointestinal tract.[13]

Materials:

  • Male BALB/c mice (20-25 g)

  • This compound (BBR-UDCA)

  • Vehicle

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

Procedure:

  • Fast mice for 12-18 hours with free access to water.

  • Administer BBR-UDCA or vehicle orally.

  • Thirty to sixty minutes after drug administration, orally administer 0.5 mL of the charcoal meal to each mouse.

  • After a set time (e.g., 30 minutes), humanely euthanize the mice.

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

Data Analysis:

  • Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.

  • Compare the percentage of intestinal transit between the control and BBR-UDCA treated groups.

IV. Data Presentation: Quantitative Effects of Berberine and UDCA on GI Parameters in Animal Models

Table 1: Effect of Berberine on Castor Oil-Induced Diarrhea in Mice

Treatment GroupDose (mg/kg, i.p.)Time to Diarrhea (min)
Control-100 ± 10
Berberine0.5150 ± 15
Berberine1.0200 ± 20**
p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SEM. (Data synthesized from[18][19])

Table 2: Effect of Berberine on Novel Environment-Induced GI Hypermotility in Mice

Treatment GroupDose (mg/kg, i.p.)Number of Fecal Pellets
Control-10 ± 1
Berberine0.56 ± 1
Berberine1.04 ± 1**
p < 0.01, **p < 0.001 vs. Control. Data are presented as mean ± SEM. (Data synthesized from[19][20])

Table 3: Effect of Ursodeoxycholic Acid on Indomethacin-Induced Intestinal Injury in Rats

Treatment GroupMacroscopic Injury ScoreMicroscopic Injury Score
Control (Indomethacin)6.55 ± 0.532.89 ± 0.35
UDCA (10 mg/kg) + Indomethacin3.00 ± 0.83**1.66 ± 0.28
p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SEM.[21]

V. Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of BBR-UDCA in Mitigating GI Side Effects

G BBR Berberine (BBR) GI_Irritation Gastrointestinal Irritation BBR->GI_Irritation causes UDCA Ursodeoxycholic Acid (UDCA) Reduced_Inflammation Reduced Inflammation UDCA->Reduced_Inflammation promotes Barrier_Protection Barrier Protection UDCA->Barrier_Protection promotes BBR_UDCA This compound (BBR-UDCA) BBR_UDCA->BBR BBR_UDCA->UDCA Diarrhea Diarrhea GI_Irritation->Diarrhea Inflammation Intestinal Inflammation GI_Irritation->Inflammation Cytokine_Release Pro-inflammatory Cytokine Release Inflammation->Cytokine_Release Barrier_Dysfunction Intestinal Barrier Dysfunction Inflammation->Barrier_Dysfunction Improved_Tolerance Improved GI Tolerance Reduced_Inflammation->Improved_Tolerance Barrier_Protection->Improved_Tolerance

Caption: Proposed interaction of BBR and UDCA from BBR-UDCA on gastrointestinal effects.

Diagram 2: Experimental Workflow for Assessing GI Side Effects of BBR-UDCA

G start Start: Animal Acclimatization groups Randomize into Groups (Vehicle, BBR, UDCA, BBR-UDCA) start->groups treatment Daily Oral Gavage groups->treatment diarrhea_assessment Diarrhea Assessment (Castor Oil Challenge) treatment->diarrhea_assessment motility_assessment GI Motility Assessment (Charcoal Meal Test) treatment->motility_assessment histology Intestinal Histopathology diarrhea_assessment->histology motility_assessment->histology data_analysis Data Analysis and Comparison histology->data_analysis G Berberine Berberine Expression_Increase Increased Expression Berberine->Expression_Increase upregulates Opioid_Receptors μ- and δ-Opioid Receptors (MOR, DOR) Reduced_Motility Reduced Intestinal Motility Opioid_Receptors->Reduced_Motility activation leads to Reduced_Secretion Reduced Intestinal Secretion Opioid_Receptors->Reduced_Secretion activation leads to Analgesia Visceral Analgesia Opioid_Receptors->Analgesia activation leads to Expression_Increase->Opioid_Receptors

References

"Berberine Ursodeoxycholate" formulation adjustments for improved absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Berberine (B55584) Ursodeoxycholate (BBR-UDCA) formulations to improve absorption and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Berberine Ursodeoxycholate (BBR-UDCA)?

A1: this compound (BBR-UDCA), also known as HTD1801 or BUDCA, is a new molecular entity created as an ionic salt formed between the natural compound berberine (BBR) and the secondary bile acid ursodeoxycholic acid (UDCA).[1][2] This novel compound is being investigated for its potential therapeutic effects in managing metabolic diseases such as hyperlipidemia, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[3][4][5] The rationale behind this salt formation is to improve the historically poor bioavailability of berberine.[4][6]

Q2: What are the primary challenges affecting the oral absorption of berberine?

A2: Berberine's therapeutic potential is limited by its low oral bioavailability, with less than 1% of an orally administered dose typically reaching systemic circulation.[7][8] The main challenges include:

  • Poor Aqueous Solubility: Berberine's low solubility hinders its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[8][9]

  • Low Intestinal Permeability: As a quaternary ammonium (B1175870) salt, its ionic nature restricts passive diffusion across the intestinal epithelium.[8][10]

  • P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-gp efflux pump in the intestines, which actively transports the absorbed compound back into the intestinal lumen, reducing net absorption.[7]

  • Rapid Metabolism: Berberine undergoes extensive first-pass metabolism in both the intestine and the liver.[7][8]

Q3: How does forming an ionic salt with Ursodeoxycholic Acid (UDCA) potentially improve Berberine's (BBR) absorption?

A3: Creating the BBR-UDCA ionic salt is a strategic approach to overcome berberine's inherent limitations. Nonclinical data indicate that this formulation leads to improved solubility compared to its parent compounds.[4] The complex structure of the BBR-UDCA salt appears to increase the bioavailability of berberine, enhancing its effects.[6] UDCA itself is absorbed via specific intestinal transporters and can influence the enterohepatic circulation of bile acids, which may create a more favorable environment for the absorption of the conjugated berberine molecule.[11][12] It is thought that the salt dissociates in the gastrointestinal tract, allowing for the differential absorption of both berberine and UDCA.[2]

Q4: What are the known absorption mechanisms for the individual components, BBR and UDCA?

A4:

  • Berberine (BBR): BBR absorption is complex, involving passive diffusion and potential carrier-mediated transport. However, its uptake is significantly limited by the P-gp efflux mechanism.[7] Various strategies have been explored to enhance its absorption, including the use of permeability enhancers like sodium caprate, which can increase transport across the intestinal epithelium.[13][14]

  • Ursodeoxycholic Acid (UDCA): UDCA absorption occurs throughout the gastrointestinal tract via multiple mechanisms. In the ileum, active transport of conjugated bile acids is mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT).[12] Passive nonionic diffusion is the primary mechanism for the absorption of unconjugated bile acids like UDCA, which can occur along the entire intestine.[15] Once absorbed, it is exported across the basolateral membrane by the heteromeric transporter OSTα-OSTβ.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental formulation and evaluation of BBR-UDCA.

Problem 1: Low In Vitro Dissolution Rate

Potential Cause Suggested Solution / Formulation Adjustment
Poor Wettability/High Crystallinity of BBR-UDCA Salt Employ micronization or nano-milling to increase the surface area of the BBR-UDCA particles.
Inadequate Excipient Selection Incorporate hydrophilic polymers (e.g., HPMC, PVP) or surfactants (e.g., Polysorbate 80) in the formulation to improve wettability and prevent particle aggregation.
pH of Dissolution Medium Evaluate the dissolution profile across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). UDCA's solubility is known to be pH-dependent.[16]
Formation of Insoluble Aggregates Consider developing amorphous solid dispersions of BBR-UDCA with carriers like Soluplus® or Eudragit® to prevent recrystallization and improve dissolution.

Problem 2: Low Permeability in Caco-2 Cell Monolayer Assay

Potential Cause Suggested Solution / Formulation Adjustment
High P-gp Efflux of Berberine Co-formulate with known P-gp inhibitors. For example, some formulations of berberine include standardized grape seed extract, which may counteract P-gp activity.[17]
Poor Transcellular Transport Incorporate absorption enhancers such as sodium caprate, which has been shown to improve berberine's permeability by opening tight junctions.[13][14]
Low Free Drug Concentration If using solubilizing agents like cyclodextrins or surfactants, ensure the concentration is optimized. Excessively high concentrations can trap the drug in micelles or complexes, reducing the free fraction available for permeation.[18]
Low Lipophilicity Develop lipid-based formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or nanoemulsions. These have been shown to improve the transport of berberine across Caco-2 cells.[9][19]

Problem 3: High Pharmacokinetic (PK) Variability in Animal Studies

Potential Cause Suggested Solution / Formulation Adjustment
Inconsistent Dissolution/Precipitation in vivo Stabilize the formulation against in vivo precipitation by using precipitation inhibitors like HPMC. Ensure the formulation is robust and forms a stable dispersion or solution upon contact with gastrointestinal fluids.
Influence of Gut Microbiota The gut microbiota can metabolize both berberine and bile acids.[8][12] Consider the health and uniformity of the animal colony. Report any pre-treatments (e.g., antibiotics) that could affect the gut environment.
Food Effects The presence of food can significantly alter gastric emptying, pH, and bile secretion, impacting drug dissolution and absorption. Conduct PK studies in both fasted and fed states to characterize any food effects.
Inter-animal Physiological Differences Ensure strict standardization of experimental conditions (e.g., age, weight, sex, dosing technique). Increase the number of animals per group to achieve sufficient statistical power to account for inherent biological variability.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Berberine (BBR) and Ursodeoxycholic Acid (UDCA) after Oral Administration of BBR-UDCA in Humans.

Data extracted from a clinical study in patients with hyperlipidemia.[1]

ParameterDose (BBR-UDCA)BBRUDCA
Tmax (median, h) 500 mg4.03.0
1000 mg4.04.0
Half-life (t½, h) 500 mg~243 - 7
1000 mg~243 - 7
Dynamic Range of Assay N/A0.01–5.00 ng/mL30–6000 ng/mL

Table 2: Formulation Strategies to Enhance Berberine Bioavailability.

Formulation StrategyKey Excipients/MethodReported ImprovementReference
Permeability Enhancement Sodium CaprateIncreased AUC of berberine by 28% in rats.[13][14]
Nanoemulsion Compritol ATO 888 (lipid excipient)4.5 to 6-fold increase in BBR transport across Caco-2 cells compared to control.[9]
Phytosome® Formulation Lecithin, pea proteins, grape seed extract~10-fold higher bioavailability (AUC) in healthy volunteers compared to unformulated berberine.[17]
Crystal Engineering Gentisic acid (coformer)1.8-fold increase in peak plasma concentration compared to berberine alone.[10]

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Cell Culture: Culture Caco-2 cells on Transwell® polycarbonate membrane inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A stable TEER value indicates that the monolayer integrity is maintained.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the BBR-UDCA test formulation (dissolved in HBSS) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120, 180 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS.[9]

  • Quantification: Analyze the concentration of BBR and UDCA in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): Calculate the Papp coefficient using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the AP chamber.

Protocol 2: Bioanalytical Method for Quantification of BBR and UDCA in Plasma

This protocol is based on methods used in clinical trials for BBR-UDCA.[1]

  • Instrumentation: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (LC-MS/MS).

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (B52724) containing an internal standard (e.g., berberine-d6 for BBR, ursodeoxycholic acid-d4 for UDCA).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: ~0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode for BBR and negative mode for UDCA.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Berberine: 336.1 → 292.0 m/z

      • Berberine-d6 (IS): 342.1 → 292.0 m/z

      • Ursodeoxycholic acid: 391.1 → 373.2 m/z

      • Ursodeoxycholic acid-d4 (IS): 395.2 → 377.2 m/z[1]

  • Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Protocol 3: Stability Testing of BBR-UDCA Formulation

This is a general protocol based on ICH guidelines.[20]

  • Batches: Use at least three batches of the final BBR-UDCA formulation representative of the manufacturing scale.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Store samples in the proposed final container/closure system.

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Analytical Tests:

    • Assay: Quantify BBR and UDCA content (e.g., via HPLC).

    • Degradation Products: Use a stability-indicating HPLC method to detect and quantify any impurities.[21]

    • Physicochemical Properties: Appearance, pH (for liquids), dissolution (for solids), particle size.

    • Microbial Limits: Test at the beginning and end of the proposed shelf-life.

Visualizations

Experimental_Workflow formulation Formulation Development (BBR-UDCA + Excipients) invitro_char In-Vitro Characterization - Solubility - Dissolution Profile - Stability formulation->invitro_char Test permeability Permeability Assay (e.g., Caco-2 Model) invitro_char->permeability Test animal_pk Animal PK Studies (Rat/Mouse) permeability->animal_pk Test optimization Formulation Optimization animal_pk->optimization Analyze Data lead_formulation Lead Formulation Selection animal_pk->lead_formulation Successful? optimization->formulation Iterate

Caption: Experimental workflow for BBR-UDCA formulation development.

Troubleshooting_Absorption start Observed Problem: Low Oral Bioavailability dissolution_q Is In-Vitro Dissolution Rate Low? start->dissolution_q permeability_q Is Caco-2 Permeability Low? start->permeability_q dissolution_q->permeability_q No sol_strats Address Solubility: - Micronization - Amorphous Solid Dispersion - Add Surfactants dissolution_q->sol_strats Yes perm_strats Address Permeability: - Add P-gp Inhibitor - Add Permeation Enhancer - Lipid-Based Formulation (SNEDDS) permeability_q->perm_strats Yes re_evaluate Re-Evaluate Formulation In Vivo permeability_q->re_evaluate No (Consider Metabolism) sol_strats->re_evaluate perm_strats->re_evaluate

Caption: Troubleshooting logic for low BBR-UDCA oral bioavailability.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein BBR_UDCA BBR-UDCA ASBT ASBT (Bile Acid Transporter) BBR_UDCA->ASBT UDCA uptake Pgp P-gp Efflux Pump BBR_UDCA->Pgp BBR substrate AMPK AMPK BBR_UDCA->AMPK BBR activates FXR FXR ASBT->FXR UDCA inhibits OST OSTα/β (Efflux) ASBT->OST Transport Pgp->BBR_UDCA Efflux AMPK->OST BBR transported? Absorption Systemic Absorption OST->Absorption To Blood

Caption: Hypothetical pathways for BBR-UDCA intestinal transport.

References

Validation & Comparative

A Comparative Analysis of Berberine Ursodeoxycholate and Metformin for Glycemic Control in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Berberine (B55584) Ursodeoxycholate (B-UDCA), a novel gut-liver anti-inflammatory metabolic modulator, and metformin (B114582), the first-line therapy for type 2 diabetes (T2D). The comparison is based on available clinical trial data and mechanistic studies, with a focus on glycemic control.

Executive Summary

Berberine Ursodeoxycholate (HTD1801) is an emerging therapeutic agent that has demonstrated significant efficacy in improving glycemic control in patients with T2D.[1][2][3] As a new molecular entity, B-UDCA offers a dual mechanism of action by activating AMP-activated protein kinase (AMPK) and inhibiting the NLRP3 inflammasome, positioning it as a unique gut-liver anti-inflammatory metabolic modulator.[4] Metformin, the cornerstone of T2D therapy, primarily exerts its glucose-lowering effects through the activation of AMPK in the liver and muscle.[5][6][7][8][9] While direct head-to-head clinical trial data is not yet widely available, this guide synthesizes data from separate clinical trials to offer a comparative perspective on their efficacy and mechanisms of action.

Quantitative Data Comparison

The following table summarizes the glycemic efficacy of B-UDCA (HTD1801) from a phase 2 clinical trial and representative data for metformin monotherapy from various studies. It is important to note that these are not direct comparisons from a single trial and patient populations may vary.

ParameterThis compound (HTD1801) - 1000 mg BID[1][2]Metformin (various dosages)
Baseline HbA1c (mean) 8.2%~8.0-9.0%
HbA1c Reduction (from baseline) -1.0% (placebo-adjusted: -0.7%)~1.0-2.0%
Baseline FPG (mean) ~160.7 mg/dLVariable
FPG Reduction (from baseline) -18.4 mg/dLVariable, significant reductions consistently observed
Study Duration 12 weeksVariable (typically 12 weeks to 6 months for monotherapy trials)

Mechanisms of Action and Signaling Pathways

Both B-UDCA and metformin converge on the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, their upstream mechanisms and additional pathways differ, potentially leading to distinct pleiotropic effects.

This compound (B-UDCA): B-UDCA is an ionic salt of berberine and ursodeoxycholic acid.[4] Berberine is known to activate AMPK, which is thought to promote the use of glucose and fatty acids, thereby reducing inflammation and improving insulin (B600854) resistance.[10][11] Ursodeoxycholic acid is a regulator of bile acid and inflammatory pathways.[4] A key distinguishing feature of B-UDCA is its ability to also inhibit the NLRP3 inflammasome, a critical component of the innate immune system implicated in metabolic inflammation.[4] This dual action targets both metabolic and inflammatory pathways involved in T2D.

B_UDCA_Pathway This compound This compound AMPK Activation AMPK Activation This compound->AMPK Activation NLRP3 Inflammasome Inhibition NLRP3 Inflammasome Inhibition This compound->NLRP3 Inflammasome Inhibition Glucose Uptake Glucose Uptake AMPK Activation->Glucose Uptake + (Muscle, Adipose) Gluconeogenesis Gluconeogenesis AMPK Activation->Gluconeogenesis - (Liver) Inflammation Inflammation NLRP3 Inflammasome Inhibition->Inflammation - Glycemic Control Glycemic Control Glucose Uptake->Glycemic Control Gluconeogenesis->Glycemic Control Insulin Sensitivity Insulin Sensitivity Inflammation->Insulin Sensitivity + Insulin Sensitivity->Glycemic Control

B-UDCA Signaling Pathway

Metformin: Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[9] This change in cellular energy status allosterically activates AMPK.[5][7][9] Activated AMPK then phosphorylates downstream targets to suppress hepatic gluconeogenesis and increase glucose uptake in skeletal muscle.[5][8]

Metformin_Pathway Metformin Metformin Mitochondrial Complex I Inhibition Mitochondrial Complex I Inhibition Metformin->Mitochondrial Complex I Inhibition Increased AMP:ATP Ratio Increased AMP:ATP Ratio Mitochondrial Complex I Inhibition->Increased AMP:ATP Ratio AMPK Activation AMPK Activation Increased AMP:ATP Ratio->AMPK Activation Gluconeogenesis Gluconeogenesis AMPK Activation->Gluconeogenesis - (Liver) Glucose Uptake Glucose Uptake AMPK Activation->Glucose Uptake + (Muscle) Glycemic Control Glycemic Control Gluconeogenesis->Glycemic Control Glucose Uptake->Glycemic Control

Metformin Signaling Pathway

Experimental Protocols

A comparative overview of the clinical trial methodologies for B-UDCA (HTD1801) and a typical metformin monotherapy trial is presented below.

This compound (HTD1801) Phase 2 Clinical Trial[1][2]
  • Study Design: A phase 2, randomized, double-blind, placebo-controlled, multicenter trial.

  • Participant Population: 113 patients with T2D inadequately controlled with diet and exercise. Key inclusion criteria included an HbA1c level between 7.0% and 10.5% and a fasting plasma glucose (FPG) level below 250.5 mg/dL.

  • Intervention: Participants were randomized (1:1:1) to receive placebo, HTD1801 500 mg twice daily, or HTD1801 1000 mg twice daily.

  • Duration: 12 weeks.

  • Primary Endpoint: Change in HbA1c from baseline to week 12.

  • Secondary Endpoints: Changes in FPG, other glycemic parameters, lipid profiles, and markers of liver injury.

B_UDCA_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment 12-Week Treatment Period cluster_endpoints Endpoint Analysis s1 T2D Patients (Diet & Exercise Controlled) s2 Inclusion Criteria: HbA1c: 7.0-10.5% FPG: <250.5 mg/dL s1->s2 r1 Placebo r2 HTD1801 500mg BID r3 HTD1801 1000mg BID t1 Follow-up Visits (Weeks 4, 8, 12) t2 Assessments: HbA1c, FPG, Lipids, Liver Enzymes t1->t2 e1 Primary: Δ HbA1c at Week 12 t2->e1 e2 Secondary: Δ FPG, etc. e1->e2

B-UDCA Phase 2 Trial Workflow

Typical Metformin Monotherapy Clinical Trial
  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled, multicenter trial.

  • Participant Population: Drug-naïve patients with T2D or those who have undergone a washout period from other antihyperglycemic agents. Baseline HbA1c levels are typically in a similar range to the B-UDCA trial (e.g., 7.0% to 10.0%).

  • Intervention: Metformin is typically initiated at a low dose (e.g., 500 mg once or twice daily) and titrated up to a target dose (e.g., 1000 mg twice daily) over several weeks to improve gastrointestinal tolerability.

  • Duration: Commonly 12 to 24 weeks.

  • Primary Endpoint: Change in HbA1c from baseline.

  • Secondary Endpoints: Changes in FPG, postprandial glucose, body weight, and lipid parameters.

Metformin_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 12-24 Week Treatment Period cluster_endpoints Endpoint Analysis s1 Drug-Naïve T2D Patients s2 Inclusion Criteria: HbA1c: e.g., 7.0-10.0% s1->s2 r1 Placebo s2->r1 r2 Metformin (Titrated Dose) s2->r2 t2 Stable Dose Phase r1->t2 t1 Dose Titration Phase (e.g., 4 weeks) r2->t1 t1->t2 t3 Regular Follow-up Visits t2->t3 e1 Primary: Δ HbA1c t3->e1 e2 Secondary: Δ FPG, Weight, etc. e1->e2

Typical Metformin Trial Workflow

Discussion and Future Directions

Based on the available data, this compound demonstrates a promising efficacy profile for glycemic control in T2D, with a placebo-adjusted HbA1c reduction of -0.7% at the 1000 mg twice-daily dose over 12 weeks.[1][2] This is within the range of efficacy commonly observed with metformin monotherapy, which typically yields HbA1c reductions of 1.0% to 2.0%. It is important to consider that the patient population in the B-UDCA trial had a mean baseline HbA1c of 8.2%; the magnitude of HbA1c reduction with any antihyperglycemic agent is generally greater in patients with higher baseline levels.

The dual mechanism of B-UDCA, targeting both AMPK activation and NLRP3 inflammasome inhibition, suggests potential for broader metabolic benefits beyond glycemic control, including improvements in liver health and lipid profiles.[1][3] Metformin's well-established safety profile, extensive clinical experience, and low cost remain significant advantages.

Future research, particularly head-to-head comparative trials, is crucial to definitively establish the relative efficacy and safety of this compound versus metformin. Long-term studies are also needed to evaluate the durability of the glycemic-lowering effect of B-UDCA and its impact on cardiovascular outcomes and other diabetes-related complications. For drug development professionals, B-UDCA represents a novel therapeutic approach with a potentially complementary mechanism of action to existing T2D therapies.

References

A Comparative Analysis of Berberine Ursodeoxycholate and Ursodeoxycholic Acid in Liver Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic agents for liver disease is continually evolving, with a focus on developing molecules that target multiple pathways involved in liver injury. This guide provides a detailed comparison of Berberine (B55584) Ursodeoxycholate (BBU), a novel ionic salt, and Ursodeoxycholic acid (UDCA), a well-established therapy for certain cholestatic liver diseases. This document synthesizes available experimental data to offer an objective comparison of their performance in liver protection, aimed at informing research and development efforts in hepatology.

Mechanism of Action: A Tale of Two Molecules

Berberine Ursodeoxycholate is a conjugate of berberine and ursodeoxycholic acid, designed to leverage the therapeutic properties of both molecules. It is believed that after ingestion, BBU dissociates into berberine and UDCA, which are then absorbed.[1] This dual-action approach targets different aspects of liver pathology.

Berberine's Multifaceted Role:

Berberine, an alkaloid extracted from plants, is known for its anti-inflammatory, antidiabetic, and lipid-lowering properties.[2] Its hepatoprotective effects are attributed to several mechanisms:

  • AMP-activated protein kinase (AMPK) activation: Berberine activates AMPK, a key regulator of cellular energy homeostasis. This leads to improved insulin (B600854) sensitivity, increased glucose uptake, and reduced lipid accumulation in hepatocytes.[3]

  • SIRT1-dependent autophagy: Berberine can induce autophagy in liver cells in a SIRT1-dependent manner, which helps in the removal of damaged organelles and lipid droplets, thus ameliorating hepatic steatosis.[4]

  • Gut microbiota modulation: Berberine can alter the composition of the gut microbiota, which is increasingly recognized as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[5]

Ursodeoxycholic Acid's Established Hepatoprotective Effects:

UDCA is a hydrophilic bile acid that has been a cornerstone in the management of cholestatic liver diseases for decades.[6] Its mechanisms of action are well-characterized and include:

  • Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the cytotoxic effects of more hydrophobic bile acids.[7][8]

  • Anticholestatic effects: It stimulates biliary secretion of bile acids and other cholephiles.[7][8]

  • Anti-apoptotic and anti-inflammatory properties: UDCA can inhibit apoptosis of liver cells and reduce inflammation.[6][9]

The combination of these distinct yet complementary mechanisms in BBU suggests a potential for synergistic effects in treating complex liver diseases like non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways influenced by Berberine and UDCA.

Berberine_Signaling_Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK SIRT1 SIRT1 Activation Berberine->SIRT1 Gut_Microbiota Gut Microbiota Modulation Berberine->Gut_Microbiota Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Lipid_Accumulation Reduced Lipid Accumulation AMPK->Lipid_Accumulation Autophagy Induction of Autophagy SIRT1->Autophagy Reduced_Inflammation Reduced Liver Inflammation Gut_Microbiota->Reduced_Inflammation

Caption: Key signaling pathways modulated by Berberine for liver protection.

UDCA_Signaling_Pathway UDCA Ursodeoxycholic Acid (UDCA) Cytoprotection Cytoprotection UDCA->Cytoprotection Anticholestasis Anti-cholestasis UDCA->Anticholestasis Anti_apoptosis Anti-apoptosis UDCA->Anti_apoptosis Hepatocyte_Protection Hepatocyte & Cholangiocyte Protection Cytoprotection->Hepatocyte_Protection Bile_Flow Increased Bile Flow Anticholestasis->Bile_Flow Cell_Survival Increased Cell Survival Anti_apoptosis->Cell_Survival

Caption: Key mechanisms of Ursodeoxycholic Acid in liver protection.

Comparative Efficacy: A Look at the Clinical Data

Direct head-to-head clinical trials comparing this compound and Ursodeoxycholic acid are not yet available. However, by examining data from separate clinical trials in similar patient populations, an indirect comparison can be made. The following tables summarize key findings from studies on BBU in presumed NASH with type 2 diabetes and PSC, and from meta-analyses and trials of UDCA in similar conditions.

Non-Alcoholic Steatohepatitis (NASH)

Table 1: this compound in Presumed NASH with Type 2 Diabetes

ParameterTreatment Group (BBU 1000 mg BID)Placebo Groupp-valueStudy Duration
Liver Fat Content (absolute change) -4.8%-2.0%0.01118 weeks
ALT (U/L, change from baseline) -23.1-3.70.00318 weeks
AST (U/L, change from baseline) -11.6-1.50.01118 weeks
GGT (U/L, change from baseline) -21.0+3.3<0.00118 weeks

Source: Harrison SA, et al. A phase 2, proof of concept, randomised controlled trial of this compound in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes. Nat Commun. 2021.[1][10][11][12]

Table 2: Ursodeoxycholic Acid in NASH (Meta-analysis of Randomized Controlled Trials)

ParameterEffect of UDCA vs. Placebo (Weighted Mean Difference)Study Duration Range
ALT (U/L) -15.283 to 24 months
AST (U/L) -16.133 to 24 months
GGT (U/L) -23.293 to 24 months
Liver Histology (Steatosis, Inflammation, Fibrosis) No significant improvement2 years

Sources: Simental-Mendía LE, et al. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta-analysis of randomized placebo-controlled clinical trials. Ann Hepatol. 2017.[13] and Lindor KD, et al. Ursodeoxycholic acid for treatment of nonalcoholic steatohepatitis: results of a randomized trial. Hepatology. 2004.[14][15]

Primary Sclerosing Cholangitis (PSC)

Table 3: this compound in PSC

ParameterTreatment Group (BBU 500 mg BID)Treatment Group (BBU 1000 mg BID)Placebo Groupp-value (vs. Placebo)Study Duration
ALP (U/L, change from baseline at week 6) -53-37+980.016 (500mg) / 0.019 (1000mg)18 weeks

Source: Kowdley KV, et al. A Randomized, Dose-Finding, Proof-of-Concept Study of this compound in Patients With Primary Sclerosing Cholangitis. Am J Gastroenterol. 2022.[16][17]

Table 4: Ursodeoxycholic Acid in PSC (Selected Trial Data)

ParameterTreatment Group (UDCA 13-15 mg/kg/day)Placebo Groupp-valueStudy Duration
ALP (U/L, median % change from baseline) -67%Not reported<0.051 year
Bilirubin (median % change from baseline) -50%Not reported<0.051 year
ALT (median % change from baseline) -36%Not reported<0.051 year
AST (median % change from baseline) -54%Not reported<0.051 year

Source: Beuers U, et al. Ursodeoxycholic acid for treatment of primary sclerosing cholangitis: a placebo-controlled trial. Hepatology. 1992.[18]

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below to allow for a critical evaluation of the data.

This compound (BBU) in Presumed NASH with Type 2 Diabetes
  • Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group phase 2 trial.[19]

  • Participants: 100 adults with a diagnosis of fatty liver disease and type 2 diabetes mellitus.[11]

  • Intervention: Subjects were randomized (1:1:1) to receive BBU 500 mg twice daily, BBU 1000 mg twice daily, or placebo for 18 weeks.[19]

  • Primary Endpoint: Change in liver fat content from baseline to week 18 as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[19]

  • Secondary Endpoints: Changes in glycemic control parameters (HbA1c), liver-associated enzymes (ALT, AST, GGT), and lipid profiles.[19]

BBU_NASH_Trial_Workflow Screening Screening Randomization Randomization (1:1:1) Screening->Randomization BBU_500 BBU 500mg BID Randomization->BBU_500 BBU_1000 BBU 1000mg BID Randomization->BBU_1000 Placebo Placebo BID Randomization->Placebo Treatment 18-Week Treatment BBU_500->Treatment BBU_1000->Treatment Placebo->Treatment Endpoint Primary & Secondary Endpoint Assessment Treatment->Endpoint

Caption: Experimental workflow for the BBU in NASH clinical trial.

This compound (BBU) in PSC
  • Study Design: A proof-of-concept, randomized, double-blind, placebo-controlled, dose-finding study with three 6-week periods: a placebo-controlled period, a treatment extension period, and a randomized treatment withdrawal period.[20][21]

  • Participants: 55 adult patients with a clinical diagnosis of PSC.[16]

  • Intervention: Patients were initially randomized to placebo, BBU 500 mg twice daily, or BBU 1000 mg twice daily. The study design involved treatment extension and withdrawal phases to assess sustained effect and rebound.[20][21]

  • Primary Endpoint: Change from baseline in serum alkaline phosphatase (ALP) at week 6.[20]

  • Secondary Endpoints: Safety and tolerability, changes in other liver enzymes, and effects on concurrent inflammatory bowel disease activity.[20]

Conclusion

This compound represents a promising therapeutic candidate for liver diseases, combining the multifaceted metabolic and anti-inflammatory effects of berberine with the established cytoprotective and anticholestatic properties of UDCA. Clinical trial data for BBU in presumed NASH and PSC show significant improvements in key liver biomarkers.

Ursodeoxycholic acid remains a valuable therapeutic agent, particularly in cholestatic conditions, with a long history of clinical use and a well-understood safety profile. While meta-analyses indicate its efficacy in improving liver enzymes in NASH, its impact on liver histology is less clear. In PSC, UDCA can improve liver biochemistries, but its effect on long-term outcomes is debated.

The development of BBU is a step towards a more comprehensive approach to treating complex liver diseases that involve both metabolic and cholestatic components. However, direct comparative studies are essential to definitively establish the relative efficacy and safety of BBU versus UDCA. Future research, including head-to-head clinical trials and preclinical studies in relevant animal models, will be critical to fully elucidate the therapeutic potential of BBU and its place in the management of liver diseases.

References

Berberine Ursodeoxycholate vs. Berberine Hydrochloride: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention for its therapeutic potential in various metabolic diseases. However, its clinical application is often hampered by poor oral bioavailability. This guide provides a detailed comparison of the bioavailability of two berberine salt forms: Berberine Ursodeoxycholate (BUDCA) and the more common Berberine Hydrochloride. This analysis is based on a review of publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available pharmacokinetic parameters for the berberine moiety following oral administration of this compound and Berberine Hydrochloride in humans. It is crucial to note that these values are compiled from different studies with varying methodologies and subject populations, and therefore, direct comparison should be approached with caution.

Pharmacokinetic ParameterBerberine from this compound (BUDCA)Berberine Hydrochloride
Dose 250 mg, 500 mg, 1000 mg (as BUDCA)400 mg, 500 mg
Tmax (h) ~4.0 (single dose, all doses)[1]3.0 - 8.0[2][3]
Cmax (ng/mL) Data not explicitly provided in a comparable format.~0.4 (for 400 mg dose)[3][4]
AUC (ng·h/mL) Dose-dependent increase observed, but specific values for direct comparison are not available.[1]~9.27 (for 1000 mg dose)[2]
Half-life (t½) (h) ~8 to 10[1]~28[4]

Note: The provided data for this compound is for the berberine (BBR) component after administration of BUDCA. The low bioavailability of berberine hydrochloride is a well-documented challenge in its therapeutic development.[3][5]

Experimental Protocols

This section details the methodologies employed in representative pharmacokinetic studies of berberine and its salts.

Study of Berberine from this compound (HTD1801)
  • Study Design: A double-blind, randomized, placebo-controlled, dose-ranging study was conducted in patients with hyperlipidemia.[1][6]

  • Administration: this compound (BUDCA) was administered orally in two divided doses daily for 28 days. The doses were 500 mg/day, 1000 mg/day, and 2000 mg/day.[1][7]

  • Blood Sampling: Plasma samples were collected at various time points after single (Day 1) and multiple doses (Day 28) to determine the pharmacokinetic profile.

  • Analytical Method: The concentrations of berberine and ursodeoxycholic acid in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The transitions used for berberine and its internal standard (berberine-d6) were 336.1 → 292.0 m/z and 342.1 → 292.0 m/z, respectively. The dynamic range of the assay for berberine was 0.01–5.00 ng/mL.[1]

Representative Study of Berberine Hydrochloride in Humans
  • Study Design: A pharmacokinetic study in healthy human volunteers.[8]

  • Administration: A single oral dose of berberine hydrochloride (e.g., 500 mg) was administered to fasted subjects.[8]

  • Blood Sampling: Capillary or venous blood samples were collected at predefined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 24 hours) post-administration.[8]

  • Analytical Method: Plasma concentrations of berberine were quantified using a validated LC-MS/MS method. Sample preparation typically involves protein precipitation followed by analysis. Chromatographic separation is often achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid). Detection is performed using electrospray ionization in positive mode with multiple reaction monitoring.[9][10][11]

Signaling Pathway

Berberine is known to exert its metabolic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[12][13][14] AMPK is a key energy sensor in cells that, once activated, stimulates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP.

berberine_AMPK_pathway Berberine Berberine Mitochondria Mitochondrial Respiratory Chain (Complex I) Berberine->Mitochondria Inhibition AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio Leads to AMPK AMPK (AMP-activated protein kinase) AMP_ATP_Ratio->AMPK Activation Metabolic_Effects Therapeutic Metabolic Effects: - Increased Glucose Uptake - Decreased Gluconeogenesis - Increased Fatty Acid Oxidation - Decreased Lipid Synthesis AMPK->Metabolic_Effects Promotes

Caption: Berberine's Activation of the AMPK Signaling Pathway.

Conclusion

References

Combination Therapy of Berberine Ursodeoxycholate with Statins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of lipid-lowering therapies is evolving, with a growing interest in combination strategies to optimize efficacy and minimize side effects. This guide provides a comprehensive comparison of the emerging therapeutic approach combining Berberine (B55584) Ursodeoxycholate (BBR-UDCA) with statins against statin monotherapy. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and key mechanistic insights.

While direct clinical trial data on the combination of the BBR-UDCA new molecular entity with statins is limited, this guide draws upon robust clinical evidence for the co-administration of berberine (BBR) and ursodeoxycholic acid (UDCA) with statins to provide a thorough comparative analysis.

Efficacy Analysis: Lipid Profile Modulation

Combination therapy has demonstrated superior efficacy in modulating lipid profiles compared to statin monotherapy. A meta-analysis of 11 randomized controlled trials involving 1386 patients revealed that berberine combined with simvastatin (B1681759) was significantly more effective at reducing triglyceride and total cholesterol levels than simvastatin alone.[1][2] Furthermore, a prospective clinical trial has shown that the addition of UDCA to statin therapy is more effective in reducing LDL cholesterol than doubling the statin dose in patients who do not initially respond to low-dose statins.[3]

Table 1: Comparative Efficacy of Combination Therapy vs. Statin Monotherapy on Lipid Profiles

Treatment GroupChange in Triglycerides (MD, 95% CI)Change in Total Cholesterol (MD, 95% CI)Change in LDL Cholesterol (vs. doubled statin dose)
Berberine + Simvastatin vs. Simvastatin-0.33 (-0.46, -0.20)[1][2]-0.36 (-0.60, -0.12)[1][2]Not Reported
Simvastatin 20mg + UDCA 300mg vs. Simvastatin 40mgNot ReportedNot ReportedSignificant reduction (p=0.0034)[3]
Atorvastatin (B1662188) 20mg + UDCA 300mg vs. Atorvastatin 40mgNot ReportedNot ReportedSignificant reduction (p=0.0037)[3]

MD: Mean Difference; CI: Confidence Interval

A study on Berberine Ursodeoxycholate (BUDCA), a new single molecular entity, in 50 hypercholesterolemic individuals showed that at the highest dose (2000 mg per day), it significantly reduced total cholesterol by 8.2% and LDL cholesterol by 10.4% by day 28.[4]

Mechanisms of Action: A Synergistic Approach

Statins and BBR-UDCA employ distinct and complementary mechanisms to lower cholesterol, providing a strong rationale for their combined use.

Statins primarily inhibit HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway. This leads to an upregulation of hepatic LDL receptor (LDLR) expression as the cell seeks to increase cholesterol uptake from circulation.[5]

Berberine upregulates LDLR expression through a unique post-transcriptional mechanism that increases the stability of LDLR mRNA.[5][6] This action is independent of the sterol regulatory element-binding proteins (SREBPs) that mediate the effect of statins.[6]

Ursodeoxycholic acid has been shown to have a synergistic effect with statins in reducing LDL cholesterol.[3]

Figure 1: Distinct mechanisms of statins and berberine on LDLR expression.

Experimental Protocols

This section details the methodologies from key studies to facilitate replication and further investigation.

Meta-Analysis of Berberine and Statins Combination Therapy [1][2]

  • Study Selection: A systematic search of six electronic databases (SinoMed, CNKI, WanFang Data, PubMed, Embase, and The Cochrane Library) was conducted to identify randomized controlled clinical trials (RCTs) of berberine alone or combined with statins for hyperlipidemia treatment up to March 8, 2018.

  • Data Extraction and Analysis: Two reviewers independently screened literature, extracted data, and assessed the risk of bias. Meta-analysis was performed using RevMan 5.3 software to compare lipid level changes between treatment groups.

Clinical Trial of UDCA and Statins Combination Therapy [3]

  • Study Design: A randomized, prospective clinical trial involving 48 patients with primary or familial hypercholesterolemia who were non-responsive to initial simvastatin or atorvastatin treatment.

  • Intervention: Patients were assigned to either a double statin dose group or a combined treatment group (simvastatin or atorvastatin plus UDCA) for 4 months.

  • Outcome Measures: Plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides were evaluated at baseline and after the treatment period.

Patient Screening Screening for Hypercholesterolemia Inclusion Criteria Primary or Familial Hypercholesterolemia Non-responsive to low-dose statin Patient Screening->Inclusion Criteria Randomization Randomization Inclusion Criteria->Randomization Group A Double Statin Dose (e.g., Simvastatin 40mg) Randomization->Group A Group B Statin + UDCA (e.g., Simvastatin 20mg + UDCA 300mg) Randomization->Group B Treatment Period 4 Months Group A->Treatment Period Group B->Treatment Period Outcome Assessment Lipid Profile Analysis (TC, LDL-C, HDL-C, TG) Treatment Period->Outcome Assessment Data Analysis Compare lipid changes between Group A and Group B Outcome Assessment->Data Analysis

Figure 2: Workflow of a comparative clinical trial for combination therapy.

Safety and Tolerability

The combination of berberine with statins appears to be well-tolerated. The incidence of adverse reactions such as transaminase elevation and muscle aches was lower in the berberine plus simvastatin group compared to the control group.[1][2] However, a higher incidence of constipation was noted with the combination therapy.[1][2] The BUDCA clinical trial reported that the drug was generally well-tolerated, with no significant adverse effects reported even at doses of 2000 mg per day.[4]

Conclusion and Future Directions

The available evidence strongly suggests that combining berberine and UDCA with statins offers a promising therapeutic strategy for managing hyperlipidemia, particularly for patients who are intolerant to high-dose statins or do not achieve target lipid levels with monotherapy. The distinct mechanisms of action provide a synergistic effect, leading to improved lipid-lowering efficacy.

Future research should focus on large-scale, long-term clinical trials specifically evaluating the BBR-UDCA combination with various statins. Such studies are crucial to confirm the enhanced efficacy and safety profile and to establish optimal dosing regimens for this novel combination therapy. Investigating the impact of this combination on cardiovascular outcomes will be the ultimate validation of its clinical utility.

References

A Comparative Analysis of Berberine Ursodeoxycholate and Other Therapeutic Agents for Non-Alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health challenge, driving significant research into effective therapeutic interventions. This guide provides a comparative analysis of Berberine (B55584) Ursodeoxycholate (BUDCA), a novel ionic salt of berberine and ursodeoxycholic acid, against established and emerging treatments for NAFLD, including Pioglitazone (B448), Vitamin E, Obeticholic Acid, and GLP-1 Receptor Agonists. The information is intended to support research and development efforts by presenting key efficacy data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Comparative Efficacy of NAFLD Treatments

The following tables summarize the quantitative efficacy of BUDCA and other key NAFLD treatments based on data from prominent clinical trials. It is important to note that direct head-to-head comparisons are limited, and trial populations and primary endpoints may vary.

Table 1: Effects on Liver Histology and Fat Content

TreatmentTrialDosageDurationPrimary EndpointKey Histological/Imaging Outcomes
Berberine Ursodeoxycholate Phase 2 (NCT03656744)[1][2]1000 mg twice daily18 weeksReduction in liver fat content (MRI-PDFF)Significant reduction in liver fat content (-4.8% absolute reduction vs. -2.0% for placebo, p=0.011).[1][2]
Pioglitazone PIVENS (NCT00063622)[3][4][5]30 mg daily96 weeksImprovement in NASH histologyShowed improvements in steatosis, inflammation, and ballooning, but did not meet the primary endpoint for overall histological improvement (p=0.04).[6]
Vitamin E PIVENS (NCT00063622)[3][4][5]800 IU daily96 weeksImprovement in NASH histology43% of patients achieved the primary endpoint (histological improvement) vs. 19% for placebo (p<0.001).[6][7]
Obeticholic Acid FLINT (NCT01265498)[8][9][10]25 mg daily72 weeksImprovement in NAFLD Activity Score (NAS) by ≥2 points without worsening of fibrosis45% of patients in the obeticholic acid group showed improved liver histology compared to 21% in the placebo group (p=0.0002).[9][11]
Semaglutide (B3030467) Phase 2 (NCT02973229)[12][13]0.4 mg daily (subcutaneous)72 weeksResolution of NASH with no worsening of fibrosis59% of patients in the 0.4-mg group achieved NASH resolution without worsening of fibrosis, compared with 17% in the placebo group (p<0.001).[12]

Table 2: Effects on Liver Enzymes and Metabolic Parameters

TreatmentTrialChange in ALTChange in ASTChange in GGTKey Metabolic Outcomes
This compound Phase 2 (NCT03656744)[1][2]Significant reductionSignificant reductionSignificant reductionSignificant improvement in glycemic control and weight loss.[1][2]
Pioglitazone PIVENS (NCT00063622)[3][4][5]Reduction observedReduction observedNot reported as primary outcomeImproved insulin (B600854) sensitivity.[14][15]
Vitamin E PIVENS (NCT00063622)[3][4][5]Reduction observedReduction observedNot reported as primary outcomePrimarily antioxidant effects.[16][17]
Obeticholic Acid FLINT (NCT01265498)[8][9][10]Reduction observedReduction observedReduction observedIncreased LDL cholesterol and decreased HDL cholesterol were noted.[9]
Semaglutide Phase 2 (NCT02973229)[12][13]Significant reductionSignificant reductionNot reported as primary outcomeSignificant weight loss and improved glycemic control.[18]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these agents are mediated through distinct signaling pathways, which are visualized below.

BUDCA_Mechanism cluster_Berberine Berberine Component cluster_UDCA Ursodeoxycholic Acid Component BBR Berberine AMPK AMPK Activation BBR->AMPK Activates PKC PKC Activation BBR->PKC Activates SREBP1c SREBP-1c Inhibition AMPK->SREBP1c Inhibits Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis Leads to NAFLD_Improvement NAFLD Improvement Lipogenesis->NAFLD_Improvement Insulin_Sensitivity Improved Insulin Sensitivity Insulin_Sensitivity->NAFLD_Improvement InsR Insulin Receptor Expression PKC->InsR Increases InsR->Insulin_Sensitivity Improves UDCA UDCA ER_Stress ER Stress Reduction UDCA->ER_Stress Reduces Apoptosis Decreased Hepatocyte Apoptosis ER_Stress->Apoptosis Leads to Apoptosis->NAFLD_Improvement BUDCA Berberine Ursodeoxycholate BUDCA->BBR BUDCA->UDCA

Caption: BUDCA's dual mechanism in NAFLD.

The therapeutic effect of this compound in NAFLD is attributed to the synergistic actions of its two components. Berberine primarily activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[19] This activation leads to the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes, thereby reducing fat accumulation in the liver.[20] Berberine also enhances insulin sensitivity by increasing insulin receptor expression through a protein kinase C (PKC) dependent pathway.[21] Ursodeoxycholic acid (UDCA) contributes by reducing endoplasmic reticulum (ER) stress, which in turn decreases hepatocyte apoptosis.

Other_NAFLD_Treatments_Mechanisms cluster_Pioglitazone Pioglitazone cluster_VitaminE Vitamin E cluster_ObeticholicAcid Obeticholic Acid cluster_GLP1 GLP-1 Receptor Agonists Pio Pioglitazone PPARg PPARγ Agonism Pio->PPARg Adipose_Insulin_Sensitivity Adipose Tissue Insulin Sensitivity PPARg->Adipose_Insulin_Sensitivity Macrophage_Activation Inhibition of Macrophage Activation PPARg->Macrophage_Activation NAFLD_Improvement NAFLD Improvement Adipose_Insulin_Sensitivity->NAFLD_Improvement Macrophage_Activation->NAFLD_Improvement VitE Vitamin E Antioxidant Antioxidant Effect VitE->Antioxidant ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS ROS->NAFLD_Improvement OCA Obeticholic Acid FXR FXR Agonism OCA->FXR Bile_Acid_Synthesis Decreased Bile Acid Synthesis FXR->Bile_Acid_Synthesis Bile_Acid_Synthesis->NAFLD_Improvement GLP1 GLP-1 RAs GLP1R GLP-1 Receptor Activation GLP1->GLP1R Insulin_Secretion Increased Insulin Secretion GLP1R->Insulin_Secretion Gastric_Emptying Delayed Gastric Emptying GLP1R->Gastric_Emptying Insulin_Secretion->NAFLD_Improvement Gastric_Emptying->NAFLD_Improvement

Caption: Mechanisms of other NAFLD drugs.

  • Pioglitazone , a thiazolidinedione, acts as a potent agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[14] Its primary therapeutic effect in NAFLD is mediated through improving insulin sensitivity in adipose tissue, which reduces the flux of free fatty acids to the liver.[15][22] Pioglitazone also directly inhibits the activation of macrophages, thereby reducing hepatic inflammation.[15]

  • Vitamin E is a potent antioxidant that is thought to ameliorate NAFLD by reducing oxidative stress within the liver.[16] By scavenging reactive oxygen species (ROS), Vitamin E helps to protect hepatocytes from lipid peroxidation and subsequent inflammation and fibrosis.[17]

  • Obeticholic Acid is a semi-synthetic bile acid analogue that selectively activates the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[23][24] FXR activation leads to a decrease in bile acid synthesis and has been shown to reduce liver fat and fibrosis in animal models and human trials.[9][25]

  • GLP-1 Receptor Agonists , such as semaglutide, are incretin (B1656795) mimetics that improve glycemic control by stimulating insulin secretion, suppressing glucagon (B607659) secretion, and delaying gastric emptying.[26][27] Their beneficial effects in NAFLD are also linked to significant weight loss and potential direct effects on hepatic lipid metabolism.

Experimental Protocols of Key Clinical Trials

A summary of the methodologies for the key clinical trials cited in this guide is provided below.

Experimental_Workflow cluster_BUDCA BUDCA Phase 2 Trial (NCT03656744) cluster_PIVENS PIVENS Trial (NCT00063622) cluster_FLINT FLINT Trial (NCT01265498) cluster_Semaglutide Semaglutide Phase 2 Trial BUDCA_Screening Screening: - NAFLD (presumed NASH) - Type 2 Diabetes BUDCA_Randomization Randomization (1:1:1) - Placebo - BUDCA 500mg BID - BUDCA 1000mg BID BUDCA_Screening->BUDCA_Randomization BUDCA_Treatment Treatment Duration: 18 weeks BUDCA_Randomization->BUDCA_Treatment BUDCA_Endpoint Primary Endpoint: Change in Liver Fat (MRI-PDFF) BUDCA_Treatment->BUDCA_Endpoint PIVENS_Screening Screening: - Biopsy-proven NASH - Non-diabetic PIVENS_Randomization Randomization (1:1:1) - Placebo - Pioglitazone 30mg QD - Vitamin E 800 IU QD PIVENS_Screening->PIVENS_Randomization PIVENS_Treatment Treatment Duration: 96 weeks PIVENS_Randomization->PIVENS_Treatment PIVENS_Endpoint Primary Endpoint: Improvement in Histology (NAS) PIVENS_Treatment->PIVENS_Endpoint FLINT_Screening Screening: - Biopsy-proven NASH - Non-cirrhotic FLINT_Randomization Randomization (1:1) - Placebo - Obeticholic Acid 25mg QD FLINT_Screening->FLINT_Randomization FLINT_Treatment Treatment Duration: 72 weeks FLINT_Randomization->FLINT_Treatment FLINT_Endpoint Primary Endpoint: Improvement in Histology (NAS) FLINT_Treatment->FLINT_Endpoint Sema_Screening Screening: - Biopsy-proven NASH - Fibrosis Stage F1-F3 Sema_Randomization Randomization (3:3:3:1:1:1) - Placebo - Semaglutide 0.1, 0.2, 0.4mg QD Sema_Screening->Sema_Randomization Sema_Treatment Treatment Duration: 72 weeks Sema_Randomization->Sema_Treatment Sema_Endpoint Primary Endpoint: NASH Resolution w/o Worsening Fibrosis Sema_Treatment->Sema_Endpoint

Caption: Key NAFLD clinical trial workflows.

This compound Phase 2 Trial (NCT03656744): This was a randomized, double-blind, placebo-controlled study in 100 patients with presumed NASH and type 2 diabetes.[1][2] Participants were randomized to receive BUDCA at 500 mg twice daily, 1000 mg twice daily, or placebo for 18 weeks. The primary endpoint was the change in liver fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[1][2]

PIVENS Trial (NCT00063622): The Pioglitazone versus Vitamin E versus Placebo for the Treatment of Nondiabetic Patients with Nonalcoholic Steatohepatitis (PIVENS) trial was a multicenter, randomized, double-blind, placebo-controlled study.[3][4][5] A total of 247 non-diabetic adults with biopsy-proven NASH were randomized to receive pioglitazone (30 mg daily), vitamin E (800 IU daily), or placebo for 96 weeks. The primary outcome was a composite measure of improvement in the NAFLD Activity Score (NAS) without worsening of fibrosis.[3][28]

FLINT Trial (NCT01265498): The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) trial was a multicenter, randomized, double-blind, placebo-controlled study.[8][9][10] 283 patients with biopsy-proven NASH and no cirrhosis were randomized to receive obeticholic acid (25 mg daily) or placebo for 72 weeks. The primary endpoint was an improvement in the NAS by at least two points with no worsening of fibrosis.[8][29]

Semaglutide Phase 2 Trial: This was a 72-week, randomized, double-blind, placebo-controlled phase 2 trial that enrolled patients with biopsy-confirmed NASH and liver fibrosis of stage F1, F2, or F3.[12][13] Patients were randomized to receive once-daily subcutaneous semaglutide at doses of 0.1 mg, 0.2 mg, or 0.4 mg, or a corresponding placebo. The primary endpoint was the resolution of NASH with no worsening of fibrosis.[12][18]

Conclusion

This compound has demonstrated promising results in a phase 2 clinical trial, showing a significant reduction in liver fat content and improvements in metabolic parameters in patients with NAFLD and type 2 diabetes.[1][2] While direct comparative data is limited, this guide provides a framework for understanding the relative efficacy and mechanisms of BUDCA in the context of other major NAFLD therapies. Pioglitazone and Vitamin E have shown benefits in histological improvement, particularly in non-diabetic NASH patients.[6][7] Obeticholic acid and GLP-1 receptor agonists have also demonstrated significant efficacy in resolving NASH and improving liver histology.[9][12] The choice of therapeutic agent will likely depend on the specific patient profile, including the presence of comorbidities like type 2 diabetes. Further research, including head-to-head comparative trials, is warranted to definitively establish the position of this compound in the evolving landscape of NAFLD treatment.

References

A Head-to-Head Comparison: Berberine Ursodeoxycholate and Pioglitazone in the Context of Metabolic Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), a clear understanding of the comparative efficacy and mechanisms of emerging and established therapies is paramount. This guide provides a detailed comparison of Berberine (B55584) Ursodeoxycholate (B-UDCA), a novel gut-liver anti-inflammatory metabolic modulator, and Pioglitazone, a long-established insulin-sensitizing agent.

While direct head-to-head clinical trial data for Berberine Ursodeoxycholate versus Pioglitazone is not yet available, this guide synthesizes findings from a head-to-head study of Berberine (BBR), the active component of B-UDCA, against Pioglitazone, alongside data from recent clinical trials of B-UDCA. This allows for a robust indirect comparison of their performance, supported by experimental data and mechanistic insights.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from clinical studies investigating Berberine, this compound, and Pioglitazone in patients with NAFLD/NASH and associated metabolic dysregulation.

Table 1: Comparison of Efficacy Parameters from a Head-to-Head Study of Berberine vs. Pioglitazone in NAFLD with Impaired Glucose Metabolism

ParameterLifestyle Intervention (LI)LI + Berberine (1.5 g/day )LI + Pioglitazone (15 mg/day)
Hepatic Fat Content (HFC) Reduction 27.98%51.30% 41.02%
Triglycerides -Significant Decrease -
Total Cholesterol -Significant Decrease -
Waist Circumference -Significant Decrease -
Body Weight -Significant Decrease -
Alanine Aminotransferase (ALT) -Significant Decrease Significant Decrease
2-hour Glucose --Significant Improvement
Early Phase Insulin Secretion -Significant Elevation -
Serum Osteocalcin -Significant Elevation -

Data from a 16-week randomized controlled trial involving 184 patients with NAFLD and impaired glucose metabolism.[1]

Table 2: Efficacy Data from a Phase 2 Clinical Trial of this compound (B-UDCA) in Presumed NASH and Type 2 Diabetes

ParameterPlaceboB-UDCA (500 mg BID)B-UDCA (1000 mg BID)
Absolute Liver Fat Content (LFC) Reduction -2.0%--4.8%
Relative LFC Reduction -8.3%--24.1%
HbA1c Reduction (Least-Squares Mean) -0.3%-0.7%-1.0%
Fasting Plasma Glucose (FPG) Reduction (mg/dL) +0.3-13.0-18.4
Weight Loss (kg) --Significant
Alanine Aminotransferase (ALT) --Significant Reduction

Data from an 18-week, randomized, double-blind, placebo-controlled trial in 100 subjects.[2][3][4][5]

Table 3: Efficacy Data from a Clinical Trial of Pioglitazone in Non-diabetic NASH

ParameterPlaceboPioglitazone (30 mg/day)
Weight Change (kg) -0.55+2.77
Glucose Reduction (mmol/L) +0.4-0.1
HbA1c Reduction +0.16%-0.18%
Alanine Aminotransferase (ALT) Reduction (U/L) -10.9-36.2
Gamma-Glutamyltransferase (GGT) Reduction (U/L) -9.4-41.2
Histological Improvement (Hepatocellular Injury) -Significant
Histological Improvement (Fibrosis) -Significant

Data from a 12-month randomized controlled trial in 74 non-diabetic patients with NASH.[6]

Experimental Protocols

Berberine vs. Pioglitazone Head-to-Head Study

  • Study Design: A 16-week, randomized, parallel-controlled, open-label clinical trial.[7]

  • Participants: 184 patients with NAFLD and impaired glucose regulation or type 2 diabetes.[1][7]

  • Interventions:

    • Group 1: Lifestyle Intervention (LSI).

    • Group 2: LSI + Pioglitazone (15 mg once daily).[7]

    • Group 3: LSI + Berberine (0.5 g three times daily).[7]

  • Primary Outcome Measures: Change in hepatic fat content (HFC) measured by proton magnetic resonance spectroscopy (¹H-MRS).[1][8]

  • Secondary Outcome Measures: Serum glucose and lipid profiles, liver enzymes.[7]

This compound (B-UDCA) Phase 2 Trial

  • Study Design: An 18-week, prospective, randomized, double-blind, placebo-controlled trial.[3][4][5]

  • Participants: 100 subjects with presumed NASH and type 2 diabetes.[3][4][5]

  • Interventions:

    • Placebo.

    • B-UDCA (HTD1801) 500 mg twice daily.

    • B-UDCA (HTD1801) 1000 mg twice daily.[3]

  • Primary Endpoint: Reduction in liver fat content measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[3][4][5]

  • Key Secondary Endpoints: Improvement in glycemic control (HbA1c), liver-associated enzymes, and safety.[3][4][5]

Pioglitazone in Non-diabetic NASH Trial

  • Study Design: A 12-month, randomized, placebo-controlled trial.[6]

  • Participants: 74 non-diabetic patients with histologically proven NASH.[6]

  • Interventions:

    • Standard diet and exercise + Placebo.

    • Standard diet and exercise + Pioglitazone (30 mg/day).[6]

  • Primary Outcome Measures: Liver histology (hepatocellular injury, Mallory-Denk bodies, fibrosis).[6]

  • Secondary Outcome Measures: Metabolic parameters (glucose, HbA1c, insulin), liver enzymes (ALT, GGT), and ferritin.[6]

Signaling Pathways and Mechanisms of Action

This compound (B-UDCA)

B-UDCA is an ionic salt of berberine and ursodeoxycholic acid, possessing a dual mechanism of action. Berberine primarily activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][9] AMPK activation leads to enhanced glucose uptake and utilization, reduced lipid accumulation, and decreased inflammation.[2][9] Ursodeoxycholic acid (UDCA) contributes hepatoprotective effects by reducing the toxicity of bile acids and exhibiting anti-apoptotic and anti-inflammatory properties.[9] B-UDCA is also suggested to inhibit the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.[2]

BUDCA_Pathway cluster_cell Hepatocyte BUDCA Berberine Ursodeoxycholate AMPK AMPK Activation BUDCA->AMPK NLRP3 NLRP3 Inflammasome Inhibition BUDCA->NLRP3 Hepatoprotection Hepatoprotection BUDCA->Hepatoprotection Glucose_Uptake ↑ Glucose Uptake & Utilization AMPK->Glucose_Uptake Lipid_Accumulation ↓ Lipid Accumulation AMPK->Lipid_Accumulation Inflammation ↓ Inflammation NLRP3->Inflammation Pioglitazone_Pathway cluster_nucleus Nucleus cluster_effects Metabolic Effects Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg binds RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Gene_Transcription->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis Gene_Transcription->Gluconeogenesis Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (MRI-PDFF/¹H-MRS, Biopsy, Bloodwork) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., B-UDCA/Pioglitazone) Randomization->Treatment_A Treatment_B Control Group (e.g., Placebo + LSI) Randomization->Treatment_B Follow_Up Follow-up Visits (Safety & Efficacy Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up End_of_Study End of Study Assessment (Repeat of Baseline Measures) Follow_Up->End_of_Study Data_Analysis Data Analysis (Statistical Comparison) End_of_Study->Data_Analysis

References

Berberine Ursodeoxycholate: A Novel Approach to Targeting Metabolic and Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Berberine (B55584) Ursodeoxycholate (BUD), a promising first-in-class therapeutic, validating its therapeutic targets through in vivo studies and comparing its performance against current alternatives.

Berberine Ursodeoxycholate (BUD), also known as HTD1801, is a new molecular entity formulated as an ionic salt of berberine and ursodeoxycholic acid (UDCA).[1] This novel compound is under investigation for its potential in treating a range of metabolic and liver diseases, including type 2 diabetes (T2D), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC).[2][3] Its multifaceted mechanism of action, which leverages the synergistic effects of its two active components, positions it as a compelling candidate for addressing complex multifactorial diseases.[4]

Dual Mechanism of Action: Targeting Key Metabolic and Inflammatory Pathways

BUD's therapeutic efficacy stems from its unique dual mechanism of action, primarily involving the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[5]

  • AMPK Activation: Berberine, a key component of BUD, is a well-established AMPK activator.[6] AMPK is a central regulator of cellular energy homeostasis. Its activation leads to improved insulin (B600854) sensitivity, enhanced glucose uptake, and reduced lipid accumulation, making it a critical target for metabolic diseases.[2][4]

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system that, when dysregulated, can drive inflammation in various chronic diseases. BUD's ability to inhibit this pathway contributes to its anti-inflammatory effects, which are particularly relevant in the context of liver diseases like NASH.

This dual action allows BUD to simultaneously address metabolic dysregulation and inflammation, two of the core drivers of T2D and NASH.[6]

In Vivo Validation of Therapeutic Targets

The therapeutic potential of BUD has been evaluated in both preclinical animal models and human clinical trials, providing in vivo validation of its key targets.

Preclinical Evidence in a NASH/Dyslipidemia Model

A preclinical study in a golden hamster model of MASH and dyslipidemia demonstrated significant therapeutic effects of HTD1801.[2][7] After six weeks of daily treatment, the hamsters showed:

  • Significant improvement in histologic fibrosis.

  • A reduction in the Nonalcoholic Fatty Liver Disease Activity Score (NAS) to a degree that approximated normal controls.[2][7]

  • Reductions in key biomarkers including ALT, AST, total bilirubin, LDL-C, and total cholesterol.[2]

These findings provide strong preclinical evidence for BUD's efficacy in a relevant animal model of fatty liver disease.

Clinical Trial Evidence in Type 2 Diabetes

A phase 2, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of BUD in patients with inadequately controlled T2D. The study demonstrated statistically significant and clinically meaningful improvements in glycemic control and other metabolic parameters.[6]

Table 1: Key Efficacy Endpoints from the Phase 2 Clinical Trial of BUD in Type 2 Diabetes

ParameterPlacebo GroupBUD 500 mg BID GroupBUD 1000 mg BID Group
Change in HbA1c from Baseline -0.3%-0.7%-1.0%
Change in Fasting Plasma Glucose +0.3 mg/dL-13.0 mg/dL-18.4 mg/dL
Patients Achieving HbA1c < 7.0% 15.2%Not Reported55.9%

Data sourced from a 12-week clinical trial.[6]

The trial also showed that treatment with BUD led to reductions in non-high-density lipoprotein cholesterol and low-density lipoprotein cholesterol levels, as well as liver enzyme levels. The treatment was generally well-tolerated.[6]

Performance Comparison with Alternatives

While direct head-to-head clinical trials with other active drugs are limited for this new molecular entity, a comparative analysis can be drawn from existing literature on its components and the current therapeutic landscape.

Comparison with Placebo

As demonstrated in the phase 2 clinical trial for T2D, BUD showed a statistically significant improvement in glycemic control and other metabolic markers compared to placebo.[6] Similarly, in a phase 2 study in patients with presumed NASH and T2D, BUD at a dose of 1000 mg twice daily resulted in a significantly greater reduction in liver fat content compared to placebo (-4.8% vs. -2.0%).[8]

Indirect Comparison with Metformin (B114582)

Metformin is a first-line therapy for T2D. While no direct comparative trials between BUD and metformin are available, studies comparing berberine (a component of BUD) with metformin suggest comparable efficacy in improving glycemic control.[9][10] Some studies even suggest that berberine may have advantages in terms of lipid metabolism and fewer side effects.[9][11] Given that BUD combines berberine with UDCA, it is plausible that it could offer a similar, if not superior, efficacy profile to metformin with potential additional benefits for liver health.

Comparison with Ursodeoxycholic Acid (UDCA)

For cholestatic liver diseases like PSC, UDCA is a standard treatment. A study on BUD in PSC patients showed a significant decrease in serum alkaline phosphatase (ALP) levels.[12] However, a key limitation of this study was the absence of a UDCA monotherapy arm, making it difficult to definitively conclude that BUD is superior to UDCA alone.[13][14] The rationale for combining berberine with UDCA is to leverage their synergistic effects to provide enhanced therapeutic benefits.[4]

Table 2: Conceptual Comparison of BUD with Alternatives

FeatureThis compound (BUD)MetforminUrsodeoxycholic Acid (UDCA)
Primary Mechanism AMPK activation & NLRP3 inflammasome inhibitionPrimarily AMPK activationReduces toxicity of bile acids, anti-cholestatic
Primary Indications T2D, NASH, PSC (under investigation)Type 2 DiabetesCholestatic liver diseases (e.g., PBC, PSC)
Effects on Glycemic Control Significant improvementSignificant improvementMinimal to no direct effect
Effects on Liver Fat Significant reductionModest effectMay improve liver enzymes, variable effect on fat
Effects on Lipid Profile Improves LDL-C and non-HDL-CModest improvementMay improve cholesterol levels
Key Advantage Dual action on metabolism and inflammation; gut-liver axis targetingWell-established efficacy and safety profileStandard of care for certain liver diseases

Experimental Protocols

Phase 2 Clinical Trial in Type 2 Diabetes
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Participants: 113 adult patients with inadequately controlled type 2 diabetes.[6]

  • Intervention: Patients were randomized to receive either placebo, BUD 500 mg twice daily, or BUD 1000 mg twice daily for 12 weeks.[6]

  • Primary Endpoint: Change in glycosylated hemoglobin (HbA1c) from baseline to week 12.[6]

  • Secondary Endpoints: Changes in fasting plasma glucose, postprandial glucose, HOMA-IR index, hepatic transaminases, and lipid parameters.[6]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows associated with this compound, the following diagrams are provided.

BUD_Mechanism_of_Action cluster_BUD This compound (BUD) cluster_Cell Target Cell (Hepatocyte/Myocyte) cluster_Effects Therapeutic Effects BUD Berberine Ursodeoxycholate AMPK AMPK BUD->AMPK Activates NLRP3 NLRP3 Inflammasome BUD->NLRP3 Inhibits Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity Lipid_Accumulation ↓ Lipid Accumulation AMPK->Lipid_Accumulation Inflammation ↓ Inflammation NLRP3->Inflammation

Dual mechanism of action of this compound.

T2D_Clinical_Trial_Workflow Screening Patient Screening (Inadequately Controlled T2D) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Group (n=~38) Randomization->Placebo BUD_500 BUD 500mg BID Group (n=~37) Randomization->BUD_500 BUD_1000 BUD 1000mg BID Group (n=~38) Randomization->BUD_1000 Treatment 12-Week Treatment Period Placebo->Treatment BUD_500->Treatment BUD_1000->Treatment Endpoint Primary Endpoint Assessment (Change in HbA1c) Treatment->Endpoint

Workflow of the Phase 2 clinical trial for BUD in T2D.

Conclusion

This compound represents a novel and promising therapeutic agent for metabolic and liver diseases. Its dual mechanism of action, targeting both metabolic dysregulation via AMPK activation and inflammation through NLRP3 inflammasome inhibition, has been validated in vivo through preclinical and clinical studies. While direct comparative data with established therapies are still emerging, the available evidence suggests a favorable efficacy and safety profile, particularly in the context of T2D and NASH. Further research, including head-to-head comparative trials, will be crucial to fully elucidate its position in the therapeutic landscape. The synergistic combination of berberine and ursodeoxycholic acid in a single molecule holds the potential to offer a more comprehensive treatment approach for these complex and prevalent diseases.

References

Cross-Validation of Analytical Methods for Berberine Ursodeoxycholate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Berberine (B55584) and Ursodeoxycholate, the two active components of the novel therapeutic agent Berberine Ursodeoxycholate. While direct cross-validation studies for the combined entity are not yet prevalent in published literature, this document outlines the established analytical techniques for the individual molecules and presents a framework for their cross-validation. The presented data, compiled from various validation studies, is intended to assist researchers in selecting and validating appropriate analytical methods for their specific research needs.

Comparison of Analytical Methods

The selection of an analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for Berberine analysis. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice for both Berberine and Ursodeoxycholate.

Berberine
ParameterHPLC-UV Method 1[1]HPLC-UV Method 2[2]HPLC-UV Method 3[3]
Column Unisphere C18 (150x4.6 mm, 5 µm)Kromosil C18 (250x4.6 mm, 5 µm)Not Specified
Mobile Phase 0.1% Trifluoroacetic acid: Acetonitrile (B52724) (60:40, v/v)0.1% Trifluoroacetic acid: Acetonitrile (70:30, v/v)Methanol (B129727)
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection 350 nm344 nm226, 270, and 340 nm
Linearity Range 0.2 - 150 µg/mL2 - 12 µg/mL1 - 200 µg/mL
LOD 1 ng on column0.488 µg/mLNot Specified
LOQ 2 ng on column1.478 µg/mLNot Specified
Ursodeoxycholic Acid
ParameterLC-MS/MS Method 12D-LC-MS/MS Method[4]LC-MS/MS Method 2[5]
Column Thermo Bio basic C4 (150x4.6 mm, 5 µm)Thermo 5CM and 3CMSymmetry shield C18 (50x4.6 mm, 5 µm)
Mobile Phase 40:40:20 isocratic solvent mixtureNot SpecifiedAcetonitrile: Methanol: 2mM Ammonium Formate (pH 3.5) (48:06:46 v/v)
Flow Rate 0.4 mL/minNot Specified0.600 mL/min
Ionization ESINegative ESINegative ESI
Linearity Range 0.1 - 3.05 µg/mL50 - 8000 ppb100 - 10000 ng/mL
Precision (%RSD) Not Specified< 10% (Intra- and Inter-day)Not Specified
Recovery Good> 90%> 85%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of Berberine and Ursodeoxycholate.

HPLC-UV Method for Berberine Quantification[1]
  • Chromatographic System: An HPLC system equipped with a photodiode array detector.

  • Column: Unisphere C18 (150x4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40, v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30±2°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 350 nm.

  • Standard Preparation: A stock solution of Berberine working standard (0.5 mg/mL) is prepared in methanol. This is further diluted with methanol to prepare calibration standards ranging from 0.2 to 150 µg/mL.

  • Quantification: The peak area of Berberine in the sample is compared with the calibration curve generated from the standard solutions.

LC-MS/MS Method for Ursodeoxycholic Acid Quantification[4]
  • Chromatographic System: An LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: Thermo Bio basic C4 (150x4.6 mm, 5 µm).

  • Mobile Phase: An isocratic solvent mixture (the specific composition of the 40:40:20 mixture is not detailed in the abstract and would require consulting the full paper).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: ESI in selective reaction monitoring mode.

  • Internal Standard: Diclofenac.

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Calibration Curve: The method was validated over a concentration range of 0.1 to 3.05 µg/mL in human plasma.

Cross-Validation Workflow

Cross-validation is essential when comparing results from different analytical methods or laboratories.[6] It ensures that the data is reliable and reproducible. A proposed workflow for the cross-validation of analytical methods for this compound is presented below.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) A_prep Sample Preparation A_analysis Analysis by Method A A_prep->A_analysis A_data Data Set A A_analysis->A_data comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) A_data->comparison B_prep Sample Preparation B_analysis Analysis by Method B B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->comparison samples Spiked and Subject Samples samples->A_prep samples->B_prep conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

This workflow illustrates the process of analyzing identical samples using two different analytical methods and then statistically comparing the results to determine if the methods are interchangeable.[6]

Signaling Pathway of Berberine and Ursodeoxycholate in Metabolic Disease

Berberine and Ursodeoxycholate, the components of this compound, are known to modulate several key signaling pathways involved in metabolic diseases. Berberine has been shown to improve glycemic control and lipid metabolism, while Ursodeoxycholic acid has hepatoprotective effects.[7]

SignalingPathways cluster_berberine Berberine cluster_udca Ursodeoxycholate BBR Berberine AMPK AMPK Activation BBR->AMPK ACC ACC Inhibition AMPK->ACC GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake CPT1 CPT1 Activation ACC->CPT1 FattyAcidOxidation ↑ Fatty Acid Oxidation CPT1->FattyAcidOxidation MetabolicImprovement Improved Glycemic Control & Reduced Liver Injury FattyAcidOxidation->MetabolicImprovement GlucoseUptake->MetabolicImprovement UDCA Ursodeoxycholate FXR FXR Antagonism UDCA->FXR BileAcid ↓ Toxic Bile Acid Accumulation FXR->BileAcid Hepatoprotection Hepatoprotection BileAcid->Hepatoprotection Hepatoprotection->MetabolicImprovement

Caption: Putative signaling pathways of Berberine and Ursodeoxycholate.

References

A Comparative Analysis of Berberine Salt Forms: Berberine Ursodeoxycholate vs. Berberine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention for its therapeutic potential across a spectrum of metabolic and inflammatory diseases. However, its clinical utility is often hampered by poor oral bioavailability. To address this limitation, various salt forms have been developed, with berberine ursodeoxycholate (BUDCA) emerging as a novel entity. This guide provides a comprehensive comparative analysis of BUDCA and the most common conventional salt, berberine hydrochloride (HCl), focusing on their physicochemical properties, pharmacokinetics, and therapeutic efficacy, supported by experimental data.

Executive Summary

This compound is an ionic salt combining berberine with ursodeoxycholic acid (UDCA), a hydrophilic bile acid, to enhance its bioavailability.[1] In contrast, berberine HCl is the traditional salt form used in many supplements and clinical studies. While direct head-to-head clinical trials are limited, available data suggests that BUDCA offers improved pharmacokinetic parameters and demonstrates significant efficacy in clinical settings for conditions like type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1][2] This improved profile is attributed to the synergistic effects of berberine and UDCA, as well as potentially enhanced absorption.

Physicochemical Properties

PropertyThis compound (BUDCA)Berberine Hydrochloride (HCl)References
Molecular Formula C₄₄H₅₇NO₈C₂₀H₁₈ClNO₄
Molecular Weight 728.9 g/mol 371.8 g/mol
Appearance -Yellow crystalline solid[3]
Aqueous Solubility Expected to be enhancedSparingly soluble[1][3]
Solubility in Organic Solvents -Soluble in DMSO and DMF; sparingly in ethanol[3]

Table 1: Comparison of Physicochemical Properties.

Pharmacokinetic Profile

The primary rationale for developing alternative salt forms of berberine is to overcome its low oral bioavailability, which is estimated to be less than 1%.[4] BUDCA was designed to enhance the absorption of berberine.

ParameterThis compound (BUDCA) - Berberine componentBerberine Hydrochloride (HCl)References
Bioavailability Enhanced compared to conventional berberine< 1%[1][4]
Cmax (Maximum Plasma Concentration) Dose-proportional increase observed in a study (e.g., 28.5 ± 6.9 ng/mL for a 400 mg dose)Generally low; reported as ~0.4 ng/mL for a 400 mg dose in one study[5]
Tmax (Time to Maximum Concentration) ~3.2 ± 1.1 h for a 400 mg dose-[5]
AUC (Area Under the Curve) Dose-proportional increase observed in a study (e.g., 139.6 ± 28.5 ng·h/mL for a 400 mg dose)Significantly lower than BUDCA, though direct comparative values are limited[5]

Table 2: Comparison of Pharmacokinetic Parameters. Note: The provided data for BUDCA and Berberine HCl are from separate studies and not from a direct head-to-head comparison.

Therapeutic Efficacy: A Comparative Overview

Clinical trials have demonstrated the efficacy of BUDCA in various metabolic disorders. While direct comparative trials against berberine HCl are not available, we can infer performance from studies evaluating each compound against placebo or other active comparators.

IndicationThis compound (BUDCA) - Clinical Trial DataBerberine Hydrochloride (HCl) - Clinical Trial DataReferences
Type 2 Diabetes - Significant dose-dependent reduction in HbA1c (-0.4% for 500mg BID, -0.7% for 1000mg BID vs. placebo).- Reduction in fasting plasma glucose (-13.0 mg/dL for 500mg BID, -18.4 mg/dL for 1000mg BID).- Reduction in HbA1c by 0.31% (500mg BID).- Reduction in fasting plasma glucose by -12.6 mg/dL (500mg BID).[2][6][7]
Non-alcoholic Steatohepatitis (NASH) - Significant reduction in liver fat content (-4.8% absolute decrease for 1000mg BID vs. -2.0% for placebo).- Data not as readily available in the context of NASH-specific trials.[1]
Hyperlipidemia - Significant reductions in total cholesterol (-8.2%) and LDL cholesterol (-10.4%) at the highest dose tested (2000 mg/day).- Known to have lipid-lowering effects, often used as a supplement.[8][9]

Table 3: Comparison of Therapeutic Efficacy. Note: The data presented is from separate clinical trials and does not represent a direct head-to-head comparison.

Signaling Pathways and Mechanisms of Action

Berberine exerts its therapeutic effects through the modulation of several key signaling pathways. The formation of the ursodeoxycholate salt is not expected to alter these fundamental mechanisms but rather to enhance the delivery of berberine to its sites of action.

AMP-Activated Protein Kinase (AMPK) Pathway

Berberine is a well-known activator of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK leads to a cascade of events that promote glucose uptake and fatty acid oxidation, contributing to its anti-diabetic and lipid-lowering effects.

AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits CPT1 CPT1 (Carnitine Palmitoyltransferase 1) AMPK->CPT1 Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes mTOR mTOR AMPK->mTOR Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake ProteinSynthesis Protein Synthesis & Cell Growth mTOR->ProteinSynthesis NLRP3_Pathway Stimuli Pathogen/Danger Signals (PAMPs/DAMPs) NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCaspase1 Pro-Caspase-1 ASC->ProCaspase1 Recruits Caspase1 Caspase-1 ProCaspase1->Caspase1 Cleavage ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β (Inflammation) ProIL1b->IL1b Berberine Berberine Berberine->NLRP3 Inhibits Synthesis_Workflow cluster_reactants Reactants BBR_Cl Berberine HCl (in hot water) Reaction Mixing & Stirring BBR_Cl->Reaction UDCA_Na Sodium Ursodeoxycholate (UDCA + NaOH in water) UDCA_Na->Reaction Precipitation Precipitation of BUDCA Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (Water & Ethyl Acetate) Filtration->Washing Drying Drying (Vacuum, 40°C) Washing->Drying Characterization Characterization (NMR, IR, MS) Drying->Characterization

References

A Comparative Analysis of Berberine Ursodeoxycholate and Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of action of two prominent therapeutic candidates for Nonalcoholic Steatohepatitis (NASH).

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has made the development of effective treatments challenging. This guide provides a comparative overview of two investigational drugs, Berberine (B55584) Ursodeoxycholate (B-UDCA) and Obeticholic Acid (OCA), based on available clinical trial data.

Executive Summary

Berberine Ursodeoxycholate (B-UDCA), also known as HTD1801, is an ionic salt of berberine and ursodeoxycholic acid, positioned as a multi-target agent.[1][2] It has shown promise in early-phase clinical trials by improving metabolic parameters such as liver fat content, glycemic control, and body weight.[3][4][5] Obeticholic Acid (OCA), a semi-synthetic bile acid analog and a potent farnesoid X receptor (FXR) agonist, has been extensively studied in a large Phase 3 trial and has demonstrated a significant anti-fibrotic effect in patients with NASH.[6][7][8] However, its use has been associated with side effects, most notably pruritus and unfavorable changes in lipid profiles.[7][9]

It is crucial to note that no head-to-head clinical trials have directly compared the efficacy and safety of B-UDCA and OCA. The data presented here are from separate clinical studies with different primary endpoints and patient populations, necessitating a cautious and indirect comparison.

Mechanism of Action

This compound (B-UDCA)

B-UDCA is believed to exert its therapeutic effects through multiple pathways, leveraging the known properties of its constituent molecules, berberine and ursodeoxycholic acid.[10] Its proposed mechanisms include:

  • Improved Insulin (B600854) Resistance: B-UDCA is thought to enhance insulin sensitivity, a key factor in the pathogenesis of NAFLD and NASH.[11]

  • Activation of AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation.[1][11]

  • Regulation of Lipoprotein Metabolism: B-UDCA may favorably modulate the metabolism of lipoproteins.[1][11]

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cluster_BUDCA This compound (B-UDCA) Signaling cluster_Berberine Berberine cluster_UDCA Ursodeoxycholic Acid BUDCA Berberine Ursodeoxycholate (B-UDCA) AMPK AMPK Activation BUDCA->AMPK activates Insulin Improved Insulin Sensitivity BUDCA->Insulin improves Lipoprotein Regulation of Lipoprotein Metabolism BUDCA->Lipoprotein regulates Hepatoprotective Hepatoprotective Effects BUDCA->Hepatoprotective contributes to FattyAcidOxidation FattyAcidOxidation AMPK->FattyAcidOxidation promotes GlucoseUptake GlucoseUptake Insulin->GlucoseUptake enhances LipidProfile LipidProfile Lipoprotein->LipidProfile improves LiverInjury LiverInjury Hepatoprotective->LiverInjury reduces

Caption: B-UDCA's multi-target signaling pathway.

Obeticholic Acid (OCA)

OCA's primary mechanism of action is the potent and selective activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[12][13] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[13] Key effects of FXR activation by OCA include:

  • Inhibition of Bile Acid Synthesis: OCA-mediated FXR activation in the liver and ileum leads to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[13]

  • Anti-inflammatory Effects: FXR activation has been shown to have anti-inflammatory properties.[13]

  • Anti-fibrotic Effects: OCA has demonstrated the ability to reduce liver fibrosis.[14]

  • NLRP3 Inflammasome Inhibition: Recent studies suggest that OCA may also inhibit the NLRP3 inflammasome in macrophages, independent of FXR activation, which could contribute to its anti-inflammatory effects in NASH.[15]

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cluster_OCA Obeticholic Acid (OCA) Signaling OCA Obeticholic Acid (OCA) FXR FXR Activation OCA->FXR agonizes NLRP3 NLRP3 Inflammasome (in macrophages) OCA->NLRP3 inhibits (FXR-independent) SHP SHP FXR->SHP induces AntiFibrotic AntiFibrotic FXR->AntiFibrotic Anti-fibrotic Effects AntiInflammatory_FXR AntiInflammatory_FXR FXR->AntiInflammatory_FXR Anti-inflammatory Effects AntiInflammatory_NLRP3 AntiInflammatory_NLRP3 NLRP3->AntiInflammatory_NLRP3 Anti-inflammatory Effects CYP7A1 CYP7A1 SHP->CYP7A1 inhibits BileAcid BileAcid CYP7A1->BileAcid reduces synthesis

Caption: OCA's FXR-dependent and independent pathways.

Clinical Efficacy

This compound (B-UDCA)

The clinical development of B-UDCA for NASH is in its earlier stages compared to OCA. A key Phase 2, randomized, double-blind, placebo-controlled trial evaluated two doses of B-UDCA (500 mg and 1000 mg twice daily) versus placebo for 18 weeks in 100 patients with presumed NASH and type 2 diabetes.[3][4]

Table 1: Key Efficacy Results of B-UDCA in a Phase 2 Trial [3][4][5][10]

ParameterPlaceboB-UDCA (1000 mg BID)p-value
Change in Liver Fat Content (MRI-PDFF)
Absolute Decrease-2.0%-4.8%0.011
Relative Decrease-8.3%-24.1%0.016
Glycemic Control
Change in HbA1c-0.3%-0.6%Significant Improvement
Body Weight
Change in Body Weight-1.1 kg-3.5 kg0.012
Liver Enzymes
Change in ALT-Significant Reduction-
Change in GGT-Significant Reduction-

BID: twice a day; MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction; HbA1c: Hemoglobin A1c; ALT: Alanine Aminotransferase; GGT: Gamma-Glutamyl Transferase.

Obeticholic Acid (OCA)

OCA has been evaluated in the large-scale, Phase 3 REGENERATE trial, which enrolled patients with biopsy-confirmed NASH and liver fibrosis (stages F2-F3).[6][7] The trial assessed two doses of OCA (10 mg and 25 mg daily) against a placebo.[6]

Table 2: Key Efficacy Results of OCA in the REGENERATE Trial (18-Month Interim Analysis) [6][7][16][17]

Primary EndpointPlaceboOCA (10 mg daily)OCA (25 mg daily)p-value (vs. Placebo)
Fibrosis Improvement (≥1 stage) with no worsening of NASH 12%18%23%0.045 (10mg), 0.0002 (25mg)
NASH Resolution with no worsening of fibrosis 8%11%12%Not Statistically Significant

Safety and Tolerability

This compound (B-UDCA)

In the Phase 2 trial, B-UDCA was reported to be relatively well-tolerated.[3] The most frequently reported adverse events were gastrointestinal in nature.[3][4]

  • Most Common Adverse Events: Diarrhea and abdominal discomfort.[3][4]

Obeticholic Acid (OCA)

The safety profile of OCA has been well-characterized in the REGENERATE trial.[6][7]

  • Pruritus (Itching): This was the most common adverse event, with its incidence and severity being dose-dependent.[6][7] In the 25 mg group, pruritus led to a 9% discontinuation rate.[6]

  • Lipid Metabolism: OCA treatment has been associated with changes in lipid profiles, specifically an increase in LDL cholesterol and a decrease in HDL cholesterol.[9]

  • Gallbladder-related Events: An increased incidence of gallbladder- and gallstone-related adverse events was observed with the 25 mg dose of OCA.[18]

Table 3: Key Safety Findings for OCA in the REGENERATE Trial [6][7]

Adverse EventPlaceboOCA (10 mg daily)OCA (25 mg daily)
Pruritus19%28%51%
Serious Adverse Events11%11%14%

Experimental Protocols

B-UDCA Phase 2 Trial (NCT03656744)
  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.[3][4]

  • Participants: 100 subjects with presumed NASH (defined by MRI-PDFF ≥10%) and type 2 diabetes.[3][11]

  • Intervention: B-UDCA (500 mg or 1000 mg twice daily) or placebo for 18 weeks.[3]

  • Primary Endpoint: Change in liver fat content from baseline to week 18, as measured by MRI-PDFF.[3]

  • Key Secondary Endpoints: Improvement in glycemic control, changes in liver-associated enzymes, and safety.[3]

OCA Phase 3 REGENERATE Trial (NCT02548351)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[19]

  • Participants: Patients with biopsy-confirmed NASH with liver fibrosis (stages F2 or F3).[19]

  • Intervention: OCA (10 mg or 25 mg daily) or placebo.[19]

  • Primary Endpoints (18-month interim analysis): 1) Improvement in fibrosis by at least one stage with no worsening of NASH, OR 2) Resolution of NASH with no worsening of fibrosis.[17]

  • Histological Assessment: Liver biopsies were evaluated by a panel of pathologists using the NASH Clinical Research Network (CRN) scoring system.[17]

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cluster_Workflow Comparative Clinical Trial Workflow cluster_BUDCA_Arm B-UDCA Arm cluster_OCA_Arm OCA Arm cluster_Placebo_Arm Placebo Arm Screening Patient Screening (NASH Diagnosis) Randomization Randomization Screening->Randomization BUDCA_Dosing B-UDCA Dosing (e.g., 1000mg BID) Randomization->BUDCA_Dosing Arm 1 OCA_Dosing OCA Dosing (e.g., 25mg daily) Randomization->OCA_Dosing Arm 2 Placebo_Dosing Placebo Randomization->Placebo_Dosing Arm 3 BUDCA_Endpoint Primary Endpoint: Change in Liver Fat (MRI-PDFF) BUDCA_Dosing->BUDCA_Endpoint Analysis Analysis BUDCA_Endpoint->Analysis OCA_Endpoint Primary Endpoint: Histological Improvement (Fibrosis/NASH Resolution) OCA_Dosing->OCA_Endpoint OCA_Endpoint->Analysis Placebo_Endpoint Endpoint Assessment Placebo_Dosing->Placebo_Endpoint Placebo_Endpoint->Analysis

Caption: Hypothetical comparative trial workflow.

Conclusion

This compound and Obeticholic Acid represent two distinct approaches to the treatment of NASH. B-UDCA, with its multi-faceted mechanism of action, has shown promising effects on the metabolic aspects of NASH, including reductions in liver fat, improved glycemic control, and weight loss in an early-phase trial.[3][4][5][10] OCA, a potent FXR agonist, is the first agent to demonstrate a significant anti-fibrotic effect in a large Phase 3 trial, a crucial endpoint for a disease that can progress to cirrhosis.[6][8]

The choice between these or other emerging therapies will likely depend on the specific patient phenotype, the stage of the disease, and the tolerability of the drug. B-UDCA may be particularly beneficial for patients with prominent metabolic comorbidities, while OCA's proven anti-fibrotic activity addresses a critical aspect of disease progression. The gastrointestinal side effects of B-UDCA and the pruritus and lipid alterations associated with OCA are important considerations for clinical practice.

Future research, including potential head-to-head trials and long-term outcome studies, will be essential to fully elucidate the comparative efficacy and safety of these two agents and to define their respective roles in the evolving landscape of NASH therapeutics.

References

Berberine Ursodeoxycholate: A Comparative Review of Clinical Trial Outcomes in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical evidence for Berberine (B55584) Ursodeoxycholate (B-UDCA) in Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes (T2D), benchmarked against its constituent components, Berberine and Ursodeoxycholic Acid (UDCA).

Berberine Ursodeoxycholate (B-UDCA), a novel ionic salt combining berberine and ursodeoxycholic acid, is emerging as a promising therapeutic agent for metabolic diseases. This guide provides a comprehensive comparison of the clinical trial outcomes of B-UDCA with its individual components, offering researchers, scientists, and drug development professionals a data-driven perspective on its potential.

Executive Summary

Clinical evidence suggests that this compound offers a multi-faceted approach to treating complex metabolic disorders like Non-Alcoholic Fatty Liver Disease (NAFLD), its more severe form Non-Alcoholic Steatohepatitis (NASH), and Type 2 Diabetes (T2D). The synergistic action of its components—the AMP-activated protein kinase (AMPK) activating properties of berberine and the cytoprotective and anti-inflammatory effects of ursodeoxycholic acid—appears to yield significant improvements in glycemic control, liver health, and cardiometabolic parameters. While direct head-to-head trials are lacking, this review synthesizes data from separate clinical investigations to draw comparative insights.

Data Presentation: Comparative Tables

Non-Alcoholic Fatty Liver Disease (NAFLD) / Non-Alcoholic Steatohepatitis (NASH)
ParameterThis compound (B-UDCA)BerberineUrsodeoxycholic Acid (UDCA)
Study Population Presumed NASH and T2D[1][2][3]NAFLD[4][5]NASH[6][7]
Dosage 1000 mg twice a day[1][2][3]0.5g three times a day[5]13-15 mg/kg/d[6]; 23-28 mg/kg/day
Treatment Duration 18 weeks[1][2][3]16 weeks[5]2 years[6]; 6 months
Liver Fat Content Significant reduction (-4.8% absolute decrease, p=0.011)[1][2][3]Significant reduction (52.7% vs 36.4% in control, p=0.008)[5]No significant difference compared to placebo[6]
ALT Significant reduction[1]Significant reduction in some studies[8]; no significant change in others[4]Significant reduction in ALT levels (p=0.007) in a meta-analysis[8]. No significant improvement in histology[6].
GGT Significant reduction[1]-Improved GGT levels[9]
Weight Loss Significant weight loss (-3.5kg vs -1.1kg with placebo, p=0.012)[1]Improvement in body weight[5]Body weight was stable[6]
Histological Improvement Preclinical evidence of significant improvement in fibrosis and NAS score[10]-No significant difference in steatosis, necroinflammation, or fibrosis[6]
Type 2 Diabetes (T2D)
ParameterThis compound (B-UDCA)BerberineUrsodeoxycholic Acid (UDCA)
Study Population T2D inadequately controlled with diet and exercise[11][12][13]T2D and chronic liver disease[14]T2D[15][16][17]
Dosage 500 mg or 1000 mg twice daily[11][12][13]-1500 mg/day[16][17]
Treatment Duration 12 weeks[11][12][13]12 weeks[14]8 weeks[16][17]
HbA1c Reduction Significant dose-dependent reduction (-0.7% for 500mg, -1.0% for 1000mg)[11][12][13]Significant reduction when added to sitagliptin[14]No statistically significant change, but an average decrease observed[16][17]
Fasting Plasma Glucose Significant reduction (-13.0 mg/dL for 500mg, -18.4 mg/dL for 1000mg)[12]--
HOMA-IR Reduction in the 1000 mg group[11]Improvement in HOMA-IR index (p < 0.001) in NAFLD patients[4]-
Lipid Profile Reductions in lipids in the 1000 mg group[12]Improved serum lipid profiles in NAFLD patients[5]-
Body Mass Index (BMI) --Significant reduction (p = 0.024)[16]

Experimental Protocols

B-UDCA Phase 2 Trial in Presumed NASH and T2D (NCT03656744)[2][3]
  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

  • Participants: 100 subjects with fatty liver disease and type 2 diabetes.

  • Intervention: Participants were randomized to receive one of two doses of B-UDCA (HTD1801) or a placebo orally for 18 weeks.

  • Primary Endpoint: Reduction in liver fat content measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).

  • Secondary Endpoints: Improvement in glycemic control, changes in liver-associated enzymes, safety, and tolerability.

B-UDCA Phase 2 Trial in T2D (NCT06411275)[12]
  • Study Design: A phase 2 double-blind, placebo-controlled, 12-week randomized clinical trial.

  • Participants: 113 patients in China with T2D who had a hemoglobin A1c (HbA1c) level of 7.0% to 10.5% and a fasting plasma glucose (FPG) level less than 250.5 mg/dL after at least 8 weeks of diet and exercise.

  • Intervention: Patients were randomized (1:1:1) to receive placebo, B-UDCA 500 mg twice daily, or B-UDCA 1000 mg twice daily.

  • Primary Endpoint: Change in HbA1c level from baseline to week 12.

Berberine Clinical Trial in NAFLD (NCT00633282)[5]
  • Study Design: A randomized, parallel-controlled, open-label clinical trial.

  • Participants: 184 eligible patients with NAFLD.

  • Intervention: Participants were randomly assigned to one of three groups for 16 weeks: (i) lifestyle intervention (LSI), (ii) LSI plus pioglitazone (B448) (PGZ) 15mg daily, and (iii) LSI plus berberine 0.5g three times a day.

  • Outcome Measures: Hepatic fat content (HFC), serum glucose and lipid profiles, and liver enzymes were assessed before and after treatment.

UDCA Clinical Trial in T2DM (NCT05416580)[16][18]
  • Study Design: A prospective, double-blind, placebo-controlled clinical study.

  • Participants: 60 patients with T2DM.

  • Intervention: Subjects were randomly allocated to receive either 500 mg tablets of UDCA or placebo three times per day (total dose of 1500 mg/day) for eight weeks.

  • Outcome Measures: Anthropometric and clinical measurements, as well as biochemical analyses, were conducted at the beginning and end of the study.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to the distinct yet complementary mechanisms of its two components.

Berberine's Mechanism of Action

Berberine primarily acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[18][19] Activation of AMPK leads to a cascade of beneficial metabolic effects, including improved insulin (B600854) sensitivity, increased glucose uptake, and reduced lipid synthesis.[11][18] In the context of NAFLD, berberine has been shown to suppress de novo lipogenesis and increase fatty acid β-oxidation.[18]

Berberine_Mechanism Berberine Berberine AMPK AMPK Activation Berberine->AMPK Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation NAFLD_Improvement Amelioration of NAFLD Insulin_Sensitivity->NAFLD_Improvement Glucose_Uptake->NAFLD_Improvement Lipogenesis->NAFLD_Improvement Fatty_Acid_Oxidation->NAFLD_Improvement

Caption: Berberine's activation of AMPK and its downstream metabolic effects.

Ursodeoxycholic Acid's Mechanism of Action

UDCA is a hydrophilic bile acid that protects hepatocytes from the cytotoxic effects of more hydrophobic endogenous bile acids.[20] Its mechanisms in liver disease are multifaceted and include anti-apoptotic effects, reduction of oxidative stress, and immunomodulatory properties.[20][21] In NASH, UDCA is thought to work by stabilizing cell membranes and reducing inflammation.[20]

UDCA_Mechanism UDCA UDCA Hepatocyte_Protection Hepatocyte Protection UDCA->Hepatocyte_Protection Immunomodulation Immunomodulation UDCA->Immunomodulation Toxic_Bile_Acids ↓ Cytotoxicity of Toxic Bile Acids Hepatocyte_Protection->Toxic_Bile_Acids Apoptosis ↓ Apoptosis Hepatocyte_Protection->Apoptosis Oxidative_Stress ↓ Oxidative Stress Hepatocyte_Protection->Oxidative_Stress NASH_Improvement Amelioration of NASH Toxic_Bile_Acids->NASH_Improvement Apoptosis->NASH_Improvement Oxidative_Stress->NASH_Improvement Immunomodulation->NASH_Improvement

Caption: UDCA's protective and immunomodulatory effects on hepatocytes.

This compound's Dual Mechanism

B-UDCA is a first-in-class gut-liver anti-inflammatory metabolic modulator that leverages the synergistic effects of its two components.[19] It provides a unique dual mechanism of action involving both AMPK activation and inhibition of the NLRP3 inflammasome, a key mediator of inflammation in metabolic diseases.[19] This dual action addresses multiple facets of metabolic syndrome, including hyperglycemia, insulin resistance, dyslipidemia, and hepatic inflammation.[22]

BUDCA_Mechanism cluster_Berberine Berberine Component cluster_UDCA UDCA Component Berberine Berberine AMPK AMPK Activation Berberine->AMPK Metabolic_Improvement Improved Glucose & Lipid Metabolism AMPK->Metabolic_Improvement UDCA UDCA NLRP3 NLRP3 Inflammasome Inhibition UDCA->NLRP3 Inflammation_Reduction Reduced Hepatic Inflammation NLRP3->Inflammation_Reduction Therapeutic_Effect Comprehensive Treatment for Metabolic Diseases Metabolic_Improvement->Therapeutic_Effect Inflammation_Reduction->Therapeutic_Effect

Caption: The dual mechanism of action of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential in clinical trials for improving key markers of NAFLD/NASH and T2D. Its dual mechanism of action, targeting both metabolic dysregulation and inflammation, positions it as a promising candidate for treating these complex and often intertwined conditions. The data suggests that B-UDCA may offer superior efficacy compared to its individual components, particularly in the context of liver fat reduction and glycemic control.

However, the current evidence is largely based on phase 2 trials. Larger, long-term phase 3 studies are needed to confirm these findings and to evaluate the impact of B-UDCA on hard clinical endpoints such as liver fibrosis progression, cardiovascular events, and mortality. Furthermore, direct head-to-head comparative trials with berberine and UDCA, as well as other existing therapies, would provide a clearer understanding of its relative efficacy and place in the therapeutic landscape. The favorable safety profile observed in the trials to date is encouraging for its continued development.

References

Safety Operating Guide

Proper Disposal Procedures for Berberine Ursodeoxycholate

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of Berberine Ursodeoxycholate (also known as HTD1801) in a laboratory setting. These procedures are based on general principles of chemical safety and available data for the compound's constituents.

Disclaimer: Before proceeding, users must consult their institution's specific safety data sheets (SDS) and waste disposal protocols. The following information is for guidance and should be supplemented by local regulations and the professional judgment of trained laboratory personnel.

Hazard Assessment

This compound is an ionic salt of Berberine and Ursodeoxycholic acid.[1] Based on available safety data for its components, neither is classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3][4]

  • Berberine Chloride: Not a hazardous substance or mixture.[3]

  • Ursodeoxycholic Acid (Ursodiol): Not considered hazardous by the 2012 OSHA Hazard Communication Standard.[2][4] It may be harmful if swallowed in large quantities.[5]

This assessment suggests that this compound can likely be managed as non-hazardous chemical waste, provided it has not been mixed with hazardous substances.

Data Summary: Hazard Classification of Components

The following table summarizes the hazard information for the individual components of this compound.

ComponentCAS NumberOSHA Hazard ClassificationKey Notes
Berberine Chloride633-65-8Not a hazardous substance or mixture[3]Laboratory chemical for synthesis of substances.[3]
Ursodeoxycholic Acid128-13-2Not a hazardous substance or mixture[2][4]May be harmful if swallowed (Acute Oral Toxicity Category 5).[5]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for disposing of pure, unused, or residual this compound.

Step 1: Personal Protective Equipment (PPE)

  • Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, when handling any chemical waste.[6]

Step 2: Waste Segregation

  • Crucially, do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or reactive chemicals).[6][7]

  • If this compound has been used in experiments and is mixed with other hazardous materials, it must be disposed of according to the guidelines for the most hazardous component in the mixture.[8]

Step 3: Containerization and Labeling

  • Select a Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[9] Plastic containers are often preferred for solid waste.[10]

  • Label the Container: Clearly label the waste container as "this compound Waste" or with its specific chemical name. Include the date when waste was first added.[10][11] Ensure the container is not left unmarked.[6]

Step 4: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[7][10]

  • Keep the container closed at all times, except when adding waste.[11]

  • Store the container away from heat sources and high-traffic areas.[6]

Step 5: Final Disposal

  • For Non-Hazardous Designation: Based on the component data, pure this compound waste is not typically classified as hazardous.

    • Solid Waste: Place the securely sealed and labeled container in the laboratory's designated non-hazardous solid chemical waste stream.

    • Aqueous Solutions: While some non-hazardous aqueous solutions can be drain-disposed, it is best practice to avoid disposing of any chemical waste via the sewage system unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.[6][11] High concentrations or large quantities should not be poured down the drain.[7]

  • Consult EH&S: Always contact your institution's EH&S department for a final determination and to schedule a waste pickup.[10] Treat all chemical waste as hazardous until confirmed otherwise by your safety office.[11]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The disposal procedures provided are derived from general laboratory chemical waste management guidelines and the hazard profiles of the compound's constituents.[3][4][6][10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Berberine Ursodeoxycholate Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_mixture Is waste mixed with hazardous chemicals? ppe->check_mixture treat_as_hazardous Follow disposal protocol for the most hazardous component check_mixture->treat_as_hazardous  Yes segregate Step 2: Segregate as Non-Hazardous Waste check_mixture->segregate No (Pure Compound)   contact_ehs_haz Contact EH&S for hazardous waste pickup treat_as_hazardous->contact_ehs_haz end End of Process contact_ehs_haz->end containerize Step 3: Place in a compatible, sealed, and labeled container segregate->containerize store Step 4: Store in designated Satellite Accumulation Area containerize->store check_form Is the waste solid or aqueous solution? store->check_form solid_disposal Dispose via non-hazardous solid chemical waste stream check_form->solid_disposal Solid aqueous_disposal Consult EH&S for guidance on aqueous waste disposal. Avoid drain disposal. check_form->aqueous_disposal Aqueous contact_ehs_final Step 5: Arrange final disposal through institutional EH&S solid_disposal->contact_ehs_final aqueous_disposal->contact_ehs_final contact_ehs_final->end

References

Personal protective equipment for handling Berberine Ursodeoxycholate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Berberine Ursodeoxycholate

Hazard Identification and Summary

A thorough risk assessment is the foundation of laboratory safety.[1] Both components of this compound present hazards that necessitate careful handling to avoid skin, eye, and respiratory irritation.

The following table summarizes the key hazard information for each component based on available Safety Data Sheets. Users should handle this compound assuming it possesses the combined hazards of its constituents.

Component CAS Number GHS Hazard Statements Physical Appearance
Berberine (as chloride/hydrochloride)633-65-8H315: Causes skin irritation[2].H319: Causes serious eye irritation[2].H335: May cause respiratory irritation[2].Yellow powder[3][4].
Ursodeoxycholic Acid (UDCA)128-13-2H315: Causes skin irritation[5][6].H319: Causes serious eye irritation[5][6].H335: May cause respiratory irritation[6].White powder/solid[7][8].

Note: Some sources state that Ursodeoxycholic acid is not considered hazardous under 29 CFR 1910.1200[7]. However, other safety data sheets explicitly list irritation warnings[5][6]. Therefore, it is prudent to adhere to the more stringent handling precautions.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is critical to create a barrier between the user and the chemical, minimizing exposure and risk.[9][10] The minimum PPE required for any work in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[11] The following table details the recommended PPE for various operations involving this compound.

Laboratory Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Receiving & Storage General laboratory ventilation.Nitrile gloves (single pair).Safety glasses with side shields.Not generally required.Standard lab coat.
Weighing & Transfer (Solid) Chemical fume hood or ventilated balance enclosure.Double-layered nitrile gloves.[11]Chemical splash goggles.[11]NIOSH-approved N95 respirator or higher.[12][13]Standard lab coat.
Preparing Solutions Chemical fume hood.Double-layered nitrile gloves.Chemical splash goggles and a face shield.[11]Recommended if not in a fume hood or if there is a risk of aerosolization.Standard lab coat.
Handling Solutions General laboratory ventilation or fume hood.Nitrile gloves (single pair).Chemical splash goggles.Not generally required if exposure is low.Standard lab coat.
Spill Cleanup & Waste Disposal Ensure adequate ventilation.Heavy-duty or double-layered nitrile gloves.Chemical splash goggles and a face shield.NIOSH-approved N95 respirator or higher.Standard lab coat or chemical-resistant apron.

Procedural Guidance

Adherence to standardized procedures for donning, doffing, and disposing of PPE is essential to prevent contamination and ensure user safety.

Donning (Putting On) PPE

A correct sequence ensures that all protective layers are properly fitted and integrated.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure proper fit.

  • Goggles/Face Shield: Position eye and face protection securely.

  • Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of the lab coat sleeve.

Doffing (Taking Off) PPE

This sequence is designed to minimize the spread of potential contaminants.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface.

  • Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves together, turning the lab coat inside out as it is removed.

  • Face Shield/Goggles: Remove by handling the strap or earpieces from behind the head.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Waste Disposal Plan

Proper disposal prevents contamination of the laboratory and environment.

  • Contaminated PPE: All disposable PPE (gloves, masks, etc.) should be placed in a sealed, labeled hazardous waste container.[2]

  • Chemical Waste: Dispose of this compound and any contaminated materials (e.g., paper towels, pipette tips) in accordance with local, state, and federal regulations for chemical waste.[6] Do not pour chemical waste down the drain.[12]

  • Containers: Empty containers should be triple-rinsed before disposal or recycling, with the rinsate collected as hazardous waste.

Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

Caption: PPE selection and use workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.